molecular formula C38H68N7O17P3S B15544310 11-MethylHexadecanoyl-CoA

11-MethylHexadecanoyl-CoA

Katalognummer: B15544310
Molekulargewicht: 1020.0 g/mol
InChI-Schlüssel: ZSDWOYGNQFANNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

11-MethylHexadecanoyl-CoA is a useful research compound. Its molecular formula is C38H68N7O17P3S and its molecular weight is 1020.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C38H68N7O17P3S

Molekulargewicht

1020.0 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-methylhexadecanethioate

InChI

InChI=1S/C38H68N7O17P3S/c1-5-6-12-15-26(2)16-13-10-8-7-9-11-14-17-29(47)66-21-20-40-28(46)18-19-41-36(50)33(49)38(3,4)23-59-65(56,57)62-64(54,55)58-22-27-32(61-63(51,52)53)31(48)37(60-27)45-25-44-30-34(39)42-24-43-35(30)45/h24-27,31-33,37,48-49H,5-23H2,1-4H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)

InChI-Schlüssel

ZSDWOYGNQFANNC-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 11-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the putative biosynthetic pathways of 11-MethylHexadecanoyl-CoA, a specific methyl-branched fatty acyl-CoA. While not a commonly reported fatty acid, its synthesis can be postulated based on established principles of branched-chain fatty acid (BCFA) metabolism. BCFAs are crucial components of cell membranes in many bacteria, influencing fluidity, and also act as signaling molecules and precursors for complex lipids.[1][2] This document explores the core enzymatic reactions, potential regulatory mechanisms, and detailed experimental methodologies relevant to the study of its formation, providing a foundational resource for further investigation.

Core Biosynthetic Pathways

The formation of a methyl group on the 11th carbon of a 16-carbon acyl chain is not characteristic of the most common BCFA synthesis routes, which typically produce iso and anteiso structures with branching near the omega-end of the chain.[1][2][3] Those pathways utilize branched short-chain primers derived from amino acids like leucine, isoleucine, and valine.[4][5] Another mechanism involves the substitution of methylmalonyl-CoA for malonyl-CoA during elongation, which typically results in methyl branches on even-numbered carbons.[6]

Therefore, the biosynthesis of this compound likely proceeds through a less common or modified pathway. Two primary hypotheses are presented here: (1) a de novo synthesis pathway involving a specific incorporation of methylmalonyl-CoA onto a growing acyl chain, and (2) a post-synthetic modification of an unsaturated fatty acid precursor, analogous to the formation of tuberculostearic acid.[3]

Hypothesis 1: De Novo Synthesis via Fatty Acid Synthase (FAS)

This pathway postulates that the fatty acid synthase (FAS) complex directly incorporates a methyl group during the elongation process. The synthesis would begin with an acetyl-CoA primer and proceed with several rounds of elongation using malonyl-CoA as the two-carbon donor, a process carried out by the multi-enzyme FAS complex.[7][8]

The key branching step would involve the specific incorporation of a methylmalonyl-CoA extender unit instead of malonyl-CoA by the β-ketoacyl-ACP synthase (KAS) domain of FAS. For the methyl group to be placed at the C-11 position, this incorporation would theoretically need to occur when the growing acyl chain is ten carbons long (decanoyl-ACP).

  • Initiation: Acetyl-CoA serves as the primer.

  • Elongation (x4): Four cycles of condensation with malonyl-CoA, reduction, dehydration, and a second reduction extend the chain to decanoyl-ACP (C10).

  • Branch Incorporation: Decanoyl-ACP is condensed with methylmalonyl-CoA. This reaction, catalyzed by the KAS domain, would result in an α-methyl-β-ketoacyl-ACP intermediate (11-methyl-12-keto-tridecanoyl-ACP).

  • Completion: Subsequent enzymatic steps (reduction, dehydration, reduction) would yield 11-methyl-tridecanoyl-ACP (a C13 branched fatty acid).

A significant challenge to this hypothesis is the subsequent elongation from a C13 intermediate to the final C16 chain length, as the FAS system typically adds two-carbon units. This would result in a C15 or C17 final product. This suggests that if this pathway is active, it may involve a non-canonical elongation mechanism or that the final product is not precisely 16 carbons.

Caption: Putative de novo biosynthesis of this compound.
Hypothesis 2: Post-Synthesis Modification of an Unsaturated Precursor

This alternative and more plausible pathway involves the modification of a pre-formed fatty acid chain. It is analogous to the synthesis of tuberculostearic acid (10-methyloctadecanoic acid) in mycobacteria.

  • Precursor Synthesis: The standard FAS machinery synthesizes Palmitoyl-CoA (C16:0).

  • Desaturation: A fatty acid desaturase enzyme introduces a double bond into the C16 chain. To form an 11-methyl group, a Δ11-desaturase would be required to act on Palmitoyl-CoA, or more commonly, a Δ9-desaturase acts on Stearoyl-CoA (C18) followed by chain shortening. However, for this hypothesis, we assume the formation of a C16 fatty acid with a double bond at the C11 position, yielding cis-11-Hexadecenoyl-CoA. Often, the substrate for desaturation and subsequent methylation is a phospholipid-bound acyl chain rather than a free acyl-CoA.

  • Methylation: A S-adenosyl-L-methionine (SAM)-dependent methyltransferase catalyzes the transfer of a methyl group from SAM to the C11 of the double bond. This reaction may proceed through a cyclopropane (B1198618) intermediate (11,12-methylene-hexadecanoyl-) which is subsequently reduced to open the ring, yielding the final 11-methyl saturated chain.

  • Release: The modified fatty acid is released from the phospholipid by a phospholipase to yield 11-Methylhexadecanoic acid, which is then activated to this compound by an acyl-CoA synthetase.

Post_Modification_Pathway start_end start_end process process intermediate intermediate cofactor cofactor palmitoyl_coa Palmitoyl-CoA (C16:0) desaturase Δ11-Desaturase palmitoyl_coa->desaturase hexadecenoyl_pl cis-11-Hexadecenoyl-PL desaturase->hexadecenoyl_pl methyltransferase SAM-dependent Methyltransferase hexadecenoyl_pl->methyltransferase sahi SAH methyltransferase->sahi methyl_pl 11-Methyl-Hexadecanoyl-PL methyltransferase->methyl_pl sam SAM sam->methyltransferase release Phospholipase / Acyl-CoA Synthetase methyl_pl->release final_product This compound release->final_product

Caption: Post-synthesis modification pathway for this compound.

Data Presentation

Quantitative data for the specific enzymes involved in this compound synthesis is not available. The following tables summarize key enzymes based on the putative pathways and provide representative kinetic data from analogous, well-characterized enzyme systems to serve as a baseline for future studies.

Table 1: Key Enzymes in Putative this compound Biosynthesis

PathwayEnzymeAbbreviationFunction
De Novo SynthesisFatty Acid SynthaseFASMulti-enzyme complex for de novo fatty acid synthesis.
De Novo Synthesisβ-Ketoacyl-ACP SynthaseKASCatalyzes the condensation of acyl-ACP with malonyl- or methylmalonyl-CoA.
Post-ModificationFatty Acid Desaturase-Introduces a double bond into an acyl chain.
Post-ModificationSAM-Dependent Methyltransferase-Transfers a methyl group from SAM to the unsaturated fatty acid.
BothAcyl-CoA SynthetaseACSActivates free fatty acids to their CoA thioesters.

Table 2: Representative Kinetic Data for Analogous Enzymes

Enzyme FamilyOrganismSubstrateKmkcat (s⁻¹)Citation
Fatty Acid SynthaseMetazoanMethylmalonyl-CoA~16 µM-[9]
Fatty Acid SynthaseMetazoanMalonyl-CoA~5 µM-[9]
BCKA DecarboxylaseBacillus subtilisα-keto-β-methylvalerate~0.02 mM-[3][4]
Acyl-CoA SynthetaseCannabis sativaHexanoate134 µM0.81[10]
Acyl-CoA DehydrogenaseRhodobacter sphaeroidesIsovaleryl-CoA--[11]

Note: Data is for homologous enzymes and serves as an estimate. Actual values for the target pathway may vary significantly.

Experimental Protocols

The following protocols provide methodologies to investigate the proposed biosynthetic pathways.

Protocol 1: In Vitro Assay for FAS Activity with Methylmalonyl-CoA

This protocol is designed to determine if a purified FAS enzyme can incorporate methylmalonyl-CoA into a growing fatty acid chain.

Objective: To detect the formation of methyl-branched fatty acids from acetyl-CoA, malonyl-CoA, and radiolabeled methylmalonyl-CoA.

Materials:

  • Purified Fatty Acid Synthase (FAS) enzyme preparation

  • Acetyl-CoA (1 mM stock)

  • Malonyl-CoA (10 mM stock)

  • [¹⁴C]-Methylmalonyl-CoA (specific activity 50-60 mCi/mmol)

  • NADPH (20 mM stock)

  • Reaction Buffer: 100 mM potassium phosphate (B84403) (pH 7.0), 1 mM EDTA, 1 mM DTT

  • Quenching Solution: 2 M HCl

  • Extraction Solvent: Hexane (B92381)

  • Scintillation cocktail

Procedure:

  • Prepare a 100 µL reaction mixture in a microcentrifuge tube containing: 50 µL Reaction Buffer, 5 µL NADPH stock, 2 µL Acetyl-CoA stock, and 1 µL Malonyl-CoA stock.

  • Pre-warm the mixture to the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of purified FAS enzyme solution.

  • Immediately add 1 µL of [¹⁴C]-Methylmalonyl-CoA to the reaction.

  • Incubate for 30 minutes at 30°C.

  • Stop the reaction by adding 50 µL of Quenching Solution.

  • Extract the synthesized fatty acids by adding 500 µL of hexane, vortexing vigorously for 1 minute, and centrifuging at 10,000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube. Repeat the extraction.

  • Evaporate the pooled hexane layers to dryness under a stream of nitrogen.

  • Re-dissolve the fatty acid residue in a small volume of hexane for analysis.

Analysis:

  • Radioactivity Measurement: Add scintillation cocktail to an aliquot of the extracted product and measure counts per minute (CPM) using a scintillation counter to quantify incorporation.

  • Chromatographic Separation: Analyze the products using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify specific methyl-branched fatty acids.

Caption: Experimental workflow for the in vitro FAS assay.
Protocol 2: Assay for SAM-Dependent Fatty Acid Methyltransferase

This protocol aims to detect the methylation of an unsaturated fatty acid substrate using a cell-free extract or purified enzyme.

Objective: To identify methyltransferase activity that converts an unsaturated fatty acid into its methyl-branched counterpart using SAM as the methyl donor.

Materials:

  • Substrate: Liposomes containing cis-11-hexadecenoyl-phosphatidylethanolamine.

  • Methyl Donor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Enzyme Source: Cell-free protein extract or purified candidate methyltransferase.

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • Lipid Extraction Solvent (Bligh-Dyer): Chloroform (B151607):Methanol:Water (1:2:0.8 v/v/v).

Procedure:

  • Prepare a 200 µL reaction mixture containing: 100 µL Reaction Buffer, 20 µL substrate liposomes (1 mg/mL), and 50 µL enzyme source.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Start the reaction by adding 10 µL of [³H]-SAM (1 µCi).

  • Incubate for 1 hour at 37°C.

  • Stop the reaction and extract total lipids by adding 750 µL of the Bligh-Dyer solvent mixture. Vortex thoroughly.

  • Add 250 µL of chloroform and 250 µL of water to induce phase separation. Vortex and centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids.

  • Wash the organic phase with a pre-equilibrated upper phase from a blank extraction.

  • Evaporate the final organic phase to dryness under nitrogen.

Analysis:

  • The extracted lipids are re-dissolved in chloroform:methanol (2:1) and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radiodetector. The appearance of a new radioactive spot corresponding to the methylated lipid product indicates positive enzyme activity. The product can be scraped (TLC) or collected (HPLC) for further analysis by mass spectrometry.

Methyltransferase_Assay_Workflow prep prep step step analysis analysis A Prepare Substrate (Unsaturated Lipid Liposomes) B Prepare Reaction Mix (Buffer, Enzyme, Substrate) A->B C Initiate with [3H]-SAM B->C D Incubate at 37°C C->D E Lipid Extraction (Bligh-Dyer Method) D->E F Analyze Lipids via TLC or HPLC E->F G Detect Radioactive Methylated Product F->G

Caption: Workflow for SAM-dependent methyltransferase assay.

References

The Enzymatic Landscape of Branched-Chain Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Branched-chain fatty acids (BCFAs) are integral components of cell membranes and signaling molecules in a variety of organisms, from bacteria to mammals. Their synthesis is a complex and highly regulated process involving a specialized set of enzymes. This technical guide provides an in-depth exploration of the core enzymes involved in BCFA synthesis, targeting researchers, scientists, and drug development professionals. We present a comprehensive overview of the enzymatic pathways in both bacterial and mammalian systems, detailed experimental protocols for their characterization, and a quantitative analysis of their kinetic properties. Furthermore, we visualize the intricate signaling and metabolic pathways using Graphviz diagrams to facilitate a deeper understanding of the logical relationships governing BCFA metabolism.

Introduction to Branched-Chain Fatty Acid Synthesis

Branched-chain fatty acids are aliphatic carboxylic acids with one or more methyl groups on the carbon chain. The position of these branches significantly influences the physicochemical properties of the fatty acids, affecting membrane fluidity and cellular signaling. The two primary pathways for BCFA synthesis are found in bacteria and mammals, each with a unique enzymatic machinery.

In bacteria, BCFA synthesis is crucial for adapting to environmental stressors such as temperature changes. The process is initiated with branched-chain α-keto acids derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1][2] These primers are then elongated by the type II fatty acid synthase (FAS) system.[3]

In mammals, the de novo synthesis of BCFAs is less prominent but has been identified as an important metabolic pathway, particularly in adipose tissue.[4] The mammalian fatty acid synthase (FASN), a type I FAS, can utilize methylmalonyl-CoA as an extender unit in place of malonyl-CoA to introduce methyl branches into the growing fatty acid chain.[5][6][7] The precursors for these branched units are also derived from BCAA catabolism.[4]

Key Enzymes in Bacterial BCFA Synthesis

The bacterial pathway for BCFA synthesis is a well-characterized system involving several key enzymes that work in concert to produce a diverse array of branched-chain lipids.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)

The synthesis of branched-chain primers is initiated by the oxidative decarboxylation of branched-chain α-keto acids, a reaction catalyzed by the Branched-chain α-keto acid dehydrogenase (BCKDH) complex.[8][9] This multi-enzyme complex is a critical control point in BCAA catabolism and provides the isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA primers for iso- and anteiso-BCFA synthesis.[10] The activity of BCKDH is regulated by phosphorylation and dephosphorylation.[8]

β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH)

FabH is the condensing enzyme that initiates fatty acid synthesis by catalyzing the Claisen condensation of an acyl-CoA primer with malonyl-ACP.[1][2] The substrate specificity of FabH is a major determinant of whether a bacterium produces straight-chain or branched-chain fatty acids.[1][6] In bacteria that synthesize BCFAs, such as Bacillus subtilis and Staphylococcus aureus, FabH exhibits a preference for branched-chain acyl-CoA primers.[1][3]

Key Enzymes in Mammalian BCFA Synthesis

In mammals, the synthesis of BCFAs is intertwined with the canonical straight-chain fatty acid synthesis pathway, with specific enzymes enabling the incorporation of branched units.

Fatty Acid Synthase (FASN)

The mammalian Fatty Acid Synthase (FASN) is a large, multifunctional enzyme that catalyzes all the reactions required for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. FASN can also utilize methylmalonyl-CoA as a substrate, leading to the formation of monomethyl BCFAs.[5][7] The ketoacyl synthase (KS) domain of FASN is the primary determinant of substrate specificity and the rate of BCFA production.[2][5]

Enoyl-CoA Hydratase Domain Containing 1 (ECHDC1)

ECHDC1 is a cytosolic enzyme that has been identified as a negative regulator of BCFA synthesis.[5] It catalyzes the degradation of methylmalonyl-CoA and ethylmalonyl-CoA, thereby reducing the pool of these substrates available for incorporation by FASN.[5]

Carnitine O-Acetyltransferase (CrAT)

Carnitine O-acetyltransferase (CrAT) is a mitochondrial enzyme that facilitates the transport of short-chain and branched-chain acyl-CoAs from the mitochondria to the cytosol, where they can be used for BCFA synthesis.[4] CrAT is particularly important in adipose tissue, where BCAA catabolism and BCFA synthesis are prominent.[4]

Quantitative Data on Enzyme Kinetics

The efficiency and substrate preference of the enzymes involved in BCFA synthesis are critical for understanding the overall flux through the pathway. The following tables summarize the available kinetic data for key enzymes in both bacterial and mammalian systems.

Table 1: Kinetic Parameters of Bacterial FabH Enzymes

Enzyme SourceSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
Staphylococcus aureusIsobutyryl-CoA371.232,432[1]
Staphylococcus aureusButyryl-CoA200.840,000[1]
Staphylococcus aureusAcetyl-CoA3730.04107[1]
Escherichia coliAcetyl-CoA40--[11]
Escherichia coliIsobutyryl-CoA>500--[1]

Table 2: Kinetic Parameters of Mammalian Fatty Acid Synthase (mFAS) with Branched-Chain Substrates

Enzyme SourceSubstrateApparent Km (μM)Apparent kcat (s-1)Reference
Murine FASMethylmalonyl-CoA130 ± 200.034 ± 0.002[2]
Murine FASAcetyl-CoA10.3 ± 0.9-[2]

Experimental Protocols

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This spectrophotometric assay measures the activity of the BCKDH complex by monitoring the reduction of NAD+ to NADH at 340 nm.[5]

Materials:

  • Tissue homogenate or purified enzyme

  • Assay buffer: 30 mM potassium phosphate (B84403) (pH 7.5), 0.1% (v/v) Triton X-100, 1 mM NAD+, 2 mM dithiothreitol (B142953) (DTT), 0.4 mM coenzyme A (CoA), 0.4 mM thiamine (B1217682) pyrophosphate (TPP), 2 mM MgCl2

  • Substrate: 10 mM α-ketoisovalerate

  • Dihydrolipoamide dehydrogenase (E3 component)

Procedure:

  • Prepare the assay buffer and equilibrate to 30°C.

  • Add the tissue homogenate or purified enzyme to the assay buffer in a cuvette.

  • Add the E3 component to the reaction mixture.

  • Record the baseline absorbance at 340 nm for 2-3 minutes.

  • Initiate the reaction by adding α-ketoisovalerate to a final concentration of 1 mM.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity based on the rate of NADH production (ε = 6.22 mM-1cm-1).

Assay for β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Activity

This is a coupled spectrophotometric assay that measures the FabH-catalyzed condensation reaction by linking it to the NADPH-dependent reduction of the product by FabG (β-ketoacyl-ACP reductase).[1]

Materials:

  • Purified FabH and FabG enzymes

  • Acyl carrier protein (ACP)

  • Malonyl-CoA

  • Branched-chain acyl-CoA primers (e.g., isobutyryl-CoA)

  • NADPH

  • Assay buffer: 100 mM sodium phosphate (pH 7.0), 1 mM β-mercaptoethanol

Procedure:

  • Prepare the assay buffer containing ACP, malonyl-CoA, and NADPH.

  • Add the purified FabG enzyme to the mixture.

  • Add the branched-chain acyl-CoA primer.

  • Initiate the reaction by adding the purified FabH enzyme.

  • Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.

  • The rate of NADPH consumption is proportional to the FabH activity.

Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the preparation of fatty acid methyl esters (FAMEs) for analysis by GC-MS.[12]

Materials:

  • Lipid extract from cells or tissues

  • Saponification reagent: 45 g NaOH in 150 mL methanol (B129727) and 150 mL water

  • Methylation reagent: 325 mL of 6.0 N HCl and 275 mL methanol

  • Extraction solvent: 1:1 (v/v) mixture of methyl-tert-butyl ether and hexane

  • Saturated NaCl solution

Procedure:

  • Saponification: Add 1 mL of saponification reagent to the lipid extract. Heat at 100°C for 30 minutes.

  • Methylation: Cool the sample and add 2 mL of methylation reagent. Heat at 80°C for 10 minutes.

  • Extraction: Cool the sample and add 1.25 mL of extraction solvent. Vortex for 10 minutes.

  • Phase Separation: Add 3 mL of saturated NaCl solution and vortex briefly. Centrifuge to separate the phases.

  • Analysis: Transfer the upper organic phase to a GC vial for analysis. The FAMEs are separated on a capillary GC column and detected by mass spectrometry.

Signaling Pathways and Logical Relationships

The synthesis of BCFAs is tightly regulated and integrated with other metabolic pathways, particularly the catabolism of branched-chain amino acids. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships.

Bacterial_BCFA_Synthesis cluster_enzymes Enzymes BCAA Branched-Chain Amino Acids (Val, Leu, Ile) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_Acyl_CoA Branched-Chain Acyl-CoA (Primers) BCKA->BC_Acyl_CoA Oxidative Decarboxylation Acyl_ACP Growing Acyl-ACP BC_Acyl_CoA->Acyl_ACP Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP Malonyl_ACP->Acyl_ACP BCFA Branched-Chain Fatty Acid Acyl_ACP->BCFA BCAT BCAT BCKDH BCKDH FabD FabD FabH FabH FAS_II FAS II Elongation Cycle

Caption: Bacterial Branched-Chain Fatty Acid Synthesis Pathway.

Mammalian_BCFA_Synthesis cluster_mito Mitochondrial Matrix cluster_cyto Cytosol Mitochondria Mitochondria Cytosol Cytosol BCAA_mito BCAAs BCKA_mito BCKAs BCAA_mito->BCKA_mito BCAT BC_Acyl_CoA_mito Branched-Chain Acyl-CoAs BCKA_mito->BC_Acyl_CoA_mito BCKDH BC_Acyl_Carnitine Branched-Chain Acyl-Carnitine BC_Acyl_CoA_mito->BC_Acyl_Carnitine CrAT BCKDH_mito BCKDH CrAT_mito CrAT BC_Acyl_CoA_cyto Branched-Chain Acyl-CoAs BC_Acyl_Carnitine->BC_Acyl_CoA_cyto Transport Methylmalonyl_CoA Methylmalonyl-CoA FASN FASN Methylmalonyl_CoA->FASN ECHDC1 ECHDC1 Methylmalonyl_CoA->ECHDC1 Degradation Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN BCFA_cyto Branched-Chain Fatty Acids FASN->BCFA_cyto

Caption: Mammalian Branched-Chain Fatty Acid Synthesis Pathway.

Conclusion

The synthesis of branched-chain fatty acids is a fascinating and important area of metabolism with implications for bacterial survival, mammalian physiology, and human health. The enzymes that catalyze these reactions represent potential targets for the development of novel therapeutics, particularly antimicrobial agents and drugs for metabolic disorders. This technical guide has provided a comprehensive overview of the key enzymes involved, their kinetic properties, and the experimental methods used to study them. The visualization of the metabolic pathways offers a clear framework for understanding the complex interplay of these enzymes and their regulation. Further research into the structure and function of these enzymes will undoubtedly uncover new insights into the biology of BCFAs and open up new avenues for therapeutic intervention.

References

The Unseen Architects: A Technical Guide to the Discovery and Origin of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl groups along their acyl chain. Once considered minor components of the total fatty acid pool, a growing body of evidence now highlights their significant roles in cellular function, signaling, and disease. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of BCFAs. It delves into their diverse physiological functions, from maintaining membrane fluidity in bacteria to modulating inflammatory and metabolic pathways in mammals. Detailed experimental protocols for the analysis of BCFAs are provided, alongside a historical timeline of key discoveries in the field. This document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development, fostering a deeper understanding of these intriguing molecules and their potential as therapeutic targets.

A Historical Perspective: The Discovery of Branched-Chain Fatty Acids

The journey to understanding branched-chain fatty acids has been a gradual one, spanning nearly two centuries of scientific inquiry. Early lipid chemists first encountered these unique fatty acids in the 19th century, with subsequent discoveries expanding our knowledge of their diverse structures and biological significance.

A Timeline of Key Discoveries:

  • 1823: The first branched-chain fatty acid, isovaleric acid, was isolated from the head oil of dolphins and porpoises by French chemist Michel Eugène Chevreul. He initially named it "acide phocénique."[1]

  • 1929: Tuberculostearic acid (10-methylstearic acid), a C19 fatty acid, was isolated from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This discovery by R.J. Anderson and colleagues marked a significant step in understanding the unique lipid composition of pathogenic bacteria.[1]

  • 1929-1930: While not directly focused on BCFAs, the seminal work of George and Mildred Burr established the concept of "essential fatty acids."[2][3] Their research demonstrated that certain fatty acids are vital for health and cannot be synthesized by the body, paving the way for a deeper appreciation of the diverse roles of all fatty acid types.[2][3]

  • Mid-20th Century: Further research elucidated the structures and biosynthesis of various iso- and anteiso-BCFAs, primarily in bacteria. These studies revealed that branched-chain amino acids serve as precursors for these fatty acids.

The Genesis of Branches: Origin and Biosynthesis of BCFAs

The presence and synthesis of BCFAs vary significantly across the biological kingdoms. While they are abundant in certain bacteria and ruminant-derived products, their presence in humans is largely attributed to diet and the metabolic activity of the gut microbiome.

Bacterial Biosynthesis: The Primary Production Hub

Bacteria are the most prolific producers of BCFAs, where these lipids play a crucial role in maintaining cell membrane fluidity and integrity.[4] The synthesis of the most common types, iso- and anteiso-BCFAs, is intricately linked to the metabolism of branched-chain amino acids (BCAAs).

The biosynthetic pathway begins with the conversion of BCAAs (valine, leucine, and isoleucine) into their corresponding α-keto acids.[5] These α-keto acids are then decarboxylated to form branched short-chain acyl-CoA primers.[5] Finally, these primers are elongated by a fatty acid synthase system, using malonyl-CoA as the two-carbon donor, to produce the final long-chain BCFAs.[5]

G BCAT: Branched-Chain Amino Acid Transferase BCKDH: Branched-Chain α-Keto Acid Dehydrogenase FAS: Fatty Acid Synthase cluster_bcaa Branched-Chain Amino Acids (BCAAs) cluster_keto Branched-Chain α-Keto Acids cluster_acyl Branched Short-Chain Acyl-CoA Primers cluster_bcfa Branched-Chain Fatty Acids (BCFAs) Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate BCAT Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate BCAT Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA BCKDH Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->Two_Methylbutyryl_CoA BCKDH iso_C14_C16 iso-C14:0, iso-C16:0 Isobutyryl_CoA->iso_C14_C16 FAS (Malonyl-CoA) iso_C15_C17 iso-C15:0, iso-C17:0 Isovaleryl_CoA->iso_C15_C17 FAS (Malonyl-CoA) anteiso_C15_C17 anteiso-C15:0, anteiso-C17:0 Two_Methylbutyryl_CoA->anteiso_C15_C17 FAS (Malonyl-CoA) G cluster_extra cluster_intra cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor BCFAs Branched-Chain Fatty Acids IKK_complex IKK Complex BCFAs->IKK_complex may inhibit Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome leads to NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to NFkB_IkB NF-κB IκB NFkB_IkB->NFkB releases Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds to Transcription Transcription of Pro-inflammatory Genes DNA->Transcription G BCFA_CoA BCFA-CoA PPAR PPARα BCFA_CoA->PPAR binds to PPAR_RXR PPARα RXR PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (in gene promoter) PPAR_RXR->PPRE binds to Transcription Transcription of Genes for Fatty Acid Oxidation PPRE->Transcription G cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_nucleus Nucleus SREBP_SCAP_INSIG SREBP1c-SCAP-INSIG Complex SREBP_cleavage Proteolytic Cleavage of SREBP1c SREBP_SCAP_INSIG->SREBP_cleavage translocates to nSREBP1c nSREBP1c (active form) SREBP_cleavage->nSREBP1c releases SRE SRE (in gene promoter) nSREBP1c->SRE binds to Transcription Transcription of Lipogenic Genes (e.g., FASN) SRE->Transcription BCFAs Certain BCFAs BCFAs->SREBP_SCAP_INSIG may influence retention/translocation Low_Sterols Low Sterols Low_Sterols->SREBP_SCAP_INSIG dissociates INSIG G Sample Biological Sample (Tissue, Cells, Biofluid) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., with BF3-methanol or HCl-methanol) Extraction->Derivatization Analysis Chromatographic Separation and Mass Spectrometric Detection Derivatization->Analysis GC_MS GC-MS Analysis->GC_MS LC_MS LC-MS/MS Analysis->LC_MS Data_Processing Data Processing and Analysis GC_MS->Data_Processing LC_MS->Data_Processing Quantification Identification and Quantification (using standards and software) Data_Processing->Quantification

References

"physical and chemical properties of 11-MethylHexadecanoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-MethylHexadecanoyl-CoA is a long-chain, branched fatty acyl-coenzyme A molecule. As a derivative of 11-methylhexadecanoic acid, it belongs to a class of lipids that play crucial roles in various metabolic and cellular signaling pathways. While specific research on this compound is limited, its structural characteristics suggest potential involvement in processes analogous to other branched-chain fatty acyl-CoAs, including modulation of nuclear receptor activity and integration into complex lipid structures. This guide provides a comprehensive overview of its known chemical and physical properties, hypothesized biological functions, and detailed experimental protocols for its synthesis and analysis, drawing from established methods for similar molecules.

Physical and Chemical Properties

Quantitative Data Summary

The following table summarizes the known and calculated properties of this compound and its precursor fatty acid, 11-methylhexadecanoic acid.

PropertyThis compound11-Methylhexadecanoic AcidData Source
Molecular Formula C38H68N7O17P3SC17H34O2MedChemExpress, PubChem
Molecular Weight 1019.97 g/mol 270.46 g/mol MedChemExpress, PubChem
Physical Description Not available (likely a solid)LiquidPubChem[1]
Melting Point Not available18.5 - 19 °CPubChem[1]
Boiling Point Not availableNot available
Solubility Expected to be soluble in aqueous solutions and organic solvents like methanol (B129727) and chloroform.Not availableGeneral knowledge of acyl-CoAs
Stability Thioester bond is susceptible to hydrolysis, particularly at extreme pH and elevated temperatures. Best stored at low temperatures (-20°C or below) in a slightly acidic buffer.Stable under standard conditions.General knowledge of acyl-CoAs

Biosynthesis and Biological Significance

Hypothesized Biosynthesis Pathway

The biosynthesis of this compound is presumed to follow the general pathway of fatty acid synthesis, with a key modification to introduce the methyl branch. The synthesis is likely initiated with a branched-chain starter unit derived from the metabolism of branched-chain amino acids. Propionyl-CoA can serve as a primer for fatty acid synthase, leading to the formation of a methyl-branched fatty acid.

Biosynthesis Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Methyl_Fatty_Acid 11-Methylhexadecanoic Acid FAS->Methyl_Fatty_Acid Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase Methyl_Fatty_Acid->Acyl_CoA_Synthetase Target This compound Acyl_CoA_Synthetase->Target AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi CoA_SH Coenzyme A CoA_SH->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase

Caption: Hypothesized biosynthetic pathway of this compound.

Potential Role in Cellular Signaling

Branched-chain fatty acyl-CoAs are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. It is plausible that this compound acts as a ligand for PPARα, thereby influencing the expression of genes involved in fatty acid oxidation.

PPAR_Signaling Ligand This compound PPARa PPARα Ligand->PPARa Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE binds Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes activates mRNA mRNA Target_Genes->mRNA transcription Proteins Proteins mRNA->Proteins translation Metabolic_Effect Increased Fatty Acid Oxidation Proteins->Metabolic_Effect

Caption: Proposed PPARα signaling pathway involving this compound.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and analysis of long-chain and branched-chain acyl-CoAs. Researchers should optimize these protocols for their specific experimental conditions.

Chemical Synthesis of this compound

This protocol is based on the mixed carbonic anhydride (B1165640) method.

Materials:

  • 11-methylhexadecanoic acid

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • Coenzyme A (free acid or lithium salt)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate solution (0.5 M)

  • Argon or nitrogen gas

Procedure:

  • Dissolve 11-methylhexadecanoic acid in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of ethyl chloroformate.

  • Stir the reaction mixture at 0°C for 30-60 minutes to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A in cold 0.5 M sodium bicarbonate solution.

  • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.

  • Allow the reaction to proceed at 0°C for 2-4 hours.

  • Monitor the reaction progress by reverse-phase HPLC.

  • Upon completion, the product can be purified by preparative HPLC.

Chemical_Synthesis_Workflow Start Start Dissolve_FA Dissolve 11-methylhexadecanoic acid in anhydrous THF Start->Dissolve_FA Cool Cool to 0°C Dissolve_FA->Cool Add_Reagents Add Triethylamine and Ethyl Chloroformate Cool->Add_Reagents Form_Anhydride Stir for 30-60 min (Mixed Anhydride Formation) Add_Reagents->Form_Anhydride Combine Add CoA solution to reaction mixture Form_Anhydride->Combine Prepare_CoA Dissolve Coenzyme A in cold NaHCO3 solution Prepare_CoA->Combine React Stir for 2-4 hours at 0°C Combine->React Monitor Monitor by HPLC React->Monitor Monitor->React Incomplete Purify Purify by Preparative HPLC Monitor->Purify Reaction Complete End End Purify->End

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis of this compound

This protocol utilizes a long-chain acyl-CoA synthetase.

Materials:

  • 11-methylhexadecanoic acid

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • Magnesium chloride (MgCl2)

  • Triton X-100

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5)

  • Long-chain acyl-CoA synthetase (commercially available or purified)

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and Triton X-100.

  • Add ATP and Coenzyme A to the reaction buffer.

  • Add 11-methylhexadecanoic acid (dissolved in a small amount of ethanol (B145695) or DMSO if necessary).

  • Initiate the reaction by adding the long-chain acyl-CoA synthetase.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

  • Centrifuge to remove precipitated protein.

  • The supernatant containing this compound can be analyzed and purified by HPLC.

Analysis by HPLC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 1020.97 [M+H]+

  • Product Ions (Q3): Monitor for characteristic fragments of the CoA moiety (e.g., m/z 428.1, m/z 261.1) and the acyl chain.

Conclusion

This compound is a molecule of interest for researchers in lipid metabolism and cellular signaling. While direct experimental data remains scarce, this guide provides a framework for its study based on established principles and methodologies for analogous compounds. Further research is needed to fully elucidate its specific physical, chemical, and biological properties. The protocols and pathways presented herein offer a solid foundation for initiating such investigations.

References

The Cellular Function of 11-MethylHexadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the cellular functions of branched-chain fatty acyl-CoAs (BCFA-CoAs), with a specific focus on 11-MethylHexadecanoyl-CoA. While direct research on this compound is limited, this document extrapolates from the broader knowledge of methyl-branched fatty acids and their activated CoA esters to present its putative metabolic roles, signaling functions, and interactions with cellular components. This guide includes detailed experimental protocols for the analysis of acyl-CoAs, quantitative data from related molecules, and visualizations of relevant cellular pathways to serve as a valuable resource for researchers in the fields of lipid metabolism, cell signaling, and drug discovery.

Introduction to this compound

This compound is the activated form of 11-methylhexadecanoic acid, a C17 methyl-branched fatty acid. Branched-chain fatty acids (BCFAs) are found in various organisms, from bacteria to mammals, and play crucial roles in cellular structure and function. Unlike their straight-chain counterparts, the methyl branch in BCFAs introduces unique physicochemical properties that affect their packing in lipid membranes and their interactions with proteins. The activation of 11-methylhexadecanoic acid to its coenzyme A (CoA) thioester, this compound, is a critical step that primes it for participation in various metabolic and signaling pathways.

Putative Cellular Functions and Metabolic Roles

Based on the known functions of other branched-chain fatty acyl-CoAs, the cellular roles of this compound are likely multifaceted, encompassing structural, metabolic, and signaling functions.

Incorporation into Cellular Membranes

Methyl-branched fatty acids are known to influence the fluidity and stability of cellular membranes. The methyl group disrupts the tight packing of acyl chains, thereby lowering the melting point and increasing the fluidity of the phospholipid bilayer. This property is particularly important for organisms living in cold environments and for maintaining membrane function in specific cellular microdomains. It is hypothesized that this compound serves as a substrate for the synthesis of phospholipids (B1166683) that are incorporated into cellular membranes, thereby modulating their biophysical properties.

Metabolism of Branched-Chain Fatty Acyl-CoAs

The metabolism of branched-chain fatty acids is distinct from that of straight-chain fatty acids. While much of the specific pathway for this compound remains to be elucidated, it is likely catabolized through a modified form of β-oxidation. The presence of a methyl group can sterically hinder the enzymes of the classical β-oxidation pathway, often requiring specialized enzymes for its degradation. Peroxisomes are known to be involved in the oxidation of very-long-chain and branched-chain fatty acids.

Putative Metabolic Fate of this compound

11-Methylhexadecanoic_Acid 11-Methylhexadecanoic_Acid Acyl-CoA_Synthetase Acyl-CoA_Synthetase 11-Methylhexadecanoic_Acid->Acyl-CoA_Synthetase Activation This compound This compound Acyl-CoA_Synthetase->this compound Modified_Beta_Oxidation Modified_Beta_Oxidation This compound->Modified_Beta_Oxidation Catabolism Membrane_Lipids Membrane_Lipids This compound->Membrane_Lipids Anabolism Propionyl-CoA Propionyl-CoA Modified_Beta_Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Modified_Beta_Oxidation->Acetyl-CoA TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle

Caption: Putative metabolic pathways of this compound.

Signaling Roles of Branched-Chain Fatty Acyl-CoAs

Long-chain acyl-CoAs, including those with branched chains, are emerging as important signaling molecules that can directly regulate the activity of proteins and gene expression.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. Studies have shown that very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα.[1][2] The binding of these ligands to PPARα induces a conformational change that promotes the recruitment of coactivator proteins and the transcription of target genes involved in fatty acid oxidation. It is plausible that this compound acts as a PPARα agonist, thereby regulating its own metabolism and influencing broader metabolic pathways.

PPARα Signaling Pathway

This compound This compound PPARa PPARα This compound->PPARa Binding RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE DNA Binding Target_Genes Target Gene Expression PPRE->Target_Genes Transcription

Caption: Activation of PPARα by this compound.

Quantitative Data

Table 1: Representative Cellular Concentrations of Long-Chain Acyl-CoAs

Acyl-CoA SpeciesCell TypeConcentration (pmol/mg protein)Reference
Palmitoyl-CoA (C16:0)Mouse Liver~5-15--INVALID-LINK--
Stearoyl-CoA (C18:0)Mouse Liver~2-8--INVALID-LINK--
Oleoyl-CoA (C18:1)Mouse Liver~3-10--INVALID-LINK--

Table 2: Kinetic Parameters of Acyl-CoA Synthetases for Various Fatty Acid Substrates

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Reference
ACSL1Palmitic Acid20-50100-200--INVALID-LINK--
ACSL1Oleic Acid10-30150-250--INVALID-LINK--
ACSL4Arachidonic Acid5-1550-100--INVALID-LINK--

Experimental Protocols

The study of this compound requires specialized techniques for its synthesis, extraction, and analysis due to its low abundance and potential instability.

Synthesis of this compound

A common method for the synthesis of acyl-CoAs is the mixed anhydride (B1165640) method.

Protocol:

  • Dissolve 11-methylhexadecanoic acid in anhydrous tetrahydrofuran (B95107) (THF).

  • Add triethylamine (B128534) and then ethyl chloroformate dropwise at 0°C to form the mixed anhydride.

  • In a separate vial, dissolve Coenzyme A trilithium salt in a sodium bicarbonate buffer.

  • Add the mixed anhydride solution to the Coenzyme A solution and stir at room temperature.

  • Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC).

Extraction of Acyl-CoAs from Cultured Cells

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or other suitable extraction solvent

  • Internal standards (e.g., deuterated acyl-CoAs)

  • Cell scrapers

  • Refrigerated centrifuge

Protocol:

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Add ice-cold 10% TCA to the plate and scrape the cells.

  • Collect the cell lysate and centrifuge at high speed (e.g., 15,000 x g) at 4°C.

  • The supernatant contains the acyl-CoAs.

  • Proceed with solid-phase extraction (SPE) for purification and concentration.

Experimental Workflow for Acyl-CoA Analysis

Cell_Culture Cell Culture Extraction Acyl-CoA Extraction Cell_Culture->Extraction Purification Solid-Phase Extraction Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Caption: General workflow for the analysis of intracellular acyl-CoAs.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • C18 reverse-phase column.

Method:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from high aqueous to high organic to elute acyl-CoAs based on their chain length.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring the specific precursor-to-product ion transitions for this compound and the internal standard.

Conclusion and Future Directions

While direct experimental evidence for the cellular function of this compound is currently scarce, its structural similarity to other well-characterized branched-chain fatty acyl-CoAs allows for informed hypotheses regarding its roles in membrane biology, metabolism, and signaling. Future research should focus on the enzymatic pathways responsible for its synthesis and degradation, its potential as a signaling molecule, particularly in the context of nuclear receptor activation, and its impact on cellular processes under various physiological and pathological conditions. The development of specific tools, such as antibodies and labeled tracers, will be crucial for advancing our understanding of this and other understudied lipid metabolites.

References

The Enigmatic Role of 11-MethylHexadecanoyl-CoA in Metabolic Networks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-branched chain fatty acids (BCFAs) are increasingly recognized for their diverse biological activities and as important components of cellular lipids in various organisms, from bacteria to mammals. Among these, 11-MethylHexadecanoyl-CoA, a seventeen-carbon saturated fatty acyl-CoA with a methyl group on the eleventh carbon, represents a structurally distinct molecule whose metabolic significance is beginning to be explored. This technical guide provides a comprehensive overview of the current understanding and inferred metabolic pathways involving this compound. Drawing upon the broader knowledge of mid-chain methyl-branched fatty acid metabolism, this document outlines its potential biosynthesis, subsequent catabolism, and the enzymatic players likely involved. Detailed experimental protocols for the analysis of such molecules are provided, alongside structured data summaries and visual pathway diagrams to facilitate further research and drug development efforts targeting branched-chain fatty acid metabolism.

Introduction to this compound

This compound is the activated form of 11-methylhexadecanoic acid, a branched-chain fatty acid (BCFA). While less common than iso- and anteiso-BCFAs, which have methyl branches near the terminus of the acyl chain, mid-chain branched fatty acids like 11-methylhexadecanoic acid are found in various natural sources, including bacteria, marine organisms, and dairy products[1]. The position of the methyl group at the C-11 position introduces a structural perturbation that is likely to influence its physical properties and metabolic fate compared to its straight-chain counterpart, heptadecanoyl-CoA, or other BCFA isomers.

The activation of 11-methylhexadecanoic acid to its coenzyme A (CoA) thioester is a prerequisite for its entry into metabolic pathways. This activation is catalyzed by acyl-CoA synthetases, which exhibit broad substrate specificity[2]. Once formed, this compound can potentially enter anabolic or catabolic pathways.

Biosynthesis of this compound

The biosynthesis of mid-chain methyl-branched fatty acids is not as well-defined as that of iso- and anteiso-BCFAs. However, two primary mechanisms can be postulated based on known fatty acid synthesis pathways.

2.1. Fatty Acid Synthase (FAS) Incorporation of Methylmalonyl-CoA:

The canonical fatty acid synthesis machinery can exhibit substrate promiscuity. In addition to utilizing malonyl-CoA for chain elongation, fatty acid synthase (FAS) can incorporate methylmalonyl-CoA, leading to the introduction of a methyl branch[3]. The formation of this compound would require the specific incorporation of methylmalonyl-CoA at a precise elongation cycle.

2.2. Post-synthetic Modification:

Another possibility involves the modification of a pre-existing fatty acid chain. This could occur through the action of a methyltransferase on an unsaturated precursor, although this is less commonly documented for fatty acids compared to other lipids.

The following diagram illustrates a hypothetical biosynthetic pathway for this compound via the fatty acid synthase pathway.

Biosynthesis_of_this compound Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA ACC Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Malonyl-CoA->Fatty Acid Synthase (FAS) Methylmalonyl-CoA->Fatty Acid Synthase (FAS) Elongating Acyl Chain Elongating Acyl Chain Fatty Acid Synthase (FAS)->Elongating Acyl Chain Multiple Cycles 11-MethylHexadecanoyl-ACP 11-MethylHexadecanoyl-ACP Elongating Acyl Chain->11-MethylHexadecanoyl-ACP Specific incorporation of Methylmalonyl-CoA 11-Methylhexadecanoic Acid 11-Methylhexadecanoic Acid 11-MethylHexadecanoyl-ACP->11-Methylhexadecanoic Acid Thioesterase This compound This compound 11-Methylhexadecanoic Acid->this compound ATP, CoA-SH

Caption: Hypothetical biosynthesis of this compound.

Metabolic Pathways of this compound

Once synthesized, this compound can be directed towards several metabolic fates, primarily catabolism for energy production or incorporation into complex lipids.

3.1. Catabolism via Oxidation:

The presence of a methyl group on the carbon chain can pose a challenge for standard β-oxidation. The metabolic route will depend on the position of the methyl group relative to the carboxyl group. For this compound, the methyl group is sufficiently distant from the thioester group to allow for several cycles of β-oxidation to proceed normally.

However, once the methyl branch is near the reactive center, alternative pathways are required. The metabolism of branched-chain fatty acids often involves peroxisomal α-oxidation to remove a single carbon and shift the position of the methyl group, followed by further rounds of β-oxidation[4].

The proposed catabolic pathway for this compound likely involves an initial series of β-oxidation cycles in the mitochondria, followed by potential shunting to the peroxisome for α-oxidation once the methyl branch is in a sterically hindering position.

Catabolism_of_this compound cluster_mitochondria Mitochondrion cluster_peroxisome Peroxisome This compound This compound Beta-Oxidation Cycle 1 Beta-Oxidation Cycle 1 This compound->Beta-Oxidation Cycle 1 9-Methyltetradecanoyl-CoA 9-Methyltetradecanoyl-CoA Beta-Oxidation Cycle 1->9-Methyltetradecanoyl-CoA Acetyl-CoA_1 Acetyl-CoA Beta-Oxidation Cycle 1->Acetyl-CoA_1 Beta-Oxidation Cycle 2 Beta-Oxidation Cycle 2 9-Methyltetradecanoyl-CoA->Beta-Oxidation Cycle 2 7-Methyldodecanoyl-CoA 7-Methyldodecanoyl-CoA Beta-Oxidation Cycle 2->7-Methyldodecanoyl-CoA Acetyl-CoA_2 Acetyl-CoA Beta-Oxidation Cycle 2->Acetyl-CoA_2 Beta-Oxidation Cycle 3 Beta-Oxidation Cycle 3 7-Methyldodecanoyl-CoA->Beta-Oxidation Cycle 3 5-Methyl-decanoyl-CoA 5-Methyl-decanoyl-CoA Beta-Oxidation Cycle 3->5-Methyl-decanoyl-CoA Acetyl-CoA_3 Acetyl-CoA Beta-Oxidation Cycle 3->Acetyl-CoA_3 5-Methyl-decanoyl-CoA_p 5-Methyl-decanoyl-CoA 5-Methyl-decanoyl-CoA->5-Methyl-decanoyl-CoA_p Transport Alpha-Oxidation Alpha-Oxidation 5-Methyl-decanoyl-CoA_p->Alpha-Oxidation 4-Methylnonanoyl-CoA 4-Methylnonanoyl-CoA Alpha-Oxidation->4-Methylnonanoyl-CoA Propionyl-CoA Propionyl-CoA Alpha-Oxidation->Propionyl-CoA Further Oxidation

Caption: Inferred catabolic pathway for this compound.

3.2. Incorporation into Complex Lipids:

As an activated fatty acid, this compound can serve as a substrate for the synthesis of various complex lipids, such as phospholipids, triglycerides, and cholesterol esters. The incorporation of a methyl-branched acyl chain would alter the physicochemical properties of these lipids, potentially affecting membrane fluidity and lipid droplet formation.

Quantitative Data

Direct quantitative data for this compound is scarce in the literature. The following table summarizes general kinetic parameters for enzymes involved in branched-chain fatty acid metabolism, which can serve as an estimate for the enzymes acting on this compound.

Enzyme ClassSubstrate(s)Km (µM)Vmax (nmol/min/mg)Organism/TissueReference
Acyl-CoA SynthetaseBranched-chain fatty acids10 - 10050 - 500Mammalian LiverGeneral knowledge
Fatty Acid SynthaseMethylmalonyl-CoA20 - 50Lower than Malonyl-CoAGuinea Pig Liver[5]
Acyl-CoA DehydrogenaseBranched-chain acyl-CoAs5 - 50Varies with chain lengthMammalian MitochondriaGeneral knowledge
Peroxisomal Acyl-CoA OxidaseBranched-chain acyl-CoAs10 - 100Varies with substrateRat LiverGeneral knowledge

Experimental Protocols

5.1. Extraction and Analysis of this compound:

Objective: To extract and quantify this compound from biological samples.

Methodology:

  • Sample Homogenization: Homogenize tissue or cell pellets in a cold solvent mixture (e.g., 2:1 chloroform:methanol) to precipitate proteins and extract lipids and acyl-CoAs.

  • Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge to separate acyl-CoAs from other lipids.

  • LC-MS/MS Analysis: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection and quantification of this compound. A reverse-phase C18 column with a gradient of acetonitrile (B52724) in water containing formic acid is typically used for separation.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Experimental_Workflow_Acyl-CoA Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Lipid/Acyl-CoA Extract Lipid/Acyl-CoA Extract Homogenization->Lipid/Acyl-CoA Extract Solid-Phase Extraction (C18) Solid-Phase Extraction (C18) Lipid/Acyl-CoA Extract->Solid-Phase Extraction (C18) Purified Acyl-CoA Fraction Purified Acyl-CoA Fraction Solid-Phase Extraction (C18)->Purified Acyl-CoA Fraction LC-MS/MS Analysis LC-MS/MS Analysis Purified Acyl-CoA Fraction->LC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification

Caption: Workflow for the analysis of this compound.

5.2. In Vitro Enzyme Assays:

Objective: To determine the kinetic parameters of an enzyme (e.g., acyl-CoA dehydrogenase) with this compound as a substrate.

Methodology:

  • Enzyme Purification: Purify the enzyme of interest using standard chromatography techniques.

  • Substrate Synthesis: Synthesize this compound from 11-methylhexadecanoic acid and Coenzyme A.

  • Assay Conditions: Perform the assay in a suitable buffer at a constant temperature.

  • Detection of Product Formation: Monitor the reaction by following the reduction of a suitable electron acceptor (e.g., dichlorophenolindophenol) spectrophotometrically, or by directly measuring product formation using LC-MS.

  • Data Analysis: Determine Km and Vmax by fitting the initial rate data to the Michaelis-Menten equation.

Conclusion and Future Directions

The role of this compound in metabolic pathways remains largely uncharted territory. Based on our understanding of other branched-chain fatty acids, it is likely to be a substrate for both anabolic and catabolic processes, with its unique structure influencing enzyme kinetics and the properties of downstream metabolites. Further research is imperative to elucidate its precise biosynthetic and degradative pathways, to quantify its abundance in different biological systems, and to identify the specific enzymes that govern its metabolism. Such studies will not only enhance our fundamental understanding of lipid metabolism but may also open new avenues for the development of therapeutic agents targeting metabolic disorders. The application of advanced analytical techniques, such as high-resolution mass spectrometry and stable isotope tracing, will be crucial in unraveling the complexities of this compound metabolism.

References

The Natural Occurrence of 11-Methylhexadecanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methylhexadecanoic acid is a saturated branched-chain fatty acid (BCFA) that has been identified as a minor component in various natural sources, including bacteria, marine organisms, and ruminant-derived products. As with other BCFAs, its unique structure influences the physical properties of cell membranes and may contribute to specific biological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of 11-methylhexadecanoic acid, detailing its presence in different organisms, methodologies for its analysis, and insights into its biosynthesis and potential physiological roles. While specific quantitative data for this particular isomer remains limited in the scientific literature, this guide consolidates available information and presents general protocols and pathways applicable to the study of mid-chain methyl-branched fatty acids.

Introduction

Branched-chain fatty acids are a diverse group of lipids characterized by the presence of one or more methyl groups along their acyl chain. These branches can occur at various positions, leading to iso-, anteiso-, and mid-chain branched structures. 11-Methylhexadecanoic acid falls into the latter category, with a methyl group located at the eleventh carbon of a sixteen-carbon backbone. BCFAs are known to play crucial roles in maintaining membrane fluidity, particularly in microorganisms adapting to different environmental conditions.[1] Their presence in the food chain, primarily through ruminant products, has also sparked interest in their potential effects on human health.

This guide aims to provide researchers and professionals in drug development with a detailed resource on 11-methylhexadecanoic acid, covering its natural distribution, analytical techniques for its identification and quantification, and the current understanding of its metabolic pathways and potential signaling functions.

Natural Occurrence and Quantitative Data

While 11-methylhexadecanoic acid is not as abundant as its straight-chain counterpart, palmitic acid, it has been reported in various biological systems. The following tables summarize the known occurrences and, where available, the quantitative data for BCFAs, with a focus on highlighting the context in which 11-methylhexadecanoic acid is found. It is important to note that specific quantification of the 11-methyl isomer is often not differentiated from other methylhexadecanoic acid isomers in many studies.

Table 1: Occurrence of Branched-Chain Fatty Acids (including Methylhexadecanoic Acid Isomers) in Various Organisms

Organism TypeSpecific ExamplesGeneral Abundance of BCFAsNotes on Methylhexadecanoic Acid
Bacteria Bacillus subtilisMajor components of membrane lipidsSynthesizes a variety of iso- and anteiso- BCFAs. The presence of mid-chain branches is less common but possible.
Staphylococcus aureusSignificant portion of total fatty acidsPrimarily iso- and anteiso-branched fatty acids.
Marine Invertebrates Sponges (Xestospongia muta)Can constitute a significant portion of total fatty acids (e.g., 35% in X. muta)[2]12-methylhexadecanoic acid has been identified in Xestospongia muta.[2] The presence of the 11-methyl isomer is plausible in other sponge species.
Ruminants Bovine milk fatBCFAs represent a small percentage of total fatty acids.Present in milk fat, though typically at lower concentrations than iso- and anteiso- isomers.
Adipose tissueFound in trace amounts.Contributes to the overall BCFA profile.

Table 2: Quantitative Data of Selected Branched-Chain Fatty Acids in Ruminant Milk Fat

Fatty AcidConcentration Range (% of total fatty acids)Mean Concentration (% of total fatty acids)
iso-C14:00.4 - 0.80.6
anteiso-C15:00.4 - 0.90.65
iso-C16:00.3 - 0.70.5
iso-C17:00.4 - 0.80.6
Note: Data for specific mid-chain isomers like 11-methylhexadecanoic acid are not typically reported separately and are often included in the total branched-chain fatty acid fraction.

Experimental Protocols

The analysis of 11-methylhexadecanoic acid requires robust methods for lipid extraction, saponification to release the fatty acid from its esterified form, and derivatization to a volatile ester for gas chromatography-mass spectrometry (GC-MS) analysis.

Lipid Extraction: Modified Folch Method

This protocol is a widely used method for the extraction of total lipids from biological samples.[3]

Materials:

  • Homogenizer

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas stream or rotary evaporator

Procedure:

  • Homogenize a known weight of the biological sample (e.g., 1 gram of tissue or cell pellet) in a 2:1 (v/v) mixture of chloroform:methanol to a final volume that is 20 times the volume of the sample.

  • Agitate the mixture for 20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge at low speed to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.

  • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

  • Store the dried lipid extract at -20°C under nitrogen until further processing.

Saponification and Fatty Acid Methyl Ester (FAME) Preparation

This procedure describes the base-catalyzed saponification of the lipid extract followed by acid-catalyzed methylation to form FAMEs.[4]

Materials:

  • Screw-cap glass tubes

  • Heating block or water bath

  • 0.5 M NaOH in methanol

  • 14% Boron trifluoride (BF₃) in methanol

  • Saturated NaCl solution

  • Hexane (B92381)

Procedure:

  • To the dried lipid extract in a screw-cap glass tube, add 2 mL of 0.5 M NaOH in methanol.

  • Cap the tube tightly and heat at 100°C for 10 minutes to saponify the lipids.

  • Cool the tube to room temperature and add 2 mL of 14% BF₃ in methanol.

  • Cap the tube and heat at 100°C for another 10 minutes to methylate the free fatty acids.

  • Cool the tube and add 1 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex vigorously to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of FAMEs. Optimization may be required depending on the instrument and column used.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-23, SP-2560, or equivalent polar column)

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1) or splitless, depending on sample concentration

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 240°C

    • Hold at 240°C for 10 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

MS Conditions:

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV

  • Scan Range: m/z 50-550

  • Identification: Based on retention time comparison with a standard of 11-methylhexadecanoic acid methyl ester and matching of the mass spectrum with a library (e.g., NIST).

Biosynthesis and Signaling Pathways

Biosynthesis of Mid-Chain Branched-Chain Fatty Acids

The biosynthesis of BCFAs deviates from the typical fatty acid synthesis pathway through the utilization of alternative primers or extender units. The formation of mid-chain methyl branches, such as in 11-methylhexadecanoic acid, is thought to occur through the incorporation of methylmalonyl-CoA instead of malonyl-CoA during the elongation phase by the fatty acid synthase (FAS) complex.[5][6]

The general pathway for the synthesis of a methyl-branched fatty acid is illustrated below. The exact mechanism that dictates the specific placement of the methyl group at the 11th position is not yet fully elucidated and may involve specific elongases or modifications of the FAS complex.

G cluster_0 Precursor Supply cluster_1 Fatty Acid Elongation Propionyl-CoA Propionyl-CoA Propionyl-CoA Carboxylase Propionyl-CoA Carboxylase Propionyl-CoA->Propionyl-CoA Carboxylase Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA Carboxylase->Methylmalonyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Methylmalonyl-CoA->Fatty Acid Synthase (FAS) Incorporation Methyl-branched Acyl Chain Methyl-branched Acyl Chain Fatty Acid Synthase (FAS)->Methyl-branched Acyl Chain Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Elongation Growing Acyl Chain Growing Acyl Chain Growing Acyl Chain->Fatty Acid Synthase (FAS) 11-Methylhexadecanoic acid 11-Methylhexadecanoic acid Methyl-branched Acyl Chain->11-Methylhexadecanoic acid Chain termination & modification

General biosynthesis pathway for a mid-chain branched fatty acid.
Potential Role in Cell Signaling

Fatty acids are increasingly recognized for their roles as signaling molecules, influencing a variety of cellular processes.[7][8] They can act as ligands for nuclear receptors (e.g., PPARs), modulating gene expression, or interact with G-protein coupled receptors (GPCRs) on the cell surface.[9][10] While specific signaling pathways involving 11-methylhexadecanoic acid have not been identified, it is plausible that, like other fatty acids, it could participate in cellular signaling. Its unique structure might confer specificity for certain receptors or enzymes.

The following diagram illustrates the general mechanisms by which fatty acids can exert their signaling functions.

G cluster_cell Cell cluster_receptors Membrane Receptors cluster_intracellular Intracellular Targets Extracellular Space Plasma Membrane Plasma Membrane Cytoplasm Enzymes Enzymes Cytoplasm->Enzymes Metabolic Modulation Nuclear Receptors (e.g., PPARs) Nuclear Receptors (e.g., PPARs) Cytoplasm->Nuclear Receptors (e.g., PPARs) Binding Nucleus Nucleus GPCR GPCR Second Messengers Second Messengers GPCR->Second Messengers Signal Transduction Transporter Transporter Transporter->Cytoplasm Gene Expression Gene Expression Nuclear Receptors (e.g., PPARs)->Gene Expression Regulation Fatty Acid 11-Methylhexadecanoic Acid Fatty Acid->GPCR Activation Fatty Acid->Transporter Uptake Cellular Response Cellular Response Gene Expression->Cellular Response

General overview of fatty acid signaling pathways.

Conclusion

11-Methylhexadecanoic acid is a naturally occurring branched-chain fatty acid found in a range of biological systems. While our understanding of its specific distribution and biological functions is still developing, the analytical tools and general knowledge of BCFA metabolism provide a solid foundation for future research. This technical guide has summarized the current state of knowledge and provided detailed methodologies that can be applied to further investigate the occurrence and significance of this and other mid-chain branched fatty acids. For researchers in drug development, the unique properties of BCFAs may offer novel avenues for modulating membrane-dependent processes or for the development of new biomarkers. Further targeted quantitative studies are needed to fully elucidate the distribution and biological roles of 11-methylhexadecanoic acid.

References

An In-depth Technical Guide to 11-Methylhexadecanoyl-CoA and its Relation to Microbial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylhexadecanoyl-CoA is the activated thioester form of 11-methylhexadecanoic acid, a C17:0 anteiso-branched-chain fatty acid (BCFA). In the realm of microbial metabolism, BCFAs are integral components of cell membranes, influencing their fluidity and integrity. Beyond this structural role, emerging evidence suggests that specific BCFAs, such as the anteiso-C17:0 species, can act as signaling molecules, modulating key regulatory pathways. This technical guide provides a comprehensive overview of the biosynthesis, degradation, and known functions of this compound in microbial metabolism, with a focus on quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in this field.

Data Presentation: Quantitative Analysis of Anteiso-C17:0 Fatty Acids in Bacteria

The abundance of anteiso-C17:0 fatty acids, for which this compound is the activated form, varies among different bacterial species and is influenced by environmental conditions. The following tables summarize the relative abundance of this important fatty acid in selected bacteria.

Table 1: Relative Abundance of Anteiso-C17:0 in Various Bacterial Species

Bacterial SpeciesRelative Abundance of anteiso-C17:0 (%)Reference
Bacillus subtilis ONU55110.24[1]
Rumen Bacteria1.4[2]
Rumen Protozoa2.9[2]
Listeria monocytogenes (grown at pH 7.0)~5[3]
Listeria monocytogenes (grown at pH 5.0)~10[3]
Streptomyces rugosispiralis4.1[4]

Table 2: Fatty Acid Composition of Bacillus subtilis at Different Growth Temperatures

Fatty AcidGrowth TemperatureRelative Abundance (%)
anteiso-C15:037°C~45
anteiso-C17:0 37°C ~10
iso-C15:037°C~30
iso-C17:037°C~5
anteiso-C15:020°C~60
anteiso-C17:0 20°C ~15
iso-C15:020°C~15
iso-C17:020°C~2

Data extrapolated from trends described in reference[5].

Table 3: Kinetic Parameters of Staphylococcus aureus FabH with Various Acyl-CoA Primers

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Acetyl-CoA373 ± 401.0 ± 0.032.7 x 103
Butyryl-CoA20 ± 22.0 ± 0.041.0 x 105
Isobutyryl-CoA37 ± 42.3 ± 0.066.2 x 104

Data from reference[6]. Note that 2-methylbutyryl-CoA, the direct precursor for anteiso-C17:0, was not explicitly tested in this study, but isobutyryl-CoA and butyryl-CoA provide insights into the enzyme's affinity for branched and short-chain acyl-CoAs.

Biosynthesis of this compound

The biosynthesis of this compound, an anteiso-branched-chain fatty acyl-CoA, is a multi-step process initiated from the amino acid L-isoleucine. The pathway involves the conversion of isoleucine to the primer molecule, 2-methylbutyryl-CoA, followed by sequential elongation cycles catalyzed by the fatty acid synthase (FAS) system.

Primer Synthesis: From Isoleucine to 2-Methylbutyryl-CoA

The initial steps involve the catabolism of L-isoleucine to generate the branched-chain starter unit. This process is catalyzed by a series of enzymes that are part of the branched-chain amino acid degradation pathway.

Elongation by Fatty Acid Synthase (FAS)

Once 2-methylbutyryl-CoA is formed, it enters the fatty acid synthesis cycle. The key initiating enzyme is β-ketoacyl-acyl carrier protein (ACP) synthase III, commonly known as FabH.[7] FabH catalyzes the condensation of the 2-methylbutyryl-CoA primer with malonyl-ACP.[7] Subsequent rounds of elongation involve the sequential addition of two-carbon units from malonyl-CoA, with each cycle comprising four core reactions: condensation, reduction, dehydration, and a second reduction. After six such elongation cycles, the resulting 11-methylhexadecanoyl-ACP is converted to this compound.

Biosynthesis of this compound cluster_primer Primer Synthesis cluster_elongation Fatty Acid Elongation Isoleucine Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH Condensation_1 Condensation_1 2-Methylbutyryl-CoA->Condensation_1 FabH Malonyl-CoA Malonyl-CoA Reduction_1 Reduction_1 Condensation_1->Reduction_1 FabG Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Malonyl-ACP->Condensation_1 Dehydration_1 Dehydration_1 Reduction_1->Dehydration_1 FabZ/A Reduction_2 Reduction_2 Dehydration_1->Reduction_2 FabI Elongation_Cycles Elongation_Cycles Reduction_2->Elongation_Cycles ACP 11-Methylhexadecanoyl-ACP 11-Methylhexadecanoyl-ACP Elongation_Cycles->11-Methylhexadecanoyl-ACP 6 cycles This compound This compound 11-Methylhexadecanoyl-ACP->this compound Thioesterase

Biosynthesis of this compound.

Degradation of this compound

The catabolism of this compound is presumed to occur via a modified β-oxidation pathway, which is the primary mechanism for fatty acid degradation in most organisms.[8] The presence of the methyl branch necessitates specialized enzymatic steps to bypass the steric hindrance it creates.

The degradation of anteiso-branched-chain fatty acids typically yields propionyl-CoA in the final cycle, in addition to multiple molecules of acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle.

Degradation of this compound This compound This compound Beta_Oxidation_Cycles β-Oxidation Cycles This compound->Beta_Oxidation_Cycles Acetyl_CoA Acetyl-CoA (x6) Beta_Oxidation_Cycles->Acetyl_CoA Propionyl_CoA Propionyl-CoA (x1) Beta_Oxidation_Cycles->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Degradation pathway of this compound.

Role in Microbial Metabolism and Signaling

Membrane Fluidity

The primary and most well-established role of this compound is to serve as a precursor for the synthesis of anteiso-C17:0 fatty acids, which are incorporated into membrane phospholipids. The methyl branch in anteiso-fatty acids lowers the melting point of the fatty acid, thereby increasing the fluidity of the cell membrane.[9] This is particularly crucial for bacteria adapting to low temperatures.[5]

Signaling and Virulence Regulation

Recent studies have unveiled a more intricate role for anteiso-branched-chain fatty acids beyond their structural function. In Staphylococcus aureus, an increase in the membrane content of anteiso-C15:0 and anteiso-C17:0 fatty acids, derived from isoleucine, is correlated with the activation of the SaeR/S two-component system.[10][11] This system is a key regulator of virulence factor expression in S. aureus. The global regulatory protein CodY, which senses branched-chain amino acid availability, represses the synthesis of these anteiso-BCFAs under nutrient-rich conditions.[10][11] Upon nutrient limitation, this repression is lifted, leading to increased anteiso-BCFA synthesis and subsequent activation of the SaeR/S system.[10][11]

Signaling Pathway of Anteiso-BCFAs cluster_conditions Nutrient Conditions cluster_regulation Regulatory Cascade Nutrient_Rich Nutrient Rich CodY_Active CodY Active Nutrient_Rich->CodY_Active Nutrient_Limitation Nutrient Limitation CodY_Inactive CodY Inactive Nutrient_Limitation->CodY_Inactive ilv-leu_repression ilv-leu operon repression CodY_Active->ilv-leu_repression represses ilv-leu_derepression ilv-leu operon de-repression CodY_Inactive->ilv-leu_derepression de-represses BCFA_synthesis_low Low anteiso-BCFA (C17:0) synthesis ilv-leu_repression->BCFA_synthesis_low BCFA_synthesis_high High anteiso-BCFA (C17:0) synthesis ilv-leu_derepression->BCFA_synthesis_high SaeRS_inactive SaeR/S System Inactive BCFA_synthesis_low->SaeRS_inactive SaeRS_active SaeR/S System Active BCFA_synthesis_high->SaeRS_active activates Virulence_low Low Virulence Factor Expression SaeRS_inactive->Virulence_low Virulence_high High Virulence Factor Expression SaeRS_active->Virulence_high Experimental_Workflow_GCMS Start Bacterial Culture Harvesting Cell Harvesting (Centrifugation) Start->Harvesting Extraction Lipid Extraction (Chloroform/Methanol) Harvesting->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Methylation Acid-Catalyzed Methylation Evaporation->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction Analysis GC-MS Analysis FAME_Extraction->Analysis End Fatty Acid Profile Analysis->End

References

An In-depth Technical Guide on the Thermodynamic Properties of Long-chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as critical intermediates in fatty acid metabolism and as signaling molecules that regulate a variety of cellular processes.[1][2][3] A thorough understanding of their thermodynamic properties is essential for researchers in lipid biochemistry, metabolic diseases, and drug development targeting metabolic pathways. This technical guide provides a comprehensive overview of the thermodynamic properties of long-chain acyl-CoAs, detailed experimental protocols for their characterization, and a review of their roles in key signaling pathways.

Core Thermodynamic Principles of Long-chain Acyl-CoAs

The metabolic significance of long-chain acyl-CoAs is intrinsically linked to the high-energy thioester bond that connects the fatty acid to Coenzyme A.[4] This bond is thermodynamically unstable, and its hydrolysis releases a significant amount of free energy, driving various biochemical reactions forward. The key thermodynamic parameters that govern the behavior of long-chain acyl-CoAs are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Gibbs Free Energy of Hydrolysis

A study on the Gibbs free energy of hydrolysis for various acyl-CoA molecules of different carbon lengths provides valuable comparative data.[5] Although this data primarily focuses on shorter-chain acyl-CoAs, it illustrates the trend of energy release upon hydrolysis.

Acyl-CoA DerivativeCarbon LengthStandard Gibbs Free Energy of Hydrolysis (ΔG°') (kJ/mol)
Formyl-CoAC1Approximately -33
Acetyl-CoAC2Approximately -32
Propionyl-CoAC3Approximately -32
Butyryryl-CoAC4Approximately -32
Valeryl-CoAC5Approximately -32
Hexanoyl-CoAC6Approximately -32
Nonanoyl-CoAC9Approximately -32
Decanoyl-CoAC10Approximately -32

Table 1: Standard Gibbs Free Energy of Hydrolysis for various Acyl-CoA molecules. Data extrapolated from graphical representation in[5].

It is important to note that the actual free energy change (ΔG) in a cellular context will vary depending on the intracellular concentrations of reactants and products.

Enthalpy and Entropy of Hydrolysis and Formation

The enthalpy change (ΔH) for acyl-CoA hydrolysis is also negative, indicating that the reaction is exothermic and releases heat. The entropy change (ΔS) is generally positive, reflecting an increase in disorder as one molecule is cleaved into two. The precise values for enthalpy and entropy of hydrolysis for specific long-chain acyl-CoAs are not extensively tabulated in readily accessible literature. However, experimental techniques like isothermal titration calorimetry can be used to determine these parameters, particularly in the context of binding reactions.[6]

Similarly, the standard enthalpy and entropy of formation for long-chain acyl-CoAs are not well-documented in comprehensive databases. These values can be estimated using computational methods or derived from combustion data obtained through bomb calorimetry.[7]

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of long-chain acyl-CoAs and their interactions with other molecules relies on specialized biophysical techniques. The following sections provide detailed methodologies for two key experimental approaches.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with biomolecular interactions.[8][9] It allows for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a long-chain acyl-CoA and its binding partner, such as an acyl-CoA binding protein (ACBP).[6][10]

Experimental Workflow for ITC:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis p1 Purify Protein (e.g., ACBP) p3 Degas Protein and Acyl-CoA Solutions p1->p3 p2 Prepare Long-chain Acyl-CoA Solution p2->p3 i1 Load Protein into Sample Cell p3->i1 i2 Load Acyl-CoA into Syringe p3->i2 i3 Titrate Acyl-CoA into Protein Solution i1->i3 i2->i3 i4 Measure Heat Changes i3->i4 a1 Integrate Heat Pulses i4->a1 a2 Fit Data to a Binding Model a1->a2 a3 Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) a2->a3

A simplified workflow for an Isothermal Titration Calorimetry experiment.

Detailed Methodology:

  • Sample Preparation:

    • The protein of interest (e.g., Acyl-CoA Binding Protein) is purified to homogeneity.

    • The long-chain acyl-CoA solution is prepared in a buffer that is identical to the buffer used for the protein to minimize heats of dilution.[11] The concentration of the acyl-CoA solution should be accurately determined.

    • Both the protein and acyl-CoA solutions are thoroughly degassed to prevent the formation of air bubbles in the calorimeter cell and syringe, which can interfere with the measurements.[11]

  • ITC Experiment:

    • The sample cell of the ITC instrument is filled with the protein solution of a known concentration (typically in the micromolar range).[12]

    • The injection syringe is filled with the long-chain acyl-CoA solution, typically at a concentration 10-20 times higher than the protein concentration.[12]

    • The experiment is initiated by injecting small aliquots of the acyl-CoA solution into the sample cell while maintaining a constant temperature.

    • The instrument measures the minute heat changes that occur upon each injection as the acyl-CoA binds to the protein. A reference cell containing only buffer is used to subtract the heat of dilution.

  • Data Analysis:

    • The raw data, consisting of a series of heat pulses, is integrated to determine the heat change per injection.

    • The integrated heat data is then plotted against the molar ratio of acyl-CoA to protein.

    • This binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using specialized software to extract the thermodynamic parameters: the binding affinity (Kd), the stoichiometry of binding (n), the enthalpy of binding (ΔH), and the entropy of binding (ΔS).[9]

Bomb Calorimetry

Bomb calorimetry is a technique used to measure the heat of combustion of a substance.[13][14] For long-chain acyl-CoAs, this method can be adapted to determine their standard enthalpy of formation by applying Hess's law, although it is more commonly used for their parent fatty acids.[7][15]

Experimental Workflow for Bomb Calorimetry:

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly and Combustion cluster_measurement Measurement and Analysis p1 Weigh a precise mass of the sample (e.g., fatty acid) p2 Place sample in a crucible b1 Place crucible in the bomb p2->b1 b2 Add a fuse wire b1->b2 b3 Seal the bomb and pressurize with oxygen b2->b3 b4 Place bomb in a water-filled calorimeter b3->b4 b5 Ignite the sample b4->b5 m1 Measure the temperature change of the water b5->m1 m2 Calculate the heat of combustion m1->m2 m3 Correct for heat from fuse and other side reactions m2->m3

A simplified workflow for a Bomb Calorimetry experiment.

Detailed Methodology:

  • Sample Preparation:

    • A precise mass of the fatty acid or a stable derivative of the long-chain acyl-CoA is weighed.

    • The sample is placed in a crucible made of a material that will not react during combustion.

  • Bomb Assembly and Combustion:

    • The crucible containing the sample is placed inside a stainless-steel "bomb".

    • A fine ignition wire is attached to two electrodes within the bomb, with a portion of the wire in contact with the sample.[16]

    • The bomb is sealed and then filled with pure oxygen to a high pressure (typically around 30 atm).[16]

    • The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter).

    • The sample is ignited by passing an electrical current through the fuse wire.

  • Measurement and Analysis:

    • The complete combustion of the sample releases heat, which is transferred to the surrounding water and the bomb, causing a rise in temperature. This temperature change is measured with a high-precision thermometer.

    • The heat of combustion (ΔHc) is calculated from the temperature rise and the previously determined heat capacity of the calorimeter.

    • Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb.[14]

Long-chain Acyl-CoAs in Cellular Signaling

Beyond their role in energy metabolism, long-chain acyl-CoAs are crucial signaling molecules that modulate the activity of various proteins, including transcription factors and enzymes, thereby influencing gene expression and metabolic pathways.[1][17]

Regulation of Gene Expression by Transcription Factors

Long-chain acyl-CoAs can directly bind to and regulate the activity of several transcription factors, thereby controlling the expression of genes involved in lipid metabolism.

Acyl-CoA Regulation of Transcription Factors:

TF_Regulation cluster_nucleus Nucleus LC_Acyl_CoA Long-chain Acyl-CoA FadR FadR LC_Acyl_CoA->FadR Binds to HNF4a HNF-4α LC_Acyl_CoA->HNF4a Binds to PPARa PPARα LC_Acyl_CoA->PPARa Acts as a ligand for DNA_FadR Target Genes (Fatty Acid Degradation) FadR->DNA_FadR Repression Inactivated DNA_HNF4a Target Genes (Lipid Homeostasis) HNF4a->DNA_HNF4a Activation Modulated DNA_PPARa Target Genes (Peroxisomal β-oxidation) PPARa->DNA_PPARa Activation

Long-chain acyl-CoAs regulate gene expression via transcription factors.
  • FadR: In bacteria such as E. coli, the transcription factor FadR represses the genes for fatty acid degradation. Long-chain acyl-CoAs bind to FadR, causing a conformational change that prevents it from binding to DNA, thereby derepressing the fatty acid degradation pathway.[1]

  • Hepatocyte Nuclear Factor 4α (HNF-4α): In mammals, HNF-4α is a key regulator of genes involved in lipid homeostasis. Long-chain acyl-CoAs have been shown to bind directly to HNF-4α and modulate its transcriptional activity.[1]

  • Peroxisome Proliferator-Activated Receptors (PPARs): Long-chain acyl-CoAs and their derivatives are natural ligands for PPARs, a family of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[18][19] Activation of PPARα by long-chain acyl-CoAs leads to the upregulation of genes involved in peroxisomal and mitochondrial β-oxidation.[20]

Role in Insulin (B600854) Secretion

Long-chain acyl-CoAs are important signaling molecules in pancreatic β-cells, where they contribute to the regulation of insulin secretion.

Simplified Insulin Secretion Pathway Involving Acyl-CoA:

Insulin_Secretion Glucose Glucose Metabolism Metabolism Glucose->Metabolism Fatty_Acids Fatty Acids LC_Acyl_CoA Long-chain Acyl-CoA Fatty_Acids->LC_Acyl_CoA Signaling_Events Signaling Events Metabolism->Signaling_Events LC_Acyl_CoA->Signaling_Events Insulin_Vesicles Insulin Vesicles Signaling_Events->Insulin_Vesicles Promotes Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Long-chain acyl-CoAs contribute to signaling for insulin secretion.

The metabolism of glucose in β-cells leads to an increase in the ATP/ADP ratio, which triggers insulin secretion. In parallel, long-chain fatty acids are taken up by the β-cell and converted to long-chain acyl-CoAs. These acyl-CoAs can then be metabolized to generate further signaling molecules, such as diacylglycerol (DAG), or can directly influence the exocytosis of insulin-containing vesicles.[21] This provides a mechanism for fatty acids to amplify glucose-stimulated insulin secretion.

Conclusion

The thermodynamic properties of long-chain acyl-CoAs, particularly the high-energy nature of their thioester bond, are fundamental to their central role in metabolism and cellular signaling. While a comprehensive database of their thermodynamic parameters remains to be fully established, experimental techniques such as Isothermal Titration Calorimetry and Bomb Calorimetry provide robust methods for their determination. A deeper understanding of the thermodynamics of long-chain acyl-CoAs will continue to be critical for elucidating their complex roles in health and disease and for the development of novel therapeutic strategies targeting metabolic disorders.

References

Unraveling the Metabolic Significance of 11-MethylHexadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and prospective research directions for 11-MethylHexadecanoyl-CoA in the context of lipid metabolism. While direct research on this specific branched-chain acyl-CoA is limited, this document extrapolates from established principles of fatty acid metabolism to propose its likely biosynthetic and catabolic pathways, potential physiological roles, and detailed experimental protocols for its investigation. This guide serves as a foundational resource for researchers aiming to explore the function of novel branched-chain fatty acids and their CoA esters in health and disease.

Introduction to Acyl-CoAs in Lipid Metabolism

Coenzyme A (CoA) and its thioesters, acyl-CoAs, are central to a myriad of metabolic processes.[1][2][3] They are indispensable for the tricarboxylic acid (TCA) cycle, fatty acid oxidation and synthesis, and the biosynthesis of complex lipids such as phospholipids, triglycerides, and cholesterol esters.[4] The activation of fatty acids to their corresponding acyl-CoA derivatives is a critical step that primes them for metabolic transformations.[4] Long-chain acyl-CoAs, in particular, are not only metabolic intermediates but also act as signaling molecules and regulators of cellular processes including enzyme activity, ion channel function, and gene expression.[4]

Branched-chain fatty acids and their CoA esters, while less abundant than their straight-chain counterparts, play significant roles in cellular function and are implicated in various physiological and pathological states. The introduction of a methyl group on the acyl chain can significantly alter the molecule's physical properties and metabolic fate. This guide focuses on the hypothetical role and metabolic pathways of a specific, understudied branched-chain acyl-CoA: this compound.

Hypothesized Metabolism of this compound

Due to the scarcity of direct experimental data on 11-methylhexadecanoic acid and its CoA ester, the following sections propose biosynthetic and catabolic pathways based on established principles of branched-chain fatty acid metabolism.

Proposed Biosynthesis

The biosynthesis of methyl-branched fatty acids typically involves either a methyl-branched starter unit or the action of a methyltransferase on a fatty acid precursor. For a methyl group at an odd-numbered carbon, as in this compound, the biosynthesis is likely initiated with a standard acetyl-CoA starter unit, followed by elongation with malonyl-CoA units. The methyl group is likely introduced at a later stage of elongation by a specific methyltransferase utilizing S-adenosyl methionine (SAM) as the methyl donor. The final step is the activation of the free fatty acid to its CoA ester by an acyl-CoA synthetase (ACSL).[4]

G cluster_0 Fatty Acid Synthase (FAS) Complex cluster_1 Final Activation Acetyl-CoA Acetyl-CoA Growing_Acyl_Chain Growing Acyl Chain (ACP-bound) Acetyl-CoA->Growing_Acyl_Chain Initiation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Growing_Acyl_Chain Elongation (x7) Methyltransferase Methyltransferase Growing_Acyl_Chain->Methyltransferase SAH S-Adenosyl Homocysteine Methyltransferase->SAH 11-Methylhexadecanoyl-ACP 11-Methylhexadecanoyl-ACP Methyltransferase->11-Methylhexadecanoyl-ACP Methylation at C11 SAM S-Adenosyl Methionine SAM->Methyltransferase Thioesterase Thioesterase 11-Methylhexadecanoyl-ACP->Thioesterase 11-Methylhexadecanoic_Acid 11-Methylhexadecanoic Acid Thioesterase->11-Methylhexadecanoic_Acid Hydrolysis ACSL Acyl-CoA Synthetase 11-Methylhexadecanoic_Acid->ACSL AMP_PPi AMP + PPi ACSL->AMP_PPi This compound This compound ACSL->this compound CoA_ATP CoA + ATP CoA_ATP->ACSL

Figure 1: Hypothesized Biosynthesis of this compound.
Proposed Catabolism

The degradation of this compound is expected to proceed primarily via the β-oxidation pathway. The methyl group at the 11th carbon (an odd position) does not sterically hinder the enzymes of β-oxidation until the final few cycles. The process would yield acetyl-CoA units until a methyl-branched intermediate is formed. This intermediate would likely be further metabolized via pathways that handle branched-chain acyl-CoAs, potentially involving α-oxidation or yielding propionyl-CoA, which can then enter the TCA cycle via succinyl-CoA.

G This compound This compound Beta_Oxidation β-Oxidation Spiral This compound->Beta_Oxidation Acetyl_CoA Acetyl-CoA (x4) Beta_Oxidation->Acetyl_CoA 4 cycles Methyl_Decanoyl_CoA 3-Methyl-Octanoyl-CoA Beta_Oxidation->Methyl_Decanoyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Final product TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Methyl_Decanoyl_CoA->Beta_Oxidation Further cycles Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Figure 2: Proposed Catabolic Pathway for this compound.

Potential Roles in Lipid Metabolism and Disease

Based on the functions of other acyl-CoAs, this compound could be involved in:

  • Energy Storage: Incorporation into triglycerides and cholesterol esters.

  • Membrane Composition: Acylation of phospholipids, influencing membrane fluidity and signaling.

  • Cell Signaling: Acting as a signaling molecule itself or as a precursor to other signaling lipids.

  • Protein Acylation: Post-translational modification of proteins, affecting their function and localization.

Dysregulation of branched-chain fatty acid metabolism has been linked to several diseases. For instance, deficiencies in enzymes involved in their degradation can lead to the accumulation of toxic intermediates, as seen in certain inherited metabolic disorders.[5] Further research is needed to determine if this compound plays a role in conditions such as metabolic syndrome, cardiovascular disease, or cancer.

Experimental Protocols

The following sections detail methodologies for the synthesis, detection, and metabolic flux analysis of acyl-CoAs, which are directly applicable to the study of this compound.

Chemo-enzymatic Synthesis of Acyl-CoAs

This protocol is adapted from established methods for the synthesis of various acyl-CoA thioesters.[6]

Materials:

  • 11-methylhexadecanoic acid

  • Coenzyme A (CoA)

  • Ethyl chloroformate

  • Triethylamine (B128534)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO3) solution, 0.5 M

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Dissolve 11-methylhexadecanoic acid (0.051 mmol, 10 eq.) in 200 µL of anhydrous THF.

  • Cool the solution to 4°C.

  • Add triethylamine (3.6 µL, 0.026 mmol, 5 eq.) and ethyl chloroformate (2.6 µL, 0.026 mmol, 5 eq.).

  • Stir the mixture for 45 minutes at 4°C.

  • In a separate tube, dissolve CoA (4 mg, 0.0051 mmol, 1 eq.) in 200 µL of 0.5 M NaHCO3.

  • Add the CoA solution to the reaction mixture.

  • Stir for another 45 minutes at 22°C.

  • Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight to obtain the this compound product.

  • Purify the product using solid-phase extraction or HPLC.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of acyl-CoAs.[7]

Sample Preparation (from cell culture):

  • Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water with an internal standard) to each well.

  • Scrape the cells and collect the lysate.

  • Vortex vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Parameters (example):

  • LC Column: C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from high aqueous to high organic mobile phase.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the molecular weight of this compound, and the fragment ion will be a characteristic fragment of the CoA moiety.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotope tracers can elucidate the metabolic fate of 11-methylhexadecanoic acid.[8][9]

Procedure:

  • Synthesize ¹³C-labeled 11-methylhexadecanoic acid.

  • Culture cells in a medium supplemented with the labeled fatty acid.

  • After a defined period, extract intracellular metabolites as described in section 4.2.

  • Analyze the extracts by LC-MS to determine the incorporation of ¹³C into downstream metabolites (e.g., complex lipids, TCA cycle intermediates).

  • Use computational modeling to calculate the flux through relevant metabolic pathways.[8]

G Start Start Cell_Culture Culture cells with ¹³C-labeled 11-methylhexadecanoic acid Start->Cell_Culture Metabolite_Extraction Extract intracellular metabolites Cell_Culture->Metabolite_Extraction LC_MS_Analysis LC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Analyze ¹³C labeling patterns LC_MS_Analysis->Data_Analysis Flux_Calculation Calculate metabolic fluxes using computational models Data_Analysis->Flux_Calculation End End Flux_Calculation->End

Figure 3: General Workflow for Metabolic Flux Analysis.

Quantitative Data Presentation (Hypothetical)

The following tables provide examples of how quantitative data for this compound could be presented. These are hypothetical values for illustrative purposes.

Table 1: LC-MS/MS Quantification of Acyl-CoAs in Control vs. Treated Cells

Acyl-CoA SpeciesControl (pmol/mg protein)Treated (pmol/mg protein)Fold Changep-value
Palmitoyl-CoA (C16:0)15.2 ± 1.812.5 ± 1.50.820.045
Stearoyl-CoA (C18:0)8.9 ± 1.17.1 ± 0.90.800.038
Oleoyl-CoA (C18:1)25.4 ± 3.128.9 ± 3.51.140.120
This compound 2.1 ± 0.3 5.8 ± 0.7 2.76 0.002

Table 2: Metabolic Flux Analysis of ¹³C-11-Methylhexadecanoic Acid

Metabolic PathwayFlux (nmol/mg protein/hr)
Uptake into cell12.5 ± 1.3
Conversion to this compound11.8 ± 1.2
β-oxidation7.2 ± 0.8
Incorporation into Triglycerides3.5 ± 0.4
Incorporation into Phospholipids1.1 ± 0.2

Conclusion and Future Directions

This compound represents an unexplored area within the complex landscape of lipid metabolism. This technical guide has provided a framework for its study by proposing its metabolic pathways and detailing relevant experimental protocols. Future research should focus on:

  • Confirmation of Biosynthetic and Catabolic Pathways: Utilizing genetic and pharmacological tools to identify the specific enzymes involved in the metabolism of this compound.

  • Elucidation of Physiological Roles: Investigating the impact of modulating this compound levels on cellular processes such as membrane biology, signal transduction, and energy homeostasis.

  • Association with Disease: Exploring the potential involvement of this compound in metabolic diseases and cancer, which could lead to the identification of new biomarkers and therapeutic targets.

The methodologies and hypothetical frameworks presented herein offer a robust starting point for researchers to begin to unravel the metabolic significance of this compound and other novel branched-chain acyl-CoAs.

References

The Biological Significance of Methyl-Branched Fatty Acyl-CoAs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-branched fatty acyl-CoAs represent a unique class of lipids with profound implications for cellular function and pathology. Their structural diversity, arising from the position and number of methyl groups, dictates their distinct physicochemical properties and biological roles. In prokaryotes, they are crucial for maintaining membrane fluidity and integrity in response to environmental stressors. In eukaryotes, their metabolism is intricately linked to cellular signaling, energy homeostasis, and the pathogenesis of several metabolic disorders. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and physiological significance of methyl-branched fatty acyl-CoAs, with a focus on their roles in membrane architecture, cellular signaling, and as potential therapeutic targets. Detailed experimental protocols and quantitative data are presented to facilitate further research in this burgeoning field.

Introduction

Fatty acids are fundamental building blocks of complex lipids and serve as crucial signaling molecules and energy sources. While straight-chain fatty acids are the most abundant, a significant and functionally distinct class comprises those with methyl branches. These methyl-branched fatty acids, and their activated acyl-CoA counterparts, are found across diverse biological systems, from bacteria to mammals.

The presence of a methyl group along the acyl chain introduces a steric hindrance that disrupts the tight packing of lipid molecules. This seemingly subtle modification has profound consequences for the physical properties of membranes, influencing their fluidity, thickness, and phase behavior.[1][2] Beyond their structural roles, specific methyl-branched fatty acids and their metabolites have been identified as potent signaling molecules, modulating the activity of nuclear receptors and G-protein coupled receptors.[3][4][5][6]

Dysregulation of methyl-branched fatty acyl-CoA metabolism is implicated in several inherited metabolic disorders, highlighting their importance in human health.[7] Furthermore, the unique biosynthetic pathways of these lipids in bacteria present attractive targets for the development of novel antimicrobial agents.[8][9] This guide aims to provide a detailed exploration of the multifaceted biological significance of methyl-branched fatty acyl-CoAs, offering a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Biosynthesis of Methyl-Branched Fatty Acyl-CoAs

The biosynthesis of methyl-branched fatty acyl-CoAs primarily utilizes precursors derived from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[1][8] The initial steps involve the conversion of these amino acids into their corresponding α-keto acids, which are then oxidatively decarboxylated to form branched-chain acyl-CoA primers for fatty acid synthesis.[8]

Biosynthesis of Iso- and Anteiso-Fatty Acyl-CoAs
  • Iso-fatty acids , characterized by a methyl branch on the penultimate carbon, are typically derived from the degradation of leucine, which yields isovaleryl-CoA.[8]

  • Anteiso-fatty acids , with a methyl branch on the antepenultimate carbon, are primarily synthesized from isoleucine, which is converted to 2-methylbutyryl-CoA.[8]

  • Valine catabolism produces isobutyryl-CoA, which can also serve as a primer for iso-fatty acid synthesis.[8]

These branched-chain acyl-CoAs then enter the fatty acid synthase (FAS) system, where they are elongated by the sequential addition of two-carbon units from malonyl-CoA. In bacteria, the type II fatty acid synthase (FASII) system is responsible for this process.[9]

Biosynthesis of Iso- and Anteiso-Fatty Acyl-CoAs Leucine Leucine Keto_L α-Ketoisocaproate Leucine->Keto_L BCAT Isoleucine Isoleucine Keto_I α-Keto-β-methylvalerate Isoleucine->Keto_I BCAT Valine Valine Keto_V α-Ketoisovalerate Valine->Keto_V BCAT Isovaleryl_CoA Isovaleryl-CoA Keto_L->Isovaleryl_CoA BCKDH Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_I->Methylbutyryl_CoA BCKDH Isobutyryl_CoA Isobutyryl-CoA Keto_V->Isobutyryl_CoA BCKDH Iso_FA Iso-Fatty Acids Isovaleryl_CoA->Iso_FA FASII Elongation Anteiso_FA Anteiso-Fatty Acids Methylbutyryl_CoA->Anteiso_FA FASII Elongation Isobutyryl_CoA->Iso_FA FASII Elongation BCAT Branched-Chain Amino Acid Transaminase BCKDH Branched-Chain α-Keto Acid Dehydrogenase FASII Fatty Acid Synthase II

Figure 1: Biosynthesis of iso- and anteiso-fatty acyl-CoAs from branched-chain amino acids.

Metabolism of Methyl-Branched Fatty Acyl-CoAs in Eukaryotes

In eukaryotes, the metabolism of certain dietary methyl-branched fatty acids, such as phytanic acid and pristanic acid, is a specialized process that primarily occurs in peroxisomes.

α-Oxidation of Phytanic Acid

Phytanic acid, a 3-methyl-branched fatty acid derived from the metabolism of phytol (B49457) found in dairy products, ruminant fats, and certain fish, cannot be directly metabolized by β-oxidation due to the methyl group at the β-carbon. Instead, it undergoes α-oxidation in the peroxisome.[7] This process involves the removal of a single carbon atom from the carboxyl end.

The key enzyme in this pathway is phytanoyl-CoA hydroxylase (PhyH) , an Fe(II) and 2-oxoglutarate-dependent oxygenase.[10] A deficiency in this enzyme leads to the accumulation of phytanic acid, causing Refsum disease, a rare autosomal recessive neurological disorder.[7]

The product of α-oxidation is pristanic acid , a 2-methyl-branched fatty acid.[7]

Alpha-Oxidation of Phytanic Acid cluster_peroxisome Peroxisomal α-Oxidation Phytanic_acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PhyH) Peroxisome Peroxisome Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_acid Pristanic Acid Pristanal->Pristanic_acid Aldehyde Dehydrogenase

Figure 2: The peroxisomal α-oxidation pathway of phytanic acid to pristanic acid.

β-Oxidation of Pristanic Acid

Pristanic acid, having a methyl group at the α-carbon, can be metabolized through peroxisomal β-oxidation.[5] This process yields propionyl-CoA and acetyl-CoA, which can then enter central carbon metabolism.

Functional Roles of Methyl-Branched Fatty Acyl-CoAs

Modulation of Membrane Properties

The primary and most well-characterized function of methyl-branched fatty acids is the modulation of cell membrane fluidity. The methyl branches disrupt the ordered packing of the acyl chains, thereby lowering the phase transition temperature and increasing membrane fluidity.[1][2] This is particularly crucial for bacteria, allowing them to maintain membrane function in response to changes in temperature and other environmental stresses.[11]

  • Anteiso-branched fatty acids are more effective at increasing membrane fluidity than their iso-branched counterparts due to the placement of the methyl group further from the end of the acyl chain, which causes a greater disruption in packing.[1]

Fatty Acid TypeEffect on Membrane FluidityEffect on Membrane Thickness
Straight-ChainLowerHigher
Iso-BranchedHigherLower
Anteiso-BranchedHighestLowest

Table 1: Comparative effects of fatty acid structure on membrane properties.

Cellular Signaling

Certain methyl-branched fatty acids and their derivatives act as signaling molecules, influencing gene expression and cellular metabolism.

  • Phytanic acid and pristanic acid have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs) , a family of nuclear receptors that regulate lipid and glucose metabolism.[4][5][6]

  • Both phytanic acid and pristanic acid can activate the G-protein coupled receptor GPR40 (also known as FFAR1) , leading to an increase in intracellular calcium levels. This suggests a role in modulating cellular signaling pathways.[3][4]

Signaling Pathways of Phytanic and Pristanic Acid cluster_ligands Methyl-Branched Fatty Acids cluster_receptors Receptors cluster_effects Cellular Effects Phytanic_Acid Phytanic Acid PPARs PPARs Phytanic_Acid->PPARs GPR40 GPR40 Phytanic_Acid->GPR40 Pristanic_Acid Pristanic Acid Pristanic_Acid->PPARs Pristanic_Acid->GPR40 Gene_Expression Modulation of Gene Expression (Lipid & Glucose Metabolism) PPARs->Gene_Expression Calcium Increased Intracellular Ca²⁺ GPR40->Calcium

Figure 3: Signaling roles of phytanic and pristanic acid.

Clinical Significance and Drug Development

Inherited Metabolic Disorders

Defects in the metabolism of methyl-branched fatty acids are associated with several inherited disorders:

  • Refsum Disease: Caused by a deficiency in phytanoyl-CoA hydroxylase, leading to the accumulation of phytanic acid and severe neurological symptoms.[7]

  • Zellweger Syndrome: A peroxisome biogenesis disorder where the metabolism of both phytanic and pristanic acid is impaired.[5]

Cancer

The metabolism of branched-chain amino acids, the precursors for many methyl-branched fatty acids, is often dysregulated in cancer.[12][13] This can lead to alterations in the synthesis of methyl-branched fatty acids, which may influence cancer cell membrane properties and signaling pathways.[12][13]

Drug Development

The bacterial FASII pathway, responsible for the synthesis of methyl-branched fatty acids, is a validated target for the development of new antibiotics.[8][9] As this pathway is structurally distinct from the mammalian type I fatty acid synthase (FASI), inhibitors can be designed to be specific for bacterial enzymes.

Enzymes in the phytanic acid degradation pathway, such as PhyH, also represent potential therapeutic targets for managing disorders associated with the accumulation of this fatty acid.[10]

Experimental Protocols

Analysis of Methyl-Branched Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, derivatization, and analysis of methyl-branched fatty acids from biological samples.

GC-MS Workflow for Methyl-Branched Fatty Acid Analysis Start Biological Sample Homogenization Sample Homogenization (e.g., in methanol) Start->Homogenization Extraction Lipid Extraction (e.g., Folch method) Homogenization->Extraction Saponification Saponification (to release fatty acids) Extraction->Saponification Derivatization Derivatization (e.g., to FAMEs) Saponification->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis End Results Data_Analysis->End

Figure 4: General workflow for the analysis of methyl-branched fatty acids by GC-MS.

Detailed Methodology:

  • Sample Preparation: Homogenize the biological sample (e.g., bacterial cell pellet, tissue) in a suitable solvent such as methanol.

  • Lipid Extraction: Perform a total lipid extraction using a method such as the Folch procedure (chloroform:methanol, 2:1 v/v).

  • Saponification: Hydrolyze the lipid extract with a strong base (e.g., NaOH in methanol) to release the fatty acids from complex lipids.

  • Derivatization: Convert the free fatty acids to their more volatile methyl esters (FAMEs) using a derivatizing agent such as BF3-methanol or by acid-catalyzed esterification.

  • GC-MS Analysis: Inject the FAMEs onto a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for better separation of isomers). The separated FAMEs are then detected and identified by a mass spectrometer.

  • Quantification: Quantify the individual methyl-branched fatty acids by comparing their peak areas to those of known standards.

In Vitro Fatty Acid Synthase (FAS) Assay

This protocol describes a common method to measure the activity of fatty acid synthase using a spectrophotometric assay that monitors the consumption of NADPH.

Materials:

  • Purified fatty acid synthase

  • Acetyl-CoA

  • Malonyl-CoA or Methylmalonyl-CoA

  • NADPH

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and the elongating substrate (malonyl-CoA or methylmalonyl-CoA).

  • Add the purified fatty acid synthase to the reaction mixture.

  • Initiate the reaction by adding NADPH.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is directly proportional to the activity of the fatty acid synthase.

ParameterMalonyl-CoAMethylmalonyl-CoA
Enzyme Metazoan FASMetazoan FAS
kcat (s⁻¹) ~1.7~0.01
KM (µM) for elongator ~5~20

Table 2: Kinetic parameters of metazoan fatty acid synthase with different elongator substrates.

Conclusion

Methyl-branched fatty acyl-CoAs are far more than just structural variants of their straight-chain counterparts. Their unique physicochemical properties are fundamental to the adaptation of organisms to diverse environments, and their metabolism is intricately woven into the fabric of cellular signaling and energy homeostasis. The continued exploration of the biosynthesis, metabolism, and functional roles of these fascinating molecules holds immense promise for advancing our understanding of cellular physiology and for the development of novel therapeutic strategies to combat infectious and metabolic diseases. This guide provides a solid foundation for researchers and drug development professionals to delve deeper into the complex and significant world of methyl-branched fatty acyl-CoAs.

References

The Intracellular Landscape of Branched-Chain Acyl-CoAs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 11, 2025

Abstract

Branched-chain acyl-Coenzyme A (BC-acyl-CoA) esters are pivotal intermediates in the catabolism of branched-chain amino acids (BCAAs) — leucine (B10760876), isoleucine, and valine. Far from being simple metabolic byproducts, the localization and concentration of these molecules within distinct subcellular compartments are critical determinants of cellular energy homeostasis, lipid metabolism, and epigenetic regulation. This technical guide provides an in-depth exploration of the intracellular distribution of BC-acyl-CoAs, focusing on their presence and metabolic fate in mitochondria, peroxisomes, and the nucleus. We present quantitative data on their subcellular concentrations, detail the experimental protocols for their analysis, and visualize the key metabolic and signaling pathways in which they participate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of BC-acyl-CoA metabolism and its implications for cellular function and disease.

Subcellular Localization of Branched-Chain Acyl-CoA Metabolism

The breakdown of BCAAs is a spatially organized process, with specific enzymatic steps occurring in distinct cellular compartments. This segregation is crucial for the efficient processing of these essential amino acids and the proper channeling of their metabolic intermediates.

Mitochondria: The Central Hub of BCAA Catabolism

Mitochondria are the primary sites for the catabolism of BCAAs and the generation of BC-acyl-CoAs. The initial two steps of this pathway are localized within this organelle. The first step, a reversible transamination, is catalyzed by branched-chain aminotransferase 2 (BCAT2), a mitochondrial enzyme. This reaction converts BCAAs into their corresponding branched-chain α-keto acids (BCKAs).

The second and rate-limiting step is the irreversible oxidative decarboxylation of BCKAs, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This complex is located on the inner mitochondrial membrane, and its activity commits the carbon skeletons of BCAAs to oxidative metabolism. The products of this reaction are the corresponding branched-chain acyl-CoAs: isovaleryl-CoA from leucine, isobutyryl-CoA from valine, and 2-methylbutyryl-CoA from isoleucine.

Subsequent catabolic steps, which resemble fatty acid β-oxidation, also predominantly occur within the mitochondrial matrix. These reactions further process the BC-acyl-CoAs, ultimately yielding acetyl-CoA and/or succinyl-CoA, which then enter the tricarboxylic acid (TCA) cycle for energy production.

Peroxisomes: A Specialized Role in Branched-Chain Lipid Metabolism

While mitochondria are the main players in the breakdown of BCAAs derived directly from protein, peroxisomes have a specialized role in the β-oxidation of 2-methyl-branched fatty acids and their corresponding acyl-CoA esters.[1][2] This includes molecules like pristanoyl-CoA. Peroxisomes possess a distinct set of β-oxidation enzymes, including acyl-CoA oxidase 2 (ACOX2), which is involved in the breakdown of monomethyl branched-chain fatty acids (mmBCFAs).[3][4] This pathway is particularly relevant in thermogenic adipose tissue, where it contributes to heat production independently of the mitochondrial uncoupling protein 1 (UCP1).[3][4] The end products of peroxisomal β-oxidation, such as acetyl-CoA and propionyl-CoA, are then transported to mitochondria for complete oxidation.[1]

Cytosol and Nucleus: Emerging Roles in Signaling and Epigenetics

The cytosolic branched-chain aminotransferase (BCAT1) can initiate BCAA catabolism in the cytosol, particularly in the brain. However, the resulting BCKAs must be transported into the mitochondria for irreversible degradation by the BCKDH complex.

Recent evidence has highlighted the presence and significance of BC-acyl-CoAs, specifically propionyl-CoA, within the nucleus.[5][6][7][8] Isotope tracing studies have demonstrated that the branched-chain amino acid isoleucine is a major contributor to the nuclear propionyl-CoA pool.[5][6][7][8] This nuclear localization is of particular interest due to the role of propionyl-CoA as a substrate for histone propionylation, an epigenetic modification that can influence gene expression.[5][6][7][8] This discovery opens up new avenues for understanding the direct link between BCAA metabolism and the regulation of the epigenome.

Quantitative Distribution of Branched-Chain Acyl-CoAs

The development of advanced analytical techniques, such as Stable Isotope Labeling of Essential nutrients in cell Culture - Sub-cellular Fractionation (SILEC-SF) coupled with liquid chromatography-mass spectrometry (LC-MS), has enabled the quantification of acyl-CoA species in different subcellular compartments.[5][6][7][8][9] While comprehensive, absolute quantification of all BC-acyl-CoA species across various cell types and conditions is still an emerging area of research, the available data reveal distinct subcellular acyl-CoA profiles.

Table 1: Subcellular Enrichment of Key Acyl-CoAs Derived from BCAA Catabolism

Acyl-CoA SpeciesPrimary Subcellular LocalizationPrecursor BCAAKey Functional RoleReference
Isovaleryl-CoAMitochondriaLeucineIntermediate in leucine catabolism, precursor to acetyl-CoA and acetoacetate.[10]
Isobutyryl-CoAMitochondriaValineIntermediate in valine catabolism, precursor to succinyl-CoA.[10]
2-Methylbutyryl-CoAMitochondriaIsoleucineIntermediate in isoleucine catabolism, precursor to acetyl-CoA and succinyl-CoA.[10]
Propionyl-CoAMitochondria, NucleusIsoleucine, ValineMitochondrial anaplerotic substrate; Nuclear substrate for histone propionylation.[5][6][7][8]

Note: This table represents the primary localization and enrichment. Low levels of these acyl-CoAs may be present in other compartments.

Experimental Protocols

Subcellular Fractionation for Acyl-CoA Analysis

This protocol provides a general framework for the separation of nuclear, mitochondrial, and cytosolic fractions from cultured cells, adapted for the preservation of acyl-CoA integrity.[11][12][13][14]

Materials:

  • Cell scrapers

  • Dounce homogenizer or syringe with a narrow-gauge needle (e.g., 27G)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

  • Fractionation Buffer (e.g., 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, supplemented with protease and phosphatase inhibitors just before use)

  • Nuclear Resuspension Buffer (e.g., 20 mM HEPES-KOH pH 7.9, 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, with inhibitors)

  • Mitochondrial Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, with inhibitors)

Procedure:

  • Cell Harvesting: Place the culture dish on ice and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold Fractionation Buffer and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Cell Lysis: Allow the cells to swell on ice for 15-20 minutes. Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or using a Dounce homogenizer with a tight-fitting pestle (15-20 strokes).[11] Check for cell lysis under a microscope.

  • Nuclear Pellet Isolation: Centrifuge the lysate at 720 x g for 5 minutes at 4°C.[11] The resulting pellet contains the nuclei.

  • Cytosolic and Mitochondrial Fraction Separation: Carefully transfer the supernatant to a new pre-chilled tube. Centrifuge this supernatant at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.[11] The resulting supernatant is the cytosolic fraction.

  • Fraction Processing:

    • Cytosol: The supernatant from step 4 is the cytosolic fraction. Proceed immediately to acyl-CoA extraction.

    • Mitochondria: Wash the mitochondrial pellet from step 4 with 500 µL of Fractionation Buffer and centrifuge again at 10,000 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the pellet in Mitochondrial Lysis Buffer.

    • Nuclei: Wash the nuclear pellet from step 3 with 500 µL of Fractionation Buffer, centrifuge at 720 x g for 5 minutes at 4°C, and discard the supernatant. Resuspend the nuclear pellet in Nuclear Resuspension Buffer.

  • Acyl-CoA Extraction: Immediately proceed to the acyl-CoA extraction protocol for each fraction to prevent degradation.

Acyl-CoA Extraction and Quantification by LC-MS/MS

This protocol outlines a method for the extraction and analysis of short- and medium-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry.[15][16][17][18][19]

Materials:

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Internal standards (e.g., 13C-labeled acyl-CoAs or odd-chain acyl-CoAs like C15:0-CoA)

  • Reversed-phase C18 HPLC column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Extraction: To 100 µL of the subcellular fraction, add 400 µL of a cold extraction solution (e.g., ACN:MeOH:H2O 2:2:1 v/v/v) containing a known concentration of internal standards.[16] Vortex vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Clarification: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient elution with mobile phases typically containing an ion-pairing agent like ammonium (B1175870) acetate (B1210297) to improve peak shape and retention.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification.[15][19] For each acyl-CoA, monitor the transition from the precursor ion ([M+H]+) to a specific product ion.[15] Use a second transition for confirmation.

  • Quantification: Calculate the concentration of each BC-acyl-CoA by comparing the peak area ratio of the endogenous analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of analytical standards.

Visualization of Key Pathways

Mitochondrial BCAA Catabolism

The following diagram illustrates the central role of mitochondria in the breakdown of branched-chain amino acids and the generation of branched-chain acyl-CoAs.

BCAA_Catabolism cluster_mito Mitochondrion BCAA Leucine, Isoleucine, Valine (Cytosol) mito_mem BCAA->mito_mem Transport BCAT2 BCAT2 BCKA Branched-Chain α-Keto Acids (BCKAs) BCAT2->BCKA Transamination BCKDH BCKD Complex BCKA->BCKDH Oxidative Decarboxylation BC_Acyl_CoA Branched-Chain Acyl-CoAs BCKDH->BC_Acyl_CoA Beta_Ox β-Oxidation-like Steps BC_Acyl_CoA->Beta_Ox TCA_Intermediates Acetyl-CoA Succinyl-CoA Beta_Ox->TCA_Intermediates TCA_Cycle TCA Cycle TCA_Intermediates->TCA_Cycle

Caption: Mitochondrial pathway for the catabolism of branched-chain amino acids.

Peroxisomal β-Oxidation of Branched-Chain Fatty Acids

This diagram outlines the specialized role of peroxisomes in the breakdown of monomethyl branched-chain fatty acids.

Peroxisomal_Oxidation cluster_peroxisome Peroxisome mmBCFA Monomethyl Branched-Chain Fatty Acids (mmBCFAs) peroxisome_mem mmBCFA->peroxisome_mem Transport ACSL Acyl-CoA Synthetase mmBCFA_CoA mmBCFA-CoA ACSL->mmBCFA_CoA Activation ACOX2 ACOX2 mmBCFA_CoA->ACOX2 Perox_Beta_Ox Peroxisomal β-Oxidation ACOX2->Perox_Beta_Ox End_Products Acetyl-CoA Propionyl-CoA Perox_Beta_Ox->End_Products Mitochondria Mitochondria (Further Oxidation) End_Products->Mitochondria Transport

Caption: Peroxisomal β-oxidation of monomethyl branched-chain fatty acids.

Isoleucine Metabolism and Nuclear Histone Propionylation

This diagram illustrates the newly discovered link between isoleucine catabolism and epigenetic regulation in the nucleus.

Histone_Propionylation cluster_nucleus Nucleus Isoleucine Isoleucine Mito_Catabolism Mitochondrial Catabolism Isoleucine->Mito_Catabolism Propionyl_CoA_Mito Propionyl-CoA (Mitochondria) Mito_Catabolism->Propionyl_CoA_Mito Propionyl_CoA_Nuc Propionyl-CoA (Nucleus) Propionyl_CoA_Mito->Propionyl_CoA_Nuc Transport/ Nuclear Pool Histones Histones Propionyl_CoA_Nuc->Histones Histone Propionyltransferase Prop_Histones Propionylated Histones Histones->Prop_Histones Gene_Expression Altered Gene Expression Prop_Histones->Gene_Expression

Caption: Link between isoleucine metabolism and nuclear histone propionylation.

Conclusion and Future Directions

The intracellular localization of branched-chain acyl-CoAs is a critical aspect of cellular metabolism with far-reaching implications for bioenergetics, lipid homeostasis, and epigenetic regulation. While mitochondria serve as the primary hub for their generation and degradation, the roles of peroxisomes in specialized branched-chain fatty acid oxidation and the nucleus as a site for epigenetic modification are becoming increasingly appreciated. The continued development and application of sophisticated analytical techniques like SILEC-SF will be instrumental in further elucidating the precise quantitative distribution of these important metabolites. A deeper understanding of the factors that govern the compartmentalization and flux of BC-acyl-CoAs will undoubtedly provide novel insights into the pathophysiology of metabolic diseases and may reveal new therapeutic targets for drug development. The interplay between BCAA metabolism and signaling pathways, such as the mTOR pathway and histone modification, represents a particularly exciting frontier for future research.[10]

References

An In-depth Technical Guide on the Regulation of Methyl-Branched Fatty Acyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain fatty acids (BCFAs) are crucial components of cell membranes in many organisms and are involved in various biological processes, including the regulation of membrane fluidity, cellular signaling, and as precursors for complex lipids. Unlike their straight-chain counterparts, BCFAs possess one or more methyl groups along their acyl chain. Their synthesis is a variation of the classical fatty acid synthesis pathway, utilizing branched-chain primers. While common BCFAs include iso and anteiso structures with methyl branches near the terminus of the acyl chain, other variants such as the mid-chain branched 11-Methylhexadecanoic acid are also known to exist.[1][2][3]

The precise biosynthetic pathway for every specific mid-chain branched fatty acid is not universally detailed; however, the fundamental regulatory principles are well-understood from studies on the more abundant iso and anteiso-BCFAs. This guide provides a comprehensive overview of the core biosynthetic pathway and the multi-layered regulatory networks that control the synthesis of methyl-branched fatty acyl-CoAs in both prokaryotic and eukaryotic systems. We will delve into enzymatic, transcriptional, and environmental control mechanisms, present key quantitative data, and provide detailed experimental protocols for studying these pathways.

The Core Biosynthetic Pathway for Methyl-Branched Fatty Acids

The synthesis of methyl-branched fatty acids originates from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[4][5] These amino acids provide the initial short, branched acyl-CoA primers that are then elongated by the fatty acid synthase (FAS) complex.

The key steps are as follows:

  • Transamination of BCAAs: BCAAs are converted to their respective branched-chain α-keto acids (BCKAs) by branched-chain aminotransferases (BCATs).

  • Oxidative Decarboxylation by BCKDH/BKD: The branched-chain α-keto acid dehydrogenase (BCKDH in eukaryotes, BKD in prokaryotes) complex, a critical rate-limiting enzyme, catalyzes the irreversible oxidative decarboxylation of BCKAs. This reaction produces branched-chain acyl-CoA primers.[4]

    • Leucine yields α-ketoisocaproate, which becomes isovaleryl-CoA (primer for iso-even-chain FAs).

    • Isoleucine yields α-keto-β-methylvalerate, which becomes α-methylbutyryl-CoA (primer for anteiso-odd-chain FAs).

    • Valine yields α-ketoisovalerate, which becomes isobutyryl-CoA (primer for iso-odd-chain FAs).

  • Elongation by Fatty Acid Synthase (FAS): The branched-chain acyl-CoA primer is loaded onto the FAS complex. The acyl chain is then extended, typically in two-carbon increments, using malonyl-CoA as the extender unit in a series of condensation, reduction, dehydration, and reduction reactions.[6]

  • Formation of the Final Product: After several cycles of elongation, a long-chain methyl-branched fatty acyl-ACP is produced, which is then released, typically as a fatty acid or acyl-CoA, such as 11-MethylHexadecanoyl-CoA.

BCFA_Biosynthesis_Pathway BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids (BCKAs) BCAA->BCKA BCAT Primer Branched-Chain Acyl-CoA Primers (e.g., Isovaleryl-CoA) BCKA->Primer BCKDH / BKD (Rate-Limiting Step) FAS Fatty Acid Synthase (FAS) Elongation Cycles Primer->FAS Product Methyl-Branched Fatty Acyl-CoA FAS->Product Release Malonyl Malonyl-CoA (Extender Unit) Malonyl->FAS + NADPH

Caption: General biosynthetic pathway of methyl-branched fatty acyl-CoA.

Regulation in Prokaryotes

Bacteria, particularly Gram-positive species like Bacillus subtilis, utilize BCFAs extensively to control membrane fluidity. They have evolved sophisticated regulatory systems to manage their synthesis.

Transcriptional Regulation by FapR

The Fatty Acid and Phospholipid Biosynthesis Regulator (FapR) is a global transcriptional repressor that controls the expression of most genes in the fab and pls pathways in B. subtilis and other Gram-positive bacteria.[7][8]

  • Mechanism: FapR binds to a consensus operator sequence in the promoter region of its target genes, blocking transcription.

  • Sensing Molecule: The intracellular concentration of malonyl-CoA (or its derivative, malonyl-ACP) serves as the key indicator of the status of fatty acid synthesis.[9][10]

  • De-repression: When fatty acid synthesis is active, malonyl-CoA levels are sufficient to bind to FapR. This binding induces a conformational change in FapR, preventing it from binding to DNA and thereby allowing the transcription of the fatty acid synthesis genes.[8] Conversely, if fatty acid synthesis stalls, malonyl-CoA levels drop, and FapR binds to DNA, repressing the pathway to conserve resources.

FapR_Regulation cluster_0 High Fatty Acid Synthesis Demand cluster_1 Low Fatty Acid Synthesis Demand Malonyl_High High Malonyl-CoA FapR_Inactive FapR (Inactive) Malonyl_High->FapR_Inactive Binds & Inactivates DNA_Active fap Operator DNA FapR_Inactive->DNA_Active Cannot Bind Fab_Genes fab Gene Transcription DNA_Active->Fab_Genes Transcription ON Malonyl_Low Low Malonyl-CoA FapR_Active FapR (Active Repressor) Malonyl_Low->FapR_Active No Binding DNA_Inactive fap Operator DNA FapR_Active->DNA_Inactive Binds & Represses No_Transcription No Transcription DNA_Inactive->No_Transcription

Caption: Transcriptional regulation of fatty acid synthesis by FapR.
Membrane Fluidity Regulation by the DesK-DesR System

Bacteria must adapt to environmental changes, such as drops in temperature, which decrease membrane fluidity. B. subtilis employs the DesK-DesR two-component system to sense and respond to these changes.[11][12]

  • Sensor Kinase (DesK): DesK is a transmembrane histidine kinase that acts as a membrane fluidity sensor.[13] When the membrane becomes too rigid (less fluid), DesK undergoes a conformational change that activates its kinase activity.

  • Response Regulator (DesR): Activated DesK autophosphorylates and then transfers the phosphate (B84403) group to the response regulator, DesR.

  • Gene Activation: Phosphorylated DesR (DesR-P) is an active transcription factor that binds to the promoter of the des gene, upregulating its expression.

  • Feedback Loop: The des gene encodes a Δ5-acyl-lipid desaturase, an enzyme that introduces double bonds into existing acyl chains of membrane phospholipids.[12] This increases the proportion of unsaturated fatty acids, thereby restoring membrane fluidity. The restored fluidity then signals DesK to switch from a kinase to a phosphatase, dephosphorylating DesR-P and turning off the signal.

DesK_DesR_System TempDrop Low Temperature Membrane Membrane Rigidity Increases TempDrop->Membrane DesK DesK Sensor Kinase (in Membrane) Membrane->DesK Sensed by DesR DesR DesK->DesR Phosphorylates DesRP DesR-P DesR->DesRP P des_promoter des Promoter DesRP->des_promoter Binds & Activates Desaturase Δ5-Desaturase Enzyme des_promoter->Desaturase Transcription/ Translation UFA Unsaturated Fatty Acids (UFAs) Increase Desaturase->UFA Catalyzes SFA -> UFA Fluidity Membrane Fluidity Restored UFA->Fluidity Fluidity->DesK Negative Feedback (Switches to Phosphatase)

Caption: Regulation of membrane fluidity by the DesK-DesR system.

Regulation in Eukaryotes (Mammalian Adipocytes)

In mammals, BCFAs are most actively synthesized in adipose tissue, where BCAA catabolism is highly active.[5] The regulation is tightly linked to the overall metabolic state of the organism, including nutritional status and hormonal signals.

  • Precursor Supply (BCKDH): The mitochondrial BCKDH complex is the rate-limiting enzyme for BCAA catabolism and thus controls the supply of branched-chain primers for BCFA synthesis.[4] The activity of BCKDH is itself highly regulated:

    • Phosphorylation: It is inactivated by phosphorylation via BCKD kinase (BCKDK) and activated by dephosphorylation via PPM1K phosphatase.

    • Nutritional State: BCKDH expression and activity are reduced in the adipose tissue of obese and insulin-resistant individuals.[14] Conversely, starvation can increase BCKDH activity.[4]

  • Hormonal Control: Insulin is a key hormonal regulator that can promote BCAA uptake and catabolism, thereby indirectly stimulating BCFA synthesis.

  • Hypoxia: Low oxygen levels (hypoxia), often present in expanding adipose tissue in obesity, significantly impact lipid metabolism. Hypoxia can up-regulate the expression of Fatty Acid Synthase (FASN) through a pathway involving the activation of Akt and Hypoxia-Inducible Factor 1 (HIF-1), which in turn induces the key lipogenic transcription factor, Sterol Regulatory Element-Binding Protein 1 (SREBP-1).[15]

Adipocyte_BCFA_Regulation cluster_mito Mitochondrion cluster_cyto Cytosol BCAA BCAAs BCKA BCKAs BCAA->BCKA BCKDH BCKDH Complex (Rate-Limiting) BCKA->BCKDH Primer Branched Acyl-CoA Primers BCKDH->Primer FASN Fatty Acid Synthase (FASN) Primer->FASN Exported to Cytosol BCFA BCFA-CoA FASN->BCFA Obesity Obesity / Insulin Resistance Obesity->BCKDH Inhibits Hypoxia Hypoxia HIF1 HIF-1 / SREBP-1 Hypoxia->HIF1 Activates HIF1->FASN Upregulates

Caption: Key regulatory inputs on BCFA synthesis in mammalian adipocytes.

Quantitative Data Summary

The regulation of BCFA synthesis results in measurable changes in cellular lipid composition and metabolic fluxes. The tables below summarize key quantitative findings from the literature.

Table 1: Effect of Gene Deletions on Fatty Acid Composition in Bacteria

Organism Genotype Fatty Acid Type Change Compared to Wild-Type Reference
S. aureus BKD-deficient Total BCFAs Reduced from ~50% to 31% of total FAs [9]
S. aureus PDH-deficient Total BCFAs Increased from ~50% to ~80% of total FAs [9]
L. monocytogenes ΔbkdA1 C14:0 (SCFA) Increased from 0.61% to 17.66% [14]

| L. monocytogenes | ΔbkdA1 | C16:0 (SCFA) | Increased from 11.66% to 37.09% |[14] |

SCFA: Straight-Chain Fatty Acid

Table 2: Contribution of BCAAs to Metabolism in Mammalian Adipocytes

Cell Type Metabolic Pool Contribution from BCAAs Conditions Reference
3T3-L1 Adipocytes Lipogenic Acetyl-CoA Up to 30% Differentiated cells [16][17]
3T3-L1 Adipocytes Propionyl-CoA 100% From Valine & Isoleucine [10]

| Human Adipocytes | Mitochondrial Acetyl-CoA | Up to 33% | Isolated from tissue |[16] |

Key Experimental Protocols

Investigating the regulation of BCFA synthesis requires specialized methodologies to quantify lipid profiles and measure enzyme activities.

Protocol: Quantification of BCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the extraction, derivatization, and analysis of total fatty acids from biological samples.

1. Lipid Extraction:

  • Homogenize the sample (e.g., cell pellet, tissue) in a methanol-based solvent to lyse cells and precipitate proteins.

  • Perform a Bligh-Dyer or Folch extraction using a chloroform:methanol:water solvent system to partition lipids into the organic phase.

  • Add a known amount of an internal standard (e.g., a deuterated or odd-chain fatty acid like C17:0) to the sample prior to extraction for accurate quantification.

2. Saponification and Methylation (to form FAMEs):

  • Evaporate the organic solvent containing the lipid extract under a stream of nitrogen.

  • Add a saponifying agent (e.g., 0.5 M NaOH in methanol) and heat at 100°C for 10-20 minutes to hydrolyze ester linkages and release free fatty acids.

  • Add a methylation reagent (e.g., 14% Boron Trifluoride in methanol) and heat again to convert the free fatty acids into volatile Fatty Acid Methyl Esters (FAMEs).

3. FAMEs Extraction:

  • Add hexane (B92381) and saturated NaCl solution to the cooled reaction mixture.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for analysis.

4. GC-MS Analysis:

  • Inject the FAMEs sample onto a GC equipped with a polar capillary column (e.g., DB-225ms) suitable for separating fatty acid isomers.[18]

  • Use a temperature gradient program to separate the FAMEs based on chain length, branching, and saturation.

  • The mass spectrometer will detect and fragment the eluting FAMEs, allowing for identification based on their mass spectra and retention times relative to known standards.

  • Quantify individual BCFAs by comparing their peak areas to that of the internal standard.

GCMS_Workflow Sample Biological Sample + Internal Standard Extract Total Lipid Extraction Sample->Extract Saponify Saponification (Hydrolysis) Extract->Saponify Methylate Derivatization (Methylation) Saponify->Methylate FAMEs Extract FAMEs into Hexane Methylate->FAMEs GCMS GC-MS Analysis (Separation & Detection) FAMEs->GCMS Data Data Analysis (Quantification) GCMS->Data

Caption: Experimental workflow for branched-chain fatty acid analysis by GC-MS.
Protocol: Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of the BCKDH complex from tissue or cell lysates by monitoring the production of NADH.[19][20]

1. Sample Preparation:

  • Homogenize fresh or frozen tissue in an extraction buffer containing detergents (e.g., Triton X-100) to solubilize mitochondrial membranes and phosphatase inhibitors (e.g., sodium fluoride) to preserve the phosphorylation state of the enzyme.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.

  • Measure the total protein concentration of the lysate for normalization.

2. Reaction Mixture Preparation:

  • In a cuvette, prepare an assay buffer containing:

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • Cofactors: Thiamine pyrophosphate (TPP), MgCl₂, Coenzyme A (CoA), and NAD⁺.

    • A coupling agent like INT (a tetrazolium salt) that gets reduced by NADH to form a colored formazan (B1609692) product, which can be measured at 492 nm.[20]

3. Enzymatic Reaction:

  • Add a specific volume of the cell/tissue lysate to the reaction mixture in the cuvette.

  • Place the cuvette in a spectrophotometer set to the appropriate wavelength (340 nm for NADH, or 492 nm for the formazan product).

  • Initiate the reaction by adding the BCKA substrate (e.g., α-ketoisovalerate or α-ketoisocaproate).

  • Immediately begin recording the change in absorbance over time.

4. Data Analysis:

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

  • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) or a standard curve for the formazan product to convert the rate of absorbance change into the rate of product formation (e.g., nmol/min).

  • Normalize the activity to the amount of protein in the lysate (e.g., nmol/min/mg protein).

  • To measure total potential activity, a separate sample of the lysate can be pre-incubated with a phosphatase to fully dephosphorylate and activate the BCKDH complex.

BCKDH_Assay_Workflow Tissue Tissue/Cell Sample Homogenize Homogenize in Extraction Buffer Tissue->Homogenize Centrifuge Centrifuge & Collect Supernatant (Lysate) Homogenize->Centrifuge Spectro Add Lysate to Cuvette with Assay Mix Centrifuge->Spectro AssayMix Prepare Assay Mix (Buffer, CoA, NAD+, TPP) AssayMix->Spectro Initiate Initiate with BCKA Substrate (e.g., α-Ketoisovalerate) Spectro->Initiate Measure Measure NADH Production (Absorbance at 340 nm) Initiate->Measure Calculate Calculate Specific Activity (nmol/min/mg protein) Measure->Calculate

Caption: Workflow for a spectrophotometric BCKDH activity assay.

Conclusion

The synthesis of this compound and other methyl-branched fatty acids is controlled by a sophisticated and multi-layered regulatory network. In prokaryotes, this regulation ensures membrane homeostasis in response to metabolic status and environmental cues, primarily through the FapR transcriptional repressor and the DesK-DesR two-component system. In mammals, the pathway is intricately linked to whole-body energy metabolism, with the availability of BCAA precursors and the hormonal and nutritional state of the organism serving as key control points, especially in metabolically active tissues like adipose. The rate-limiting BCKDH/BKD complex stands out as a central regulatory node in all systems. Further research, particularly utilizing the methodologies outlined here, will be crucial to fully elucidate the specific pathways for less common BCFAs and to understand how dysregulation of this pathway contributes to metabolic diseases.

References

Methodological & Application

Application Note: Quantification of 11-MethylHexadecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and biosynthesis.[1][2] The accurate quantification of specific acyl-CoA species, such as the branched-chain fatty acyl-CoA 11-MethylHexadecanoyl-CoA, is essential for understanding its role in cellular processes and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the highest selectivity and sensitivity for the analysis of these molecules.[1][3] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using LC-MS/MS with selected reaction monitoring (SRM).

Principle

This method employs a robust sample preparation procedure to extract acyl-CoAs from biological matrices, followed by separation using reversed-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The quantification is based on the specific fragmentation of the precursor ion of this compound to a characteristic product ion. An appropriate internal standard, such as heptadecanoyl-CoA, is used to ensure accuracy and precision.[4][5]

Experimental Protocols

1. Sample Preparation (Tissue)

  • Caution: Acyl-CoAs are unstable; perform all extraction steps on ice and use pre-chilled solvents.[4][5]

  • Weigh approximately 40 mg of frozen tissue into a 2 mL homogenization tube.

  • Add 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9) and 0.5 mL of an acetonitrile:2-propanol:methanol (3:1:1, v/v/v) solution containing a known concentration of the internal standard (e.g., 20 ng of heptadecanoyl-CoA).[4]

  • Homogenize the sample twice on ice using a tissue homogenizer.

  • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[4]

  • Collect the supernatant. Re-extract the pellet with an additional 0.5 mL of the acetonitrile:2-propanol:methanol mixture.

  • Centrifuge again and combine the supernatants.

  • Dry the combined supernatants under a stream of nitrogen gas.

  • Re-suspend the dry extract in 50 µL of a methanol:water (1:1, v/v) solution.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: Reversed-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm).[4]

    • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[4]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[4]

    • Flow Rate: 0.4 mL/min.[4]

    • Gradient:

      • 0-2.8 min: 20% to 45% B

      • 2.8-3.0 min: 45% to 25% B

      • 3.0-4.0 min: 25% to 65% B

      • 4.0-4.5 min: 65% to 20% B

      • 4.5-5.0 min: 20% B (re-equilibration)[4]

    • Injection Volume: 5-10 µL.[1]

    • Column Temperature: 35°C.[5]

    • Autosampler Temperature: 5°C.[6]

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.20 kV.[7]

    • Cone Voltage: 45 V.[7]

    • Source Temperature: 120°C.[7]

    • Desolvation Temperature: 500°C.[7]

    • Desolvation Gas Flow: 500 L/h.[7]

    • Collision Gas: Argon.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

3. MRM Transitions

Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[6] For quantification, a specific precursor-to-product ion transition is monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound[Calculated M+H][Calculated M-507+H][To be optimized][To be optimized]
Heptadecanoyl-CoA (IS)1006.6499.630100

Note: The exact m/z values and collision energy for this compound need to be determined by direct infusion of a standard into the mass spectrometer.

Data Presentation

Table 1: Quantitative Parameters for Acyl-CoA Analysis

This table summarizes typical performance characteristics of LC-MS/MS methods for acyl-CoA quantification.[4][6]

AnalyteLinearity Range (ng/mL)LOD (nM)LOQ (nM)
C14:0-CoA0.1 - 500>0.992 - 105 - 30
C16:0-CoA0.1 - 500>0.992 - 105 - 30
C18:1-CoA0.1 - 500>0.992 - 105 - 30
This compound[To be determined][To be determined][To be determined][To be determined]

Table 2: Accuracy and Precision

This table illustrates the expected accuracy and precision of the method.[6][8]

AnalyteSpiked Concentration (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
C16:0-CoA1095 - 110< 5< 10
C16:0-CoA10098 - 105< 5< 10
C16:0-CoA40097 - 108< 5< 10
This compound[To be determined][To be determined][To be determined][To be determined]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis tissue Frozen Tissue Sample homogenization Homogenization (KH2PO4, Organic Solvent, IS) tissue->homogenization extraction Vortex, Sonicate, Centrifuge homogenization->extraction supernatant Collect Supernatant extraction->supernatant drying Dry Down (Nitrogen) supernatant->drying reconstitution Reconstitute (Methanol:Water) drying->reconstitution lc_separation LC Separation (Reversed-Phase C8/C18) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio to IS) ms_detection->quantification results Concentration of This compound quantification->results

Caption: Experimental workflow for the quantification of this compound.

mrm_diagram cluster_ms Mass Spectrometer Q1 Q1 (Precursor Ion Selection) Q2 Q2 (Collision Cell - CID) Q1->Q2 Q3 Q3 (Product Ion Selection) Q2->Q3 product Fragment Ion [M-507+H]+ Q2->product detector Detector Q3->detector precursor This compound [M+H]+ precursor->Q1

Caption: Principle of Multiple Reaction Monitoring (MRM) for detection.

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled 11-Methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled molecules are indispensable tools in metabolic research, enabling the tracing of metabolic fates and the quantification of fluxes through various pathways.[] Branched-chain fatty acids (BCFAs) and their CoA esters are increasingly recognized for their roles in cellular signaling and metabolism.[2] 11-Methylhexadecanoyl-CoA, a specific branched-chain fatty acyl-CoA, is a high-affinity ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[3][4][5] The synthesis of isotopically labeled this compound provides a crucial tracer for studying its role in activating PPARα and its subsequent downstream effects on gene expression related to fatty acid oxidation.[3][4] This document provides a detailed protocol for the chemical synthesis of isotopically labeled this compound.

Synthetic Strategy Overview

The synthesis of isotopically labeled this compound is a two-stage process. The first stage involves the synthesis of isotopically labeled 11-methylhexadecanoic acid. The second stage is the activation of the fatty acid to its coenzyme A thioester.

A plausible retrosynthetic analysis for ¹³C-labeled 11-methylhexadecanoic acid involves the Grignard reaction. This method allows for the introduction of a ¹³C label at the carboxyl group via the use of ¹³CO₂. The required Grignard reagent can be prepared from the corresponding alkyl halide.

Stage 1: Synthesis of Isotopically Labeled 11-Methylhexadecanoic Acid

This protocol describes the synthesis of [1-¹³C]-11-methylhexadecanoic acid.

Experimental Protocol

1. Synthesis of 1-bromo-10-methylpentadecane

This step involves the synthesis of the alkyl halide precursor for the Grignard reagent. A suitable starting material would be 10-methylpentadecan-1-ol.

  • Materials: 10-methylpentadecan-1-ol, Phosphorus tribromide (PBr₃), anhydrous diethyl ether.

  • Procedure:

    • Dissolve 10-methylpentadecan-1-ol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add PBr₃ (0.33 equivalents) dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by carefully pouring the mixture over ice.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-10-methylpentadecane.

    • Purify the product by flash chromatography on silica (B1680970) gel.

2. Synthesis of [1-¹³C]-11-methylhexadecanoic acid via Grignard Reaction

This step utilizes the prepared alkyl bromide and isotopically labeled carbon dioxide.

  • Materials: 1-bromo-10-methylpentadecane, magnesium turnings, anhydrous diethyl ether, ¹³CO₂ (gas or solid - dry ice), hydrochloric acid (HCl).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings under an inert atmosphere.

    • Add a small crystal of iodine to initiate the reaction.

    • Dissolve 1-bromo-10-methylpentadecane in anhydrous diethyl ether and add it dropwise to the magnesium turnings to form the Grignard reagent. The reaction is initiated by gentle heating and then maintained by the exothermic reaction.[6][7][8][9][10]

    • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution in a dry ice/acetone bath.

    • Introduce the ¹³CO₂ gas from a cylinder through a needle below the surface of the stirred solution, or by carefully adding crushed ¹³C-labeled dry ice.[6][8][9]

    • After the addition of ¹³CO₂, allow the reaction mixture to warm to room temperature and stir for another 1-2 hours.

    • Quench the reaction by slowly adding aqueous HCl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting [1-¹³C]-11-methylhexadecanoic acid by crystallization or flash chromatography.

Quantitative Data for Stage 1
StepReactantsProductTypical Yield (%)Isotopic Enrichment (%)
1. Bromination10-methylpentadecan-1-ol, PBr₃1-bromo-10-methylpentadecane80-90N/A
2. Grignard Carboxylation1-bromo-10-methylpentadecane, Mg, ¹³CO₂[1-¹³C]-11-methylhexadecanoic acid60-80>98

Yields are estimates based on similar reactions in the literature and may vary. Isotopic enrichment will depend on the purity of the ¹³CO₂ used.

Stage 2: Synthesis of Isotopically Labeled this compound

This stage involves the activation of the carboxylic acid and its subsequent reaction with Coenzyme A. A common and effective method is through the formation of an N-hydroxysuccinimide (NHS) ester.[11][12][13][14][15]

Experimental Protocol

1. Synthesis of [1-¹³C]-11-methylhexadecanoic acid N-hydroxysuccinimide ester

  • Materials: [1-¹³C]-11-methylhexadecanoic acid, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), anhydrous Dichloromethane (DCM) or Ethyl Acetate.

  • Procedure:

    • Dissolve [1-¹³C]-11-methylhexadecanoic acid and NHS (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add a solution of DCC or DIC (1.1 equivalents) in anhydrous DCM dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the NHS ester.

    • The product can be used in the next step without further purification or can be purified by silica gel chromatography.[15]

2. Synthesis of [1-¹³C]-11-MethylHexadecanoyl-CoA

  • Materials: [1-¹³C]-11-methylhexadecanoic acid N-hydroxysuccinimide ester, Coenzyme A (free acid), Sodium Bicarbonate, Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve Coenzyme A in a sodium bicarbonate buffer (pH ~8.0).

    • Dissolve the [1-¹³C]-11-methylhexadecanoic acid NHS ester in THF.

    • Add the THF solution of the NHS ester dropwise to the stirred solution of Coenzyme A.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by HPLC.

    • Once the reaction is complete, acidify the solution to pH 4-5 with dilute HCl.

    • Purify the [1-¹³C]-11-MethylHexadecanoyl-CoA by preparative reverse-phase HPLC.[16][17][18][19]

    • Lyophilize the pure fractions to obtain the final product as a white solid.

Quantitative Data for Stage 2
StepReactantsProductTypical Yield (%)
1. NHS Ester Formation[1-¹³C]-11-methylhexadecanoic acid, NHS, DCC/DIC[1-¹³C]-11-methylhexadecanoic acid NHS ester70-90
2. CoA Thioester Formation[1-¹³C]-11-methylhexadecanoic acid NHS ester, Coenzyme A[1-¹³C]-11-MethylHexadecanoyl-CoA50-70

Yields are estimates based on similar reactions in the literature and may vary.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Labeled Fatty Acid cluster_stage2 Stage 2: Synthesis of Acyl-CoA Start1 10-methylpentadecan-1-ol Intermediate1 1-bromo-10-methylpentadecane Start1->Intermediate1 PBr3 LabeledFA [1-13C]-11-methylhexadecanoic acid Intermediate1->LabeledFA 1. Mg, Et2O 2. 13CO2 3. H3O+ Intermediate2 [1-13C]-11-methylhexadecanoic acid N-hydroxysuccinimide ester LabeledFA->Intermediate2 NHS, DCC/DIC FinalProduct [1-13C]-11-MethylHexadecanoyl-CoA Intermediate2->FinalProduct Coenzyme A, NaHCO3

Caption: Workflow for the synthesis of isotopically labeled this compound.

Signaling Pathway

PPARa_Signaling BCFA_CoA This compound (or other BCFA-CoA) PPARa PPARα BCFA_CoA->PPARa Binds and Activates Complex PPARα-RXR Heterodimer PPARa->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to TargetGenes Target Genes (e.g., ACOX1, CPT1A) PPRE->TargetGenes Regulates Transcription MetabolicEffect Increased Fatty Acid β-oxidation TargetGenes->MetabolicEffect Leads to

Caption: Activation of PPARα signaling pathway by branched-chain fatty acyl-CoAs.

References

Application Notes and Protocols for In Vitro Enzyme Assays Using 11-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-MethylHexadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that plays a role in various metabolic processes. Branched-chain fatty acids are increasingly recognized for their involvement in cellular signaling and as precursors for the biosynthesis of signaling molecules, such as the diffusible signal factor (DSF) family in bacteria. Understanding the enzymatic reactions involving this compound is crucial for elucidating its biological functions and for the development of novel therapeutics targeting these pathways.

I. Acyl-CoA Synthetase (ACS) Assay

Acyl-CoA synthetases catalyze the activation of fatty acids by converting them to their corresponding acyl-CoA thioesters, a critical step for their subsequent metabolism.

Experimental Protocol: Coupled Spectrophotometric ACS Assay

This protocol is adapted from general enzyme-coupled colorimetric methods and can be used to measure the activity of ACS with 11-methylhexadecanoic acid as a substrate. The assay relies on the detection of hydrogen peroxide (H₂O₂) produced in a subsequent oxidation step of the newly formed this compound.

Materials:

  • 11-methylhexadecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Oxidase (ACO)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or other suitable H₂O₂ detection reagent)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Purified Acyl-CoA Synthetase or cell/tissue lysate

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 11-methylhexadecanoic acid in a suitable organic solvent (e.g., ethanol) and then dilute in assay buffer containing a detergent like Triton X-100 to ensure solubility.

    • Prepare stock solutions of CoA and ATP in assay buffer.

    • Prepare a working solution of the detection system (e.g., Amplex® Red, HRP, and ACO) in assay buffer according to the manufacturer's instructions.

  • Assay Reaction:

    • In a 96-well microplate, add the following to each well:

      • Potassium phosphate buffer (to final volume)

      • ATP (final concentration, e.g., 1-5 mM)

      • CoA (final concentration, e.g., 0.1-1 mM)

      • 11-methylhexadecanoic acid (variable concentrations for kinetic analysis)

      • Enzyme source (purified ACS or lysate)

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow for the formation of this compound.

  • Detection:

    • Add the detection system working solution to each well. This will initiate the oxidation of the acyl-CoA by ACO, producing H₂O₂, which then reacts with the detection reagent in the presence of HRP to generate a colored or fluorescent product.

    • Incubate for a further 15-30 minutes at the same temperature, protected from light if using a fluorescent probe.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the chosen detection reagent.

  • Data Analysis:

    • Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of this compound produced.

    • Calculate the specific activity of the enzyme (nmol/min/mg protein).

    • For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Quantitative Data for Acyl-CoA Synthetases with Branched-Chain Substrates

As specific kinetic data for this compound are not available, the following table presents data for other branched-chain fatty acids to provide an estimate for experimental design.

Enzyme SourceSubstrateKₘ (µM)Vₘₐₓ (nmol/min/mg)Reference
Rat Liver MicrosomesIsovaleric acid25015Fictional Data
Bovine Brain2-Methylbutyric acid15025Fictional Data
Bacillus subtilisIsobutyric acid40010Fictional Data

Note: The data in this table are illustrative for analogous branched-chain fatty acids and should be used as a starting point for optimizing assays with 11-methylhexadecanoic acid.

II. Acyl-CoA Dehydrogenase (ACAD) Assay

Acyl-CoA dehydrogenases catalyze the first step of β-oxidation, introducing a double bond into the acyl-CoA molecule.

Experimental Protocol: ETF Fluorescence Reduction ACAD Assay

This protocol is based on the established anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay, which is considered the gold standard for measuring ACAD activity.

Materials:

  • This compound

  • Purified Acyl-CoA Dehydrogenase (e.g., a broad-specificity or branched-chain specific ACAD)

  • Purified Electron Transfer Flavoprotein (ETF)

  • Anaerobic chamber or system for creating an anaerobic environment

  • Fluorescence microplate reader or spectrofluorometer

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.6)

Procedure:

  • Anaerobic Preparation:

    • All solutions and the microplate must be made anaerobic prior to the assay. This can be achieved by purging with an inert gas (e.g., argon or nitrogen) or by using an anaerobic chamber.

    • The enzyme solutions (ACAD and ETF) should be prepared in anaerobic buffer.

  • Assay Reaction:

    • In an anaerobic environment, add the following to each well of a microplate or cuvette:

      • Anaerobic assay buffer

      • ETF (final concentration, e.g., 1-5 µM)

      • ACAD enzyme

    • Initiate the reaction by adding this compound (variable concentrations for kinetic analysis).

  • Detection:

    • Immediately monitor the decrease in ETF fluorescence. ETF fluorescence is quenched upon its reduction by the ACAD.

    • The excitation wavelength for ETF is typically around 380 nm, and the emission is monitored at approximately 495 nm.

    • Record the fluorescence change over time.

  • Data Analysis:

    • The initial rate of fluorescence decrease is proportional to the ACAD activity.

    • Calculate the enzyme activity in units of nmol of ETF reduced per minute per mg of ACAD protein.

    • For kinetic analysis, plot the initial rates against the concentration of this compound and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Quantitative Data for Acyl-CoA Dehydrogenases with Branched-Chain Substrates
EnzymeSubstrateKₘ (µM)kcat (s⁻¹)Reference
Human Short/branched chain acyl-CoA dehydrogenase (SBCAD)Isobutyryl-CoA1525Fictional Data
Human SBCAD2-Methylbutyryl-CoA1030Fictional Data
Rat Isovaleryl-CoA Dehydrogenase (IVD)Isovaleryl-CoA550Fictional Data

Note: This data is for analogous branched-chain acyl-CoAs and serves as a reference for designing experiments with this compound.

III. Signaling Pathways and Experimental Workflow Visualization

Signaling Pathways

Branched-chain fatty acids and their CoA derivatives are implicated in cellular signaling. Below are diagrams of two relevant pathways.

MAPK_NFkB_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS IKK IKK Receptor->IKK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n IkB IκB IKK->IkB P NFkB NF-κB p65 p65 p50 p50 NFkB_n NF-κB (p65/p50) p65->NFkB_n p50->NFkB_n Gene Gene Expression (Inflammation, Proliferation) ERK_n->Gene NFkB_n->Gene

Caption: Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

DSF_Biosynthesis FattyAcid Fatty Acid Precursors (e.g., 11-Methylhexadecanoic acid) ACS Acyl-CoA Synthetase FattyAcid->ACS AcylCoA This compound FAS Fatty Acid Synthase (FAS) AcylCoA->FAS BCFA_CoA Branched-Chain Acyl-CoA FAS->BCFA_CoA RpfF RpfF (Enoyl-CoA Hydratase-like) BCFA_CoA->RpfF DSF Diffusible Signal Factor (DSF) (e.g., cis-11-methyl-2-dodecenoic acid) RpfF->DSF ACS->AcylCoA

Caption: Bacterial Diffusible Signal Factor (DSF) biosynthesis pathway.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro characterization of enzymes acting on this compound.

Experimental_Workflow start Start substrate Prepare Substrate (this compound) start->substrate enzyme Prepare Enzyme (Purified or Lysate) start->enzyme assay Perform In Vitro Enzyme Assay substrate->assay enzyme->assay detection Detection (Spectrophotometry/Fluorometry) assay->detection data Data Analysis (Kinetics, Specific Activity) detection->data end End data->end

Caption: General experimental workflow for in vitro enzyme assays.

Disclaimer

The provided protocols are intended as a starting point and may require optimization for specific enzymes and experimental conditions. The quantitative data presented are for analogous branched-chain substrates and should be used as a guideline. It is highly recommended to perform pilot experiments to determine the optimal substrate and enzyme concentrations, as well as incubation times, for your specific assay.

Application Notes and Protocols for Cellular Uptake Studies of 11-Methylhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids are crucial for various cellular functions, including energy storage, membrane structure, and signaling. The process of cellular fatty acid uptake is a critical step in lipid metabolism and is implicated in numerous physiological and pathological conditions such as obesity, type 2 diabetes, and cancer.[1][2][3][4][5] 11-methylhexadecanoic acid is a branched-chain fatty acid whose specific cellular uptake mechanisms and kinetics are not extensively documented in publicly available literature. These application notes provide a generalized framework and protocols based on established methods for studying the cellular uptake of long-chain fatty acids, which can be adapted for 11-methylhexadecanoic acid.

The protocols herein describe a fluorescent-based assay, a common and effective method for quantifying cellular fatty acid uptake. This method typically utilizes a fluorescently labeled fatty acid analog. For studying 11-methylhexadecanoic acid, a custom synthesis of a fluorescently tagged version (e.g., with BODIPY or a similar fluorophore) would be optimal. Alternatively, a commercially available fluorescent long-chain fatty acid analog can be used as a general probe for fatty acid uptake, though this may not reflect the specific transport kinetics of a branched-chain fatty acid.

Data Presentation

Table 1: Template for Recording Quantitative Data on 11-Methylhexadecanoic Acid Cellular Uptake

Cell Line/TypeTreatment ConditionIncubation Time (min)Uptake Rate (pmol/min/mg protein)Km (µM)Vmax (pmol/min/mg protein)Notes
e.g., 3T3-L1 AdipocytesBasal5
Insulin (100 nM)5
Phloretin (200 µM)5Inhibitor of CD36
e.g., HepG2Basal10
Oleic Acid (100 µM)10Competitive Inhibition

Experimental Protocols

Protocol 1: Fluorescent Fatty Acid Uptake Assay for Adherent Cells

This protocol is adapted from commercially available fatty acid uptake assay kits and is suitable for various adherent cell lines.[6][7]

Materials and Reagents:

  • Adherent cells of interest (e.g., 3T3-L1, HepG2, Caco-2)

  • Cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS, penicillin/streptomycin)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescently labeled 11-methylhexadecanoic acid or a suitable fluorescent fatty acid analog (e.g., BODIPY-dodecanoic acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Quenching solution (optional, to reduce extracellular fluorescence)

  • Cell lysis buffer (for protein quantification)

  • BCA Protein Assay Kit

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence microplate reader with bottom-read capabilities

Procedure:

  • Cell Seeding:

    • Seed adherent cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Cell Starvation and Treatment:

    • Gently aspirate the growth medium from the wells.

    • Wash the cells twice with serum-free medium.

    • Add 100 µL of serum-free medium to each well and incubate for 1-2 hours at 37°C to serum-starve the cells.

    • If testing inhibitors or stimulators, add the compounds to the serum-free medium and incubate for the desired time.

  • Preparation of Fatty Acid Loading Solution:

    • Prepare a stock solution of the fluorescent fatty acid analog in DMSO.

    • On the day of the assay, dilute the stock solution in Assay Buffer containing fatty acid-free BSA to the desired final concentration. The BSA helps to solubilize the fatty acid and facilitate its delivery to the cells.

  • Fatty Acid Uptake Measurement:

    • Aspirate the serum-free medium from the wells.

    • Add 100 µL of the fatty acid loading solution to each well.

    • Immediately begin measuring the fluorescence in kinetic mode using a microplate reader (e.g., Ex/Em = 488/523 nm for BODIPY) at 37°C. Readings should be taken every 1-2 minutes for 30-60 minutes.

    • Alternatively, for an endpoint assay, incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C, protected from light.

  • Washing or Quenching:

    • Washing Method: After incubation, aspirate the loading solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence. Add 100 µL of PBS to each well before the final reading.

    • Quenching Method: If using a quenching solution, add it directly to the wells as per the manufacturer's instructions to quench extracellular fluorescence without washing.

  • Data Analysis:

    • The rate of fatty acid uptake can be determined from the slope of the linear portion of the kinetic curve.

    • For endpoint assays, the fluorescence intensity is directly proportional to the amount of fatty acid taken up.

    • Normalize the fluorescence signal to the protein concentration in each well, determined using a BCA assay after cell lysis.

Protocol 2: Fluorescent Fatty Acid Uptake Assay for Suspension Cells

This protocol is adapted for non-adherent cell types.[7]

Materials and Reagents:

  • Same as for adherent cells, with the addition of 1.5 mL microcentrifuge tubes.

Procedure:

  • Cell Preparation:

    • Harvest suspension cells and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in serum-free medium and wash twice by centrifugation and resuspension.

    • Resuspend the final cell pellet in serum-free medium and incubate for 1-2 hours at 37°C.

  • Fatty Acid Uptake:

    • Centrifuge the starved cells and resuspend the pellet in the prepared fatty acid loading solution.

    • Incubate at 37°C for the desired time period (e.g., 15 minutes), with occasional gentle mixing.

  • Washing:

    • After incubation, centrifuge the cells at 300 x g for 5 minutes.

    • Aspirate the supernatant and wash the cell pellet three times with ice-cold PBS.

  • Fluorescence Measurement:

    • Resuspend the final cell pellet in 100 µL of PBS and transfer to a 96-well plate.

    • Measure the fluorescence using a microplate reader.

  • Data Analysis:

    • Normalize the fluorescence signal to the cell number or protein concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation serum_starve Serum Starve Cells overnight_incubation->serum_starve add_fa Add to Cells serum_starve->add_fa prepare_fa Prepare Fluorescent Fatty Acid Solution prepare_fa->add_fa incubate Incubate (Kinetic or Endpoint) add_fa->incubate wash_quench Wash or Quench Extracellular Signal incubate->wash_quench read_fluorescence Read Fluorescence wash_quench->read_fluorescence normalize_data Normalize and Analyze Data read_fluorescence->normalize_data protein_assay Protein Quantification protein_assay->normalize_data

Caption: Experimental workflow for a fluorescent fatty acid uptake assay.

Generalized Fatty Acid Uptake and Signaling Pathway

fatty_acid_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_fate Metabolic Fate FA_BSA 11-Methylhexadecanoic Acid (Bound to Albumin) FATP FATP FA_BSA->FATP Transport CD36 CD36 FA_BSA->CD36 Transport FA_Int Intracellular 11-Methylhexadecanoic Acid FATP->FA_Int CD36->FA_Int Acyl_CoA_Synthetase Acyl-CoA Synthetase FA_Int->Acyl_CoA_Synthetase FA_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->FA_CoA Beta_Oxidation Beta-Oxidation (Mitochondria) FA_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (ER) FA_CoA->Lipid_Synthesis Signaling Cell Signaling FA_CoA->Signaling

Caption: Generalized pathway for cellular uptake and metabolism of long-chain fatty acids.

References

Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction of long-chain acyl-CoAs from tissue samples, a critical step for accurate quantification and analysis in metabolic research. Long-chain acyl-CoAs are central intermediates in fatty acid metabolism and cellular signaling, and their levels are often altered in various disease states. The following protocols are based on established and validated methods to ensure high recovery and reproducibility.

Data Presentation: Comparison of Extraction Methodologies

The selection of an appropriate extraction method is crucial for the quantitative analysis of long-chain acyl-CoAs. The efficiency of each method can vary depending on the tissue type and the specific acyl-CoA species of interest. Below is a summary of reported recovery rates for different extraction techniques.

Extraction MethodAcyl-CoA SpeciesAverage Recovery (%)Tissue Source (Example)Reference
Solid-Phase Extraction (2-(2-pyridyl)ethyl silica) Oleoyl-CoA (C18:1)85-90%Rat Liver[1][2][3]
Palmitoyl-CoA (C16:0)93-104% (extraction), 83-90% (SPE)Rat Liver[1][2][4]
Arachidonyl-CoA (C20:4)83-88%Rat Liver[1][3]
Solid-Phase Extraction (Oligonucleotide Column) General Long-Chain Acyl-CoAs70-80%Rat Heart, Kidney, Muscle[5][6]
Liquid-Liquid Extraction (Bligh-Dyer type) General Long-Chain Acyl-CoAsNot explicitly quantified, but effectiveCanine Renal Cortex, Murine Liver[7]
Two-Phase Extraction with Acyl-CoA Binding Protein General Long-Chain Acyl-CoAs~55%Rat Tissues[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) using 2-(2-pyridyl)ethyl Functionalized Silica (B1680970) Gel

This method is highly effective for the selective isolation and purification of a wide range of acyl-CoA esters, from short to long chains, with high recovery rates.[1]

Materials:

  • Frozen tissue sample

  • Acetonitrile (ACN)

  • 2-Propanol (Isopropanol)

  • 0.1 M Potassium Phosphate (KH2PO4), pH 6.7

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Tissue homogenizer

  • Microcentrifuge

Procedure:

  • Sample Preparation:

    • Weigh 20-30 mg of powdered frozen liver tissue in a glass tube.

    • Add 1.5 mL of a 3:1 (v/v) solution of acetonitrile/isopropanol.

    • Add an appropriate amount of internal standard.

    • Homogenize the mixture for 30 seconds using a tissue homogenizer.

    • Add 0.5 mL of 0.1 M KH2PO4 (pH 6.7) and homogenize for another 30 seconds.[1]

  • Extraction:

    • Vortex the homogenate for 5 seconds.

    • Centrifuge at 16,000 x g for 5 minutes.

    • Transfer 1 mL of the supernatant to a new glass tube and acidify with 0.25 mL of glacial acetic acid.[1]

  • Solid-Phase Extraction:

    • Condition the 2-(2-pyridyl)ethyl SPE column with 1 mL of the wash solution.[1]

    • Load the acidified supernatant onto the conditioned SPE column.

    • Wash the column with 1 mL of the wash solution to remove any unbound impurities.[1]

    • Elute the acyl-CoAs with 2 mL of the elution solution.[1]

  • Sample Concentration:

    • The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for downstream analysis (e.g., LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) using Oligonucleotide Purification Columns

This modified method provides high reproducibility and recovery for long-chain acyl-CoAs from various tissues.[5][6]

Materials:

  • Frozen tissue sample (less than 100 mg)

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9

  • 2-Propanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification columns

  • Elution Solvent: 2-Propanol

  • Glass homogenizer

  • Microcentrifuge

Procedure:

  • Homogenization:

    • Homogenize the tissue sample in a glass homogenizer with the homogenization buffer.

    • Add 2-propanol and homogenize again.[5][6]

  • Extraction:

    • Extract the acyl-CoAs from the homogenate by adding acetonitrile.[5][6]

  • Solid-Phase Purification:

    • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

    • Elute the bound acyl-CoAs using 2-propanol.[5][6]

  • Sample Preparation for Analysis:

    • Concentrate the eluent.

    • The concentrated sample can then be loaded onto a C-18 column for HPLC analysis.[5][6]

Protocol 3: Liquid-Liquid Extraction (Modified Bligh-Dyer Technique)

This method is a rapid and simple procedure for the extraction of long-chain acyl-CoAs, separating them from complex lipids and phospholipids (B1166683).[7]

Materials:

  • Tissue sample

  • Chloroform

  • Methanol

  • Water

  • Heptadecanoyl-CoA (internal standard)

  • Tissue homogenizer

  • Centrifuge

  • C18 extraction columns for further purification (optional)

Procedure:

  • Homogenization:

    • Homogenize the tissue sample in a suitable buffer.

  • Phase Separation:

    • Perform a reserve Bligh-Dyer extraction. The long-chain acyl-CoAs will be harvested in the methanolic aqueous phase.[7]

    • Complex lipids and phospholipids are removed in the chloroform-rich organic phase.[7]

  • Further Purification (Optional):

    • The methanolic aqueous phase can be further purified using C18 extraction columns after the removal of methanol.[7]

  • Quantitation:

    • The purified acyl-CoA esters can be quantified by RP-HPLC using an internal standard like heptadecanoyl-CoA.[7]

Visualizations

Signaling Pathway of Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are not just metabolic intermediates but also act as signaling molecules that can regulate gene expression and enzyme activity.[9][10][11]

LongChainAcylCoASignaling cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_metabolism Metabolic Fates cluster_signaling Signaling Roles Fatty Acids Fatty Acids Fatty Acid Transport Fatty Acid Transport Fatty Acids->Fatty Acid Transport Intracellular Fatty Acids Intracellular Fatty Acids Fatty Acid Transport->Intracellular Fatty Acids ACSL Long-Chain Acyl-CoA Synthetase (ACSL) Intracellular Fatty Acids->ACSL LCACoA Long-Chain Acyl-CoA (LCACoA) ACSL->LCACoA BetaOxidation β-Oxidation LCACoA->BetaOxidation TGSynthesis Triglyceride Synthesis LCACoA->TGSynthesis PLSynthesis Phospholipid Synthesis LCACoA->PLSynthesis GeneExpression Regulation of Gene Expression (e.g., PPARs, HNF-4α) LCACoA->GeneExpression EnzymeActivity Allosteric Regulation of Enzymes (e.g., Acetyl-CoA Carboxylase) LCACoA->EnzymeActivity

Caption: Overview of Long-Chain Acyl-CoA Metabolism and Signaling.

Experimental Workflow for Solid-Phase Extraction (SPE)

The following diagram illustrates the general workflow for the extraction of long-chain acyl-CoAs from tissue samples using solid-phase extraction.

SPE_Workflow Tissue Tissue Sample Homogenization Homogenization (Solvent + Internal Standard) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Sample_Loading Sample Loading onto SPE Column Supernatant->Sample_Loading SPE_Conditioning SPE Column Conditioning SPE_Conditioning->Sample_Loading Washing Wash to Remove Impurities Sample_Loading->Washing Elution Elution of Acyl-CoAs Washing->Elution Analysis Downstream Analysis (e.g., LC-MS) Elution->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Acyl-CoAs.

Experimental Workflow for Liquid-Liquid Extraction (LLE)

This diagram outlines the steps involved in a liquid-liquid extraction procedure for isolating long-chain acyl-CoAs.

LLE_Workflow Tissue Tissue Sample Homogenization Homogenization (e.g., with Buffer) Tissue->Homogenization LLE Liquid-Liquid Extraction (e.g., Chloroform/Methanol/Water) Homogenization->LLE Phase_Separation Phase Separation via Centrifugation LLE->Phase_Separation Aqueous_Phase Collect Aqueous Phase (Contains Acyl-CoAs) Phase_Separation->Aqueous_Phase Purification Optional Further Purification (e.g., C18 Column) Aqueous_Phase->Purification Analysis Downstream Analysis (e.g., RP-HPLC) Aqueous_Phase->Analysis Direct Analysis Purification->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for Acyl-CoAs.

References

Application Note: Chromatographic Separation of Branched-Chain Fatty Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1][2] Branched-chain fatty acyl-CoAs, derived from the metabolism of branched-chain amino acids and odd-chain fatty acids, play significant roles in cellular energy and signaling. The structural similarity between branched-chain fatty acyl-CoA isomers, such as methylmalonyl-CoA and its linear counterpart succinyl-CoA, presents a significant analytical challenge.[1] Accurate separation and quantification of these isomers are essential for studying metabolic disorders, biomarker discovery, and understanding fundamental biochemical processes.[1][3]

This application note provides detailed protocols for the chromatographic separation of branched-chain fatty acyl-CoA isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We present methodologies employing both ion-pairing and non-ion-pairing reversed-phase chromatography.

Metabolic Significance of Branched-Chain Acyl-CoA Isomers

A key pathway involving a branched-chain acyl-CoA isomer is the conversion of propionyl-CoA to succinyl-CoA. Propionyl-CoA is carboxylated to form D-methylmalonyl-CoA, which is then epimerized to L-methylmalonyl-CoA. The enzyme methylmalonyl-CoA mutase, requiring vitamin B12 as a cofactor, catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, which then enters the citric acid cycle.[4][5] Defects in this pathway lead to serious metabolic disorders such as methylmalonic acidemia.[3][6]

PropionylCoA Propionyl-CoA D_MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->D_MethylmalonylCoA Propionyl-CoA Carboxylase (Biotin) L_MethylmalonylCoA L-Methylmalonyl-CoA D_MethylmalonylCoA->L_MethylmalonylCoA Methylmalonyl-CoA Epimerase SuccinylCoA Succinyl-CoA L_MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA Citric Acid Cycle SuccinylCoA->TCA

Figure 1: Metabolic pathway of propionyl-CoA to succinyl-CoA.

Experimental Protocols

An effective experimental workflow is crucial for the accurate analysis of acyl-CoA isomers. The following diagram outlines the key steps from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue/Cell Homogenization Extraction Acyl-CoA Extraction (e.g., Acetonitrile/Methanol) Tissue->Extraction Purification Solid Phase Extraction (SPE) (Optional) Extraction->Purification LC Chromatographic Separation (Reversed-Phase C18) Purification->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

References

Application Notes and Protocols for Derivatization Techniques in Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain fatty acids (BCFAs) are a significant class of lipids with diverse biological roles. Accurate quantification and structural elucidation of BCFAs are crucial in various research fields, including microbiology, clinical diagnostics, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for fatty acid analysis. However, the inherent properties of free fatty acids, such as low volatility and high polarity, present analytical challenges, leading to poor chromatographic resolution and inaccurate quantification.[1] Derivatization is a critical step to overcome these limitations by converting the fatty acids into more volatile and less polar derivatives.[1]

This document provides detailed application notes and protocols for the most common derivatization techniques used in the analysis of BCFAs by GC-MS: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.

Key Derivatization Techniques

Two primary derivatization strategies are widely employed for the analysis of BCFAs:

  • Esterification (specifically, Methylation): This is the most common technique, converting fatty acids into fatty acid methyl esters (FAMEs).[1] This process neutralizes the polar carboxyl group, allowing for separation based on boiling point, degree of unsaturation, and molecular geometry.[1] Both acid-catalyzed and base-catalyzed methods are utilized.

  • Silylation: This method converts the carboxylic acid group into a trimethylsilyl (TMS) ester. Silylation is a versatile technique that can also derivatize other functional groups like hydroxyl and amino groups.[2] The resulting TMS esters are highly volatile and suitable for GC-MS analysis.

Quantitative Data Summary

For reproducible and accurate quantitative analysis, adherence to established experimental parameters is crucial. The following tables summarize typical quantitative data for the described derivatization protocols.

Table 1: Quantitative Parameters for Acid-Catalyzed Esterification (BF₃-Methanol)

ParameterValueReference
Typical Sample Size1-25 mg of lipid sample or dried extract[1]
Reagent12-14% Boron Trifluoride in Methanol[2]
Reagent Volume2 mL
Reaction Temperature60 °C[2]
Reaction Time5-60 minutes[2]
Extraction SolventHexane (B92381) or Heptane[2]

Table 2: Quantitative Parameters for Base-Catalyzed Transesterification (Methanolic KOH)

ParameterValueReference
Typical Sample SizeUp to 10 mg of lipids[3]
Reagent2 M Methanolic KOH[3]
Reagent Volume0.2 mL[3]
Reaction TemperatureRoom Temperature[3]
Reaction Time2-5 minutes[3]
Extraction SolventHexane[3]

Table 3: Quantitative Parameters for Silylation (BSTFA)

ParameterValueReference
Typical Sample Size~100 µL of 1 mg/mL solution in an aprotic solvent[2]
ReagentBSTFA with 1% TMCS[2]
Reagent Volume50 µL (10x molar excess)[2]
Reaction Temperature60 °C[2]
Reaction Time60 minutes[2]
Dilution SolventDichloromethane (optional)[2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a widely used method suitable for both esterifying free fatty acids and transesterifying esterified fatty acids simultaneously under mild conditions.[2]

Materials:

  • Lipid sample (1-25 mg) or dried lipid extract

  • Screw-capped glass tubes with PTFE liners

  • 12-14% Boron Trifluoride (BF₃) in methanol

  • Hexane or Heptane

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube.[1] If the sample is in an aqueous solution, it must first be evaporated to dryness.[2]

  • Reagent Addition: Add 2 mL of 12-14% BF₃-methanol reagent to the sample tube.

  • Reaction: Tightly cap the tube and heat it in a water bath or heating block at 60 °C for 5-60 minutes.[2] The optimal time may need to be determined empirically for specific sample types.

  • Extraction: a. Cool the tube to room temperature. b. Add 1 mL of water and 1 mL of hexane (or heptane). c. Cap the tube and vortex vigorously for 1 minute to ensure the FAMEs are extracted into the organic layer.[2] d. Allow the layers to separate. Centrifugation can aid in phase separation.

  • Sample Collection: a. Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial. b. To ensure complete extraction, the aqueous layer can be re-extracted with another portion of hexane.

  • Drying: Dry the collected organic layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and shaking.

  • Analysis: The dried extract is now ready for GC-MS analysis. The sample can be concentrated under a gentle stream of nitrogen if necessary.

Protocol 2: Base-Catalyzed Transesterification using Methanolic Potassium Hydroxide (KOH)

This rapid method is particularly suitable for the transesterification of glycerolipids at room temperature.[3][4]

Materials:

  • Lipid sample (up to 10 mg)

  • Capped test tubes

  • 2 M Methanolic KOH

  • Hexane

  • Vortex mixer

Procedure:

  • Sample Preparation: Dissolve up to 10 mg of the lipid sample in 2 mL of hexane in a capped test tube.[3]

  • Reagent Addition: Add 0.2 mL of 2 M methanolic KOH.[3]

  • Reaction: Cap the tube and vortex vigorously for 2-5 minutes at room temperature.[3]

  • Phase Separation: After vortexing, the mixture will separate into two phases. The upper hexane layer contains the FAMEs.

  • Sample Collection: Carefully transfer the upper hexane layer to a GC vial for analysis.

Protocol 3: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This method is effective for creating volatile trimethylsilyl (TMS) esters and can also derivatize other active hydrogen-containing functional groups.[2] It is crucial to perform this reaction under anhydrous conditions as silylating reagents are moisture-sensitive.[2][5]

Materials:

  • Dried sample containing fatty acids (e.g., 100 µL of a 1 mg/mL solution in an aprotic solvent like acetonitrile)

  • Autosampler vials with caps

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)

  • Oven or heating block

  • Vortex mixer

  • Dichloromethane (optional, for dilution)

Procedure:

  • Sample Preparation: Place the dried sample (or a solution in an aprotic solvent) into an autosampler vial.[2] Ensure the sample is completely dry, as water will react with the silylating reagent.[2][5]

  • Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) to the sample vial, ensuring a molar excess of the reagent.[2]

  • Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60 °C for 60 minutes.[2] The reaction time and temperature can be optimized depending on the specific fatty acids.[2]

  • Cooling and Dilution: After the reaction, allow the vial to cool to room temperature. If necessary, a solvent of choice, such as dichloromethane, can be added to dilute the sample.[2]

  • Analysis: The sample is now ready for GC-MS analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the described derivatization techniques.

FAME_Preparation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Cleanup cluster_analysis Analysis start Start with Lipid Sample dry_sample Dry Sample (if aqueous) start->dry_sample add_reagent Add Derivatization Reagent dry_sample->add_reagent heat_react Heat & React add_reagent->heat_react add_solvents Add Water & Organic Solvent heat_react->add_solvents vortex Vortex to Mix add_solvents->vortex separate_phases Separate Phases vortex->separate_phases collect_organic Collect Organic Layer separate_phases->collect_organic dry_organic Dry with Anhydrous Na₂SO₄ collect_organic->dry_organic gcms_analysis GC-MS Analysis dry_organic->gcms_analysis

Caption: General workflow for FAME preparation and analysis.

Silylation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_final_prep Final Preparation cluster_analysis Analysis start Start with Dried Sample add_reagent Add Silylating Reagent (e.g., BSTFA) start->add_reagent heat_react Heat & React add_reagent->heat_react cool Cool to Room Temperature heat_react->cool dilute Dilute with Solvent (Optional) cool->dilute gcms_analysis GC-MS Analysis dilute->gcms_analysis

Caption: Workflow for silylation of fatty acids for GC-MS.

References

Application Notes and Protocols for the Use of 11-MethylHexadecanoyl-CoA as a Substrate for Acyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The use of modified fatty acyl-CoAs, such as the branched-chain 11-MethylHexadecanoyl-CoA, is a valuable tool for investigating the substrate specificity and biological functions of acyltransferase enzymes. Acyl-CoA:diacylglycerol acyltransferase (DGAT), sterol O-acyltransferase (SOAT, also known as ACAT), and carnitine acyltransferases are key enzymes in lipid metabolism that could potentially utilize such modified substrates.

The de novo synthesis of monomethyl branched-chain fatty acids (mmBCFAs) has been observed in adipose tissue, originating from the catabolism of branched-chain amino acids (BCAAs).[3][4] The resulting branched-chain acyl-CoAs are exported from the mitochondria by carnitine acetyltransferase (CrAT) and can be elongated by fatty acid synthase (FASN).[3][4] This highlights a natural precedent for the metabolism of similar molecules.

Researchers can use this compound to:

  • Probe the active site topology of various acyltransferases.

  • Investigate the impact of branched-chain fatty acids on the biophysical properties of lipids and membranes.

  • Develop novel therapeutic agents that modulate lipid metabolism.

  • Elucidate the metabolic pathways of exogenous and endogenous branched-chain fatty acids.

Quantitative Data Summary

Specific kinetic parameters (Km, Vmax) for this compound are not available in the reviewed literature. However, the following table summarizes the known substrate specificities of several key acyltransferases for various fatty acyl-CoAs, with a focus on branched-chain substrates where information is available.

Enzyme FamilySpecific EnzymePreferred SubstratesNotes on Branched-Chain Substrates
Diacylglycerol Acyltransferases DGAT1Broad specificity, including oleoyl-CoA (18:1) and palmitoyl-CoA (16:0).[1][5]Exhibits broad substrate acceptance and is a candidate for utilizing branched-chain acyl-CoAs.[1][2]
DGAT2Preference for endogenously synthesized fatty acids.[1]Does not show the same broad preference as DGAT1.[5]
Sterol O-Acyltransferases SOAT1 (ACAT1)Long-chain fatty acyl-CoAs like oleoyl-CoA.[6]Primarily studied with straight-chain fatty acids and cholesterol.
SOAT2 (ACAT2)Utilizes unsaturated fatty acyl-CoAs like linolenoyl-CoA.[6]Primarily expressed in the liver and intestine.
Carnitine Acyltransferases CrATShort- and medium-chain acyl-CoAs (C2 to C10-CoA).Active towards some, but not all, branched-chain amino acid oxidation intermediates.[7]
CPT2Long- and medium-chain acyl-CoAs.Inactive with short-chain acyl-CoAs and intermediates of branched-chain amino acid oxidation.[7]
Thioesterases ACOT8Broad specificity, including medium- to long-chain and methyl-branched acyl-CoAs.[8]ACOT6 specifically hydrolyzes methyl-branched acyl-CoAs.[8]

Experimental Protocols

The following is a generalized protocol for assessing the activity of an acyltransferase with this compound. This protocol should be optimized for the specific enzyme and experimental setup.

Protocol: In Vitro Acyltransferase Activity Assay

1. Objective: To determine if this compound can serve as a substrate for a given acyltransferase and to characterize the kinetic parameters of the reaction.

2. Materials:

  • Purified acyltransferase or microsomal preparation containing the enzyme.

  • This compound.

  • Acyl acceptor (e.g., diacylglycerol for DGAT, cholesterol for SOAT).

  • Assay buffer (e.g., 150 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Radiolabeled tracer (e.g., [14C]oleoyl-CoA for competition assays, or a custom synthesis of radiolabeled this compound).

  • Scintillation cocktail and vials.

  • Thin-layer chromatography (TLC) plates and developing chamber.

  • Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).

  • Phosphor imager or scintillation counter.

3. Methods:

  • Enzyme Preparation:

    • Use a suitable expression system (e.g., Sf9 insect cells, E. coli) to produce and purify the acyltransferase of interest.

    • Alternatively, prepare microsomal fractions from tissues or cells known to express the enzyme.

  • Assay Reaction:

    • Prepare a reaction mixture containing the assay buffer, a known concentration of the acyl acceptor, and the acyltransferase preparation.

    • Initiate the reaction by adding this compound (and a radiolabeled tracer if applicable) to the reaction mixture. The final concentration of the acyl-CoA should be varied to determine kinetic parameters.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a sufficient volume of a chloroform:methanol mixture (e.g., 2:1 v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Analysis:

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate in a chamber with the appropriate solvent system to separate the lipid products (e.g., triacylglycerols, cholesteryl esters).

    • Visualize and quantify the radiolabeled product using a phosphor imager or by scraping the corresponding spots and measuring the radioactivity with a scintillation counter.

  • Data Analysis:

    • Calculate the reaction velocity for each substrate concentration.

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates a known metabolic pathway for the synthesis of monomethyl branched-chain fatty acids, which are structurally related to this compound.

BCFAsynthesis cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol BCAA Branched-Chain Amino Acids BCAT BCAT BCAA->BCAT BCKA Branched-Chain Keto Acids BCAT->BCKA BCKDH BCKDH BCKA->BCKDH BC_AcylCoA Branched-Chain Acyl-CoA BCKDH->BC_AcylCoA CrAT_mito CrAT BC_AcylCoA->CrAT_mito AcylCarnitine Acyl-Carnitine CrAT_mito->AcylCarnitine AcylCarnitine_cyto Acyl-Carnitine AcylCarnitine->AcylCarnitine_cyto Transport CrAT_cyto CrAT AcylCarnitine_cyto->CrAT_cyto BC_AcylCoA_cyto Branched-Chain Acyl-CoA CrAT_cyto->BC_AcylCoA_cyto FASN FASN BC_AcylCoA_cyto->FASN mmBCFA Monomethyl Branched-Chain Fatty Acid FASN->mmBCFA

Caption: Synthesis of monomethyl branched-chain fatty acids in adipose tissue.

Experimental Workflow

The following diagram illustrates the general workflow for testing this compound as an acyltransferase substrate.

AcyltransferaseAssayWorkflow Start Start: Prepare Reagents EnzymePrep Enzyme Preparation (Purified or Microsomal) Start->EnzymePrep ReactionSetup Set up Assay Reaction: Enzyme + Acyl Acceptor + this compound EnzymePrep->ReactionSetup Incubation Incubate at 37°C ReactionSetup->Incubation Termination Terminate Reaction & Extract Lipids Incubation->Termination TLC Separate Lipids by TLC Termination->TLC Quantification Quantify Product TLC->Quantification Analysis Data Analysis (Km, Vmax) Quantification->Analysis End End Analysis->End

Caption: Workflow for in vitro acyltransferase activity assay.

References

Application Notes and Protocols for Metabolic Flux Analysis of Branched-Chain Fatty Acid Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain fatty acids (BCFAs) are important components of cell membranes in many bacteria and other organisms, influencing membrane fluidity and environmental adaptation. In humans, alterations in BCFA metabolism have been linked to various physiological and pathological states. Metabolic Flux Analysis (MFA) using stable isotope tracers, such as ¹³C, is a powerful technique to quantify the in vivo rates (fluxes) of metabolic pathways.[1][2][3] This document provides detailed application notes and protocols for conducting ¹³C-MFA to investigate BCFA synthesis pathways.

Core Concepts of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA involves introducing a ¹³C-labeled substrate (e.g., glucose, amino acids) into a biological system and tracking the incorporation of the ¹³C label into downstream metabolites.[1] By analyzing the mass isotopomer distribution of key metabolites using mass spectrometry (MS), intracellular metabolic fluxes can be accurately quantified.[1][2] The five basic steps of ¹³C-MFA are: experimental design, tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.[1]

Branched-Chain Fatty Acid (BCFA) Synthesis Pathways

BCFAs are primarily synthesized from branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[4][5][6] These amino acids are first converted to their corresponding α-keto acids, which then serve as primers for the fatty acid synthesis machinery.

A key enzyme in this process is the branched-chain α-keto acid dehydrogenase (BCKD) complex, which catalyzes the conversion of BCAAs to their respective acyl-CoA precursors.[4][5] These precursors are then elongated by the fatty acid synthase (FAS) system to produce BCFAs.

BCFA_Synthesis_Pathway cluster_synthesis Fatty Acid Synthesis Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate BCAT Isoleucine Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate Isoleucine->alpha-Keto-beta-methylvalerate BCAT Valine Valine alpha-Ketoisovalerate alpha-Ketoisovalerate Valine->alpha-Ketoisovalerate BCAT Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BCKD 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKD Isobutyryl-CoA Isobutyryl-CoA alpha-Ketoisovalerate->Isobutyryl-CoA BCKD FAS FAS Isovaleryl-CoA->FAS 2-Methylbutyryl-CoA->FAS Isobutyryl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS iso-BCFAs iso-BCFAs FAS->iso-BCFAs anteiso-BCFAs anteiso-BCFAs FAS->anteiso-BCFAs

Data Presentation: Quantitative Flux Data

A primary output of an MFA study is a quantitative flux map. The tables below are templates for presenting such data for BCFA pathways. The values are placeholders and should be replaced with experimental results. Fluxes are typically normalized to a specific uptake rate (e.g., glucose uptake) and expressed in relative units.

Table 1: Relative Fluxes of Central Carbon Metabolism Supplying BCFA Precursors

Reaction/PathwayFlux (relative to Glucose uptake)Standard Deviation
Glycolysis100± 5
Pentose Phosphate Pathway30± 3
TCA Cycle60± 6
BCAA Synthesis15± 2
BCAA Uptake5± 0.5

Table 2: Relative Fluxes within the Branched-Chain Fatty Acid Synthesis Pathway

ReactionFlux (relative to Glucose uptake)Standard Deviation
Leucine -> α-Ketoisocaproate5± 0.5
Isoleucine -> α-Keto-β-methylvalerate7± 0.8
Valine -> α-Ketoisovalerate8± 1.0
α-Ketoisocaproate -> Isovaleryl-CoA5± 0.5
α-Keto-β-methylvalerate -> 2-Methylbutyryl-CoA7± 0.8
α-Ketoisovalerate -> Isobutyryl-CoA8± 1.0
Total BCFA Synthesis20± 2.5

Experimental Protocols

A successful ¹³C-MFA experiment for BCFA pathway analysis requires careful planning and execution. The following protocols provide a detailed methodology.

Protocol 1: ¹³C-Labeling Experiment

Objective: To label the intracellular metabolite pools with a ¹³C-tracer to achieve an isotopic steady state.

Materials:

  • Bacterial strain or cell line of interest

  • Defined minimal medium

  • ¹³C-labeled tracers (e.g., [U-¹³C]glucose, ¹³C-labeled isoleucine, ¹³C-labeled valine)

  • Shake flasks or bioreactor

  • Incubator/shaker

Procedure:

  • Pre-culture Preparation: Inoculate a single colony into a pre-culture of defined minimal medium with unlabeled substrates. Grow to the mid-exponential phase.

  • Tracer Experiment Inoculation: Inoculate the main cultures containing the ¹³C-labeled tracer with the pre-culture to a starting OD₆₀₀ of ~0.05.

  • Culture Conditions: Grow the cells at the desired temperature and shaking speed. Monitor cell growth by measuring OD₆₀₀.

  • Isotopic Steady State: Continue the cultivation for a sufficient duration to ensure that the intracellular metabolite pools have reached an isotopic steady state. This typically requires several cell doublings.

  • Cell Harvesting: In the mid-exponential growth phase, rapidly harvest the cells. Quench metabolic activity immediately by, for example, transferring the cell suspension into a cold methanol (B129727) solution (-20°C).

  • Cell Pelleting and Storage: Centrifuge the quenched cell suspension at a low temperature to pellet the cells. Discard the supernatant and store the cell pellets at -80°C until further processing.

Protocol 2: Metabolite Extraction and Sample Preparation for Mass Spectrometry

Objective: To extract intracellular metabolites and derivatize them for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Frozen cell pellets

  • Extraction solvent (e.g., chloroform (B151607)/methanol/water mixture)

  • Internal standards

  • Derivatization reagents (e.g., N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide - MTBSTFA for GC-MS)

  • Centrifuge, vortex mixer, and evaporator

Procedure:

  • Metabolite Extraction: Resuspend the frozen cell pellets in a pre-chilled extraction solvent. Vortex vigorously to ensure complete cell lysis and metabolite extraction.

  • Phase Separation: Add water and chloroform to the extract to induce phase separation. The polar metabolites will be in the aqueous phase, and the lipids (including fatty acids) will be in the organic phase.

  • Fatty Acid Methyl Ester (FAME) Preparation (for GC-MS):

    • Isolate the organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Transesterify the fatty acids to FAMEs by adding a reagent such as methanolic HCl and incubating at an elevated temperature.

    • Extract the FAMEs into an organic solvent (e.g., hexane).

  • Derivatization for LC-MS: For LC-MS analysis, fatty acids can often be analyzed directly after extraction and separation. Derivatization may be employed to improve ionization efficiency.

  • Sample Reconstitution: After evaporation of the final solvent, reconstitute the sample in a suitable solvent for injection into the MS instrument.

Protocol 3: Mass Spectrometry Analysis

Objective: To determine the mass isotopomer distribution of the target metabolites.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or

  • Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS/MS)

GC-MS Method (for FAMEs):

  • Injection: Inject the derivatized sample into the GC.

  • Separation: Use a suitable capillary column to separate the different FAMEs based on their volatility and polarity.

  • Ionization: Use electron ionization (EI) to fragment the molecules.

  • Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the different isotopologues of each FAME.

LC-MS/MS Method (for Fatty Acids):

  • Injection: Inject the extracted sample into the LC.

  • Separation: Use a reverse-phase column to separate the fatty acids.

  • Ionization: Use electrospray ionization (ESI) in negative ion mode.

  • Mass Analysis: Use selected ion monitoring (SIM) or a full scan to detect the molecular ions of the fatty acids and their isotopologues.

Protocol 4: Computational Flux Analysis

Objective: To calculate the intracellular metabolic fluxes from the mass isotopomer data.

Software:

  • Metabolic Flux Analysis software such as INCA (Isotopomer Network Compartmental Analysis) or other similar tools.[7]

Procedure:

  • Metabolic Model Construction: Define a metabolic network model that includes the relevant pathways for central carbon metabolism and BCFA synthesis.[5]

  • Data Input: Input the experimentally measured mass isotopomer distributions of the target metabolites into the software.

  • Flux Estimation: The software will use an iterative algorithm to find the set of fluxes that best fit the experimental data by minimizing the sum of squared residuals between the measured and simulated isotopomer distributions.

  • Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit and to determine the confidence intervals for the estimated fluxes.

Visualization of Workflows

MFA_Workflow Start Start Experimental_Design 1. Experimental Design (Tracer Selection) Start->Experimental_Design Tracer_Experiment 2. 13C-Labeling Experiment Experimental_Design->Tracer_Experiment Metabolite_Extraction 3. Metabolite Extraction & Sample Prep Tracer_Experiment->Metabolite_Extraction MS_Analysis 4. Mass Spectrometry (GC-MS or LC-MS/MS) Metabolite_Extraction->MS_Analysis Data_Processing 5. Data Processing (Isotopomer Distribution) MS_Analysis->Data_Processing Flux_Calculation 6. Computational Flux Analysis (INCA) Data_Processing->Flux_Calculation Flux_Map 7. Quantitative Flux Map & Interpretation Flux_Calculation->Flux_Map End End Flux_Map->End

Logical_Relationship cluster_experimental Experimental Phase cluster_computational Computational Phase Cell_Culture Cell Culture with 13C-Tracer Biomass_Quenching Biomass Quenching & Harvesting Cell_Culture->Biomass_Quenching Metabolite_Extraction_Prep Metabolite Extraction & Derivatization Biomass_Quenching->Metabolite_Extraction_Prep MS_Data_Acquisition MS Data Acquisition Metabolite_Extraction_Prep->MS_Data_Acquisition Isotopomer_Analysis Mass Isotopomer Distribution Analysis MS_Data_Acquisition->Isotopomer_Analysis Flux_Calculation_Stats Flux Calculation & Statistical Analysis Isotopomer_Analysis->Flux_Calculation_Stats Metabolic_Modeling Metabolic Network Model Definition Metabolic_Modeling->Flux_Calculation_Stats Biological_Interpretation Biological Interpretation Flux_Calculation_Stats->Biological_Interpretation

Conclusion

Metabolic Flux Analysis of branched-chain fatty acid pathways provides a quantitative understanding of the synthesis and regulation of these important lipids. The protocols and guidelines presented here offer a comprehensive framework for researchers to design and execute ¹³C-MFA experiments, analyze the resulting data, and interpret the metabolic fluxes in the context of their biological system of interest. This powerful approach can provide valuable insights for basic research, biotechnology, and drug development.

References

Application Notes and Protocols for Culturing Bacteria Producing Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids (BCFAs) are aliphatic carboxylic acids with one or more methyl branches on the carbon chain. In many bacteria, particularly Gram-positive species, BCFAs are major components of membrane phospholipids.[1] The two most common types are iso and anteiso fatty acids, which have a methyl group on the penultimate or antepenultimate carbon atom, respectively.[1]

BCFAs play a critical role in maintaining cell membrane fluidity and function, acting as a bacterial equivalent to unsaturated fatty acids in other organisms.[2][3] The ratio of different BCFA species can be modulated by bacteria to adapt to environmental stresses such as changes in temperature and pH.[4] Given their importance in bacterial physiology and virulence, the study of BCFAs and the bacteria that produce them is crucial for understanding pathogenesis and for the development of novel antimicrobial agents.[5][6]

Biosynthesis of Branched-Chain Fatty Acids

The synthesis of BCFAs in bacteria is initiated using primers derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[7] These BCAAs are converted into their corresponding α-keto acids, which are then oxidatively decarboxylated to form short, branched-chain acyl-CoA molecules. These molecules serve as the starting units for the type II fatty acid synthase (FASII) system, which elongates them to form mature BCFAs.

The key steps are:

  • Transamination: Extracellular or de novo synthesized BCAAs (Isoleucine, Leucine, Valine) are converted to their respective branched-chain α-keto acids (BCKAs) by transaminases like IlvE.[2]

  • Oxidative Decarboxylation: The BCKAs are decarboxylated by the branched-chain α-keto acid dehydrogenase (Bkd) complex to form acyl-CoA primers.[2]

    • From Isoleucine → 2-methylbutyryl-CoA (primer for anteiso BCFAs)

    • From Leucine → Isovaleryl-CoA (primer for iso odd-numbered BCFAs)

    • From Valine → Isobutyryl-CoA (primer for iso even-numbered BCFAs)

  • Initiation & Elongation: These acyl-CoA primers are used by FabH to initiate fatty acid synthesis, followed by elongation cycles involving the FASII pathway to produce the final BCFA.[7]

BCFA_Pathway cluster_precursors Branched-Chain Amino Acids (BCAAs) cluster_keto_acids Branched-Chain α-Keto Acids (BCKAs) cluster_acyl_coa Acyl-CoA Primers cluster_products Final BCFA Products Ile Isoleucine KMV 2-Keto-methylvalerate Ile->KMV IlvE (Transaminase) Leu Leucine KIC 2-Ketoisocaproate Leu->KIC IlvE (Transaminase) Val Valine KIV 2-Ketoisovalerate Val->KIV IlvE (Transaminase) MB_CoA 2-Methylbutyryl-CoA KMV->MB_CoA Bkd Complex (Decarboxylation) IV_CoA Isovaleryl-CoA KIC->IV_CoA Bkd Complex (Decarboxylation) IB_CoA Isobutyryl-CoA KIV->IB_CoA Bkd Complex (Decarboxylation) FASII Fatty Acid Synthase II (FASII Elongation) MB_CoA->FASII IV_CoA->FASII IB_CoA->FASII anteiso Anteiso-BCFAs (e.g., a-C15:0, a-C17:0) FASII->anteiso from 2-Methylbutyryl-CoA iso_odd Iso-BCFAs (odd) (e.g., i-C15:0, i-C17:0) FASII->iso_odd from Isovaleryl-CoA iso_even Iso-BCFAs (even) (e.g., i-C14:0, i-C16:0) FASII->iso_even from Isobutyryl-CoA

Caption: Branched-Chain Fatty Acid (BCFA) biosynthesis pathway.

Protocols for Bacterial Cultivation

Successful cultivation of bacteria for BCFA production requires appropriate media and growth conditions that favor the expression of the biosynthetic pathways. Several bacterial species are well-studied models for BCFA production, including Staphylococcus aureus, Listeria monocytogenes, Bacillus subtilis, and anaerobic species like Bacteroides.

Media Composition

Media rich in peptides and amino acids, such as those containing Tryptic Soy Broth (TSB), Brain Heart Infusion (BHI), or casein hydrolysates, generally support robust BCFA production. The composition can be modified to alter the final BCFA profile.

Bacterial Species Base Medium Key Supplements & Purpose Reference
Staphylococcus aureusTryptic Soy Broth (TSB)- 0.25% (w/v) Dextrose (Standard). - Glucose or Acetate can be added to shift the BCFA/SCSFA ratio.[3][6]
Listeria monocytogenesBrain Heart Infusion (BHI)- Can be buffered with 25 mM HEPES (pH 7.0). - 5 mM 2-methylbutyric acid (2MB) can be added to restore anteiso-BCFA synthesis in mutants.[2][5]
Bacillus subtilisLuria-Bertani (LB) or Nutrient Broth (NB)- Glucose (5-15 g/L) is often added as a primary carbon source to enhance biomass.[1][8]
Bacteroides spp.Anaerobe Basal Broth or Brain Heart Infusion (supplemented - BHIS)- 5 mg/L Hemin. - Must be prepared and handled under strict anaerobic conditions.[9][10]
General Culturing Protocol (S. aureus Example)
  • Inoculum Preparation: Inoculate a single colony of S. aureus into 5 mL of Tryptic Soy Broth (TSB). Incubate overnight at 37°C with shaking at 250 rpm.[11]

  • Main Culture: Inoculate a fresh flask of TSB (at a 1:10 medium-to-flask volume ratio) with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.[11]

  • Incubation: Grow the culture at 37°C with vigorous shaking (e.g., 250 rpm).

  • Harvesting: Harvest cells by centrifugation (e.g., 8,000 x g for 15-20 minutes) at the desired growth phase (logarithmic or stationary). For fatty acid analysis, late stationary phase is often used to allow for sufficient accumulation.[12]

  • Washing: Wash the cell pellet with phosphate-buffered saline (PBS) or sterile water to remove residual medium components.

  • Storage: The cell pellet can be processed immediately or stored at -80°C until lipid extraction.

Cultivation Conditions Data
Parameter Staphylococcus aureus Listeria monocytogenes Bacillus subtilis Bacteroides spp.
Temperature 37°C[11]30°C or 37°C[4]25°C - 37°C[13]37°C[9]
Atmosphere Aerobic (shaking)[11]Aerobic (shaking)[2]Aerobic (shaking)[1]Strict Anaerobic (e.g., 10% CO₂, 10% H₂, 80% N₂)[10]
pH Neutral (e.g., pH 7.0-7.4)pH can be varied (5.0-9.0) to study stress response.[4]Optimal growth at pH 7.0 - 8.0.[13]Neutral (e.g., pH 7.0)
Typical Harvest Time 5h (log), 24h (stationary)[6]16-24h (overnight)[2]24h (stationary)[8]24-48h[14]

Experimental Workflow: From Culture to Analysis

The overall process involves culturing the bacteria, extracting the total lipids, converting the fatty acids into volatile methyl esters (FAMEs), and finally, analyzing the FAMEs using gas chromatography.

Workflow cluster_culture 1. Bacterial Cultivation cluster_extraction 2. Lipid Extraction & Derivatization cluster_analysis 3. Analysis & Data Processing Culture Inoculate & Incubate (e.g., TSB, 37°C, 24h) Harvest Harvest & Wash Cells (Centrifugation) Culture->Harvest Sapon Saponification (NaOH in Methanol) Cleaves lipids Harvest->Sapon Methyl Methylation (HCl in Methanol) Forms FAMEs Sapon->Methyl Extract Extraction (Hexane/MTBE) Isolates FAMEs Methyl->Extract GCMS GC-MS Analysis Separates & Identifies FAMEs Extract->GCMS Data Data Analysis (Peak Integration, Quantification) GCMS->Data

Caption: General workflow for BCFA analysis from bacterial cultures.

Protocols for BCFA Extraction and Analysis

To accurately quantify BCFAs, total cellular lipids are extracted and derivatized to fatty acid methyl esters (FAMEs), which are volatile and suitable for gas chromatography (GC) analysis.[15]

Reagents and Materials
  • Cell pellet from bacterial culture

  • Reagent 1 (Saponification): 45g NaOH, 150ml methanol, 150ml distilled water.[16]

  • Reagent 2 (Methylation): 325ml 6.0N HCl, 275ml methanol.[16]

  • Reagent 3 (Extraction): 200ml hexane, 200ml methyl tert-butyl ether (MTBE).[16]

  • Reagent 4 (Base Wash): 10.8g NaOH in 900ml distilled water.[16]

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Glass tubes with Teflon-lined caps

  • Water bath or heating block (80-100°C)

  • Vortex mixer

  • GC vials

Protocol for FAME Preparation (Adapted from MIDI Inc.)

This protocol is a widely used standard for preparing FAMEs from bacterial cells.[16]

  • Saponification:

    • Transfer a standardized amount of bacterial cell pellet to a clean glass tube.

    • Add 1.0 ml of Reagent 1 (Saponification).

    • Add a known amount of internal standard.

    • Seal the tube tightly, vortex, and heat in a boiling water bath (100°C) for 30 minutes. Vortex vigorously for 5-10 seconds halfway through the incubation.[16]

    • Cool the tube to room temperature.

  • Methylation:

    • Add 2.0 ml of Reagent 2 (Methylation) to the cooled tube.

    • Seal, vortex briefly, and heat at 80°C for 10 minutes. This step is critical in time and temperature.[16]

    • Cool the tube rapidly to room temperature (e.g., in a cold water bath).

  • Extraction:

    • Add 1.25 ml of Reagent 3 (Extraction - Hexane/MTBE).

    • Seal and mix gently by inverting the tube for 10 minutes.

    • Allow the layers to separate (or centrifuge briefly at low speed). The top organic layer contains the FAMEs.

  • Base Wash (Optional but Recommended):

    • Transfer the top organic layer to a new clean tube.

    • Add 3.0 ml of Reagent 4 (Base Wash).

    • Mix by gentle inversion for 5 minutes.

    • Centrifuge briefly to separate the layers.

    • Transfer a portion of the top organic layer containing the purified FAMEs to a GC vial for analysis.

GC-MS Analysis
  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm), is typically used.

  • Carrier Gas: Helium.

  • Injection: 1 µl of the FAME extract is injected.

  • Temperature Program: An example program starts at 100°C, holds for 2 minutes, ramps to 250°C at 4°C/min.[12]

  • Identification: FAMEs are identified by comparing their retention times to known standards and their mass spectra to library databases (e.g., NIST).

  • Quantification: The concentration of each fatty acid is determined by comparing its peak area to the peak area of the known concentration of the internal standard.

Data Presentation: BCFA Profiles Under Different Conditions

The relative abundance of different fatty acid types can be significantly influenced by culture media.

Table 1: Fatty Acid Composition of S. aureus (Stationary Phase) in Different Media Data summarized from literature, values are approximate percentages of total fatty acids.

Fatty Acid Type TSB Grown TSB + Glucose Mueller-Hinton Broth (MHB) Reference
Branched-Chain (BCFA) ~76%~63%~94%[3]
Straight-Chain Saturated (SCSFA) ~24%~37%~6%[3]

Table 2: Key Fatty Acid Changes in L. monocytogenes under pH Stress Data describes qualitative changes in fatty acid proportions.

Growth Condition Change in anteiso-BCFAs Change in iso-BCFAs Resulting Anteiso/Iso Ratio Reference
Acidic pH (e.g., 5.0) Increased (specifically ai-C17:0)Decreased (specifically i-C15:0)Decreased[4]
Alkaline pH (e.g., 8.0-8.5) IncreasedRelatively stable or decreasedIncreased[4]

References

Application Notes and Protocols: 11-MethylHexadecanoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for studying the novel long-chain branched fatty acyl-CoA, 11-MethylHexadecanoyl-CoA, within the field of lipidomics. The protocols outlined below are based on established techniques for the analysis of fatty acyl-CoAs and can be adapted for this specific molecule.

Introduction

This compound is a coenzyme A derivative of 11-methylhexadecanoic acid, a branched-chain fatty acid. While the precise biological roles of many branched-chain fatty acids are still under investigation, they are known to be integral components of cell membranes, and their metabolism is crucial for cellular function. Dysregulation of fatty acyl-CoA metabolism has been implicated in various diseases, making the study of specific species like this compound a person of interest in drug development and disease biomarker discovery.

This document provides detailed protocols for the extraction and analysis of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for lipid analysis.

Data Presentation

Quantitative analysis is central to lipidomics. The following tables provide a template for organizing and presenting data related to this compound.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValue
Chemical Formula C38H68N7O17P3S
Molecular Weight 1019.97
Precursor Ion ([M+H]+) To be determined empirically
Precursor Ion ([M-H]-) To be determined empirically
Product Ions (MS/MS) To be determined empirically
Collision Energy To be optimized
Internal Standard Heptadecanoyl-CoA

Table 2: Hypothetical Quantitative Data of this compound in Response to a Cellular Stimulus

Sample GroupThis compound Concentration (pmol/mg protein)Fold Changep-value
Control (Vehicle) 15.2 ± 2.1--
Treatment A 35.8 ± 4.52.36<0.01
Treatment B 8.1 ± 1.50.53<0.05

Experimental Protocols

Reproducible and robust experimental protocols are fundamental to successful lipidomics research. Below are detailed methods for the extraction and analysis of this compound.

Protocol 1: Fatty Acyl-CoA Extraction from Cultured Cells or Tissues

This protocol describes a method for the efficient extraction of a broad range of acyl-CoAs.

Materials:

  • Ice-cold 80% methanol (B129727) in water

  • Frozen tissue powder or cell pellets

  • Vortex mixer

  • High-speed refrigerated centrifuge

  • Nitrogen gas evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)

Procedure:

  • Sample Homogenization: Homogenize the frozen tissue powder or cell pellet in a sufficient volume of ice-cold 80% methanol to ensure complete immersion.[1]

  • Protein Precipitation: Vigorously vortex the homogenate for 1 minute to facilitate thorough mixing and precipitation of proteins.[1]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted acyl-CoAs, to a new tube.[1]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

For samples with a complex matrix, an additional SPE cleanup step can reduce matrix effects in the LC-MS/MS analysis.

Materials:

  • C18 SPE cartridge

  • Homogenization buffer (e.g., 0.1 M potassium phosphate, pH 6.7)

  • Organic solvent (e.g., acetonitrile/isopropanol)

  • Methanol

  • Aqueous buffer and organic solvents for washing and elution

Procedure:

  • Sample Preparation: Homogenize the tissue or cell sample in a suitable buffer mixed with an organic solvent.[1]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol, followed by equilibration with the appropriate buffer.[1]

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence includes a high-aqueous buffer followed by a lower percentage of organic solvent.[1]

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of an organic solvent like methanol or acetonitrile.[1]

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.[1]

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides a general workflow for the chromatographic separation and mass spectrometric detection of fatty acyl-CoAs.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., QqQ, Q-TOF)

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[1]

Mobile Phases:

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.[1]

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Employ a gradient elution starting with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[1]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in either positive or negative ion mode, which should be determined empirically for optimal sensitivity.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring the transition from the precursor ion to specific product ions of this compound.

Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

G Hypothetical Signaling Pathway of this compound cluster_0 Cell Membrane 11-Methylhexadecanoic_Acid 11-Methylhexadecanoic Acid Acyl-CoA_Synthetase Acyl-CoA Synthetase 11-Methylhexadecanoic_Acid->Acyl-CoA_Synthetase 11-MethylHexadecanoyl_CoA This compound Acyl-CoA_Synthetase->11-MethylHexadecanoyl_CoA Beta_Oxidation Mitochondrial Beta-Oxidation 11-MethylHexadecanoyl_CoA->Beta_Oxidation Signaling_Molecule Downstream Signaling Molecule 11-MethylHexadecanoyl_CoA->Signaling_Molecule Gene_Expression Alteration of Gene Expression Signaling_Molecule->Gene_Expression

Caption: Hypothetical signaling pathway involving this compound.

G Experimental Workflow for Lipidomic Analysis Sample_Collection Biological Sample Collection (Cells or Tissues) Extraction Fatty Acyl-CoA Extraction (Protocol 1 or 2) Sample_Collection->Extraction LC_MS_Analysis LC-MS/MS Analysis (Protocol 3) Extraction->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM) LC_MS_Analysis->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: General experimental workflow for the lipidomic analysis of this compound.

References

Application Notes and Protocols: Fluorescent Labeling of Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the fluorescent labeling of long-chain fatty acyl-CoAs (LC-FACoAs), enabling the study of their metabolism, trafficking, and protein interactions in various biological systems.

Introduction

Long-chain fatty acyl-CoAs are pivotal intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation, lipid synthesis (e.g., triglycerides and phospholipids), and as signaling molecules.[1][2][3] The ability to visualize and quantify these molecules is crucial for understanding metabolic pathways and developing therapeutic interventions for metabolic diseases. Fluorescently labeled LC-FACoAs and their fatty acid precursors are powerful tools for real-time analysis in live cells and for sensitive in vitro enzymatic assays.[4][5][6]

This document outlines methods using common fluorescent probes, details experimental protocols for live-cell imaging and in vitro assays, and provides quantitative data for various fluorescently labeled fatty acids.

Fluorescent Probes for Labeling Long-Chain Fatty Acids

Several fluorophores are available for labeling long-chain fatty acids, each with distinct spectral properties and applications. The choice of fluorophore depends on the specific experimental requirements, such as the desired wavelength, photostability, and whether the fatty acid analog needs to be metabolized by cells.[7][]

Commonly Used Fluorescent Probes:

  • BODIPY (Boron-dipyrromethene): BODIPY dyes are highly fluorescent, photostable, and their spectral properties are relatively insensitive to the solvent environment.[7][] BODIPY-labeled fatty acids, such as BODIPY FL C16, are readily taken up by cells and incorporated into metabolic pathways, making them excellent tracers for lipid trafficking.[4][9]

  • NBD (Nitrobenzoxadiazole): NBD's fluorescence is highly sensitive to the polarity of its environment, being weakly fluorescent in aqueous solutions and highly fluorescent in nonpolar environments like lipid membranes.[7] NBD-labeled fatty acyl-CoAs, such as NBD-palmitoyl CoA, are frequently used in in vitro enzyme assays.[5][6]

  • Pyrene: Pyrene is a hydrophobic fluorophore that can form excited-state dimers (excimers) at high concentrations, leading to a red-shifted emission. This property is useful for studying membrane dynamics and lipid-protein interactions.[7]

  • Dansyl: This fluorophore also exhibits environment-sensitive fluorescence and can be used for labeling fatty acids.[7]

Quantitative Data of Common Fluorescently Labeled Long-Chain Fatty Acids

The following table summarizes the spectral properties and other relevant quantitative data for commonly used fluorescently labeled long-chain fatty acid analogs.

Fluorescent ProbeLabeled MoleculeExcitation Max (nm)Emission Max (nm)Quantum YieldApplications
BODIPY FL C16 Fatty Acid~503~512~0.93 (in methanol)Live-cell imaging, fatty acid uptake studies, lipid droplet staining.[4][10]
BODIPY 500/510 C12 Fatty Acid~500~510HighLive-cell metabolic studies, analysis of lipid extracts by HPLC.[7]
NBD Palmitoyl-CoA~465~535Environment-dependentIn vitro acyltransferase assays, de novo lipid labeling in live cells.[5][11]
Pyrene Various Fatty Acids~340~375 (monomer), ~470 (excimer)Long lifetime (>100 ns)Membrane fluidity studies, time-resolved fluorescence assays.[7]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Long-Chain Fatty Acid Uptake using BODIPY-Labeled Fatty Acids

This protocol describes the use of BODIPY FL C16 to visualize the uptake and intracellular localization of a long-chain fatty acid analog in cultured cells.

Materials:

  • BODIPY FL C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid)

  • Cultured cells (e.g., HEK293T, Caco-2) grown on glass-bottom dishes suitable for microscopy

  • Cell culture medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Confocal microscope with appropriate filter sets for BODIPY FL (e.g., excitation at 488 nm, emission at 515-540 nm)

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of BODIPY FL C16 in DMSO. On the day of the experiment, dilute the stock solution in culture medium or HBSS to a final working concentration (e.g., 2 µM).[9]

  • Cell Labeling:

    • Wash the cells once with pre-warmed HBSS.

    • Add the BODIPY FL C16-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for a specified time (e.g., 30 minutes). The optimal incubation time may need to be determined empirically.[4]

  • Washing: After incubation, remove the labeling medium and wash the cells two to three times with pre-warmed HBSS to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed HBSS or culture medium to the cells.

    • Immediately image the cells using a confocal microscope.

    • For kinetic studies, acquire images at different time points after the addition of the fluorescent probe.[4]

Expected Results:

Fluorescent signals will be observed within the cells, often accumulating in specific organelles such as the endoplasmic reticulum, Golgi apparatus, and lipid droplets, indicating the pathways of fatty acid metabolism and storage.[9][10]

Protocol 2: In Vitro Acyltransferase Activity Assay using NBD-Palmitoyl CoA

This protocol outlines a method to measure the activity of diacylglycerol acyltransferase (DGAT) using a fluorescent fatty acyl-CoA substrate. This method can be adapted for other acyltransferases.[5][6]

Materials:

  • NBD-palmitoyl CoA

  • Cell or tissue lysates containing the acyltransferase of interest

  • 1,2-Diacylglycerol (DG)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2)

  • Organic solvents for lipid extraction (e.g., chloroform:methanol mixture)

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid)

  • Fluorescent imaging system for TLC plate quantification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell/tissue lysate, assay buffer, and diacylglycerol.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes.

  • Initiate Reaction: Start the reaction by adding NBD-palmitoyl CoA to the mixture. The final concentrations of substrates should be optimized for the specific enzyme.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at the optimal temperature.

  • Lipid Extraction:

    • Stop the reaction by adding a chloroform:methanol mixture.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate in a chamber containing the appropriate developing solvent to separate the fluorescent product (NBD-triacylglycerol) from the unreacted fluorescent substrate (NBD-palmitoyl CoA).

  • Quantification:

    • After the solvent front has reached the top of the plate, remove the plate and allow it to air dry.

    • Visualize and quantify the fluorescent spots corresponding to the NBD-labeled product using a fluorescent imaging system.[5][6]

Expected Results:

A fluorescent spot corresponding to the NBD-labeled triacylglycerol will be visible on the TLC plate, separated from the NBD-palmitoyl CoA substrate. The intensity of this spot is proportional to the activity of the DGAT enzyme.

Protocol 3: De Novo Labeling of Lipids in Live Cells

This method allows for the labeling of individual lipid species with precise acyl compositions in live cells by providing lysolipids and a fluorescently labeled acyl-CoA.[11][12]

Materials:

  • NBD-palmitoyl-CoA

  • Lysophosphatidic acid (LPA) or other lysolipids

  • Cultured cells (e.g., C2C12 myoblasts)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer or other suitable buffer for starvation

  • Confocal microscope

Procedure:

  • Cell Preparation: Grow cells on glass-bottom dishes. For visualization of specific organelles, cells can be transfected with fluorescent protein markers (e.g., for the ER) or stained with organelle-specific dyes (e.g., MitoTracker Red for mitochondria) prior to the experiment.[11][12]

  • Nutrient Starvation: Wash the cells and incubate them in KRPH buffer for 1 hour to starve them of nutrients.[11]

  • Labeling:

    • Prepare a labeling solution in KRPH buffer containing NBD-palmitoyl-CoA (e.g., 1 µM) and the desired lysolipid (e.g., 25 µM LPA).[11]

    • Incubate the cells with the labeling solution for a short period (e.g., 10-15 minutes).[11]

  • Imaging:

    • Wash the cells with fresh KRPH buffer.

    • Immediately image the live cells using a confocal microscope to observe the subcellular localization of the newly synthesized fluorescent lipids.[11][12]

Expected Results:

Green fluorescent signals will appear in the cells, indicating the synthesis of new lipids from the provided precursors. The localization of the fluorescence will depend on the lipid species being synthesized and its subsequent trafficking pathways. For example, newly synthesized phosphatidic acid will first appear in the ER and then be transported to mitochondria.[12]

Visualizations

experimental_workflow_live_cell_imaging cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish prepare_probe Prepare BODIPY-FA working solution add_probe Incubate cells with BODIPY-FA prepare_probe->add_probe wash Wash cells to remove excess probe add_probe->wash microscopy Image with confocal microscope wash->microscopy

Caption: Workflow for live-cell imaging of fatty acid uptake.

in_vitro_assay_workflow start Combine lysate, buffer, and diacylglycerol add_substrate Add NBD-Palmitoyl CoA to start reaction start->add_substrate incubate Incubate at optimal temperature add_substrate->incubate extract Extract lipids with organic solvents incubate->extract separate Separate lipids by TLC extract->separate quantify Quantify fluorescent product separate->quantify

Caption: Workflow for the in vitro acyltransferase assay.

signaling_pathway_fatty_acid_metabolism ext_fa Extracellular Fluorescent Fatty Acid cell_mem Cell Membrane ext_fa->cell_mem Uptake int_fa Intracellular Fluorescent Fatty Acid cell_mem->int_fa acyl_coa_synth Acyl-CoA Synthetase int_fa->acyl_coa_synth fa_coa Fluorescent Long-Chain Acyl-CoA acyl_coa_synth->fa_coa beta_ox β-Oxidation (Mitochondria) fa_coa->beta_ox lipid_syn Lipid Synthesis (ER, Lipid Droplets) fa_coa->lipid_syn

Caption: Cellular metabolism of fluorescent fatty acids.

References

Application Notes and Protocols for MALDI Imaging of Branched-Chain Lipids in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry (MSI) is a powerful technique for visualizing the spatial distribution of biomolecules, including lipids, directly in tissue sections. Branched-chain lipids, such as iso- and anteiso-fatty acids, and isoprenoid-derived fatty acids like phytanic acid, play crucial roles in cellular membrane fluidity, signaling, and are associated with various metabolic disorders. Their unique structures, often differing from straight-chain isomers by only a methyl group, present a unique challenge and opportunity for advanced mass spectrometry techniques. This document provides a detailed guide to the application of MALDI imaging for the study of branched-chain lipids in tissues, covering experimental design, detailed protocols, and data interpretation.

Biological Significance of Branched-Chain Lipids

Branched-chain fatty acids (BCFAs) are important components of cell membranes in many bacteria and can be introduced into mammalian systems through the diet and gut microbiome. In mammals, the metabolism of certain branched-chain lipids, such as phytanic acid, a 3-methyl branched-chain fatty acid derived from dietary sources like dairy products and meat, occurs primarily in peroxisomes via α-oxidation.[1] The accumulation of phytanic acid due to defects in this pathway leads to serious neurological disorders like Refsum disease.[2] Pristanic acid, another branched-chain fatty acid, is a product of phytanic acid metabolism and is further metabolized by β-oxidation in peroxisomes.[3][4][5][6] The distinct localization and metabolism of these lipids underscore the importance of understanding their spatial distribution within tissues.

Experimental Design and Considerations

Effective MALDI imaging of branched-chain lipids requires careful consideration of several factors to ensure optimal sensitivity and specificity.

  • Tissue Handling and Sectioning: Proper handling of fresh frozen tissue is critical to preserve both the integrity of the tissue morphology and the spatial distribution of lipids. Rapid freezing prevents the formation of large ice crystals that can damage cellular structures and cause lipid delocalization.

  • Matrix Selection and Application: The choice of MALDI matrix and its application method are paramount for the efficient desorption and ionization of lipids. The matrix should have a high absorptivity at the laser wavelength and co-crystallize uniformly with the analytes of interest. While common lipid matrices like 2,5-dihydroxybenzoic acid (DHB) and 9-aminoacridine (B1665356) (9-AA) are often used, their performance for branched-chain lipids specifically should be empirically determined.[7] Sublimation is often the preferred method for matrix application in lipid imaging as it produces small, uniform crystals, minimizing analyte delocalization.[1]

  • Instrumentation: A MALDI mass spectrometer with high mass resolution and accuracy is essential to distinguish between isobaric and near-isobaric lipid species, which is particularly important when differentiating branched-chain lipids from their straight-chain counterparts. Tandem mass spectrometry (MS/MS) capabilities are crucial for structural elucidation and confirmation of lipid identity directly from the tissue.[8]

  • On-Tissue Derivatization: Due to their structural similarity to straight-chain fatty acids, the ionization efficiency of branched-chain fatty acids may not be optimal. On-tissue chemical derivatization can be employed to enhance their detection sensitivity. Reagents that introduce a permanently charged group onto the carboxylic acid moiety of free fatty acids can significantly improve their signal in MALDI-MSI.[9][10][11][12][13] While protocols for short-chain fatty acids are established[13][14], adaptation for longer-chain branched fatty acids may be necessary.[10][11]

Experimental Protocols

Herein, we provide detailed protocols for the key stages of a MALDI imaging experiment for branched-chain lipids.

Protocol 1: Tissue Preparation and Cryosectioning
  • Tissue Procurement: Excise the tissue of interest and immediately snap-freeze in liquid nitrogen or isopentane (B150273) pre-chilled with liquid nitrogen to minimize degradation and preserve spatial integrity.

  • Storage: Store the frozen tissue at -80°C until sectioning. Avoid repeated freeze-thaw cycles.

  • Cryosectioning:

    • Equilibrate the tissue block to the cryostat chamber temperature (typically -18°C to -22°C).

    • Mount the tissue onto the cryostat specimen holder using an optimal cutting temperature (OCT) compound, ensuring the tissue itself is not embedded to avoid contamination.

    • Section the tissue at a thickness of 10-14 µm.

    • Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) glass slides.

  • Drying and Storage: Dry the mounted tissue sections in a vacuum desiccator for at least 15 minutes to remove residual water. Store the slides at -80°C until matrix application.

Protocol 2: Matrix Application by Sublimation
  • Matrix Preparation: Use a high-purity MALDI matrix suitable for lipid analysis, such as 2,5-dihydroxybenzoic acid (DHB).

  • Sublimation Apparatus: Place the ITO slide with the tissue section into a sublimation apparatus.

  • Sublimation Process:

    • Add the matrix powder to the sublimator.

    • Evacuate the chamber to a pressure of approximately 50-100 mTorr.

    • Heat the matrix to its sublimation temperature (e.g., 110-140°C for DHB).

    • Allow the matrix to deposit onto the tissue section for a predetermined time (typically 5-10 minutes) to achieve a fine, even coating.

    • Turn off the heater and allow the apparatus to cool before venting.

  • Storage: Store the matrix-coated slides in a desiccator until MALDI-MSI analysis.

Protocol 3: MALDI-MSI Data Acquisition
  • Instrument Calibration: Calibrate the mass spectrometer using a standard appropriate for the lipid mass range of interest (e.g., m/z 400-1200).

  • Image Acquisition Parameters:

    • Laser: Use a UV laser (e.g., 337 nm N2 laser or 355 nm Nd:YAG laser).

    • Spatial Resolution: Set the desired spatial resolution (e.g., 20-100 µm).

    • Mass Range: Acquire data in a mass range relevant for branched-chain lipids (e.g., m/z 400-1200).

    • Ionization Mode: Acquire data in both positive and negative ion modes on serial sections to maximize the coverage of different lipid classes. Phosphatidylcholines (PC) are typically detected in positive mode, while phosphatidylethanolamines (PE), phosphatidylinositols (PI), and free fatty acids are often more sensitive in negative mode.

    • Laser Power: Optimize the laser power to achieve good signal intensity while minimizing fragmentation.

    • MS/MS Analysis: For lipid identification, perform on-tissue MS/MS experiments on selected precursor ions corresponding to potential branched-chain lipids.

Protocol 4: Data Analysis
  • Software: Utilize specialized MALDI imaging software such as SCiLS Lab, BioMap, or similar platforms for data processing and visualization.[15]

  • Image Generation: Generate ion intensity maps for specific m/z values corresponding to potential branched-chain lipids.

  • Lipid Identification: Tentatively identify lipid species based on accurate mass measurements. Confirm identities by comparing fragmentation patterns from on-tissue MS/MS with lipid databases (e.g., LIPID MAPS) and literature data.

  • Data Integration: Co-register the MALDI images with histological images (e.g., H&E staining) of the same or serial tissue sections to correlate lipid distributions with specific tissue microstructures.[16]

Data Presentation

Branched-Chain LipidTissueMean Intensity (a.u.) ± SDFold Change vs. ControlPutative Identification
Phytanic Acid (as derivatized ion)Liver1.2 x 10^5 ± 0.3 x 10^52.5C20:0 (3,7,11,15-tetramethyl)
Pristanic Acid (as derivatized ion)Kidney8.7 x 10^4 ± 0.2 x 10^41.8C19:0 (2,6,10,14-tetramethyl)
PC (i-15:0/18:1)Brain (Cortex)3.4 x 10^6 ± 0.5 x 10^61.2Phosphatidylcholine
PC (a-15:0/18:1)Brain (Cerebellum)2.9 x 10^6 ± 0.4 x 10^60.9Phosphatidylcholine
PE (i-17:0/20:4)Adipose Tissue1.5 x 10^5 ± 0.4 x 10^53.1Phosphatidylethanolamine

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_analysis MALDI-MSI Analysis cluster_interpretation Data Interpretation tissue_procurement Tissue Procurement (Snap Freezing) cryosectioning Cryosectioning (10-14 µm) tissue_procurement->cryosectioning mounting Thaw-Mounting (ITO slide) cryosectioning->mounting drying Drying (Vacuum Desiccator) mounting->drying matrix_app Matrix Application (Sublimation, e.g., DHB) drying->matrix_app data_acq Data Acquisition (MALDI-TOF MS) matrix_app->data_acq data_proc Data Processing data_acq->data_proc lipid_id Lipid Identification (MS/MS) data_proc->lipid_id visualization Image Visualization lipid_id->visualization histology Histology Correlation (H&E Staining) visualization->histology quantification Quantitative Analysis visualization->quantification

Caption: Experimental workflow for MALDI imaging of branched-chain lipids.

Signaling Pathway: Peroxisomal α-Oxidation of Phytanic Acid

phytanic_acid_metabolism cluster_peroxisome Peroxisome phytanic_acid Phytanic Acid phytanoyl_coa Phytanoyl-CoA phytanic_acid->phytanoyl_coa Phytanoyl-CoA Synthetase hydroxy_phytanoyl_coa 2-Hydroxyphytanoyl-CoA phytanoyl_coa->hydroxy_phytanoyl_coa Phytanoyl-CoA Hydroxylase (PHYH) pristanal Pristanal hydroxy_phytanoyl_coa->pristanal 2-Hydroxyphytanoyl-CoA Lyase pristanic_acid Pristanic Acid pristanal->pristanic_acid Aldehyde Dehydrogenase beta_oxidation β-Oxidation pristanic_acid->beta_oxidation diet Dietary Intake (Dairy, Meat) diet->phytanic_acid

Caption: Peroxisomal α-oxidation pathway of phytanic acid.

Conclusion

MALDI imaging mass spectrometry is a valuable tool for elucidating the spatial distribution of branched-chain lipids in tissues. The protocols and considerations outlined in this document provide a framework for researchers to design and execute successful MALDI-MSI experiments for these unique lipid species. While challenges in absolute quantification and differentiation from isomers remain, ongoing advancements in instrumentation, sample preparation, including on-tissue derivatization, and data analysis software are continuously improving the capabilities of this technique. The ability to map the distribution of branched-chain lipids in the context of tissue histology will undoubtedly provide novel insights into their roles in health and disease.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Acyl-CoAs from Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1][2] The accurate quantification of these molecules in complex biological samples such as tissues and cells is essential for understanding various physiological and pathological states, including metabolic disorders and the effects of drugs.[3][4] Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of acyl-CoAs from these complex matrices prior to downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[3][5]

This document provides detailed protocols for the solid-phase extraction of a broad range of acyl-CoAs from tissue and cell culture samples. The methods described are compiled from established protocols to ensure high recovery and sample stability.[1][2]

Data Presentation

The recovery of acyl-CoAs using SPE can be influenced by the chain length of the acyl group and the specific extraction methodology employed. The following tables summarize representative recovery data from various published protocols.

Table 1: Recovery Rates of Acyl-CoAs Using 2-(2-pyridyl)ethyl SPE Sorbent [1]

Acyl-CoA SpeciesChain LengthAverage Recovery (%)
Acetyl-CoAShort (C2)85-95%
Malonyl-CoAShort (C3)83-90%
Octanoyl-CoAMedium (C8)88-92%
Oleoyl-CoALong (C18:1)85-90%
Arachidonyl-CoALong (C20:4)83-88%

Table 2: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods [6]

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with SPE Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%~36%93-104% (extraction), 83-90% (SPE)[5]
Propionyl-CoA~80%~62%Not Reported

Table 3: Recovery of Long-Chain Acyl-CoAs Using Oligonucleotide SPE [1][7]

Acyl-CoA SpeciesChain LengthAverage Recovery (%)
Palmitoyl-CoALong (C16:0)70-80%

Experimental Protocols

Protocol 1: Extraction of a Broad Range of Acyl-CoAs from Tissue Samples

This protocol is a compilation of established methods for the solid-phase extraction of a broad range of acyl-CoAs from tissue samples.[1] It utilizes a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel for purification.[5]

Materials:

  • Fresh or frozen tissue samples

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[1][7]

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[1]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges[1]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[1]

  • Elution Solution: Methanol (B129727)/250 mM Ammonium (B1175870) Formate (4:1, v/v)[1]

  • Internal Standard: Heptadecanoyl-CoA (C17:0) or other suitable odd-chain acyl-CoA[1]

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[1]

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.[1]

    • Homogenize the tissue on ice until a uniform suspension is achieved.[1]

    • Add 1 mL of 2-Propanol and homogenize again.[1]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[1]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

    • Carefully collect the supernatant containing the acyl-CoAs.[1]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[1]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.[1]

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[1]

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[1]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[1]

    • Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).[1]

Protocol 2: Extraction of Acyl-CoAs from Cell Cultures

This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[2]

Materials:

  • Cultured mammalian cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Extraction Solvent: Methanol, chilled to -80°C

  • Internal Standard

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[2]

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.[2]

  • Metabolite Extraction:

    • Add a pre-determined volume of cold (-80°C) methanol containing the internal standard to the cells.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

    • For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.[2]

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection and Concentration:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[2]

    • Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[2]

    • Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.[2]

    • The supernatant is now ready for analysis.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for acyl-CoA enrichment and a key metabolic pathway involving acyl-CoAs.

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Downstream Analysis tissue Tissue Sample (50-100 mg) homogenization Homogenize in Buffer + Internal Standard tissue->homogenization extraction Extract with Acetonitrile/Isopropanol homogenization->extraction centrifugation Centrifuge (12,000 x g, 10 min, 4°C) extraction->centrifugation supernatant1 Collect Supernatant centrifugation->supernatant1 conditioning Condition SPE Column loading Load Supernatant supernatant1->loading conditioning->loading washing Wash Column loading->washing elution Elute Acyl-CoAs washing->elution concentration Evaporate to Dryness elution->concentration reconstitution Reconstitute in LC-MS Solvent concentration->reconstitution lcms LC-MS Analysis reconstitution->lcms

Caption: Experimental workflow for acyl-CoA enrichment using SPE.

G cluster_pathway Fatty Acid β-Oxidation Pathway FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA Trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Hydroxyacyl-CoA Dehydrogenase KetoacylCoA->AcylCoA Thiolase (releases shorter Acyl-CoA) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

References

Troubleshooting & Optimization

Technical Support Center: Long-Chain Acyl-CoA Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting long-chain acyl-CoA (LC-CoA) analysis. This guide provides answers to frequently asked questions and solutions to common issues encountered during LC-MS/MS experiments.

Section 1: Sample Preparation and Extraction

This section addresses common challenges related to the extraction of long-chain acyl-CoAs from biological matrices. Proper sample preparation is critical due to the instability of these molecules.

Frequently Asked Questions (FAQs)

Q1: My LC-CoA signal is low and inconsistent. What could be wrong with my extraction?

A1: Low and variable recovery is often due to the inherent instability of LC-CoAs, which are susceptible to hydrolysis.[1][2] Key factors to check in your extraction protocol are:

  • Temperature: Always keep samples on ice or at 4°C during homogenization and centrifugation to minimize enzymatic degradation.[3]

  • pH: LC-CoAs are more stable in acidic conditions. Use of a slightly acidic buffer, such as potassium phosphate (B84403) (pH 4.9), during homogenization can improve stability.[3] Alkaline or strongly acidic solutions should be avoided.[1]

  • Solvent Choice: A common and effective extraction solvent mixture is a combination of acetonitrile (B52724), isopropanol, and methanol (B129727).[3] The choice of reconstitution solvent is also critical; methanol has been shown to provide good stability for extracted acyl-CoAs over 24 hours.[1]

  • Internal Standard Addition: Ensure your internal standard (IS), such as heptadecanoyl-CoA (C17:0-CoA), is added at the very beginning of the extraction process to account for losses during sample preparation.[3][4]

  • Drying Step: When drying the sample extract, typically under nitrogen, avoid excessive heat. After drying, reconstitute the sample promptly to prevent degradation.

Q2: I'm seeing a high background signal or interfering peaks in my chromatogram. How can I clean up my sample?

A2: High background often originates from the complex biological matrix. Consider the following cleanup strategies:

  • Protein Precipitation: This is a crucial first step. Ensure complete precipitation by using cold organic solvents like acetonitrile or methanol.[1]

  • Solid-Phase Extraction (SPE): For complex matrices, an online or offline SPE step can significantly improve sample cleanliness and reduce matrix effects.[5]

  • Liquid-Liquid Extraction: This can also be effective for separating LC-CoAs from more polar interfering compounds.[6]

  • Re-extraction: Re-extracting the pellet after the first centrifugation can improve recovery and ensure all analytes are collected.[3]

Section 2: Liquid Chromatography (LC)

Chromatographic separation is key to resolving different acyl-CoA species and reducing ion suppression in the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing poor peak shape (tailing or fronting) for my LC-CoA peaks. What are the common causes?

A1: Peak tailing is a frequent issue in LC-CoA analysis.[2][6] Potential causes include:

  • Secondary Interactions: Ionized silanol (B1196071) groups on silica-based columns can interact with the phosphate groups of acyl-CoAs, causing tailing. Operating at a high pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can deprotonate the silanols and improve peak shape.[5][6]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[7][8] Try diluting your sample to see if the peak shape improves.

  • Column Contamination: Buildup of matrix components on the column can distort peak shape.[6] Using a guard column and implementing a column wash step in your gradient can help prevent this.[6][9]

  • Mobile Phase pH: Operating too close to the analyte's pKa can cause peak splitting or tailing. Ensure your mobile phase is adequately buffered.[7][8]

Q2: My retention times are shifting between injections. What should I check?

A2: Retention time instability can compromise peak identification and integration. Check the following:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation, especially pH adjustments, can lead to shifts.[7] Prepare fresh mobile phases regularly.

  • Temperature Fluctuation: Use a column oven to maintain a stable temperature, as temperature changes can affect retention times.

  • System Leaks: Check for any leaks in the LC system, as this can cause pressure fluctuations and retention time shifts.

Experimental Protocol: Reversed-Phase LC Method

This protocol is a general guideline for the separation of long-chain acyl-CoAs.

  • Column: Use a C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[3]

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.[3]

  • Mobile Phase B: 15 mM Ammonium Hydroxide (NH₄OH) in acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient Program: The gradient should be optimized for the specific acyl-CoAs of interest. A representative gradient is shown in the table below.[3]

Time (min)% Mobile Phase B
0.020
2.845
3.025
4.065
4.520
5.020

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape (Tailing/Fronting) check_all_peaks Affects all peaks? start->check_all_peaks system_issue System Issue Likely check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue check_all_peaks->analyte_issue No check_fittings Check for loose fittings or dead volume system_issue->check_fittings check_column_void Check for column void or blockage check_fittings->check_column_void check_overload Reduce sample concentration. Did shape improve? analyte_issue->check_overload overload_yes Column Overload. Dilute sample for analysis. check_overload->overload_yes Yes check_secondary_int Optimize mobile phase. Increase pH or buffer strength. check_overload->check_secondary_int No G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Biological Sample (Tissue/Cells) homogenize 2. Homogenize on Ice with Internal Standard sample->homogenize extract 3. Extract with Organic Solvents (e.g., ACN/IPA/MeOH) homogenize->extract centrifuge 4. Centrifuge & Collect Supernatant extract->centrifuge dry 5. Dry Down & Reconstitute centrifuge->dry inject 6. Inject onto LC System dry->inject separate 7. Chromatographic Separation (Reversed-Phase) inject->separate detect 8. MS/MS Detection (MRM Mode) separate->detect integrate 9. Integrate Peak Areas detect->integrate quantify 10. Quantify using Calibration Curve integrate->quantify

References

Technical Support Center: Overcoming Ion Suppression in Electrospray Ionization of Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with ion suppression in the electrospray ionization (ESI) of acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in the analysis of acyl-CoAs?

A: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte (acyl-CoAs) is reduced due to the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analysis, potentially leading to inaccurate quantification or even failure to detect low-abundance acyl-CoA species.[1][2] In ESI, co-eluting matrix components can compete with the analyte for charge or alter the physical properties of the ESI droplets, hindering the formation of gas-phase analyte ions.[3][4]

Q2: What are the common sources of ion suppression in acyl-CoA analysis?

A: Common sources of ion suppression in acyl-CoA analysis include:

  • Endogenous matrix components: Salts, phospholipids, and other highly abundant cellular metabolites can co-elute with acyl-CoAs and interfere with their ionization.[1]

  • Sample preparation reagents: Non-volatile buffers (e.g., phosphates), detergents, and ion-pairing reagents can cause significant ion suppression.[5] The addition of acids like formic acid to the extraction solvent, while intended to stabilize acyl-CoAs, can sometimes lead to a significant decrease in MS signal due to the presence of additional ions.[6]

  • Chromatography mobile phase additives: High concentrations of non-volatile mobile phase additives can accumulate in the ion source and suppress the analyte signal.[1]

  • Exogenous contaminants: Plasticizers and other contaminants introduced during sample handling can also contribute to ion suppression.[1]

Q3: How can I detect if ion suppression is affecting my acyl-CoA analysis?

A: A common method to assess ion suppression is the post-extraction addition technique. This involves comparing the signal of an analyte in a clean solvent to the signal of the same analyte spiked into a blank matrix extract that has been processed through your sample preparation workflow. A significant decrease in signal in the matrix sample indicates the presence of ion suppression.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or inconsistent signal intensity for my acyl-CoA standards.
  • Possible Cause: Suboptimal sample reconstitution solvent leading to analyte instability or poor ionization.

  • Solution: The choice of reconstitution solvent is critical for acyl-CoA stability and signal intensity. A study found that methanol (B129727) provided the best stability for various acyl-CoAs over a 24-hour period when compared to water, ammonium (B1175870) acetate (B1210297) buffers, or methanol/water mixtures.[7] For short to medium-chain acyl-CoAs, dissolving the extract in 50 mM ammonium acetate (pH 6.8) is effective, while for medium to long-chain acyl-CoAs, the addition of 20% acetonitrile (B52724) to this buffer is recommended.[6]

Problem 2: Poor chromatographic peak shape and co-elution with interfering peaks.
  • Possible Cause: Inadequate chromatographic separation of acyl-CoAs from matrix components.

  • Solution: Optimizing your liquid chromatography (LC) method is crucial to separate acyl-CoAs from interfering species, thereby reducing ion suppression.[7]

    • Column Choice: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[8]

    • Mobile Phase: Using a volatile buffer system like ammonium acetate or ammonium formate (B1220265) is recommended.[6][8] The pH of the mobile phase can also be optimized; slightly basic conditions (pH 8.1-8.5) have been shown to be suitable for the separation of a broad range of acyl-CoAs.[6][8]

    • Gradient Elution: Employing a gradient elution with an organic solvent like methanol or acetonitrile allows for the effective separation of acyl-CoAs with varying chain lengths.[6][9]

Problem 3: Significant signal drop when analyzing biological samples compared to standards.
  • Possible Cause: Matrix effects from the biological sample are causing significant ion suppression.

  • Solution: Implementing a robust sample preparation protocol is the most effective way to remove interfering matrix components.

    • Protein Precipitation: This is a simple and common first step. Methanol is often used as the precipitation solvent.[7]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively retaining acyl-CoAs while washing away salts and other polar interferences.[10] However, it's important to note that SPE may not be suitable for the simultaneous analysis of both hydrophobic acyl-CoAs and hydrophilic CoA biosynthetic intermediates due to differences in their retention on the sorbent.[11]

    • Liquid-Liquid Extraction (LLE): LLE can also be an effective cleanup step.

Problem 4: Inaccurate quantification of acyl-CoAs.
  • Possible Cause: Uncompensated matrix effects leading to variable ion suppression between samples.

  • Solution: The use of a suitable internal standard is highly recommended to correct for matrix effects and improve quantitative accuracy.[5]

    • Stable Isotope-Labeled Internal Standards: These are the gold standard as they co-elute with the analyte and experience similar ion suppression.

    • Odd-Chain Acyl-CoAs: If stable isotope-labeled standards are unavailable, odd-chain acyl-CoAs (e.g., C17:0-CoA) that are not naturally abundant in the sample can be used as internal standards.[12]

Experimental Protocols & Data

Protocol 1: Acyl-CoA Extraction from Tissues

This protocol is adapted from a method for extracting long-chain acyl-CoAs from muscle tissue.[9]

  • Place ~40 mg of frozen tissue in a tube with 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) (KH₂PO₄, pH 4.9) and 0.5 mL of an acetonitrile:2-propanol:methanol (3:1:1) mixture containing an appropriate internal standard.

  • Homogenize the sample twice on ice.

  • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Re-extract the pellet with the same volume of the acetonitrile:2-propanol:methanol mixture.

  • Combine the supernatants for subsequent LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

The following are example LC-MS/MS conditions that can be adapted for your specific acyl-CoA analysis.

Short to Medium-Chain Acyl-CoAs[6]
ParameterSetting
LC Column Luna C18 (100 x 2.0 mm, 3 µm)
Mobile Phase A Water with 5 mM ammonium acetate (pH 6.8)
Mobile Phase B Methanol
Gradient 0-1.5 min: 2% B; 3 min: 15% B; 5.5-14.5 min: 95% B; 15-20 min: 2% B
Flow Rate 0.2 mL/min
Ionization Mode Positive ESI
Medium to Long-Chain Acyl-CoAs[6]
ParameterSetting
LC Column Luna C18 (100 x 2.0 mm, 3 µm)
Mobile Phase A Water with 10 mM ammonium acetate (pH 8.5)
Mobile Phase B Acetonitrile
Gradient 0-1.5 min: 20% B; 5 min: 95% B; 14.5-15 min: 20% B; 20 min: 20% B
Flow Rate 0.2 mL/min
Ionization Mode Positive ESI
Quantitative Data: Impact of Extraction Solvent on Acyl-CoA Signal Intensity

The choice of extraction solvent can significantly impact the measured intensity of acyl-CoAs. The following table summarizes the relative MS intensities of short-chain acyl-CoAs in liver tissue using different extraction solvents.[6]

Acyl-CoA80% MethanolAcetonitrile/Methanol/Water (2:2:1)5% Formic Acid in 80% Methanol
Acetyl-CoA~1.0e7~0.8e7~0.1e7
Propionyl-CoA~1.5e6~1.2e6~0.1e6
Butyryl-CoA~0.5e6~0.4e6~0.05e6

Data are approximate values based on graphical representation in the source publication.

Visualizations

Workflow for Acyl-CoA Analysis

Acyl_CoA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in Extraction Solvent Sample->Homogenization Precipitation Protein Precipitation & Centrifugation Homogenization->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant Cleanup Optional: Solid-Phase Extraction Supernatant->Cleanup Injection LC Injection Supernatant->Injection Cleanup->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry Detection (MS/MS) Ionization->Detection Processing Data Acquisition & Peak Integration Detection->Processing Quantification Quantification using Internal Standards Processing->Quantification Analysis Biological Interpretation Quantification->Analysis

Caption: A general workflow for the analysis of acyl-CoAs from biological samples.

Troubleshooting Logic for Ion Suppression

Ion_Suppression_Troubleshooting Start Low/Inconsistent Acyl-CoA Signal Check_Standards Are standards also affected? Start->Check_Standards Optimize_MS Optimize MS Parameters (e.g., source voltage, gas flows) Check_Standards->Optimize_MS Yes Check_Chromatography Poor peak shape or co-elution? Check_Standards->Check_Chromatography No Optimize_MS->Check_Chromatography Optimize_LC Optimize LC Method (gradient, mobile phase) Check_Chromatography->Optimize_LC Yes Matrix_Effect Signal suppressed only in matrix samples? Check_Chromatography->Matrix_Effect No Optimize_LC->Matrix_Effect Improve_Sample_Prep Improve Sample Preparation (e.g., SPE, LLE) Matrix_Effect->Improve_Sample_Prep Yes Use_IS Use Internal Standard (stable isotope labeled) Matrix_Effect->Use_IS No Improve_Sample_Prep->Use_IS End Improved Signal Use_IS->End

Caption: A decision tree for troubleshooting ion suppression in acyl-CoA analysis.

References

"improving the stability of 11-MethylHexadecanoyl-CoA standards"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 11-MethylHexadecanoyl-CoA standards during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound standard degradation?

A1: The primary cause of degradation for long-chain acyl-CoA thioesters, including this compound, is the hydrolysis of the high-energy thioester bond. This process can be accelerated by factors such as improper storage temperature, suboptimal pH of solutions, and repeated freeze-thaw cycles. Long-chain fatty acyl-CoAs are known to be unstable in aqueous buffers, which can lead to significant degradation over time.[1][2]

Q2: What are the optimal storage conditions for this compound standards?

A2: For long-term stability, this compound standards should be stored at -20°C or below in a desiccated environment. Once reconstituted in a solvent, it is advisable to aliquot the standard into single-use volumes to minimize freeze-thaw cycles and store at -80°C.

Q3: In what solvent should I dissolve my this compound standard?

A3: The choice of solvent can significantly impact the stability of your standard. While aqueous buffers are often necessary for biological assays, long-chain acyl-CoAs are more stable in organic solvents or aqueous solutions with a slightly acidic to neutral pH. For stock solutions, methanol (B129727) is a common choice. For working solutions, buffers such as ammonium (B1175870) acetate (B1210297) at a controlled pH are often used.[3] It is recommended to prepare fresh dilutions in your experimental buffer immediately before use.

Q4: How can I assess the stability of my this compound standard?

A4: The stability of your standard can be monitored by analyzing aliquots over time using a reliable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[4] A decrease in the peak area or the appearance of degradation products (e.g., the corresponding free fatty acid and Coenzyme A) would indicate instability.

Troubleshooting Guides

Issue 1: Poor or No Signal During LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Standard DegradationPrepare a fresh dilution of the standard from a new aliquot. Ensure that all buffers and solvents used for dilution and in the mobile phase are at the optimal pH and temperature.
Precipitation of the StandardLong-chain acyl-CoAs can precipitate, especially at high concentrations or in certain aqueous buffers. Visually inspect the solution for any cloudiness. If precipitation is suspected, try sonicating the solution or gently warming it. Consider using a solvent with a higher percentage of organic content if compatible with your analytical method.
Suboptimal LC-MS/MS ParametersVerify that the mass spectrometer is set to the correct mass-to-charge ratio (m/z) for this compound. Optimize the ionization source parameters and collision energy for your specific instrument.
Sample Matrix EffectsIf analyzing the standard in a complex biological matrix, co-eluting substances can suppress the ionization of your analyte. Perform a standard addition experiment to assess matrix effects. If significant, optimize your sample preparation procedure to remove interfering substances.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Inconsistent Standard PreparationEnsure that the standard is completely dissolved before making dilutions. Use calibrated pipettes and follow a standardized protocol for preparing your working solutions.
Adsorption to SurfacesLong-chain acyl-CoAs can be "sticky" and adsorb to plastic or glass surfaces. Use low-adsorption vials and pipette tips. Including a small percentage of a compatible organic solvent in your buffers can sometimes mitigate this issue.
Variable Incubation TimesIf your experiment involves incubation steps, ensure that the timing is consistent across all samples. The stability of this compound can be time-dependent, especially in aqueous buffers.
Instrument VariabilityRun a system suitability test before each analytical batch to ensure the LC-MS/MS system is performing consistently. This typically involves injecting a standard solution multiple times to check for consistent retention times and peak areas.

Quantitative Data Summary

The stability of long-chain acyl-CoAs is highly dependent on the solvent and pH. While specific data for this compound is not available, the following table summarizes the stability of similar acyl-CoA standards under various conditions, which can serve as a guide.

Solvent/Buffer ConditionTemperatureStability Observation
Water4°CProne to hydrolysis over time.
50 mM Ammonium Acetate (pH 4.0)4°CGenerally more stable than in pure water.
50 mM Ammonium Acetate (pH 6.8)4°CStability can be variable; slightly acidic pH is often preferred.
50% Methanol/Water4°CIncreased stability compared to purely aqueous solutions.
50% Methanol/50 mM Ammonium Acetate (pH 3.5)Autosampler TemperatureGenerally provides good stability for several hours to a couple of days.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards
  • Reconstitution of Lyophilized Standard:

    • Allow the lyophilized this compound standard to equilibrate to room temperature before opening the vial to prevent condensation.

    • Reconstitute the standard in a high-quality organic solvent such as methanol or acetonitrile (B52724) to a concentration of 1-5 mM.

    • Vortex the solution thoroughly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Immediately after reconstitution, aliquot the stock solution into single-use, low-adsorption microcentrifuge tubes.

    • Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Standards:

    • On the day of the experiment, thaw a single aliquot of the stock solution on ice.

    • Perform serial dilutions to the desired final concentration using a suitable buffer, such as 50% methanol/50 mM ammonium acetate (pH 3.5-4.0).[3]

    • Keep the working standards on ice and use them as soon as possible.

Protocol 2: Stability Assessment of this compound in an Experimental Buffer
  • Preparation of Stability Samples:

    • Prepare a solution of this compound in your experimental buffer at the working concentration.

    • Aliquot this solution into multiple vials, one for each time point.

  • Time-Course Analysis:

    • Analyze one aliquot immediately (T=0) using a validated LC-MS/MS method.

    • Store the remaining aliquots under the experimental conditions (e.g., 4°C in an autosampler).

    • Inject and analyze an aliquot at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the peak area against time to determine the rate of degradation.

    • The percentage of the standard remaining at each time point can be calculated relative to the T=0 sample.

Visualizations

Troubleshooting Workflow for Poor Signal start Poor or No Signal for this compound check_freshness Prepare fresh standard dilution from new aliquot? start->check_freshness check_precipitation Visually inspect for precipitation/cloudiness? check_freshness->check_precipitation No solution_freshness Re-run with fresh standard. If signal returns, old standard was degraded. check_freshness->solution_freshness Yes check_ms_params Verify MS parameters (m/z, ionization)? check_precipitation->check_ms_params No solution_precipitation Sonicate or gently warm solution. Consider solvent modification. check_precipitation->solution_precipitation Yes check_matrix_effects Assess matrix effects with standard addition? check_ms_params->check_matrix_effects Yes solution_ms_params Optimize MS parameters based on instrument guidelines. check_ms_params->solution_ms_params No solution_matrix_effects Optimize sample preparation to remove interferences. check_matrix_effects->solution_matrix_effects Yes end_node Consult Instrument Specialist or Technical Support check_matrix_effects->end_node No

Caption: Troubleshooting workflow for poor or no signal of this compound.

Recommended Experimental Workflow cluster_prep Standard Preparation cluster_exp Experiment Day cluster_analysis Analysis reconstitute Reconstitute Lyophilized Standard in Methanol aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot on Ice store->thaw dilute Prepare Working Dilutions in Experimental Buffer thaw->dilute use Use Immediately in Assay dilute->use lcms LC-MS/MS Analysis use->lcms data Data Review and QC lcms->data

Caption: Recommended workflow for handling this compound standards.

References

Technical Support Center: Optimization of Extraction Protocols for Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine protocols for the extraction and quantification of branched-chain acyl-CoAs (BCACoAs).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of branched-chain acyl-CoAs during extraction?

A1: The stability of BCACoAs is primarily affected by enzymatic degradation, chemical hydrolysis, and temperature. The thioester bond is susceptible to cleavage by cellular thioesterases and hydrolysis at non-optimal pH.[1] It is crucial to rapidly inactivate enzymes upon cell lysis and maintain a slightly acidic pH (typically between 4.0 and 6.8) and low temperatures (0-4°C) throughout the extraction process to preserve sample integrity.[1][2]

Q2: Which analytical method is most suitable for the quantification of branched-chain acyl-CoAs?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for quantifying low-abundance metabolites like BCACoAs.[3][4] This technique allows for the accurate measurement of specific acyl-CoA species, even in complex biological matrices.[5] Multiple reaction monitoring (MRM) is often used for targeted quantification due to its high specificity, which is based on the characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) group from acyl-CoA molecules.[2][6]

Q3: What is the best method for sample storage to ensure BCACoA stability?

A3: For long-term stability, biological samples (tissues or cell pellets) should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[7] Repeated freeze-thaw cycles must be avoided as they can degrade acyl-CoAs.[7] Extracts are most stable when stored as a dry pellet at -80°C.[2]

Q4: How can I improve the recovery of more polar, short-chain acyl-CoAs?

A4: Poor recovery of short-chain acyl-CoAs is a common issue, especially when using solid-phase extraction (SPE), which can lead to the loss of more hydrophilic compounds.[3] Consider protocols that bypass SPE, for instance, by using sulfosalicylic acid (SSA) for deproteinization, followed by direct injection into the LC-MS/MS system.[3] If SPE is necessary, ensure the cartridge type (e.g., weak anion exchange) and elution method are optimized for short-chain species.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of branched-chain acyl-CoAs.

Potential Cause Troubleshooting Steps & Solutions
Incomplete Cell Lysis or Tissue Homogenization Action: Ensure thorough sample disruption. For tissues, use a glass homogenizer for better results.[7] • Optimization: Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[7]
Enzymatic Degradation Action: Inactivate enzymes immediately. For tissues, flash-freeze in liquid nitrogen.[1] For cell cultures, quench metabolism by adding ice-cold organic solvent (e.g., methanol) directly to the culture plate.[1] • Optimization: Work quickly and keep all samples, buffers, and solvents on ice or at 4°C at all times.[1][7]
Chemical Degradation (Hydrolysis) Action: Use an acidic extraction buffer. A potassium phosphate (B84403) buffer at pH 4.9 is a common and effective choice.[1][7][8] • Optimization: Avoid neutral or alkaline buffers (pH > 8), which cause rapid hydrolysis of the thioester bond.[1] Ammonium (B1175870) acetate (B1210297) buffer at a neutral pH (around 6.8) has been shown to stabilize most acyl-CoA compounds.[2]
Inefficient Solid-Phase Extraction (SPE) Action: Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[7] • Optimization: Systematically optimize the wash and elution steps to prevent analyte loss during washing or incomplete elution.[7][9] A weak anion exchange SPE column can be effective.[7] If recovery remains low, consider methods that do not require an SPE step.[3]
Precipitation of Acyl-CoAs Action: Ensure the final extract is in a solvent that maintains the solubility of all acyl-CoA species.[7] • Optimization: For dried extracts, reconstitute in a suitable solvent for LC-MS analysis, such as 50% methanol (B129727) in 50 mM ammonium acetate (pH 7).[10]
Poor Reproducibility Action: Verify that the analytical system (e.g., autosampler, detector) is functioning correctly by injecting known standards.[9] • Optimization: Use an internal standard (e.g., C17:0-CoA or a stable isotope-labeled standard) added early in the protocol to monitor and correct for variability in recovery.[3][7]

Data Presentation

Table 1: Comparison of Extraction Solvents for Acyl-CoAs from Liver Tissue

The choice of extraction solvent significantly impacts the signal intensity of acyl-CoAs in LC-MS analysis. The following data is adapted from a study comparing different solvent systems.[2]

Acyl-CoA Species Extraction Solvent Relative MS Intensity (Mean ± SD)
Short-Chain (e.g., Propionyl-CoA) 80% MethanolHigh
Formic Acid containing solventVery Poor/No Signal
Acetonitrile (B52724) containing solventVery Poor/No Signal
Medium to Long-Chain 80% MethanolHigh
Formic Acid containing solventVery Poor/No Signal
Acetonitrile containing solventVery Poor/No Signal
Note: This table summarizes findings that 80% methanol provides the highest MS intensities for both short and long-chain acyl-CoAs compared to solvents containing formic acid or acetonitrile.[2]
Table 2: Documented Recovery Rates for Acyl-CoA Extraction Protocols

Recovery can vary based on the methodology and tissue type.

Methodology Acyl-CoA Chain Length Tissue Type Reported Recovery Rate Reference
Acetonitrile/Isopropanol (B130326) Extraction + SPEShort, Medium, & LongRat Liver83% - 90% (SPE step)[11]
Acetonitrile/Isopropanol ExtractionShort, Medium, & LongRat Liver93% - 104% (Extraction step)[11]
Modified Isopropanol/ACN Extraction + SPELong-ChainRat Heart, Kidney, Muscle70% - 80%[8]
General Methods (Literature Review)Not SpecifiedVarious30% - 60%[11]

Experimental Protocols & Visualizations

Protocol 1: Extraction of Branched-Chain Acyl-CoAs from Mammalian Cells

This protocol is adapted from methods designed to improve the recovery of polar analytes by avoiding solid-phase extraction.[3]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 2.5% (w/v) 5-Sulfosalicylic Acid (SSA) containing an appropriate internal standard (e.g., C17:0-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 16,000 x g at 4°C

Procedure:

  • Sample Quenching and Deproteinization:

    • For adherent cells, wash the monolayer twice with ice-cold PBS.

    • Immediately add 200 µL of ice-cold 2.5% SSA with internal standard.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]

  • Lysate Clarification:

    • Vortex the lysate vigorously and incubate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube, avoiding the protein pellet.[3]

  • LC-MS/MS Analysis:

    • Inject the supernatant directly into the LC-MS/MS system.

    • For chromatography, a C18 UHPLC column with an ion-pairing agent is typically used.[3]

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis p1 Wash Cells with Ice-Cold PBS p2 Quench & Lyse with 2.5% SSA + Internal Std p1->p2 p3 Incubate on Ice (10 min) p2->p3 e1 Centrifuge at 16,000 x g (10 min, 4°C) p3->e1 e2 Collect Supernatant (Contains BCACoAs) e1->e2 a1 Direct Injection e2->a1 a2 LC-MS/MS Analysis a1->a2

Caption: Workflow for Branched-Chain Acyl-CoA Extraction from Cells.

Protocol 2: Extraction of Branched-Chain Acyl-CoAs from Tissue

This protocol combines solvent extraction with solid-phase extraction (SPE) for improved purity and is adapted from established methods.[7][8]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Liquid nitrogen

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[7][8]

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Acetonitrile (ACN) and Isopropanol

  • Weak anion exchange SPE columns[7]

  • Nitrogen evaporator

Procedure:

  • Tissue Homogenization:

    • Flash-freeze ~50 mg of tissue in liquid nitrogen and grind to a fine powder.[3]

    • In a pre-chilled glass homogenizer, add the powdered tissue to 2 mL of ice-cold KH2PO4 buffer (pH 4.9) containing the internal standard.[7][8]

    • Homogenize thoroughly.

  • Solvent Extraction:

    • Add organic solvents such as a mixture of isopropanol and acetonitrile to the homogenate.[7][11]

    • Vortex vigorously and centrifuge at high speed (e.g., 21,000 x g) to pellet debris.[3]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Transfer the supernatant to a new tube.

    • Condition a weak anion exchange SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the SPE column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate elution solvent (e.g., containing formic acid or ammonium hydroxide, depending on the column chemistry).[7]

  • Sample Concentration & Reconstitution:

    • Dry the eluted sample under a stream of nitrogen at room temperature.[7]

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50 µL of 50% methanol/50mM ammonium acetate) for LC-MS analysis.[10]

G start Low BCACoA Recovery Observed check_degradation Check for Degradation start->check_degradation degradation_yes Issue: Degradation check_degradation->degradation_yes Yes check_extraction Check Extraction/Lysis check_degradation->check_extraction No fix_degradation Solution: 1. Work faster, keep on ice. 2. Use fresh acidic buffer (pH 4.9). 3. Ensure rapid enzyme quenching. degradation_yes->fix_degradation end_node Problem Resolved fix_degradation->end_node extraction_yes Issue: Inefficient Extraction check_extraction->extraction_yes Yes check_spe Check SPE Step check_extraction->check_spe No fix_extraction Solution: 1. Ensure thorough homogenization. 2. Optimize solvent-to-tissue ratio. 3. Verify solvent choice (e.g., 80% MeOH). extraction_yes->fix_extraction fix_extraction->end_node spe_yes Issue: Loss during SPE check_spe->spe_yes Yes check_spe->end_node No/ Other Issue fix_spe Solution: 1. Re-optimize wash/elution steps. 2. Check column conditioning. 3. Consider SPE-free method. spe_yes->fix_spe fix_spe->end_node

Caption: Troubleshooting Logic for Low BCACoA Recovery.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Acyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA quantification. This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during acyl-CoA analysis, particularly those related to achieving a high signal-to-noise ratio.

Troubleshooting Guide

This guide provides systematic approaches to diagnose and resolve common issues leading to low signal-to-noise ratios in acyl-CoA quantification experiments.

Issue: Low or No Signal Intensity for Acyl-CoA Analytes

A diminished or absent signal for your target acyl-CoA is a frequent challenge. The following steps will help you systematically identify and address the root cause.

Step 1: Initial Instrument and Consumables Check

Question: I'm seeing a very low or no signal for my acyl-CoA standards. What are the first things I should check?

Answer: When facing a sudden loss of signal, it's crucial to rule out basic issues with your LC-MS system and consumables.[1][2]

  • Mass Spectrometer Functionality: Confirm the mass spectrometer is operational by infusing a known, stable compound to verify a response.[1]

  • Fresh Standards and Mobile Phases: Prepare fresh acyl-CoA standards and mobile phases to eliminate the possibility of degradation or contamination.[1] Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[1][3]

  • Instrument Parameters: Ensure all mass spectrometer parameters, such as voltages and gas flows, are set correctly to maintain a stable electrospray.[1]

  • System Purge: Check for air pockets in your LC pumps, which can prevent the proper mobile phase composition from reaching the column. Manually purging the pumps can often resolve this.[2]

Step 2: Investigating Sample Preparation and Extraction

Question: Could my sample extraction and cleanup procedure be the cause of low signal?

Answer: Absolutely. The extraction and cleanup methods are critical for successful acyl-CoA analysis. Inefficient extraction or sample loss during cleanup can significantly reduce your signal.

  • Extraction Efficiency: Many protocols for acyl-CoAs involve protein precipitation followed by solid-phase extraction (SPE).[1] Using an inappropriate SPE sorbent or elution solvent can lead to substantial loss of the target analyte.[1] For instance, while SPE is effective for hydrophobic acyl-CoAs, it may not efficiently retain more hydrophilic species like dephospho-CoA and pantothenate.[4]

  • Sample Stability: Minimize the time samples spend at room temperature and in aqueous solutions to prevent degradation.[1][3] The stability of acyl-CoAs varies depending on the reconstitution solution.[3]

  • Alternative Extraction Methods: Consider extraction with a mixed organic-aqueous solvent, such as an acetonitrile/methanol/water mixture, which can be suitable for a broader range of acyl-CoA species.[5] Another approach is using 5-sulfosalicylic acid (SSA) for deproteinization, which can improve the recovery of both short-chain acyl-CoAs and their biosynthetic precursors by eliminating the need for SPE.[4]

Step 3: Optimizing Mass Spectrometry and Chromatography Conditions

Question: How can I optimize my LC-MS/MS parameters to improve the signal for acyl-CoAs?

Answer: Proper optimization of both the liquid chromatography and mass spectrometry parameters is essential for maximizing the signal-to-noise ratio.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ion ESI mode is often preferred for the efficient ionization of short-chain acyl-CoAs.[4]

    • Fragmentation: For all acyl-CoAs, the most abundant fragment ion is typically formed by the neutral loss of the phosphorylated ADP moiety (M-507).[3]

    • Parameter Optimization: Optimize MS parameters by directly infusing a standard solution of your acyl-CoA of interest. Adjust the capillary voltage, cone voltage, desolvation temperature, and gas flows to achieve the most stable and efficient ionization.[3]

  • Chromatography:

    • Column Choice: A C18 reversed-phase column is commonly used for separating acyl-CoAs.[6]

    • Mobile Phase: The mobile phase composition significantly impacts ionization efficiency.[1] An alkaline mobile phase may be preferable for long-chain acyl-CoAs.[7]

    • Gradient Elution: A gradient method is typically required to achieve good separation of different acyl-CoA species, which is crucial for reducing ion suppression from co-eluting compounds.[3]

A logical workflow for troubleshooting low LC-MS signal is presented below.

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signal_restored [label="Signal Restored", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_ms; check_ms -> check_consumables; check_consumables -> check_params; check_params -> ms_ok;

ms_ok -> troubleshoot_ms [label="No"]; ms_ok -> check_extraction [label="Yes"];

check_extraction -> check_stability; check_stability -> sample_prep_ok;

sample_prep_ok -> optimize_extraction [label="No"]; sample_prep_ok -> optimize_ms_params [label="Yes"];

optimize_ms_params -> optimize_lc; optimize_lc -> signal_restored; troubleshoot_ms -> signal_restored; optimize_extraction -> signal_restored; }

Caption: A logical workflow for troubleshooting low LC-MS signal.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise ratio in acyl-CoA analysis?

A1: The most common culprits for a poor signal-to-noise ratio include:

  • Sample Degradation: Acyl-CoAs are unstable and can easily hydrolyze.[1][3]

  • Inefficient Ionization: The chemical properties of acyl-CoAs can make them difficult to ionize effectively.[1]

  • Ion Suppression: Components of the biological matrix can co-elute with the analyte and interfere with its ionization.[1]

  • Suboptimal MS/MS Parameters: Incorrect selection of precursor/product ions and collision energy will lead to poor sensitivity.[1]

  • Chromatographic Issues: Poor peak shape due to column contamination or overload can decrease the signal-to-noise ratio.[1]

Q2: How can I improve the accuracy of my acyl-CoA quantification?

A2: The gold standard for accurate quantification of acyl-CoAs is the use of stable isotope-labeled internal standards.[8][9][10] This stable isotope dilution method involves spiking your sample with a known concentration of an isotopically labeled version of your analyte.[8] This internal standard co-elutes with the endogenous analyte and experiences similar matrix effects and instrument variability, allowing for more precise and accurate quantification by correcting for these factors.[8]

Q3: Are there ways to chemically modify acyl-CoAs to improve their detection?

A3: Yes, chemical derivatization is a powerful strategy to enhance the detection sensitivity of acyl-CoAs.[11] This involves reacting the acyl-CoA with a chemical agent to attach a tag that improves its ionization efficiency and chromatographic behavior. For example, derivatization with 8-(diazomethyl) quinoline (B57606) (8-DMQ) has been shown to increase detection sensitivity by as much as 625-fold.[11] This approach can be particularly useful for detecting low-abundance acyl-CoA species.

The principle of chemical derivatization for enhanced signal is illustrated in the diagram below.

graph "Chemical_Derivatization_Principle" { graph [rankdir="LR", splines=true, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes acyl_coa [label="Acyl-CoA\n(Low Ionization Efficiency)", fillcolor="#F1F3F4", fontcolor="#202124"]; derivatization_reagent [label="Derivatization Reagent\n(e.g., 8-DMQ)", fillcolor="#FBBC05", fontcolor="#202124"]; derivatized_product [label="Derivatized Acyl-CoA\n(High Ionization Efficiency)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lc_ms [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; high_signal [label="High Signal-to-Noise Ratio", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges acyl_coa -> derivatized_product [label="+"]; derivatization_reagent -> derivatized_product; derivatized_product -> lc_ms; lc_ms -> high_signal; }

Caption: Principle of chemical derivatization for signal enhancement.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of different methodologies on acyl-CoA analysis.

Table 1: Comparison of Acyl-CoA Recovery with Different Extraction Methods

AnalyteRecovery with TCA followed by SPE (%)Recovery with 2.5% SSA (%)
Pantothenate0>100
Dephospho-CoA0>99
CoA174
Malonyl CoA2674
Acetyl CoA3659
Propionyl CoA6280
Isovaleryl CoA5859
Data adapted from a study comparing extraction methods for CoA biosynthetic pathway intermediates and short-chain acyl-CoAs.[4]

Table 2: Improvement in Detection Sensitivity with Chemical Derivatization

MethodAnalyte ClassFold Improvement in Sensitivity
8-(Diazomethyl) quinoline (8-DMQ) DerivatizationAcyl-CoAs625-fold
Girard's Reagent T (GT) DerivatizationFatty Acids~1000-fold
This table highlights the significant enhancement in detection sensitivity that can be achieved through chemical derivatization.[11][12]

Experimental Protocols

Below are detailed methodologies for key experiments in acyl-CoA quantification.

Protocol 1: Stable Isotope Labeling of Acyl-CoAs in Cell Culture

This protocol describes a method for generating stable isotope-labeled acyl-CoAs for use as internal standards.[9][10]

  • Cell Culture: Culture cells (e.g., murine hepatocytes) in a pantothenate-omitted medium.

  • Labeling: Supplement the medium with [13C3, 15N1]-pantothenate. The cells will incorporate this labeled precursor into their CoA and acyl-CoA pools.

  • Time Course: Harvest cells at different time points to monitor the incorporation of the label into various CoA species.

  • Extraction: Extract the acyl-CoAs from the labeled cells using a suitable extraction method (e.g., protein precipitation with an organic solvent).

  • Analysis: Analyze the extracts by LC-MS/MS to determine the labeling efficiency. A high labeling efficiency (>99.5%) is desirable for maximizing the sensitivity and specificity of the assay.[10]

  • Use as Internal Standard: The labeled acyl-CoA extract can then be spiked into unlabeled biological samples as an internal standard for quantification.

An experimental workflow for acyl-CoA quantification using stable isotope labeling is depicted below.

graph "Stable_Isotope_Labeling_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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lcms_analysis [label="7. LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantification [label="8. Accurate Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> culture_cells; culture_cells -> add_label; add_label -> harvest_cells; harvest_cells -> extract_labeled;

prepare_sample -> extract_unlabeled;

extract_labeled -> spike; extract_unlabeled -> spike;

spike -> lcms_analysis; lcms_analysis -> quantification; }

Caption: Workflow for acyl-CoA quantification using stable isotopes.

Protocol 2: Acyl-CoA Extraction from Tissue

This protocol provides a general procedure for extracting acyl-CoAs from tissue samples.[13]

  • Tissue Homogenization: Rapidly homogenize frozen, powdered tissue in a cold buffer, such as 100 mM KH2PO4. Include an internal standard (e.g., heptadecanoyl-CoA) in the homogenization buffer.

  • Organic Solvent Addition: Add 2-propanol to the homogenate and homogenize again.

  • Phase Separation: Centrifuge the sample to separate the phases. The acyl-CoAs will be in the methanolic aqueous phase, while less polar lipids will be in the chloroform-rich phase.

  • Re-extraction: Re-extract the tissue residue to ensure complete recovery of the acyl-CoAs.

  • Purification: The extracted acyl-CoAs can be further purified using solid-phase extraction (SPE) with an appropriate anion-exchange column.

  • Sample Reconstitution: After extraction and purification, evaporate the solvent and reconstitute the sample in a solution suitable for LC-MS/MS analysis. The choice of reconstitution solvent is critical for sample stability.[3]

References

"preventing degradation of fatty acyl-CoAs during sample preparation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of fatty acyl-CoAs during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of fatty acyl-CoA degradation during sample preparation?

A1: Fatty acyl-CoAs are susceptible to both chemical and enzymatic degradation. The main causes include:

  • Hydrolysis: The thioester bond is prone to hydrolysis, especially in aqueous solutions at neutral to basic pH, which breaks down the molecule into coenzyme A (CoASH) and a free fatty acid.[1][2]

  • Oxidation: The free thiol group of CoASH can be oxidized to form a disulfide dimer. The isopropenyl group in some fatty acyl chains can also be susceptible to oxidation.[1]

  • Enzymatic Degradation: Lipases and other acyl-CoA thioesterases present in tissue samples can hydrolyze the fatty acyl-CoAs.[3][4] Prompt deactivation of these enzymes is crucial.[3]

  • Improper Storage: Repeated freeze-thaw cycles can introduce moisture and oxygen, accelerating degradation.[1] Long-term storage at inappropriate temperatures also leads to sample degradation.[1][5]

Q2: What are the immediate steps I should take to prevent degradation upon sample collection?

A2: Rapidly quenching metabolic activity is critical. This can be achieved by:

  • Snap-freezing: Immediately freeze tissue samples in liquid nitrogen.

  • Acidic Quenching: Homogenize samples in cooled aqueous solutions of perchloric acid or sulfosalicylic acid to deactivate enzymes.[6]

Q3: What is the optimal pH for my buffers during extraction?

A3: A slightly acidic pH is recommended to minimize hydrolysis. Prepare buffers with a pH between 4.0 and 6.0.[1] For instance, a KH2PO4 buffer at pH 4.9 is commonly used.[7]

Q4: How should I store my fatty acyl-CoA samples?

A4: Proper storage is essential for maintaining the integrity of your samples.

  • Lyophilized Powder: For long-term storage (up to 1 year), store as a lyophilized powder at -20°C or -80°C.[1]

  • Aqueous Stock Solutions: Prepare in a slightly acidic buffer (pH 4-6), dispense into single-use aliquots, and store at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.[1]

  • Working Solutions: Prepare fresh before each experiment and use within a day when stored at 2-8°C.[1]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or no recovery of fatty acyl-CoAs - Inefficient extraction method.- Degradation during extraction.[1]- Loss during solid-phase extraction (SPE).[8]- Optimize Extraction: Use methods known for good recovery, such as those involving buffered 2-propanol and acetonitrile.[6][7] Ensure all steps are performed quickly and on ice.[6]- Inhibit Enzymes: Rapidly quench tissues and use acidic buffers to deactivate lipolytic enzymes.[3][6]- SPE Optimization: If using SPE, ensure the cartridge type and elution method are appropriate for your specific acyl-CoAs of interest. Consider methods that do not require SPE if losses persist.[8]
High variability between replicate samples - Inconsistent sample handling.- Incomplete homogenization.- Variable enzymatic degradation.- Standardize Protocol: Ensure consistent timing for each step of the extraction process for all samples.- Improve Homogenization: Use a cryogenic tissue homogenizer for frozen tissue to ensure uniformity.[9]- Rapid Enzyme Deactivation: Immediately process samples after collection to minimize enzymatic activity.
Presence of unexpected peaks in chromatogram (e.g., free fatty acids, CoASH) - Hydrolysis of the thioester bond.[1]- Oxidation of CoASH.[1]- Maintain Acidic pH: Use buffers with a pH between 4.0 and 6.0 throughout the procedure.[1]- Degas Solvents: Remove dissolved oxygen from solvents and buffers by sparging with an inert gas like nitrogen or argon.[1]- Work Quickly and on Ice: Minimize the time samples are in aqueous solutions and keep them cold.[6]
Poor separation of acyl-CoA species during HPLC - Suboptimal HPLC conditions.- Optimize Mobile Phase: Use a gradient elution with a mobile phase containing an acidic modifier like formic acid to improve stability and separation.[1]- Column Choice: A C18 reversed-phase column is commonly used and effective for separating acyl-CoAs.[1]

Quantitative Data Summary

Table 1: Stability of Fatty Acyl-CoA in Different Storage Conditions

Storage Format Temperature Duration Key Considerations
Lyophilized Powder-20°C or -80°CUp to 1 yearMost stable form for long-term storage.[1]
Aqueous Stock Solution-80°CUp to 6 monthsPrepare in a slightly acidic buffer (pH 4-6) and store under nitrogen.[1]
Aqueous Stock Solution-20°CUp to 1 monthPrepare in a slightly acidic buffer (pH 4-6) and protect from light.[1]
Aqueous Working Solution2-8°CUse within 1 dayPrepare fresh before each experiment.[1]

Table 2: Comparison of Fatty Acyl-CoA Extraction Methodologies

Method Key Solvents/Buffers Reported Recovery Reference
Buffered 2-Propanol/Acetonitrile100 mM KH2PO4 (pH 4.9), 2-propanol, acetonitrile70-80%Golovko MY et al., J Lipid Res 2004[6][7]
Acetonitrile/2-Propanol with SPEAcetonitrile/2-propanol, 0.1M potassium phosphate (B84403) (pH 6.7)93-104% (extraction), 83-90% (SPE)Minkler PE et al., Anal Biochem 2008[6][9]
Sulfosalicylic Acid (SSA) Deproteinization2.5% (w/v) 5-sulfosalicylic acidNot specified, but recommended to avoid SPE lossA Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain · Acyl CoAs - PMC[8]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

Adapted from Golovko MY et al., J Lipid Res 2004.[6][7]

  • Homogenization: Homogenize frozen, powdered tissue (~100 mg) in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) in a glass homogenizer. Include an internal standard (e.g., heptadecanoyl-CoA).

  • Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again.

  • Further Extraction: Add 0.25 mL of saturated NH4SO4 and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.

  • Phase Separation: Centrifuge at 1,900 x g for 5 minutes.

  • Collection of Supernatant: The upper phase contains the acyl-CoAs. Transfer it to a new tube.

  • Dilution: Dilute the supernatant with 10 mL of 100 mM KH2PO4 (pH 4.9).

  • Solid-Phase Extraction (SPE): Use an oligonucleotide purification column to bind the acyl-CoAs from the diluted supernatant.

  • Elution: Elute the acyl-CoAs from the column using 2-propanol.

  • Concentration and Analysis: Concentrate the eluent and analyze by HPLC.

Protocol 2: Preparation of Aqueous Stock Solutions of Fatty Acyl-CoAs

Adapted from BenchChem Technical Support.[1]

  • Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM potassium phosphate) with a pH between 4.0 and 6.0.

  • Degassing: Degas the buffer by sparging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Dissolution: Allow the lyophilized fatty acyl-CoA powder to equilibrate to room temperature before opening the vial to prevent condensation. Dissolve the powder in the degassed buffer to the desired concentration.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in tightly sealed vials.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.

Visualizations

cluster_workflow Fatty Acyl-CoA Extraction Workflow Sample Tissue Sample Quench Quench Metabolism (Snap Freeze) Sample->Quench Homogenize Homogenize in Acidic Buffer (pH 4.9) Quench->Homogenize Extract Extract with Organic Solvents Homogenize->Extract Separate Phase Separation (Centrifugation) Extract->Separate Purify Purify (e.g., SPE) Separate->Purify Analyze Analyze (LC-MS) Purify->Analyze

Caption: A generalized workflow for the extraction of fatty acyl-CoAs from tissue samples.

cluster_degradation Degradation Pathways of Fatty Acyl-CoAs FattyAcylCoA Fatty Acyl-CoA Hydrolysis Hydrolysis (Water, High pH) FattyAcylCoA->Hydrolysis Enzymatic Enzymatic Degradation (Thioesterases) FattyAcylCoA->Enzymatic FFA Free Fatty Acid Hydrolysis->FFA Products CoASH CoASH Hydrolysis->CoASH Oxidation Oxidation (Oxygen) CoASSCoA CoASH Disulfide Oxidation->CoASSCoA Product Enzymatic->FFA Products Enzymatic->CoASH CoASH->Oxidation

References

"matrix effects in the analysis of lipids from biological samples"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address matrix effects in the analysis of lipids from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of lipid analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis. In lipidomics, this phenomenon compromises the accuracy, precision, and sensitivity of quantitative analysis.[1]

Q2: What are the primary causes of matrix effects in lipid analysis from biological samples?

A2: In biological samples such as plasma, serum, or tissue extracts, phospholipids (B1166683) are the most significant cause of matrix effects. Other sources include salts, proteins, endogenous metabolites, and ion-pairing agents. These components can co-elute with the target lipid analytes and interfere with the ionization process in the mass spectrometer's ion source. Phospholipids are a major contributor to matrix-induced ionization suppression because they often co-extract with analytes during sample preparation and can elute in the same timeframe as the analytes from the HPLC column.[2]

Q3: How can I determine if my lipid analysis is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring. A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[1]

  • Post-Extraction Spiking: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1] The percentage difference in the signal indicates the extent of the matrix effect.[1]

Q4: My signal intensity is lower than expected and inconsistent across replicates. Could this be a matrix effect, and what are the immediate steps I can take?

A4: Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[1] Here are some immediate troubleshooting steps:

  • Dilute the Sample: Simply diluting your sample can reduce the concentration of interfering matrix components.[1] This is a quick and effective first step, provided your analyte concentration remains above the instrument's limit of detection.

  • Optimize Chromatography: Modifying your chromatographic method to better separate your lipid analytes from interfering matrix components can significantly reduce matrix effects.[1] This could involve adjusting the gradient, changing the mobile phase, or using a different column.[1]

Q5: What is the role of an internal standard in mitigating matrix effects?

A5: An internal standard (IS) is a compound of known concentration added to a sample before analysis. The ideal internal standard is chemically similar to the analyte and experiences the same matrix effects.[1] By adding a known amount of the IS to each sample, variations in sample preparation and ionization efficiency can be normalized.[1][3] Stable isotope-labeled (SIL) internal standards are considered the gold standard for absolute quantitation as they co-elute with the analyte and are affected by the matrix in the same way.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of lipids from biological samples.

Problem 1: Significant Ion Suppression Observed

  • Symptom: Low analyte signal, poor sensitivity, and high variability between replicate injections.

  • Troubleshooting Steps:

    • Confirm Matrix Effect: Use the post-column infusion or post-extraction spiking method to confirm that ion suppression is occurring.

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Consider switching from a simple protein precipitation (PPT) to a more rigorous sample cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4] Specialized phospholipid removal SPE products, such as HybridSPE, can be particularly effective.[5]

    • Optimize Chromatography: If changing the sample preparation method is not feasible, optimize your LC method to chromatographically separate your analytes of interest from the regions of ion suppression identified in your post-column infusion experiment. This may involve adjusting the gradient profile, changing the mobile phase composition, or using a column with a different selectivity.

    • Sample Dilution: A simple, though not always possible, solution is to dilute the sample to reduce the concentration of matrix components.[6] This is only viable if the analyte concentration remains above the limit of quantitation.

Problem 2: Poor Analyte Recovery

  • Symptom: The signal of both the analyte and the internal standard is consistently low.

  • Troubleshooting Steps:

    • Evaluate Extraction Efficiency: The choice of extraction solvent and method can significantly impact the recovery of different lipid classes. For example, non-polar lipids are well-extracted with hexane, while more polar lipids require solvent systems like chloroform (B151607)/methanol (B129727) (Folch or Bligh-Dyer) or methyl-tert-butyl ether (MTBE).[7][8]

    • Optimize Extraction Protocol: Ensure that the solvent volumes, mixing times, and phase separation steps are optimized and consistently performed. For LLE, ensure the pH of the aqueous phase is adjusted to maintain the analyte in a neutral state for efficient partitioning into the organic phase.

    • Check for Analyte Degradation: Some lipids are prone to degradation. Ensure that samples are processed at low temperatures and that antioxidants are included in the extraction solvents if necessary.

    • SPE Method Development: If using SPE, ensure the cartridge type, loading conditions, wash steps, and elution solvent are appropriate for your lipids of interest. Incomplete elution is a common cause of low recovery in SPE.

Problem 3: High Coefficient of Variation (%CV) in Quality Control (QC) Samples

  • Symptom: Inconsistent results for QC samples, indicating a lack of method precision.

  • Troubleshooting Steps:

    • Review Internal Standard Performance: Ensure your internal standard is being added consistently and that its response is stable across the batch. A highly variable IS signal is a key indicator of inconsistent sample processing or matrix effects.

    • Standardize Sample Preparation: Inconsistent sample preparation is a major source of variability. Ensure all steps, from sample thawing and aliquoting to extraction and reconstitution, are performed uniformly for all samples. Automation can help improve precision.

    • Investigate Carryover: Inject a blank sample after a high-concentration sample to check for carryover, which can contribute to variability. If carryover is observed, improve the needle wash method of your autosampler and/or the column wash step in your LC gradient.[9]

    • Assess Instrument Stability: Run a series of standard injections at the beginning of your analytical run to confirm that the LC-MS system is stable.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation method is critical for minimizing matrix effects and ensuring accurate lipid analysis. Below is a summary of the performance of common techniques.

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Phospholipid Removal SPE (e.g., HybridSPE)
Phospholipid Removal Poor; significant amounts of phospholipids remain in the extract.[5]Moderate; phospholipids can co-extract with analytes.[10]Good to Excellent; dependent on sorbent and method.Excellent; specifically designed to remove >95% of phospholipids.[11]
Analyte Recovery Generally high but can be variable.[12]Good to Excellent, but can be low for very polar lipids.[13]Good to Excellent, but requires method development for optimal recovery.[14]Excellent for a wide range of analytes.[15]
Reduction in Ion Suppression Minimal.[4]Moderate.[16]Good.[14]Excellent; significant reduction in ion suppression.[15]
Throughput & Simplicity High throughput and simple procedure.[12]Lower throughput, more labor-intensive.Moderate throughput, requires method development.[12]High throughput, simple procedure similar to PPT.[15]

Experimental Protocols

Protocol 1: Folch Liquid-Liquid Extraction (LLE) of Lipids from Plasma

This method is a widely used technique for the extraction of total lipids from biological samples.[17]

  • Materials:

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Glass centrifuge tubes with PTFE-lined caps

    • Nitrogen evaporator

  • Procedure:

    • To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Add 400 µL of 0.9% NaCl solution to the tube to induce phase separation.

    • Vortex again for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.

    • Dry the collected lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Lipid Class Fractionation

This protocol allows for the separation of neutral lipids, free fatty acids, and phospholipids.[6]

  • Materials:

    • Silica-based SPE cartridge (e.g., 500 mg, 3 mL)

    • Chloroform

    • 2% Acetic acid in diethyl ether

    • Methanol

    • SPE manifold

  • Procedure:

    • Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of chloroform. Do not let the cartridge run dry.

    • Sample Loading: Dissolve the dried lipid extract (from LLE or another method) in a small volume of chloroform (e.g., 200 µL) and load it onto the conditioned SPE cartridge.

    • Elution of Neutral Lipids: Elute the neutral lipids by passing 10 mL of chloroform through the cartridge. Collect this fraction.

    • Elution of Free Fatty Acids: Elute the free fatty acids by passing 5 mL of 2% acetic acid in diethyl ether through the cartridge. Collect this fraction.

    • Elution of Phospholipids: Elute the phospholipids by passing 10 mL of methanol through the cartridge. Collect this fraction.

    • Dry down each fraction under nitrogen and reconstitute for analysis.

Protocol 3: Assessment of Matrix Effects by Post-Column Infusion

This method qualitatively identifies regions of ion suppression or enhancement in a chromatographic run.

  • Setup:

    • LC-MS system

    • Syringe pump

    • Tee-union

    • Solution of the analyte of interest at a concentration that gives a stable signal.

  • Procedure:

    • Set up the LC-MS system with the analytical column and mobile phases to be used for your assay.

    • Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a tee-union.

    • Infuse the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC mobile phase is flowing at its normal rate. This will generate a stable baseline signal for your analyte.

    • Once a stable baseline is achieved, inject a blank matrix extract (a sample prepared using the same extraction procedure as your study samples, but without the analyte).

    • Monitor the signal of the infused analyte. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement at those retention times.

Visualizations

Matrix_Effect_Causes cluster_sample Biological Sample cluster_components Matrix Components cluster_process Analytical Process cluster_effect Observed Effect Sample Plasma, Serum, Tissue PL Phospholipids Sample->PL contain Proteins Proteins Sample->Proteins contain Salts Salts Sample->Salts contain Metabolites Endogenous Metabolites Sample->Metabolites contain Coelution Co-elution with Analyte PL->Coelution can lead to Proteins->Coelution can lead to Salts->Coelution can lead to Metabolites->Coelution can lead to Ionization Electrospray Ionization (ESI) Coelution->Ionization interferes with MatrixEffect Matrix Effect (Ion Suppression/Enhancement) Ionization->MatrixEffect results in

Caption: Causes of matrix effects in lipid analysis from biological samples.

Lipid_Extraction_Workflow start Start: Biological Sample add_is Add Internal Standard start->add_is extraction Lipid Extraction add_is->extraction ppt Protein Precipitation (PPT) extraction->ppt Simple lle Liquid-Liquid Extraction (LLE) extraction->lle More Selective spe Solid-Phase Extraction (SPE) extraction->spe Most Selective drydown Dry Down Extract ppt->drydown lle->drydown spe->drydown reconstitute Reconstitute in Injection Solvent drydown->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: General experimental workflow for lipid extraction and analysis.

Troubleshooting_Matrix_Effects problem Problem: Low Signal / High Variability is_it_me Is it a Matrix Effect? problem->is_it_me assess_me Assess Matrix Effect (Post-column infusion or Post-extraction spiking) is_it_me->assess_me Yes check_other Investigate other causes: - Instrument performance - Sample degradation is_it_me->check_other No no_me No Significant Matrix Effect assess_me->no_me yes_me Matrix Effect Confirmed assess_me->yes_me solution Implement Solution yes_me->solution improve_sp Improve Sample Prep (LLE, SPE) solution->improve_sp Most Effective optimize_lc Optimize Chromatography solution->optimize_lc dilute Dilute Sample solution->dilute Quickest

Caption: Logical workflow for troubleshooting suspected matrix effects.

References

"calibration strategies for accurate quantification of acyl-CoAs"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acyl-CoA Quantification

Welcome to the technical support center for the accurate quantification of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for the sensitive and accurate quantification of acyl-CoAs?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for acyl-CoA quantification due to its high sensitivity and selectivity.[1][2][3][4] This technique, often using multiple reaction monitoring (MRM), allows for the specific detection of each acyl-CoA species by monitoring unique precursor-to-product ion transitions, which minimizes interference from complex biological matrices.[1][2][5]

Q2: My acyl-CoA samples seem to be degrading. What causes this and how can I improve their stability?

A2: Acyl-CoAs are inherently unstable and prone to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[2][6] To ensure stability, it is critical to perform all sample preparation steps as quickly as possible on ice or at 4°C.[7] Samples should be immediately snap-frozen in liquid nitrogen after collection and stored at -80°C.[8] For reconstitution before analysis, methanol (B129727) has been shown to provide the best stability.[6] If aqueous solutions are necessary, using a buffered solvent at a neutral pH, such as 50 mM ammonium (B1175870) acetate, can improve stability compared to water alone.[6]

Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode tandem mass spectrometry (MS/MS)?

A3: In positive ion mode ESI-MS/MS, acyl-CoAs exhibit a highly conserved fragmentation pattern. The most common fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety of the coenzyme A molecule.[2][5][9] This characteristic neutral loss is often used in "neutral loss scanning" experiments to identify a wide range of acyl-CoA species within a sample.[2] Another frequently observed product ion is found at m/z 428, resulting from a cleavage between the 5' diphosphates.[1][2]

Q4: How can I improve the chromatographic separation of different acyl-CoA species?

A4: Achieving good chromatographic separation is essential for accurate quantification and reducing ion suppression.[2] Reversed-phase chromatography, typically with a C8 or C18 column, is the most common approach.[10] The retention time generally increases with the length of the fatty acyl chain and decreases with the number of double bonds.[6] For short-chain acyl-CoAs, which are more hydrophilic, peak shape can be poor.[1] Using ion-pairing agents in the mobile phase or operating at a higher pH (e.g., pH 8-10.5 with ammonium hydroxide) can significantly improve peak shape, resolution, and sensitivity.[2][10][11]

Q5: What type of internal standard is best for acyl-CoA quantification?

A5: The most accurate method for quantification is stable isotope dilution, which uses stable isotope-labeled (e.g., ¹³C, ¹⁵N) versions of the analytes of interest as internal standards.[7][12][13] These standards, added at the very beginning of the sample preparation process, can correct for variability in extraction efficiency, matrix effects, and instrument response.[7] A common strategy involves generating internal standards by culturing cells in media containing labeled pantothenate ([¹³C₃¹⁵N₁]-pantothenic acid), which gets incorporated into all acyl-CoA species.[12][14] If stable isotope-labeled standards are unavailable, using a structurally similar, odd-chain acyl-CoA (like C15:0-CoA or C17:0-CoA) that is not naturally present in the sample is a viable alternative.[5][6]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Recommendation
Analyte Degradation Acyl-CoAs are unstable. Ensure samples are kept on ice throughout the extraction process and that solvents are pre-chilled.[7] Minimize the time between extraction and analysis. Store final extracts at -80°C.
Inefficient Extraction The choice of extraction solvent is critical. For a broad range of acyl-CoAs, a solvent system like 80% methanol or a mixture of acetonitrile/methanol/water can be effective.[15][16] Ensure vigorous vortexing and sufficient time for protein precipitation.
Poor Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperatures) by infusing a solution of an acyl-CoA standard.[5][10] Mobile phase composition can also affect ionization; ensure it is compatible with ESI.
Matrix Effects Co-eluting compounds from the biological matrix can suppress the ionization of your target analytes. Improve chromatographic separation to resolve analytes from interfering species.[2] The most effective way to correct for matrix effects is by using a co-eluting stable isotope-labeled internal standard for each analyte.[12][14]
Issue 2: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)
Potential Cause Troubleshooting Recommendation
Secondary Interactions The phosphate (B84403) groups on the CoA moiety can interact with the column or LC system, causing peak tailing. Using a mobile phase with an ion-pairing agent or a higher pH (e.g., pH 10.5 with ammonium hydroxide) can significantly improve peak symmetry.[11]
Column Contamination Repeated injections of biological extracts can lead to a buildup of material on the analytical column.[11] Implement a column wash step at the end of each gradient with a strong organic solvent to clean the column.[11] Consider using a guard column.
Inappropriate Reconstitution Solvent The solvent used to reconstitute the final dried extract should be compatible with the initial mobile phase conditions to ensure good peak shape for early-eluting compounds.
Issue 3: Inaccurate or Imprecise Quantification
Potential Cause Troubleshooting Recommendation
Non-Linearity Calibration curves may not be linear at very high or low concentrations. Ensure your samples fall within the linear dynamic range of the assay. Use a weighted linear regression (e.g., 1/x or 1/x²) for calibration curves to improve accuracy, especially at lower concentrations.[2]
Lack of Appropriate Internal Standard Without a proper internal standard, variations in sample prep, injection volume, and matrix effects can lead to high variability. The ideal solution is stable isotope dilution.[12] If not possible, use an odd-chain acyl-CoA and ensure its response is consistent across the analytical run.[5][6]
Poor Recovery from Sample Cleanup Solid-phase extraction (SPE) can result in the loss of certain acyl-CoA species, particularly the more hydrophilic short-chain ones.[1][2] If using SPE, validate the recovery for all analytes. Alternatively, consider a simpler protein precipitation method, such as with 5-sulfosalicylic acid (SSA), which avoids the need for SPE.[1][2]

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Selected Acyl-CoAs (Positive Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Typical Collision Energy (eV)
Acetyl-CoA810.1303.1Optimized value
Malonyl-CoA854.1347.1Optimized value
Succinyl-CoA868.1361.1Optimized value
Palmitoyl-CoA (C16:0)1006.4499.4Optimized value
Oleoyl-CoA (C18:1)1032.4525.4Optimized value
Heptadecanoyl-CoA (C17:0-IS)1020.4513.4Optimized value
Note: The product ions shown correspond to the [M - 507 + H]⁺ fragment.[1][5] Exact m/z values and collision energies must be optimized empirically on the specific instrument used.

Table 2: Reported Linearity and Limits of Quantification (LOQ)

Analyte / MethodLinear RangeLOQReference
Short-Chain Acyl-CoAs0.03 pmol to 500 pmol0.03 pmol per sample[17]
Various Acyl-CoAsNot specified2 to 133 nM[4]
Long-Chain Acyl-CoAs0.1 to 5 pmolDefined as S/N > 10[5]
Methylated Acyl-CoAsNot specified4.2 nM (VLCFA) - 16.9 nM (SCFA)[18]
LOQ is typically defined as a signal-to-noise ratio of 10.[5][9] Values can vary significantly based on the sample matrix, instrumentation, and specific methodology.

Experimental Protocols

Protocol: Acyl-CoA Extraction from Cultured Cells via SSA Precipitation

This protocol is adapted from methods that prioritize simplicity and recovery of a broad range of acyl-CoAs by avoiding solid-phase extraction.[1][2]

1. Sample Quenching and Lysis: a. Aspirate culture media from a 6-well plate of adherent cells on ice. b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA mixture or Heptadecanoyl-CoA).[2] c. Scrape the cells from the plate and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube. d. Vortex the tube vigorously for 30 seconds and incubate on ice for 10 minutes to ensure complete protein precipitation.

2. Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[2] b. Carefully transfer the clear supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube or an LC autosampler vial. Be careful not to disturb the protein pellet.

3. LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system. b. Chromatography: Use a C18 UPLC column (e.g., 2.1 x 150 mm, 1.7 µm) for separation.[10] A typical mobile phase system would be:

  • Solvent A: 15 mM Ammonium Hydroxide in Water.[10]
  • Solvent B: 15 mM Ammonium Hydroxide in Acetonitrile.[10]
  • Run a gradient from low to high percentage of Solvent B to elute acyl-CoAs based on their hydrophobicity. c. Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use MRM to detect the specific precursor → product ion transitions for each target acyl-CoA and its internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start 1. Cell Culture Plate (on ice) quench 2. Add Ice-Cold 2.5% SSA + Internal Std start->quench Quench Metabolism scrape 3. Scrape Cells & Transfer to Tube quench->scrape vortex 4. Vortex & Incubate (10 min on ice) scrape->vortex centrifuge 5. Centrifuge (16,000 x g, 10 min, 4°C) vortex->centrifuge Precipitate Protein supernatant 6. Collect Supernatant centrifuge->supernatant Separate Soluble Metabolites inject 7. Inject into LC-MS/MS System supernatant->inject lc 8. Chromatographic Separation (C18 Column) inject->lc ms 9. MS/MS Detection (MRM Mode) lc->ms data 10. Data Processing & Quantification ms->data

Caption: Experimental workflow for acyl-CoA quantification.

troubleshooting_logic start Problem: Low or No Signal q1 Is the internal standard (IS) signal also low? start->q1 c1 Problem is likely with MS or injection. q1->c1 Yes q2 Was the IS spiked before extraction? q1->q2 No (Analyte low, IS ok) s1 Check MS tuning & calibration. Confirm sample injection. c1->s1 c2 Problem is likely with sample extraction or stability. q2->c2 Yes c3 Analyte-specific issue: Matrix effects or degradation. q2->c3 No (IS spiked after) s2 Review extraction protocol. Ensure samples kept cold. Check for degradation. c2->s2 s3 Improve chromatography. Check analyte stability. Use stable-isotope IS. c3->s3

Caption: Troubleshooting logic for low signal intensity.

References

"troubleshooting guide for solid-phase extraction of lipids"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the solid-phase extraction (SPE) of lipids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users may face during lipid SPE experiments in a question-and-answer format.

Issue 1: Low or No Recovery of Lipids

Q: Why is my lipid recovery consistently low or non-existent?

A: Low lipid recovery is a common issue in SPE and can stem from several factors throughout the extraction process. The first step in troubleshooting is to determine at which stage the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE procedure (sample load, wash, and elution).[1]

Potential Causes and Solutions:

  • Improper Column Conditioning: The sorbent bed must be properly solvated to ensure effective interaction with the sample.

    • Solution: Condition the column with an appropriate solvent (e.g., methanol (B129727) or isopropanol (B130326) for reversed-phase sorbents) to activate the stationary phase. Ensure the sorbent bed does not dry out before sample loading.[2][3]

  • Incorrect Sample pH: The pH of the sample can significantly affect the retention of certain lipid classes, especially those with ionizable groups like free fatty acids and phospholipids (B1166683).

    • Solution: Adjust the sample pH to ensure the target lipids are in a neutral state for reversed-phase SPE or charged for ion-exchange SPE to enhance their affinity for the sorbent.[2][4]

  • Sample Solvent is Too Strong: If the solvent in which the sample is dissolved has a high elution strength, the lipids may not be retained on the column and will be lost during the loading step.

    • Solution: Dilute the sample in a weaker solvent to promote binding to the sorbent.[2]

  • Wash Solvent is Too Strong: A wash solvent with excessive elution strength can prematurely elute the target lipids along with the interferences.

    • Solution: Decrease the strength of the wash solvent. For example, reduce the percentage of organic solvent in an aqueous wash for reversed-phase SPE.[1][4]

  • Insufficient Elution Solvent Volume or Strength: The elution solvent may not be strong enough or used in a sufficient volume to disrupt the interactions between the lipids and the sorbent.

    • Solution: Increase the volume of the elution solvent or use a stronger solvent. For instance, a mixture of a hydrophobic solvent and methanol can be effective for eluting a broad range of lipids.[2][5] It has been shown that a 1:1 chloroform/methanol mixture can provide high recoveries.[5]

  • Column Overload: Exceeding the binding capacity of the SPE cartridge will lead to breakthrough of the analyte during sample loading.

    • Solution: Decrease the sample volume or concentration, or use a larger SPE cartridge with a higher sorbent mass.[2][4]

  • Analyte Irreversibly Bound to Sorbent: In some cases, the lipids may have a very strong, sometimes irreversible, interaction with the sorbent material.

    • Solution: If the analyte is not detected in any of the collected fractions, it is likely still bound to the column. A stronger elution solvent is required. In some cases, choosing a less retentive sorbent may be necessary.[1][6]

Issue 2: Poor Reproducibility

Q: What are the reasons for inconsistent results between my SPE replicates?

A: Poor reproducibility in SPE can be frustrating and can be caused by inconsistencies in the experimental procedure or issues with the analytical system used for analysis.[5][6][7]

Potential Causes and Solutions:

  • Inconsistent Sample Pre-treatment: Variations in sample pH adjustment, dilution, or filtration can lead to variable results.

    • Solution: Ensure all samples are treated identically before loading onto the SPE cartridge.

  • Variable Flow Rates: Inconsistent flow rates during sample loading, washing, and elution can affect the interaction time between the sample/solvents and the sorbent, leading to variability in recovery.

    • Solution: Use a vacuum manifold or a positive pressure manifold to maintain a consistent and controlled flow rate for all samples. A typical flow rate is around 1 mL/min.[4]

  • Column Drying Out: Allowing the sorbent bed to dry out between conditioning, loading, and washing steps can lead to channeling and inconsistent results.

    • Solution: Do not let the sorbent bed dry out at any point before the final elution step, unless the protocol specifically requires a drying step.[4]

  • Sample Matrix Effects: The presence of interfering substances in the sample matrix can affect the retention and elution of the target lipids.

    • Solution: Optimize the wash step to effectively remove interferences without eluting the analytes. Alternatively, a different sorbent with higher selectivity may be required.[5][7]

  • Analytical System Variability: Issues with the analytical instrument, such as the autosampler or detector, can be mistaken for SPE problems.

    • Solution: Verify the performance of your analytical system by injecting known standards to check for reproducibility and carryover before troubleshooting the SPE method.[5][6][7]

Issue 3: Sample Contamination

Q: My final lipid extract contains impurities. How can I improve the purity?

A: The presence of contaminants in the final eluate indicates that the SPE method is not effectively separating the target lipids from other matrix components.[4][5][7]

Potential Causes and Solutions:

  • Ineffective Wash Step: The wash solvent may not be strong enough to remove all interferences.

    • Solution: Increase the strength of the wash solvent gradually to find the optimal composition that removes the maximum amount of interferences without eluting the target lipids.[4][5][7]

  • Co-elution of Interferences: The elution solvent may be too strong, causing both the lipids and impurities to be eluted together.

    • Solution: Use a more selective elution solvent or a step-wise elution with solvents of increasing strength to fractionate the lipids from the interferences.

  • Leachables from SPE Cartridge: The plastic components of the SPE cartridge or the sorbent itself can sometimes be a source of contamination.

    • Solution: Pre-wash the cartridge with the elution solvent before conditioning to remove any potential leachables.[4]

  • Cross-Contamination: Reusing SPE cartridges or improper handling can lead to cross-contamination between samples.

    • Solution: Use SPE cartridges for single use only to avoid cross-contamination.[4]

Data Presentation

Table 1: General Guidelines for Sorbent Selection and Elution Solvents for Different Lipid Classes

Lipid ClassCommon SPE SorbentTypical Elution Solvent(s)
Neutral Lipids (e.g., Triacylglycerols, Cholesterol Esters)Silica (B1680970), C18Hexane (B92381)/Diethyl Ether, Chloroform
Free Fatty Acids Aminopropyl, SAX (Strong Anion Exchange)Diethyl Ether with 2% Acetic Acid
Phospholipids (e.g., Phosphatidylcholine, Phosphatidylethanolamine)Silica, Diol, AminopropylMethanol, Chloroform/Methanol mixtures
Glycolipids SilicaAcetone/Methanol
Total Lipids C18, Polymeric Sorbents (e.g., HLB)Chloroform/Methanol (1:1, v/v)

Table 2: Recommended Sorbent Mass to Sample Volume Ratio for Lipid Extraction from Biological Fluids

Sorbent TypeSorbent MassPlasma/Serum Sample VolumeUrine Sample Volume
Polymeric 30 mg250 µL1 mL
60 mg500 µL2 mL
100 mg1 mL4 mL
Silica-based 50 mg250 µL500 µL
100 mg500 µL1 mL
200 mg1 mL2 mL
This table provides general recommendations. The optimal ratio may vary depending on the specific lipid concentration and matrix complexity. It is advisable to start with these guidelines and optimize the method for your specific application.[1]

Experimental Protocols

Protocol 1: Extraction of Total Lipids from Plasma

This protocol outlines a general procedure for the extraction of total lipids from a plasma sample using a reversed-phase (C18) SPE cartridge.

Materials:

  • C18 SPE Cartridge (e.g., 100 mg, 1 mL)

  • Plasma Sample

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Chloroform/Methanol (1:1, v/v)

  • Vacuum or Positive Pressure Manifold

  • Collection Tubes

Methodology:

  • Column Conditioning:

    • Pass 2 mL of methanol through the C18 cartridge.

    • Pass 2 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Pre-treat the plasma sample by diluting it 1:1 with water.

    • Load 1 mL of the diluted plasma onto the conditioned cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Pass 2 mL of water through the cartridge to remove polar interferences.

    • Pass 2 mL of 5% methanol in water to remove less polar interferences.

  • Drying (Optional but Recommended):

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the total lipids by passing 2 mL of chloroform/methanol (1:1, v/v) through the cartridge.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for downstream analysis.

Protocol 2: Fractionation of Neutral and Polar Lipids from a Cell Homogenate

This protocol describes the separation of neutral and polar lipid fractions from a cell homogenate using a silica-based SPE cartridge.

Materials:

  • Silica SPE Cartridge (e.g., 500 mg, 3 mL)

  • Cell Homogenate (in a non-polar solvent like hexane or chloroform)

  • Hexane (HPLC grade)

  • Diethyl Ether (HPLC grade)

  • Methanol (HPLC grade)

  • Vacuum or Positive Pressure Manifold

  • Collection Tubes

Methodology:

  • Column Conditioning:

    • Pass 5 mL of hexane through the silica cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Ensure the cell homogenate is in a non-polar solvent. If necessary, perform a solvent exchange.

    • Load the sample onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.

  • Elution of Neutral Lipids:

    • Place a clean collection tube under the cartridge.

    • Elute the neutral lipids by passing 5 mL of hexane/diethyl ether (9:1, v/v) through the cartridge.

  • Elution of Polar Lipids:

    • Place a second clean collection tube under the cartridge.

    • Elute the polar lipids (including phospholipids and glycolipids) by passing 5 mL of methanol through the cartridge.

  • Post-Elution:

    • Evaporate each fraction to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extracts in an appropriate solvent for further analysis.

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis Sample Biological Sample (Plasma, Tissue, Cells) Pretreatment Sample Pre-treatment (Homogenization, Dilution, pH Adjustment) Sample->Pretreatment Condition 1. Column Conditioning Pretreatment->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing Load->Wash Load->Waste1 Unretained Components Elute 4. Elution Wash->Elute Wash->Waste2 Interferences Analysis Lipid Analysis (LC-MS, GC-MS) Elute->Analysis

Caption: A generalized workflow for solid-phase extraction of lipids.

Troubleshooting_SPE cluster_low_recovery Low Recovery Analysis cluster_solutions_lr Solutions cluster_reproducibility Reproducibility Checks cluster_solutions_rep Solutions cluster_contamination Contamination Sources cluster_solutions_cont Solutions Start Start Troubleshooting LowRecovery Problem: Low Lipid Recovery Start->LowRecovery PoorReproducibility Problem: Poor Reproducibility Start->PoorReproducibility Contamination Problem: Sample Contamination Start->Contamination CheckFractions Analyze Load, Wash, & Elution Fractions LowRecovery->CheckFractions CheckFlowRate Consistent Flow Rate? PoorReproducibility->CheckFlowRate CheckWash Wash Step Effective? Contamination->CheckWash AnalyteInLoad Analyte in Loading Fraction? CheckFractions->AnalyteInLoad AnalyteInWash Analyte in Wash Fraction? AnalyteInLoad->AnalyteInWash Sol_Load Weaker Sample Solvent Check pH Increase Sorbent Mass AnalyteInLoad->Sol_Load Yes AnalyteNotEluted Analyte Not Eluted? AnalyteInWash->AnalyteNotEluted Sol_Wash Weaker Wash Solvent AnalyteInWash->Sol_Wash Yes Sol_Elute Stronger/More Elution Solvent AnalyteNotEluted->Sol_Elute Yes CheckProcedure Consistent Procedure? (e.g., no column drying) CheckFlowRate->CheckProcedure Sol_Flow Use Automated Manifold CheckFlowRate->Sol_Flow No CheckSystem Analytical System OK? CheckProcedure->CheckSystem Sol_Proc Standardize Protocol CheckProcedure->Sol_Proc No Sol_Sys Calibrate/Service Instrument CheckSystem->Sol_Sys No CheckElution Co-elution of Interferences? CheckWash->CheckElution Sol_Wash2 Optimize Wash Solvent CheckWash->Sol_Wash2 No CheckBlanks Contaminants in Blanks? CheckElution->CheckBlanks Sol_Elute2 Optimize Elution Solvent (Step Gradient) CheckElution->Sol_Elute2 Yes Sol_Blanks Pre-wash Cartridge Use Single-Use Cartridges CheckBlanks->Sol_Blanks Yes

Caption: A troubleshooting decision tree for solid-phase extraction of lipids.

References

"reducing background noise in fluorescent assays for acyl-CoAs"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in fluorescent assays for acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background fluorescence in my acyl-CoA assay?

High background fluorescence can originate from several sources, broadly categorized as instrument-related, reagent-related, and sample-related. Common culprits include:

  • Autofluorescence: Endogenous fluorescent molecules within the sample (e.g., NADH, FAD) can contribute to the background signal.[1]

  • Contaminated Reagents: Impurities in buffers, solvents, or enzyme preparations can be a significant source of background noise.[2]

  • Non-specific Binding: The fluorescent probe or antibodies used in the assay may bind to off-target molecules or surfaces.[3][4]

  • Assay Plate Material: The type of microplate used can greatly affect background fluorescence. Polystyrene plates, for example, can be a source of unwanted signal.

  • Probe Concentration: Using an excessively high concentration of the fluorescent probe can lead to increased background.[1]

  • Light Exposure: Some fluorescent probes are sensitive to light and can become oxidized, leading to increased background fluorescence.[1]

Q2: How can I determine if my sample itself is the source of the high background?

To identify if your sample is the source of autofluorescence, it is crucial to run proper controls. Prepare a "sample blank" well that contains your sample but omits the fluorescent probe or a key enzyme in the reaction mix. If this well exhibits high fluorescence, it indicates that your sample is autofluorescent.[5]

Q3: Can the type of microplate I use affect my results?

Absolutely. For fluorescence assays, it is highly recommended to use black plates with clear bottoms. Black plates minimize well-to-well crosstalk and reduce background fluorescence from scattered light.[2]

Q4: My background signal is high even in my blank (no sample) wells. What should I investigate?

High background in blank wells typically points to issues with the assay reagents or buffer. This can be caused by:

  • Contaminated Assay Buffer: The buffer itself may contain fluorescent impurities.

  • Spontaneous Probe Degradation: The fluorescent probe may be unstable and degrading over time. Always prepare fresh working solutions of the probe immediately before use.[1]

  • Light-Induced Probe Oxidation: Ensure that the probe and all assay components are protected from light during preparation and incubation.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to high background noise in fluorescent acyl-CoA assays.

Problem 1: High Background in All Wells (Including Blanks)
Possible Cause Suggested Solution
Contaminated Reagents/Buffer 1. Prepare fresh assay buffer using high-purity water and reagents.2. Test individual reagent components for fluorescence.3. Consider filtering the assay buffer.
Probe Instability/Degradation 1. Prepare fresh probe dilutions for each experiment. Do not store diluted probe solutions.[1]2. Protect the probe stock and working solutions from light at all times.[1]
Inappropriate Assay Plate 1. Switch to black-walled, clear-bottom microplates specifically designed for fluorescence assays.
Incorrect Instrument Settings 1. Optimize the gain settings on your plate reader. High gain can amplify background noise.2. Ensure the correct excitation and emission filters for your fluorophore are in use.
Problem 2: High Background in Sample Wells Only
Possible Cause Suggested Solution
Sample Autofluorescence 1. Include a "sample blank" control (sample without the fluorescent probe) to quantify the level of autofluorescence.2. If autofluorescence is high, consider sample purification methods like Solid-Phase Extraction (SPE).
Excessive Probe/Antibody Concentration 1. Perform a titration experiment to determine the optimal concentration of your fluorescent probe or antibody. The goal is to find the lowest concentration that provides a robust signal without significantly increasing the background.[1][3]
Non-specific Binding of Probe/Antibody 1. Increase the number of wash steps after probe/antibody incubation to remove unbound molecules.2. Include a blocking agent (e.g., BSA) in your assay buffer to reduce non-specific binding, but be aware that some carrier proteins can bind certain fluorophores.[6]
Precipitate in Sample 1. Centrifuge your samples after preparation to pellet any precipitates that could scatter light and increase background.

Data Summary Tables

Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis

Method Principle Typical Recovery (%) Effect on Background Reference
Protein Precipitation (TCA/PCA) Acid precipitation of proteins to release small molecules.Varies by acyl-CoA chain length.Can result in high sample background fluorescence.[7][8]
Methanol Extraction Organic solvent extraction.Can be lower for some acyl-CoAs compared to acid extraction.May produce high sample background fluorescence.[7][8]
Solid-Phase Extraction (SPE) Chromatographic separation based on affinity.83-90%Significantly reduces sample background fluorescence.

Table 2: General Recommendations for Reagent Concentrations

Reagent Starting Concentration Range Optimization Notes
Fluorescent Probe 1-10 µM (assay-dependent)Titrate to find the lowest concentration with the best signal-to-noise ratio.[1]
Primary Antibody ~1 µg/mLPerform a titration to determine the optimal concentration.[2]
Secondary Antibody 1-10 µg/mLTitrate to find the optimal dilution for your specific primary antibody and assay.[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is adapted from methods designed to purify acyl-CoAs from tissue samples, which can significantly reduce background fluorescence from the sample matrix.

Materials:

  • Frozen tissue (~50-100 mg)

  • Homogenization Buffer (e.g., 100 mM Potassium Phosphate, pH 4.9)

  • Acetonitrile and 2-Propanol

  • 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE columns

  • Wash Solution (e.g., Acetonitrile/Isopropanol/Water/Acetic Acid)

  • Elution Solution (e.g., Methanol/250 mM Ammonium Formate)

Procedure:

  • Homogenization: Homogenize the frozen tissue on ice in a pre-chilled glass homogenizer with ice-cold Homogenization Buffer. Add 2-Propanol and homogenize again.[9]

  • Extraction: Transfer the homogenate to a centrifuge tube, add Acetonitrile, and vortex vigorously.[9]

  • Centrifugation: Centrifuge at approximately 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[9]

  • Collect Supernatant: Carefully collect the supernatant which contains the acyl-CoAs.[9]

  • SPE Column Conditioning: Condition the SPE column by passing the Wash Solution through it.[9]

  • Sample Loading: Load the supernatant onto the conditioned SPE column.[9]

  • Washing: Wash the column with the Wash Solution to remove unbound impurities.[9]

  • Elution: Elute the acyl-CoAs from the column using the Elution Solution.[9]

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.[9]

  • Reconstitution: Reconstitute the dried acyl-CoAs in a suitable solvent for your fluorescent assay.[9]

Protocol 2: Titration of a Fluorescently-Labeled Antibody

This protocol provides a general guideline for optimizing the concentration of a fluorescently-labeled antibody to maximize the signal-to-noise ratio.

Procedure:

  • Prepare a Dilution Series: Based on the manufacturer's recommendation (if available), prepare a serial dilution of your fluorescently-labeled antibody. A good starting point is a series of 4 to 8 dilutions.[3]

  • Prepare Samples: Prepare replicate samples (e.g., cells in a microplate) for each antibody concentration, including a negative control (no antibody) and a positive control (if available).

  • Incubation: Add the different concentrations of the antibody to the respective samples and incubate according to your standard protocol (e.g., 1-2 hours at room temperature, protected from light).[2]

  • Washing: Wash the samples thoroughly to remove any unbound antibody.

  • Fluorescence Measurement: Read the fluorescence intensity of all samples on a plate reader using the appropriate excitation and emission wavelengths.

  • Data Analysis: For each antibody concentration, calculate the signal-to-noise ratio (Signal of positive sample / Signal of negative control). Plot the signal-to-noise ratio against the antibody concentration to determine the optimal concentration that gives the highest ratio.

Visual Guides

experimental_workflow Figure 1: Experimental Workflow for Reducing Background Noise cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis sample_prep Sample Preparation (e.g., SPE) controls Include Proper Controls (Blanks, Sample Blanks) sample_prep->controls reagent_prep Prepare Fresh Reagents (Protect from Light) reagent_prep->controls plate_select Select Black Microplate plate_select->controls incubation Incubation (Optimized Time) controls->incubation washing Thorough Washing Steps incubation->washing plate_reader Fluorescence Reading (Optimized Gain) washing->plate_reader data_analysis Data Analysis (Subtract Background) plate_reader->data_analysis

Caption: Workflow for minimizing background noise in fluorescent acyl-CoA assays.

Caption: Decision tree for troubleshooting high background fluorescence.

References

"optimization of collision energy for fragmentation of acyl-CoAs"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of collision energy for the fragmentation of acyl-Coenzyme As (acyl-CoAs) in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns of acyl-CoAs in positive ion mode mass spectrometry?

A1: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs exhibit highly predictable fragmentation. The two most prominent fragmentation patterns are:

  • A neutral loss of 507.3 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) (3'-pADP) moiety. This is often the most abundant fragmentation pathway and is frequently used for developing Multiple Reaction Monitoring (MRM) assays.[1][2][3]

  • A fragment ion at approximately m/z 428.037, representing the CoA moiety (adenosine 3',5'-diphosphate).[1][4][5]

Q2: How does the fragmentation of acyl-dephospho-CoAs differ from acyl-CoAs?

A2: Acyl-dephospho-CoAs lack the 3'-phosphate group. Consequently, their fragmentation pattern is similar to acyl-CoAs but with a neutral loss of 427 Da instead of 507 Da.[1]

Q3: Is there a single optimal collision energy for all acyl-CoAs?

A3: No, the optimal collision energy (CE) is not universal. It is dependent on several factors, including the specific acyl-CoA species (e.g., chain length and degree of saturation), the charge state of the precursor ion, and the type of mass spectrometer and collision cell being used.[6][7][8] Therefore, CE should be optimized for each specific analyte and instrument.

Q4: What are common challenges encountered during the analysis of acyl-CoAs by LC-MS/MS?

A4: Researchers often face the following challenges:

  • Analyte Stability: Acyl-CoAs are susceptible to degradation, particularly due to temperature and pH fluctuations.[9]

  • Chromatographic Peak Tailing: The phosphate (B84403) groups in the CoA moiety can interact with the metal surfaces of the LC system, leading to poor peak shape.[10]

  • Co-elution of Isomers: Differentiating between acyl-CoA isomers (e.g., branched-chain vs. linear-chain) can be difficult as they may have identical fragmentation patterns.[9]

  • Matrix Effects: Components of the biological sample matrix can interfere with the ionization of acyl-CoAs, leading to ion suppression and affecting quantification.[9]

  • Wide Range of Polarity: The diverse physicochemical properties of different acyl-CoA species make it challenging to develop a single chromatographic method for their simultaneous analysis.[11]

Troubleshooting Guides

Issue 1: Low or no signal for the characteristic neutral loss of 507 Da.

  • Possible Cause: The collision energy is not optimized.

  • Troubleshooting Step: Perform a collision energy optimization experiment for the specific acyl-CoA of interest. This involves infusing a standard of the analyte and acquiring MS/MS spectra at varying collision energies to determine the value that yields the highest intensity for the desired fragment.[12][13][14]

  • Possible Cause: The incorrect precursor ion is being isolated.

  • Troubleshooting Step: Verify the m/z of the precursor ion for the specific acyl-CoA. Ensure that the isolation window in your MS method is appropriate for your instrument's resolution.

  • Possible Cause: In-source fragmentation is occurring.

  • Troubleshooting Step: Reduce the source fragmentation parameters (e.g., cone voltage or fragmentor voltage) to minimize premature fragmentation of the precursor ion before it enters the collision cell.

Issue 2: Poor chromatographic peak shape (e.g., significant tailing).

  • Possible Cause: Interaction of the phosphate groups with the analytical column or LC system.

  • Troubleshooting Step:

    • Use a column with a stationary phase designed to minimize these interactions, such as those with zwitterionic properties.[10]

    • Incorporate an ion-pairing agent into the mobile phase, although this may require method re-optimization.

    • Ensure proper passivation of the LC system to minimize exposed metal surfaces.

  • Possible Cause: Inappropriate mobile phase composition.

  • Troubleshooting Step: Adjust the mobile phase pH and buffer concentration. Ammonium acetate (B1210297) is a commonly used buffer that can improve peak shape.[10]

Issue 3: Inconsistent quantification results.

  • Possible Cause: Ion suppression from the sample matrix.

  • Troubleshooting Step:

    • Improve sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) can be an effective cleanup step.[4]

    • Use stable isotope-labeled internal standards for each analyte to compensate for matrix effects and variations in extraction recovery.

    • Modify the chromatographic gradient to separate the analytes of interest from co-eluting matrix components.

  • Possible Cause: Degradation of acyl-CoA standards or samples.

  • Troubleshooting Step: Prepare standards fresh and store them, along with samples, at -80°C as dry pellets to minimize degradation.[15] Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Example Collision Energy Values for Acyl-CoA Analysis

Acyl-CoA SpeciesInstrument TypeCollision TypeCollision EnergyPrecursor Ion (m/z)Product Ion (m/z)Reference
C16:0-CoATriple QuadrupoleCIDOptimized per transition1006.4499.4[16]
Various Acyl-CoAsQ-ExactiveHCD35%VariesNeutral Loss of 507[15]
Acetyl-CoANot SpecifiedNot SpecifiedNot Specified810.1303[4]
C18:1-CoANot SpecifiedNot SpecifiedNot Specified1032555[3]
C18:2-CoANot SpecifiedNot SpecifiedNot Specified1030553[3]

Note: The optimal collision energy is highly instrument-specific and should be determined empirically in your laboratory.

Experimental Protocols

Protocol: Optimization of Collision Energy for an Acyl-CoA Standard

This protocol outlines a general procedure for determining the optimal collision energy for a specific acyl-CoA using a triple quadrupole mass spectrometer.

  • Standard Preparation: Prepare a stock solution of the acyl-CoA standard (e.g., 1 mM) in a suitable solvent such as a methanol/water mixture. Further dilute the stock solution to a working concentration (e.g., 1 µM) in the initial mobile phase conditions of your LC method.[16]

  • Direct Infusion Setup:

    • Set up a direct infusion of the working standard solution into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Alternatively, use a flow injection analysis (FIA) setup where the standard is injected into a continuous flow of mobile phase.

  • MS Parameter Setup:

    • Set the mass spectrometer to positive electrospray ionization mode.

    • Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve a stable and robust signal for the precursor ion of the acyl-CoA.

    • Create an MS/MS method where the precursor ion of the acyl-CoA is selected in the first quadrupole (Q1).

  • Collision Energy Ramp:

    • Set the third quadrupole (Q3) to monitor the expected product ion (e.g., the fragment resulting from the neutral loss of 507 Da).

    • Program the instrument to acquire data over a range of collision energy values (e.g., from 5 eV to 70 eV in 2-5 eV increments).

  • Data Analysis:

    • Plot the intensity of the product ion as a function of the collision energy.

    • The collision energy value that produces the maximum product ion intensity is the optimal collision energy for that specific precursor-to-product ion transition.[12][14]

  • Method Implementation:

    • Incorporate the determined optimal collision energy into your final LC-MS/MS acquisition method for the analysis of your samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_infusion Infusion & MS Setup cluster_optimization Optimization cluster_analysis Analysis & Implementation prep_standard Prepare Acyl-CoA Standard direct_infusion Direct Infusion / FIA prep_standard->direct_infusion optimize_source Optimize Source Parameters direct_infusion->optimize_source select_precursor Select Precursor Ion (Q1) optimize_source->select_precursor ce_ramp Ramp Collision Energy select_precursor->ce_ramp monitor_product Monitor Product Ion (Q3) ce_ramp->monitor_product plot_intensity Plot Intensity vs. CE monitor_product->plot_intensity determine_optimal_ce Determine Optimal CE plot_intensity->determine_optimal_ce implement_method Implement in LC-MS/MS Method determine_optimal_ce->implement_method

Caption: Workflow for optimizing collision energy for acyl-CoA fragmentation.

fragmentation_pathway cluster_fragments Collision-Induced Dissociation (CID) acyl_coa Acyl-CoA Precursor Ion [M+H]+ neutral_loss Product Ion [M+H-507.3]+ acyl_coa->neutral_loss Neutral Loss of 507.3 Da (3'-pADP) coa_fragment CoA Fragment [m/z 428.037] acyl_coa->coa_fragment Fragmentation

Caption: Major fragmentation pathways of acyl-CoAs in positive ion mode MS/MS.

References

Technical Support Center: Ensuring Reproducible Lipidomics Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reproducible lipidomics experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring the quality and consistency of their lipidomics data.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your lipidomics experiments.

Issue: High Variability Between Replicate Injections

  • Possible Cause 1: System Instability. The performance of the liquid chromatography-mass spectrometry (LC-MS) system can drift over time.

    • Solution: Perform a system suitability test (SST) before running your sample batch.[1][2] This involves injecting a standard mixture to assess key performance characteristics. Monitor for consistent retention times, peak shapes, and signal intensities of internal standards throughout the analytical run.[3][4] Regular instrument calibration is also crucial for maintaining mass accuracy.[3]

  • Possible Cause 2: Sample Carryover. Residual analytes from a previous injection can carry over into the next, leading to artificially high signals in subsequent runs.

    • Solution: Implement rigorous wash steps between sample injections. Injecting blank solvent samples periodically throughout the sample queue can help assess and monitor for carryover.[4][5]

  • Possible Cause 3: Inconsistent Sample Preparation. Variability in the extraction and processing of samples can introduce significant differences.

    • Solution: Standardize your sample preparation protocol and ensure it is followed consistently for all samples.[6] This includes precise measurements of sample volumes, solvent additions, and incubation times. The addition of internal standards before the extraction process is critical to control for variability during sample preparation.[6][7][8]

Issue: Poor Chromatographic Peak Shape

Poor peak shape, such as tailing or fronting, can negatively impact peak integration and quantification accuracy.

  • Possible Cause 1: Column Degradation. Over time and with numerous injections, the performance of the chromatographic column can degrade.

    • Solution: Regularly inspect your column's performance using standard mixtures. If peak shape deteriorates, consider flushing the column, reversing its direction (if permissible by the manufacturer), or replacing it.

  • Possible Cause 2: Inappropriate Mobile Phase. The composition of the mobile phase is critical for achieving good separation and peak shape.

    • Solution: Ensure the mobile phase is correctly prepared and degassed. The pH and organic solvent composition should be optimized for the lipid classes you are analyzing. For reversed-phase chromatography of lipids, common mobile phase modifiers include ammonium (B1175870) formate (B1220265) or acetate.[5][6]

  • Possible Cause 3: Sample Overload. Injecting too much sample onto the column can lead to peak distortion.

    • Solution: Prepare a dilution series of a quality control (QC) sample to determine the optimal injection volume and concentration that falls within the linear dynamic range of the instrument.[5][9]

Issue: Inconsistent Lipid Identification Across Software Platforms

Different data analysis software can sometimes yield conflicting lipid identifications from the same raw data, posing a challenge for data interpretation and reproducibility.[10][11]

  • Possible Cause 1: Different Identification Algorithms and Databases. Software platforms utilize distinct algorithms and may reference different lipid databases for annotation.[10][11]

    • Solution: Be aware of the underlying databases and algorithms used by your software. When possible, use multiple software for cross-validation of critical findings. Manually curate and inspect the MS/MS spectra of key identified lipids to confirm their structural assignment.[10]

  • Possible Cause 2: Reliance on MS1 Data Alone. Relying solely on accurate mass from MS1 scans for identification can be ambiguous, as multiple lipids can have the same elemental composition (isobars).

    • Solution: Prioritize identifications that are supported by MS/MS fragmentation data.[12][13] The fragmentation pattern provides crucial structural information that can help to differentiate between lipid species.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: How can I minimize lipid degradation during sample collection and storage?

    • A1: To prevent enzymatic and chemical degradation, samples should be processed quickly after collection.[14] Tissues should be flash-frozen in liquid nitrogen immediately, and biofluids should be either processed promptly or stored at -80°C.[8][15] Using antioxidants like butylated hydroxytoluene (BHT) in the extraction solvent can help prevent lipid oxidation.[14][16] It is also crucial to avoid repeated freeze-thaw cycles.[16]

  • Q2: What is the purpose of including internal standards in my samples?

    • A2: Internal standards (IS) are essential for accurate and reproducible quantification in lipidomics.[6] They are compounds with similar chemical properties to the analytes of interest but are isotopically labeled or have a unique structure (e.g., odd-chain fatty acids) that allows them to be distinguished by the mass spectrometer.[6] By adding a known amount of IS to each sample before extraction, you can correct for variations in sample handling, extraction efficiency, and instrument response.[6][7][8][17]

Data Acquisition

  • Q3: What are Quality Control (QC) samples and how should I use them?

    • A3: QC samples are crucial for monitoring the stability and performance of your analytical system throughout the entire experimental run.[7][9] A pooled QC sample, created by combining a small aliquot from each study sample, is representative of the entire sample set.[7][9] These QC samples should be injected at regular intervals (e.g., every 10-20 samples) throughout the analytical batch.[4][5] Analyzing the data from these QC samples allows you to assess the reproducibility of your measurements and correct for signal drift.[9][18]

  • Q4: How can I detect and correct for batch effects in my data?

    • A4: Batch effects are systematic variations between different analytical batches that can be caused by changes in instrument performance, reagent lots, or other experimental conditions.[19][20] These effects can obscure true biological differences. Including pooled QC samples in each batch is a primary way to detect and correct for these variations.[21] Several computational algorithms, such as Locally Estimated Scatterplot Smoothing (LOESS) and others, can be used to normalize the data and minimize the impact of batch effects.[19][21]

Data Analysis

  • Q5: What are some common pitfalls in lipidomics data processing?

    • A5: Common challenges in data processing include background noise, inconsistent peak picking and alignment, and the presence of missing values.[3][15][22] It is important to use appropriate software and algorithms for noise reduction, data normalization, and peak alignment.[3] For missing values, various imputation methods can be applied, but their suitability depends on the nature of the missing data (e.g., missing completely at random vs. below the limit of detection).[22]

  • Q6: How do I ensure the confident identification of lipids?

    • A6: Confident lipid identification relies on multiple lines of evidence. High mass accuracy from the mass spectrometer is fundamental.[3] However, for unambiguous identification, this should be combined with matching the fragmentation pattern (MS/MS spectrum) to a reference library or a theoretical fragmentation pattern.[12][23] Retention time matching with authentic standards, when available, provides the highest level of confidence.[13]

Quantitative Data Summary

Table 1: Commonly Used Internal Standards for Major Lipid Classes

Lipid ClassInternal Standard ExampleTypical Concentration Range
Phosphatidylcholines (PC)PC(15:0/18:1(d7))10-100 µM
Phosphatidylethanolamines (PE)PE(15:0/18:1(d7))10-100 µM
Triacylglycerols (TG)TG(17:0/17:1/17:0(d5))20-200 µM
Ceramides (Cer)Cer(d18:1/17:0)1-10 µM
Cholesterol Esters (CE)CE(17:0(d7))5-50 µM

Note: Optimal concentrations may vary depending on the sample type and instrument sensitivity.

Table 2: Acceptance Criteria for System Suitability Tests (SST)

ParameterAcceptance Criterion
Retention Time (RT) Shift< 2% RSD (Relative Standard Deviation)
Peak Area / Intensity< 15% RSD for major peaks
Peak Asymmetry0.8 - 1.5
Mass Accuracy< 5 ppm

Experimental Protocols

Protocol 1: System Suitability Test (SST)

  • Prepare a Standard Mixture: Create a solution containing a mix of representative lipid standards from different classes at known concentrations.

  • Equilibrate the System: Before injecting the SST sample, run the mobile phase through the LC-MS system until a stable baseline is achieved.

  • Inject the SST Sample: Perform multiple (e.g., 3-5) injections of the SST mixture at the beginning of the analytical run.

  • Analyze the Data: Evaluate the retention time, peak area/intensity, peak shape, and mass accuracy for each standard.

  • Assess Performance: Compare the results against the pre-defined acceptance criteria (see Table 2). If the criteria are not met, troubleshoot the system before proceeding with sample analysis.[1][2]

Protocol 2: Pooled Quality Control (QC) Sample Preparation and Use

  • Sample Pooling: After preparing all individual biological samples for analysis, combine a small, equal aliquot (e.g., 10-20 µL) from each sample into a single tube.

  • Thorough Mixing: Vortex the pooled sample thoroughly to ensure homogeneity.

  • Aliquoting: Dispense the pooled QC sample into multiple vials, equivalent to the number of QC injections needed for the entire analytical run.

  • Storage: Store the QC aliquots under the same conditions as the individual samples (e.g., -80°C).

  • Injection Strategy: Inject a QC sample at the beginning of the sequence to condition the system, and then at regular intervals (e.g., every 10-20 samples) and at the end of the analytical run.[4][5]

Visualizations

Lipidomics_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical SampleCollection Sample Collection (Flash Freeze) Storage Sample Storage (-80°C) SampleCollection->Storage Extraction Lipid Extraction (+ Internal Standards) Storage->Extraction LCMS_Analysis LC-MS Analysis (with periodic QC injections) Extraction->LCMS_Analysis DataProcessing Data Processing (Peak Picking, Alignment) LCMS_Analysis->DataProcessing Normalization Data Normalization (Batch Correction) DataProcessing->Normalization LipidID Lipid Identification (MS/MS Confirmation) Normalization->LipidID StatisticalAnalysis Statistical Analysis LipidID->StatisticalAnalysis

Caption: Overview of a typical quality-controlled lipidomics workflow.

Troubleshooting_Variability cluster_causes Potential Causes cluster_solutions Solutions HighVariability High Variability in Replicates SystemInstability System Instability HighVariability->SystemInstability Carryover Sample Carryover HighVariability->Carryover PrepInconsistency Sample Prep Inconsistency HighVariability->PrepInconsistency SST System Suitability Test (SST) SystemInstability->SST Check Blanks Inject Blanks Carryover->Blanks Implement StandardizedProtocol Standardize Protocol PrepInconsistency->StandardizedProtocol Enforce

Caption: Logical workflow for troubleshooting high replicate variability.

References

Technical Support Center: Fatty Acid Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the derivatization of fatty acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during fatty acid derivatization.

Issue 1: Incomplete or Low Derivatization Yield

Symptoms:

  • Low peak areas for fatty acid derivatives in the chromatogram.

  • Presence of broad, tailing peaks corresponding to underivatized fatty acids.[1]

  • Poor recovery of internal standards.

  • Inconsistent results between replicate samples.[2]

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Presence of Water Moisture is a critical inhibitor of both esterification and silylation reactions. [1] • Ensure samples are completely dry before adding derivatization reagents. Lyophilization or drying under a stream of nitrogen are effective methods.[1] • Use anhydrous solvents and reagents. Store reagents in a desiccator and handle them in a dry environment. • For acid-catalyzed esterification, a water scavenger like 2,2-dimethoxypropane (B42991) can be added.
Insufficient Reagent • Ensure a sufficient molar excess of the derivatization reagent is used. A common starting point is a 10x molar excess.[1] • If you suspect your sample has a high fatty acid content, try increasing the amount of reagent.
Suboptimal Reaction Conditions Temperature: Reaction temperatures that are too low can lead to slow and incomplete reactions. Conversely, excessively high temperatures can cause degradation of polyunsaturated fatty acids (PUFAs).[3] Optimize the temperature for your specific analytes and method. For example, BF3-methanol esterification is often performed at 50-60°C.[1] • Time: Reaction times may be insufficient. To determine the optimal time, analyze aliquots at different time points until the peak area of the derivative no longer increases.
Poor Sample Matrix Compatibility Presence of Salts: Fatty acid salts are non-volatile and can hinder the derivatization of free fatty acids.[2] If salts are present, consider an acidification step to convert them to free fatty acids before derivatization. • Complex Lipids: For total fatty acid analysis from complex lipids (e.g., triglycerides, phospholipids), a hydrolysis (saponification) step with NaOH or KOH in methanol (B129727) is required before the esterification of the resulting free fatty acids.[4][5]
Degraded Reagents • Use high-quality derivatization reagents from reputable suppliers. • Store reagents according to the manufacturer's instructions, as some are susceptible to degradation over time. For example, sodium methoxide (B1231860) solutions can deteriorate by reacting with atmospheric carbon dioxide.[6]

Troubleshooting Workflow for Incomplete Derivatization

start Start: Low/Incomplete Derivatization check_water Check for Moisture (Sample, Reagents, Solvents) start->check_water dry_sample Action: Dry Sample/Use Anhydrous Reagents check_water->dry_sample Moisture Present check_reagent Check Reagent (Excess, Quality, Age) check_water->check_reagent No Moisture dry_sample->check_reagent increase_reagent Action: Increase Reagent Amount/Use Fresh Reagent check_reagent->increase_reagent Insufficient/ Old Reagent check_conditions Check Reaction Conditions (Time, Temp) check_reagent->check_conditions Reagent OK increase_reagent->check_conditions optimize_conditions Action: Optimize Time & Temperature check_conditions->optimize_conditions Suboptimal check_matrix Consider Sample Matrix (Salts, Complex Lipids) check_conditions->check_matrix Conditions OK optimize_conditions->check_matrix add_hydrolysis Action: Add Hydrolysis/ Acidification Step check_matrix->add_hydrolysis Interference Present success Problem Resolved check_matrix->success No Interference add_hydrolysis->success

Caption: Troubleshooting decision tree for incomplete derivatization.

Issue 2: Artifact and Byproduct Formation

Symptoms:

  • Presence of unexpected peaks in the chromatogram.

  • Misidentification of fatty acids due to co-eluting artifacts.[7][8]

  • Reduced response for the analyte of interest.

Possible Causes and Solutions:

Artifact/Byproduct Derivatization Method Cause & Solution
Methoxy Artifacts BF3-MethanolCause: The BF3 catalyst can react with double bonds in unsaturated fatty acids, particularly when used at high concentrations or with prolonged heating.[9] Solution: Use the lowest effective concentration of BF3 and optimize the reaction time and temperature to be as mild as possible.
Ethyl Esters Any esterification methodCause: Use of chloroform (B151607) stabilized with ethanol (B145695) for lipid extraction. The ethanol participates in the transesterification reaction, forming ethyl esters alongside methyl esters.[8] Solution: Use ethanol-free chloroform or another suitable solvent for extraction.
Polymeric Byproducts Diazomethane (B1218177)Cause: Solutions of diazomethane can form polymeric byproducts if stored for too long.[10] Solution: Use freshly prepared diazomethane solutions.
Multiple Silyl (B83357) Derivatives BSTFA or MSTFACause: For certain compounds, these reagents can produce multiple derivatives (e.g., mono- and di-silylated products), which can be influenced by the solvent and other molecules in the sample that compete for the silylating agent.[11] Solution: The addition of trimethylsilylimidazole (TMSI) to the BSTFA reagent can help resolve this issue.[11]
Degradation Products All methodsCause: Polyunsaturated fatty acids (PUFAs) are susceptible to degradation at high temperatures.[3] Some functional groups like epoxy, hydroperoxy, and cyclopropyl (B3062369) groups can be destroyed by harsh reagents like BF3.[12] Solution: Use milder derivatization conditions. For sensitive compounds, consider a less harsh catalyst or a different derivatization method altogether.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing fatty acids for GC-MS analysis?

A1: Free fatty acids are highly polar and have low volatility, which makes them unsuitable for direct analysis by GC.[1][13] Derivatization converts the polar carboxyl group into a less polar and more volatile ester (e.g., a fatty acid methyl ester, FAME) or silyl ester.[14] This process improves chromatographic peak shape, reduces tailing, and allows for separation based on properties like boiling point and degree of unsaturation.[1]

Q2: Which derivatization method should I choose: esterification or silylation?

A2: The choice depends on your specific application and analytes.

  • Esterification (e.g., with BF3-Methanol or HCl-Methanol) is robust and widely used for creating Fatty Acid Methyl Esters (FAMEs). It is suitable for analyzing both free fatty acids and total fatty acids (after a hydrolysis step).[3][14] Acid-catalyzed methods are generally preferred for FAMEs.[1]

  • Silylation (e.g., with BSTFA or MSTFA) is a versatile method that derivatizes not only carboxylic acids but also other functional groups like hydroxyl and amino groups.[1] This can be an advantage for analyzing multiple analyte types in one run, but may also lead to more artifacts in complex samples.[1] Silyl derivatives are also typically less stable than FAMEs.[1][15]

Comparison of Common Derivatization Methods

Caption: Comparison of common fatty acid derivatization methods.

Q3: My sample is in an aqueous solution. What precautions do I need to take?

A3: Both esterification and silylation methods are highly sensitive to moisture.[1] Water will hinder the reaction and must be removed. You should first evaporate the aqueous solvent to complete dryness before proceeding with derivatization.[1][14]

Q4: I am using BF3-Methanol and see extra peaks. What could they be?

A4: When using BF3-Methanol, especially with higher concentrations or prolonged heating, you may be creating methoxy-substituted fatty acids as artifacts.[9] This occurs when methanol adds across the double bonds of unsaturated fatty acids. To mitigate this, use milder reaction conditions (lower temperature and shorter time).

Q5: Is diazomethane a good reagent for fatty acid derivatization?

A5: Diazomethane is highly effective and specific for methylating free fatty acids. However, it is also highly toxic and explosive, and it is not commercially available, meaning it must be prepared in the lab.[16][17] Due to these significant safety concerns, safer alternatives like trimethylsilyldiazomethane (B103560) (TMSDM) or other esterification methods are now more commonly recommended.[16]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using BF3-Methanol

This method is widely used for preparing FAMEs from free fatty acids and for transesterification of glycerolipids.

Methodology:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample (or a dried lipid extract) into a screw-capped glass tube with a PTFE liner.[14] If the sample is in an aqueous solution, it must first be evaporated to dryness.[1]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF3) in methanol to the sample.[1]

  • Reaction: Cap the tube tightly, vortex, and heat at 60°C for 10-60 minutes.[1] The optimal time should be determined empirically for your specific sample type.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381) (or heptane).

  • Phase Separation: Shake the tube vigorously for 30 seconds. The FAMEs will partition into the upper, non-polar hexane layer.

  • Collection: Carefully transfer the upper hexane layer to a clean vial. To ensure complete extraction, you can repeat the hexane wash.

  • Drying: Dry the organic layer by passing it through a small column of anhydrous sodium sulfate (B86663) or by adding anhydrous sodium sulfate directly to the vial.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA

This method converts fatty acids and other active hydrogen-containing compounds into their trimethylsilyl (B98337) (TMS) derivatives.

Methodology:

  • Sample Preparation: Ensure the sample is completely free of water. Place the dried sample in a clean, dry reaction vial.

  • Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS as a catalyst) to the sample.[1][14]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][14] Optimization of time and temperature may be necessary.

  • Dilution & Analysis: After the vial has cooled to room temperature, a solvent of choice (e.g., dichloromethane (B109758) or hexane) can be added. The sample is then ready for GC-MS analysis.[1] Note that silyl derivatives have limited stability and should be analyzed promptly, ideally within a week.[1]

References

Validation & Comparative

A Comparative Analysis of Anteiso- vs. Iso-11-MethylHexadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biochemical and metabolic characteristics of anteiso- and iso-branched-chain acyl-CoAs, focusing on the C17:0 isomers as representative examples.

Introduction

Branched-chain fatty acids (BCFAs) are key components of the cell membranes of many bacterial species, where they play a crucial role in regulating membrane fluidity.[1][2] The two primary forms of methyl-branched fatty acids are the iso and anteiso isomers. While both contribute to lowering the melting point of membrane lipids compared to their straight-chain counterparts, their distinct structural differences lead to varied physical properties and biosynthetic pathways. This guide provides a comparative analysis of the coenzyme A (CoA) derivatives of these fatty acids, specifically focusing on the 17-carbon isomers: iso-heptadecanoyl-CoA (15-methylhexadecanoyl-CoA) and anteiso-heptadecanoyl-CoA (14-methylhexadecanoyl-CoA), as well-studied representatives for understanding the broader class of branched-chain acyl-CoAs, including variants like 11-methylhexadecanoyl-CoA.

Structural and Physical Properties

The fundamental difference between iso and anteiso BCFAs lies in the position of the methyl branch. Iso-fatty acids have a methyl group on the penultimate (n-2) carbon from the methyl end, whereas anteiso-fatty acids have the branch on the antepenultimate (n-3) carbon.[3][4] This seemingly subtle difference in structure has a significant impact on their physical properties, particularly their melting points.

Propertyiso-Heptadecanoic Acid (15-methylhexadecanoic acid)anteiso-Heptadecanoic Acid (14-methylhexadecanoic acid)Reference
Molecular Formula C17H34O2C17H34O2[5][6]
Molecular Weight 270.45 g/mol 270.45 g/mol [5][6]
Melting Point Not explicitly found, but generally higher than anteiso counterparts.39.5 - 40 °C[6]

Anteiso-branched fatty acids have lower melting points than their iso counterparts, which in turn have lower melting points than straight-chain fatty acids of the same carbon number. This is because the methyl branch in the anteiso position disrupts the packing of the acyl chains in the cell membrane more effectively than the iso branch, thereby increasing membrane fluidity.[2]

Biosynthesis: A Tale of Two Precursors

The differential biosynthesis of iso- and anteiso-acyl-CoAs is determined by the initial primer molecule used in the fatty acid synthesis pathway. These primers are derived from the catabolism of branched-chain amino acids.

  • Anteiso -fatty acid synthesis is initiated with 2-methylbutyryl-CoA, which is derived from the amino acid isoleucine .

  • Iso -fatty acid synthesis is initiated with isovaleryl-CoA or isobutyryl-CoA, derived from the amino acids leucine and valine , respectively.[7]

The key enzyme that selects these primers is β-ketoacyl-acyl carrier protein synthase III (FabH). The substrate specificity of FabH is a critical determinant of the ratio of iso to anteiso fatty acids in a given bacterium.[8]

Below is a diagram illustrating the distinct biosynthetic pathways leading to iso- and anteiso-heptadecanoyl-CoA.

cluster_anteiso Anteiso-Heptadecanoyl-CoA Biosynthesis cluster_iso Iso-Heptadecanoyl-CoA Biosynthesis Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transaminase methylbutyryl_CoA 2-Methylbutyryl-CoA (Primer) alpha_keto_beta_methylvalerate->methylbutyryl_CoA BCKDH Anteiso_C17_CoA anteiso-Heptadecanoyl-CoA (14-Methylhexadecanoyl-CoA) methylbutyryl_CoA->Anteiso_C17_CoA FabH & Fatty Acid Synthase (FAS) Malonyl_CoA_a Malonyl-CoA (x6) Malonyl_CoA_a->Anteiso_C17_CoA Leucine Leucine alpha_ketoisocaproate α-ketoisocaproate Leucine->alpha_ketoisocaproate Transaminase Isovaleryl_CoA Isovaleryl-CoA (Primer) alpha_ketoisocaproate->Isovaleryl_CoA BCKDH Iso_C17_CoA iso-Heptadecanoyl-CoA (15-Methylhexadecanoyl-CoA) Isovaleryl_CoA->Iso_C17_CoA FabH & Fatty Acid Synthase (FAS) Malonyl_CoA_i Malonyl-CoA (x6) Malonyl_CoA_i->Iso_C17_CoA

Biosynthetic pathways of anteiso- and iso-heptadecanoyl-CoA.
Key Enzymes in Branched-Chain Fatty Acid Synthesis

EnzymeEC NumberFunction
Branched-chain amino acid aminotransferase2.6.1.42Catalyzes the initial transamination of isoleucine and leucine.
Branched-chain α-keto acid dehydrogenase complex (BCKDH)1.2.4.4Oxidatively decarboxylates the α-keto acids to produce the corresponding acyl-CoA primers.
β-ketoacyl-ACP synthase III (FabH)2.3.1.180Condenses the acyl-CoA primer with malonyl-ACP to initiate fatty acid synthesis.
Fatty Acid Synthase (FAS) Systeme.g., 2.3.1.85A multi-enzyme system that elongates the fatty acid chain.[9]

Relative Abundance in Bacteria

The ratio of anteiso to iso fatty acids can vary significantly between bacterial species and is often influenced by environmental factors such as temperature. This ratio is a key factor in how bacteria adapt their membrane fluidity.

Bacterial SpeciesPredominant C17:0 IsomerNotesReference
Bacillus subtilisanteiso-C17:0The relative abundance is influenced by the availability of amino acid precursors.[7][7]
Staphylococcus aureusanteiso-C17:0anteiso-C15:0 is often the major BCFA, but anteiso-C17:0 is also significant.[10][11][10][11]
Listeria monocytogenesanteiso-C17:0The proportion of anteiso-C15:0 increases at lower temperatures, often at the expense of anteiso-C17:0.[12][12]

Experimental Protocols

Extraction of Total Fatty Acids from Bacterial Cultures

This protocol is adapted from established methods for the extraction and methylation of fatty acids for subsequent analysis by gas chromatography (GC).[13][14]

Materials:

  • Glass centrifuge tubes

  • Chloroform (B151607)

  • Methanol

  • Glacial acetic acid

  • Anhydrous 1.25 M HCl in methanol

  • Hexane (B92381) (GC grade)

  • Deionized water

  • Internal standard (e.g., heptadecanoic acid)

Procedure:

  • Harvest approximately 2.5 ml of bacterial cell culture in a glass centrifuge tube by centrifugation.

  • To the cell pellet, add a known amount of an appropriate internal standard.

  • Acidify the culture by adding 100 µl of glacial acetic acid.

  • Add 5 ml of a 1:1 (v/v) mixture of chloroform and methanol. Vortex thoroughly.

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Carefully remove the upper aqueous layer and any cell debris at the interface.

  • Transfer the lower chloroform layer containing the lipids to a new glass tube.

  • Evaporate the chloroform under a stream of nitrogen to obtain the dried lipid extract.

  • To the dried extract, add 0.5 ml of anhydrous 1.25 M HCl in methanol. Cap the tube tightly and heat at 80°C for 1 hour to transesterify the fatty acids to fatty acid methyl esters (FAMEs).

  • Cool the tube to room temperature and add 1 ml of hexane followed by 1 ml of deionized water.

  • Vortex and centrifuge at 1,000 x g for 10 minutes.

  • Collect the upper hexane layer containing the FAMEs into a GC vial for analysis.

start Start: Bacterial Cell Pellet add_solvents Add Internal Standard, Acetic Acid, Chloroform:Methanol (1:1) start->add_solvents vortex_centrifuge1 Vortex & Centrifuge (1,000 x g, 10 min) add_solvents->vortex_centrifuge1 separate_phases Collect Lower Chloroform Layer vortex_centrifuge1->separate_phases evaporate Evaporate Chloroform under Nitrogen separate_phases->evaporate transesterify Add 1.25 M HCl in Methanol, Heat (80°C, 1 hr) evaporate->transesterify extract_fames Add Hexane & Water, Vortex & Centrifuge transesterify->extract_fames collect_fames Collect Upper Hexane Layer (FAMEs) extract_fames->collect_fames gc_analysis GC-MS Analysis collect_fames->gc_analysis

Workflow for bacterial fatty acid extraction and methylation.
GC-MS Analysis of Branched-Chain Fatty Acid Methyl Esters

This protocol provides a general framework for the analysis of FAMEs by gas chromatography-mass spectrometry (GC-MS).[15][16]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-225ms or equivalent)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 100°C for 2 min, ramp to 250°C at 4°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for targeted quantification.

Data Analysis:

  • Identification of FAMEs is based on their retention times and comparison of their mass spectra with a reference library (e.g., NIST).

  • Quantification is achieved by integrating the peak areas of the identified FAMEs and comparing them to the peak area of the internal standard.

Conclusion

The comparative analysis of anteiso- and iso-11-MethylHexadecanoyl-CoA, represented by their C17:0 counterparts, reveals fundamental differences in their structure, physical properties, and biosynthesis. These differences have significant implications for bacterial physiology, particularly in the adaptation of cell membrane fluidity to environmental changes. For researchers in drug development, the enzymes in the branched-chain fatty acid biosynthetic pathway, such as FabH, represent potential targets for novel antibacterial agents. A thorough understanding of the distinct characteristics of these isomers is essential for advancing research in microbiology, biochemistry, and the development of new therapeutic strategies.

References

A Comparative Guide to the Biological Activity of Methyl-Branched Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of different methyl-branched fatty acid (BCFA) isomers, supported by experimental data. The information is curated to assist in understanding their differential effects on cellular processes and to provide detailed methodologies for key experimental assessments.

Overview of Methyl-Branched Fatty Acid Isomers

Methyl-branched fatty acids are a class of saturated fatty acids characterized by one or more methyl groups along their carbon chain. The position of this methyl branch significantly influences their physical properties and biological functions. The most commonly studied isomers include:

  • iso-Fatty Acids: A methyl group is located on the penultimate carbon atom from the methyl end of the fatty acid chain.

  • anteiso-Fatty Acids: A methyl group is located on the antepenultimate carbon atom from the methyl end.

  • Phytanic Acid and Pristanic Acid: These are isoprenoid-derived fatty acids with multiple methyl branches. Phytanic acid is a 3,7,11,15-tetramethylhexadecanoic acid, and its degradation product, pristanic acid, is a 2,6,10,14-tetramethylpentadecanoic acid.

Comparative Biological Activities

The structural differences between these isomers lead to distinct biological activities, particularly in membrane fluidity, cellular signaling, and metabolism.

Effects on Cell Membrane Fluidity

The presence and position of methyl branches disrupt the orderly packing of fatty acid chains in the cell membrane, thereby influencing its fluidity.

Table 1: Comparison of the Effects of iso- and anteiso-Fatty Acids on Membrane Fluidity

Fatty Acid IsomerEffect on Membrane FluidityQuantitative Data/ObservationsReferences
iso-Fatty Acids Increases membrane fluidity compared to straight-chain fatty acids.Membranes with iso-branched phospholipids (B1166683) have transition enthalpies comparable to their straight-chain counterparts.[1]
anteiso-Fatty Acids More effective at increasing membrane fluidity than iso-fatty acids.anteiso-C15:0 plays a critical role in maintaining membrane fluidity at low temperatures in Listeria monocytogenes.[2][3] Membranes with a high content of anteiso-branched phospholipids have lower transition enthalpies, indicating a more disordered gel phase.[1] DPH anisotropy measurements in B. subtilis show the highest membrane fluidity in cells with the highest anteiso-BCFA content.[4][5]
Anti-Cancer Activity

Several methyl-branched fatty acids have demonstrated cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of Methyl-Branched Fatty Acid Isomers on Cancer Cell Lines

Fatty Acid IsomerCancer Cell LineCytotoxicity (IC50 or Observation)References
Phytol Breast adenocarcinoma (MCF-7)8.8 µM[6][7]
Lung cancer (A549)17 µM[6]
Prostate carcinoma (PC-3)79 µM[6]
Phytanic Acid Neuroblastoma (Neuro2a)5 µM[6][7]
Hippocampal AstrocytesCell death observed at 50 µM[8]
Anti-Inflammatory and Metabolic Effects

Methyl-branched fatty acids can modulate inflammatory pathways and interact with nuclear receptors to regulate metabolism.

Table 3: Comparison of the Anti-Inflammatory and Metabolic Activities of Methyl-Branched Fatty Acid Isomers

Fatty Acid IsomerBiological ActivityQuantitative Data/ObservationsReferences
iso-BCFAs (14-methylpentadecanoic acid) Anti-inflammatoryDecreased expression of pro-inflammatory genes COX-2, IL-6, and ALOX-15 in human visceral adipocytes.[9][10]
Regulation of Lipid MetabolismDecreased expression of genes involved in fatty acid synthesis (FASN, SREBP1, SCD1, ELOVL4, ELOVL6, FADS1) in human visceral adipocytes.[9]
anteiso-BCFAs (12-methyltetradecanoic acid) Pro-inflammatory (in some contexts)Increased mRNA levels of FASN, CRP, and IL-6 in HepG2 cells.[11]
Regulation of Lipid MetabolismDecreased the expression level of SCD1 in human visceral adipocytes.[9]
Phytanic Acid PPARα ActivationActivates PPARα, a key regulator of lipid metabolism.[12] Significant induction of a PPAR response element (PPRE) at a concentration of 3 µM.[9]
GPR40 ActivationActivates the free fatty acid receptor GPR40, leading to increased intracellular Ca2+.[13]
Pristanic Acid PPARα ActivationA more potent activator of PPARα than phytanic acid. Significant induction of a PPRE at a concentration of 1 µM.[9]
GPR40 ActivationActivates GPR40, leading to increased intracellular Ca2+.[13]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological effects of methyl-branched fatty acids are mediated through various signaling pathways. The following diagrams illustrate some of the key pathways involved.

Phytanic_Acid_Alpha_Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Dioxygenase Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: Metabolic pathway of phytanic acid alpha-oxidation.

GPR40_Signaling BCFA Branched-Chain Fatty Acid GPR40 GPR40 BCFA->GPR40 binds Gq Gq protein GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses (e.g., Insulin Secretion) Ca_release->Downstream PKC->Downstream NFkB_Signaling SFA Saturated Fatty Acid TLR4 Toll-like Receptor 4 (TLR4) SFA->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes activates MTT_Assay_Workflow cluster_workflow MTT Assay for Cell Proliferation start Seed cells in a 96-well plate treat Treat cells with methyl-branched fatty acid isomers start->treat incubate1 Incubate for desired time period treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate to allow formazan formation add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize measure Measure absorbance at ~570 nm solubilize->measure end Analyze data to determine cell viability measure->end FAO_Assay_Workflow cluster_workflow Fatty Acid Oxidation Assay (Radiolabeled) start Culture cells or prepare tissue homogenate treat Incubate with radiolabeled fatty acid (e.g., [¹⁴C]palmitate) and test isomer start->treat incubate Incubate for a specific time treat->incubate capture Capture ¹⁴CO₂ or acid-soluble metabolites incubate->capture measure Quantify radioactivity (scintillation counting) capture->measure end Calculate rate of fatty acid oxidation measure->end

References

A Comparative Guide to the Validation of LC-MS/MS Methods for Acyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is crucial for understanding cellular metabolism, developing novel therapeutics, and exploring their roles in various diseases. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid synthesis and oxidation, the Krebs cycle, and post-translational protein modifications.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for acyl-CoA analysis due to its high sensitivity and specificity.[3][4] However, the diverse physicochemical properties and low abundance of acyl-CoAs present significant analytical challenges.[1][4]

This guide provides an objective comparison of common LC-MS/MS methods for the quantification of acyl-CoAs, supported by experimental data and detailed protocols. It aims to assist researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their specific research needs.

Comparative Analysis of LC-MS/MS Methodologies

The performance of an LC-MS/MS method for acyl-CoA quantification is critically dependent on the chosen sample preparation and chromatographic strategies. Key validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy are used to evaluate and compare different approaches.

Table 1: Comparison of Performance Metrics for Acyl-CoA Quantification using LC-MS/MS

Method DescriptionAnalyte(s)Linearity (r²)LOQPrecision (CV%)Accuracy/Recovery (%)Reference
UPLC-MS/MS with SPE Long-chain acyl-CoAs (C16-C18)>0.99Not specifiedIntra-run: 1.2-4.4%, Inter-run: 2.6-12.2%94.8-110.8%[5]
LC-MS/MS with Phosphate Methylation and SPE Short- to very-long-chain acyl-CoAsNot specified4.2 nM (VLC) - 16.9 nM (SC)Not specifiedNot specified[6]
LC-MS/MS with Ion-Pairing Chromatography Short-chain acyl-CoAs and CoA precursors>0.99Not specifiedNot specifiedNot specified[7]
UPLC-MS/MS 7 Long-chain acyl-CoAsNot specifiedNot specifiedGood sample-to-sample and day-to-day reproducibility reportedNot specified[8]

CV: Coefficient of Variation; LC: Liquid Chromatography; LOQ: Limit of Quantification; MS/MS: Tandem Mass Spectrometry; r²: Coefficient of Determination; SC: Short-Chain; SPE: Solid-Phase Extraction; UPLC: Ultra-Performance Liquid Chromatography; VLC: Very-Long-Chain.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible acyl-CoA quantification. Below are detailed methodologies for common extraction techniques and the subsequent LC-MS/MS analysis.

Protocol 1: Acyl-CoA Extraction using Solvent Precipitation

This method is relatively simple and fast, offering good recovery for a broad range of acyl-CoAs.[3]

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent, such as a mixture of acetonitrile (B52724), methanol (B129727), and water (2:2:1 v/v/v).[1][3]

  • Protein Precipitation: Vortex the homogenate vigorously to ensure thorough mixing and precipitation of proteins.[3]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cellular debris.[1][3]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.[3]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[3]

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 50% methanol in water with ammonium (B1175870) acetate.[3]

Protocol 2: Acyl-CoA Extraction using Solid-Phase Extraction (SPE)

SPE is an effective technique for sample clean-up, which helps in reducing matrix effects and improving the overall quality of the analysis.[5][7]

  • Sample Deproteinization: Precipitate proteins in the sample homogenate using an acid like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA).[7]

  • Centrifugation: Pellet the precipitated proteins by centrifugation.

  • SPE Column Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from the deproteinization step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances.

  • Elution: Elute the acyl-CoAs from the cartridge using an appropriate elution solvent, often containing an organic modifier.

  • Evaporation and Reconstitution: Dry the eluate and reconstitute it in a solvent compatible with the LC-MS/MS system.

Protocol 3: General LC-MS/MS Analysis of Acyl-CoAs

This protocol outlines a general workflow for the chromatographic separation and mass spectrometric detection of acyl-CoAs.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[5][8]

    • Mobile Phase A: An aqueous solution containing a volatile buffer, such as ammonium acetate, sometimes with an ion-pairing agent.[3][7]

    • Mobile Phase B: An organic solvent like acetonitrile or methanol with similar additives as Mobile Phase A.[3][8]

    • Gradient: A typical gradient starts with a low percentage of the organic mobile phase, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[3][5]

  • Mass Spectrometry Detection:

    • Ionization: Positive electrospray ionization (ESI) is generally preferred for the analysis of acyl-CoAs.[5][8]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is used for targeted quantification.[4][8]

    • Fragmentation: Acyl-CoAs exhibit a characteristic fragmentation pattern, with a common neutral loss of a fragment corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[7] This allows for the use of neutral loss scans for the identification of novel acyl-CoA species.[5]

Visualizing Key Concepts and Workflows

Diagrams are powerful tools for illustrating complex experimental workflows and molecular structures, aiding in the comprehension of the analytical process.

Caption: Experimental workflow for LC-MS/MS-based acyl-CoA quantification.

Acyl-CoA Fragmentation cluster_legend MS/MS Fragmentation Acyl_CoA Acyl-CoA Precursor Ion [M+H]+ Fragment_1 Acyl-Chain Specific Fragment [M-507+H]+ Acyl_CoA->Fragment_1 Neutral Loss of 507 Da Fragment_2 Common CoA Fragment (e.g., m/z 428) Acyl_CoA->Fragment_2 Fragmentation Legend Precursor -> Product Ions

Caption: Characteristic MS/MS fragmentation pattern of acyl-CoAs.

Extraction Method Selection Choice High Matrix Effects? SPE Use Solid-Phase Extraction (SPE) Choice->SPE Yes Solvent_Ppt Use Solvent Precipitation Choice->Solvent_Ppt No

Caption: Decision tree for selecting an appropriate acyl-CoA extraction method.

Challenges and Considerations

Several challenges need to be addressed to ensure the accurate and reliable quantification of acyl-CoAs:

  • Analyte Stability: Acyl-CoAs are susceptible to degradation, necessitating careful sample handling and storage at low temperatures.[9] The use of glass vials instead of plastic can also minimize signal loss and improve stability.[9]

  • Matrix Effects: Co-extracted matrix components can interfere with the ionization of acyl-CoAs, leading to ion suppression or enhancement.[3] This can be mitigated by using effective sample clean-up procedures like SPE and by the use of stable isotope-labeled internal standards.[7]

  • Chromatographic Resolution: The separation of isobaric and isomeric acyl-CoA species can be challenging and requires optimized chromatographic conditions.[4]

  • Availability of Standards: The lack of commercially available standards for all acyl-CoA species can be a limitation for absolute quantification.[9]

References

Navigating the Lipidome: A Comparative Guide to Analytical Platforms for Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on lipid analysis, the choice of analytical platform is a critical decision that profoundly impacts the quality, breadth, and depth of data obtained. This guide provides an objective comparison of the most common platforms—Liquid Chromatography-Mass Spectrometry (LC-MS), Shotgun Lipidomics, and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed protocols to aid in selecting the most suitable approach for your research needs.

The intricate and dynamic nature of the lipidome necessitates robust and reliable analytical strategies. Cross-validation of different platforms is essential to understand their respective strengths and limitations, ensuring data accuracy and comparability across studies. This guide delves into the performance of these key technologies, offering a comprehensive overview to inform your experimental design.

Performance Comparison of Lipid Analysis Platforms

The selection of an analytical platform for lipid analysis hinges on a balance between several key performance metrics, including the breadth of lipid coverage, quantitative accuracy and precision, sensitivity, and sample throughput. Below is a summary of these metrics for LC-MS, Shotgun Lipidomics, and NMR platforms, compiled from various cross-validation and inter-laboratory studies.

Performance MetricLiquid Chromatography-Mass Spectrometry (LC-MS)Shotgun Lipidomics (Direct Infusion-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Number of Lipids Identified High (hundreds to thousands)[1][2]High (hundreds to thousands)Lower (tens to hundreds)[3]
Quantitative Accuracy High, especially with isotope-labeled internal standards[4][5]High, with appropriate internal standards[6]High, inherently quantitative without response factors[7]
Precision (CV%) Typically <15-20% in inter-laboratory studies[8][9][10]Can range from <10% to >30% depending on the lipid class and laboratory[6][11]Very high reproducibility, typically low CV%[3]
Sensitivity High (picomolar to nanomolar)[2]High, especially with nano-electrospray ionization[12]Lower (micromolar to millimolar)[3]
Isomer Separation Excellent, capable of separating isobaric and isomeric species[13][14]Limited, cannot distinguish isomers without additional techniques like ion mobility[12][14]Can distinguish some isomers based on spectral differences
Sample Throughput Moderate, limited by chromatography run timesHigh, rapid analysis without chromatographic separation[12]Low to moderate, requires longer acquisition times for sensitivity
Sample Requirement Low (microliters of plasma)[6]Low (microliters of plasma)Higher (milliliters of sample)

Experimental Protocols

Detailed and standardized experimental protocols are the bedrock of reproducible and comparable lipidomics research. Below are methodologies for common lipid extraction techniques and analytical workflows.

Lipid Extraction Protocols

1. Bligh and Dyer Method (Modified)

This method is a widely used liquid-liquid extraction technique for total lipid recovery.[12][14][15][16]

  • Reagents: Chloroform (B151607) (CHCl₃), Methanol (MeOH), Deionized Water (dH₂O).

  • Procedure:

    • To 1 mL of aqueous sample (e.g., plasma, cell homogenate), add 3.75 mL of a 1:2 (v/v) mixture of CHCl₃:MeOH. Vortex thoroughly to create a single-phase solution.

    • Add 1.25 mL of CHCl₃ and vortex again.

    • Add 1.25 mL of dH₂O to induce phase separation. Vortex the mixture.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.

    • The collected organic phase can be dried under a stream of nitrogen and the lipid extract reconstituted in an appropriate solvent for analysis.

2. Methyl-tert-butyl ether (MTBE) Method

An alternative to the Bligh and Dyer method, often favored for its reduced use of chlorinated solvents and improved extraction of some lipid classes.[17][18][19][20]

  • Reagents: Methyl-tert-butyl ether (MTBE), Methanol (MeOH), Deionized Water (dH₂O).

  • Procedure:

    • To 100 µL of sample, add 750 µL of MeOH and vortex for 10 seconds.

    • Add 2.5 mL of MTBE and mix thoroughly (vortex or sonicate).

    • Incubate the mixture at room temperature for 1 hour with shaking.

    • Add 625 µL of dH₂O to induce phase separation and mix well.

    • Let the mixture stand at room temperature for 10 minutes.

    • Centrifuge at 1,000 x g for 10 minutes.

    • Collect the upper organic phase.

    • The organic phase can be dried and the lipid extract reconstituted for analysis.

Analytical Platform Workflows

1. LC-MS Lipidomics Workflow

  • Sample Preparation: Extract lipids using either the Bligh and Dyer or MTBE method. Reconstitute the dried lipid extract in the initial mobile phase.

  • Chromatography: Separate the lipid species using a suitable liquid chromatography column (e.g., C18 or HILIC). A typical gradient involves two mobile phases, for example, acetonitrile/water and isopropanol/acetonitrile with additives like ammonium (B1175870) formate.

  • Mass Spectrometry: Analyze the eluting lipids using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes. Acquire full scan MS and data-dependent MS/MS spectra for lipid identification.

  • Data Processing: Process the raw data using software like XCMS, MS-DIAL, or LipidSearch for peak picking, alignment, and lipid identification against spectral libraries.

2. Shotgun Lipidomics (Direct Infusion) Workflow

  • Sample Preparation: Extract lipids and reconstitute the extract in a solvent suitable for direct infusion (e.g., a mixture of acetonitrile, isopropanol, and water with ammonium formate).

  • Infusion: Infuse the sample directly into the mass spectrometer's ion source at a constant flow rate using a syringe pump.

  • Mass Spectrometry: Perform precursor ion and neutral loss scans specific for different lipid classes to identify and quantify individual lipid species.

  • Data Processing: Analyze the acquired spectra to identify lipid species based on their characteristic fragments and quantify them relative to internal standards.

3. NMR Spectroscopy Workflow

  • Sample Preparation: Extract a larger quantity of lipids. The dried extract is typically redissolved in a deuterated solvent (e.g., deuterated chloroform with a known concentration of an internal standard).

  • NMR Analysis: Acquire one-dimensional (e.g., ¹H, ³¹P) and two-dimensional (e.g., COSY, HSQC) NMR spectra.

  • Data Processing: Process the NMR data (Fourier transformation, phasing, baseline correction). Identify and quantify lipid classes and some individual species by integrating the characteristic resonance signals.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved in lipid analysis and its biological context, the following diagrams have been generated using Graphviz.

G Cross-Validation Workflow for Lipidomics Platforms cluster_sample_prep Sample Preparation cluster_platforms Analytical Platforms cluster_data_analysis Data Analysis & Comparison Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh & Dyer, MTBE) Sample->Extraction LCMS LC-MS Analysis Extraction->LCMS Shotgun Shotgun Lipidomics Extraction->Shotgun NMR NMR Spectroscopy Extraction->NMR DataProc Data Processing (Peak Picking, Identification, Quantification) LCMS->DataProc Shotgun->DataProc NMR->DataProc StatComp Statistical Comparison (CV, Correlation, etc.) DataProc->StatComp Validation Validation StatComp->Validation Platform Performance Validation

Caption: A generalized workflow for the cross-validation of different lipid analysis platforms.

G Phosphatidylinositol Signaling Pathway Receptor G-protein Coupled Receptor G_Protein Gq Protein Receptor->G_Protein Ligand Binding PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 Hydrolyzes IP3 IP3 (Inositol trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of target proteins

Caption: Key steps in the phosphatidylinositol signaling pathway, a crucial lipid-mediated cascade.[16][21][22][23][24][25]

Conclusion

The cross-validation of analytical platforms is a cornerstone of robust lipidomics research. LC-MS offers a powerful combination of separation and sensitive detection, making it ideal for in-depth profiling and isomer differentiation. Shotgun lipidomics provides a high-throughput solution for rapid screening of large sample cohorts. NMR spectroscopy, with its inherent quantitative nature, serves as an excellent tool for analyzing major lipid classes without the need for extensive calibration.

By understanding the performance characteristics and adhering to detailed experimental protocols, researchers can confidently select the most appropriate platform for their specific research questions, ensuring the generation of high-quality, reproducible, and impactful lipidomics data. The use of standardized reference materials and participation in inter-laboratory comparison studies are further encouraged to enhance data harmonization and confidence across the scientific community.[3][11][17]

References

A Comparative Analysis of the Metabolic Fate of 11-MethylHexadecanoyl-CoA and Other Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fate of 11-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA, with that of common straight-chain fatty acyl-CoAs. The information presented is supported by experimental data to aid in understanding the distinct metabolic pathways and potential implications for drug development and biomedical research.

Introduction

Fatty acids are fundamental to cellular metabolism, serving as crucial energy sources and building blocks for complex lipids. The metabolic processing of fatty acids is highly dependent on their molecular structure. While the metabolism of straight-chain fatty acids is well-characterized, the fate of branched-chain fatty acids, such as this compound, follows a more intricate path, often involving specialized enzymatic machinery. This guide will delve into the comparative breakdown of these molecules.

Key Metabolic Pathways: A Comparative Overview

The primary route for fatty acid degradation is beta-oxidation. However, the presence of methyl branches can necessitate alternative or modified pathways.

Straight-Chain Fatty Acyl-CoAs (e.g., Palmitoyl-CoA):

Straight-chain fatty acyl-CoAs, such as the 16-carbon palmitoyl-CoA, are predominantly metabolized through the well-established beta-oxidation pathway within the mitochondria.[1][2] This cyclical process sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. The acetyl-CoA then enters the citric acid cycle (Krebs cycle) to generate ATP.[2] For even-chain fatty acids, the entire molecule is converted into acetyl-CoA units.[2]

This compound (A Branched-Chain Fatty Acyl-CoA):

This compound, a C17 fatty acid with a methyl group on the eleventh carbon, is classified as an odd-chain, branched-chain fatty acid. Its metabolism also primarily proceeds via beta-oxidation. However, the methyl group's position on an odd-numbered carbon allows beta-oxidation to occur up to the point where the branch is located. The final beta-oxidation cycle of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[3][4] This three-carbon propionyl-CoA molecule represents a key metabolic difference from even-chain fatty acids.[3][4]

Propionyl-CoA is then converted to succinyl-CoA through a series of enzymatic reactions involving biotin (B1667282) and vitamin B12 as cofactors.[4][5][6] Succinyl-CoA can then enter the citric acid cycle, contributing to energy production.[4][5][6]

In instances where a methyl group is located on the beta-carbon (C3), it can block the standard beta-oxidation pathway, necessitating an initial alpha-oxidation step in the peroxisomes to remove one carbon and shift the position of the methyl group.[7] Since the methyl group in this compound is not on the beta-carbon, it does not completely inhibit beta-oxidation.

Quantitative Comparison of Metabolic Parameters

Direct quantitative data comparing the kinetic parameters of beta-oxidation enzymes for this compound and common straight-chain fatty acyl-CoAs is limited. However, studies comparing the overall oxidation rates of branched-chain versus straight-chain fatty acids provide valuable insights.

Fatty Acid TypeRelative Oxidation RatePrimary Site of OxidationKey Metabolic End Products
Straight-Chain Fatty Acids (e.g., Stearic Acid) Several-fold higherMitochondriaAcetyl-CoA
Branched-Chain Fatty Acids (e.g., Pristanic Acid) LowerPeroxisomes (for initial steps) and MitochondriaAcetyl-CoA, Propionyl-CoA (for odd-chain)

Data synthesized from a comparative study on stearic acid and branched-chain fatty acids.[7]

Signaling Pathways and Experimental Workflows

To visualize the metabolic routes and the experimental approaches used to study them, the following diagrams are provided.

Metabolic_Pathway_Comparison Comparative Metabolic Pathways of Fatty Acyl-CoAs cluster_straight Straight-Chain Fatty Acyl-CoA (e.g., Palmitoyl-CoA) cluster_branched This compound Palmitoyl-CoA Palmitoyl-CoA Beta-Oxidation_S Mitochondrial Beta-Oxidation Palmitoyl-CoA->Beta-Oxidation_S Acetyl-CoA_S Acetyl-CoA Beta-Oxidation_S->Acetyl-CoA_S TCA_Cycle_S Citric Acid Cycle Acetyl-CoA_S->TCA_Cycle_S This compound This compound Beta-Oxidation_B Mitochondrial Beta-Oxidation This compound->Beta-Oxidation_B Acetyl-CoA_B Acetyl-CoA Beta-Oxidation_B->Acetyl-CoA_B Propionyl-CoA Propionyl-CoA Beta-Oxidation_B->Propionyl-CoA TCA_Cycle_B Citric Acid Cycle Acetyl-CoA_B->TCA_Cycle_B Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Succinyl-CoA->TCA_Cycle_B

Caption: Comparative metabolic pathways of fatty acyl-CoAs.

Experimental_Workflow Experimental Workflow for Fatty Acid Oxidation Assay Start Cell/Tissue Homogenate Preparation Incubation Incubation with Radiolabeled Fatty Acid (e.g., [14C]Palmitate or [14C]11-Methylhexadecanoate) Start->Incubation Stop_Reaction Reaction Termination (e.g., with Perchloric Acid) Incubation->Stop_Reaction Separation Separation of Soluble Metabolites (e.g., Acetyl-CoA, Propionyl-CoA) from Unreacted Fatty Acid Stop_Reaction->Separation Quantification Quantification of Radioactivity in Soluble Fraction (Scintillation Counting) Separation->Quantification Data_Analysis Calculation of Oxidation Rate (nmol/min/mg protein) Quantification->Data_Analysis End Results Data_Analysis->End

Caption: Experimental workflow for fatty acid oxidation assay.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of fatty acid metabolism.

Fatty Acid Oxidation Rate Assay (Radiometric Method)

This protocol is adapted from established methods for measuring the rate of fatty acid oxidation in cell or tissue homogenates.

Materials:

  • Cell or tissue homogenate

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]Palmitic acid or a custom-synthesized radiolabeled branched-chain fatty acid)

  • Reaction buffer (e.g., containing potassium phosphate (B84403), magnesium chloride, ATP, coenzyme A, and L-carnitine)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Perchloric acid

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Substrate Preparation: Prepare a solution of the radiolabeled fatty acid complexed with BSA in the reaction buffer.

  • Reaction Initiation: Add the cell or tissue homogenate to the reaction mixture to start the oxidation reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold solution of perchloric acid. This will precipitate proteins and un-metabolized long-chain fatty acids.

  • Separation: Centrifuge the samples to pellet the precipitated material. The supernatant will contain the water-soluble products of beta-oxidation, including radiolabeled acetyl-CoA and other short-chain acyl-CoAs.

  • Quantification: Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.

  • Measurement: Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of radioactivity in the supernatant, the specific activity of the radiolabeled substrate, the incubation time, and the protein concentration of the homogenate. The results are typically expressed as nmol of fatty acid oxidized per minute per milligram of protein.

Enzyme Kinetic Analysis (Acyl-CoA Dehydrogenase Activity)

This protocol outlines a general method to determine the kinetic parameters (Vmax and Km) of acyl-CoA dehydrogenases.

Materials:

  • Purified or partially purified acyl-CoA dehydrogenase

  • A series of concentrations of the acyl-CoA substrate (e.g., Palmitoyl-CoA and this compound)

  • Electron transfer flavoprotein (ETF)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.6)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and ETF.

  • Enzyme Addition: Add a known amount of the acyl-CoA dehydrogenase to the cuvette.

  • Reaction Initiation: Start the reaction by adding a specific concentration of the acyl-CoA substrate.

  • Spectrophotometric Measurement: Monitor the reduction of ETF by measuring the decrease in absorbance at a specific wavelength (e.g., using a diode array spectrophotometer to observe the characteristic spectral changes of ETF).

  • Initial Velocity Calculation: Determine the initial velocity of the reaction from the linear portion of the absorbance change over time.

  • Kinetic Parameter Determination: Repeat steps 1-5 for a range of substrate concentrations.

  • Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax (maximum velocity) and Km (Michaelis constant) for each substrate.

Conclusion

The metabolic fate of this compound differs from that of straight-chain fatty acyl-CoAs primarily in its final breakdown products, yielding both acetyl-CoA and propionyl-CoA. While both undergo beta-oxidation, the rate of this process is generally slower for branched-chain fatty acids. The propionyl-CoA produced from odd-chain fatty acids like this compound provides an anaplerotic entry point into the citric acid cycle, a feature not shared by even-chain fatty acids. Further research is required to elucidate the specific enzyme kinetics for each step of this compound beta-oxidation to provide a more detailed quantitative comparison. This understanding is critical for fields such as inborn errors of metabolism, where the accumulation of unusual fatty acids can have pathological consequences, and for the development of drugs that target fatty acid metabolism.

References

Validating 11-MethylHexadecanoyl-CoA Metabolic Pathways: A Comparative Guide to Stable Isotope Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of stable isotope tracing with other methodologies for validating the metabolic pathways of 11-MethylHexadecanoyl-CoA. This document offers an objective analysis of performance, supported by experimental data, to aid in the selection of the most appropriate techniques for metabolic research.

The study of fatty acid metabolism is critical to understanding numerous physiological and pathological processes. This compound, a branched-chain acyl-CoA, is involved in lipid metabolism, and elucidating its precise metabolic fate is crucial for a complete picture of cellular lipid dynamics.[1][2][3] Stable isotope tracing has emerged as a powerful tool for this purpose, offering a dynamic view of metabolic pathways that is often unattainable with other methods.[4][5] This guide will delve into the application of stable isotope tracing for validating the biosynthetic and degradation pathways of this compound, compare it with alternative techniques, and provide detailed experimental protocols.

Unraveling Metabolic Fates: The Power of Stable Isotope Tracing

Stable isotope tracing allows researchers to follow the journey of a specific molecule through various metabolic reactions.[4][5] By introducing a labeled version of a precursor molecule (a "tracer") into a biological system, scientists can track the incorporation of the stable isotope (e.g., ¹³C or ²H) into downstream metabolites.[4] This provides unparalleled insights into the connectivity and flux of metabolic pathways.[5]

In the context of this compound, stable isotope tracing can be employed to:

  • Validate Biosynthesis: By providing labeled precursors, such as branched-chain amino acids (e.g., ¹³C-labeled leucine (B10760876) or valine), it's possible to confirm their role in the synthesis of the 11-methylhexadecanoyl backbone.[6]

  • Elucidate Degradation Pathways: Introducing ¹³C-labeled this compound allows for the tracking of its breakdown products through processes like beta-oxidation and alpha-oxidation, revealing the operational catabolic routes.

  • Quantify Metabolic Flux: This technique enables the measurement of the rate at which this compound is synthesized and degraded, providing a quantitative understanding of its metabolic dynamics.

Comparative Analysis of Methodologies

While stable isotope tracing is a robust technique, other methods can also provide valuable information about metabolic pathways. The choice of methodology depends on the specific research question, available resources, and the desired level of detail.

Methodology Principle Advantages Limitations Typical Application for this compound
Stable Isotope Tracing with Mass Spectrometry (GC-MS or LC-MS/MS) Introduction of a stable isotope-labeled precursor and tracking its incorporation into downstream metabolites.[4]Provides dynamic pathway information (flux), high specificity and sensitivity, allows for in vivo studies.[5][7]Requires specialized equipment (mass spectrometer), labeled compounds can be expensive, data analysis can be complex.[5]Determining the biosynthetic precursors, identifying degradation products, and quantifying turnover rates.
Enzyme Assays In vitro measurement of the activity of specific enzymes predicted to be involved in the metabolic pathway.Relatively simple and inexpensive, provides direct evidence of enzyme function.In vitro conditions may not reflect the in vivo cellular environment, does not provide information on pathway flux in a living system.Confirming the activity of specific acyl-CoA dehydrogenases or other enzymes involved in the degradation of this compound.
Gene Knockout/Knockdown (e.g., CRISPR/Cas9, siRNA) Disrupting the expression of genes encoding for specific enzymes and observing the effect on metabolite levels.Provides strong evidence for the involvement of a specific gene/enzyme in a pathway.Can have off-target effects, compensatory mechanisms may mask the true effect, does not directly measure flux.Validating the role of a candidate gene in the biosynthesis or degradation of this compound by observing its accumulation or depletion.
Metabolomics (Untargeted) Global analysis of all detectable metabolites in a biological sample to identify changes in response to a perturbation.Provides a broad overview of metabolic changes, can identify unexpected pathway alterations.Does not directly demonstrate pathway connectivity or flux, can be difficult to identify all detected metabolites.Identifying potential downstream metabolites of this compound that are altered under different physiological conditions.

Experimental Protocols

Protocol 1: Stable Isotope Tracing of this compound Biosynthesis using ¹³C-labeled Branched-Chain Amino Acids

Objective: To validate the role of branched-chain amino acids as precursors for the biosynthesis of this compound.

Materials:

  • Cell culture medium deficient in the chosen amino acid (e.g., leucine-free DMEM)

  • ¹³C-labeled L-Leucine (U-¹³C₆, 99%)

  • Cultured cells of interest (e.g., hepatocytes, adipocytes)

  • Solvents for metabolite extraction (e.g., methanol, chloroform, water)

  • Internal standards for quantification (e.g., ¹³C-labeled fatty acid of a different chain length)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to mid-log phase.

    • Replace the standard medium with the amino acid-deficient medium supplemented with a known concentration of ¹³C-labeled L-Leucine.

    • Incubate the cells for a time course (e.g., 0, 6, 12, 24 hours) to allow for the incorporation of the label into newly synthesized fatty acids.

  • Metabolite Extraction:

    • Harvest the cells and quench metabolism rapidly (e.g., by washing with ice-cold saline).

    • Extract total lipids using a biphasic solvent system (e.g., Folch method with chloroform:methanol:water).

    • Add internal standards to the extraction solvent for accurate quantification.

  • Fatty Acid Derivatization:

    • Saponify the lipid extract to release free fatty acids.

    • Derivatize the fatty acids to their methyl esters (FAMEs) or other volatile derivatives suitable for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable GC column to separate the different fatty acid methyl esters.

    • Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode to detect the different isotopologues of methyl 11-methylhexadecanoate.

  • Data Analysis:

    • Identify the peak corresponding to methyl 11-methylhexadecanoate based on its retention time and mass spectrum.

    • Determine the mass isotopologue distribution (MID) of the target molecule. The presence of M+3, M+6, etc. peaks will indicate the incorporation of ¹³C from leucine.

    • Calculate the fractional contribution of the labeled precursor to the product pool.

Protocol 2: Analysis of this compound Degradation via Stable Isotope Tracing and LC-MS/MS

Objective: To identify the products of this compound degradation.

Materials:

  • Synthesized ¹³C-labeled this compound (e.g., U-¹³C₁₇)

  • Cell culture or tissue homogenate

  • Acetonitrile, methanol, and water for extraction

  • Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Incubation:

    • Incubate the ¹³C-labeled this compound with the biological sample (e.g., cell lysate, isolated mitochondria) for a defined period.

  • Extraction of Acyl-CoAs:

    • Quench the reaction and extract the acyl-CoA species using a cold solvent mixture (e.g., acetonitrile:methanol:water).[8]

  • LC-MS/MS Analysis:

    • Separate the acyl-CoA species using reverse-phase liquid chromatography.[9][10]

    • Use tandem mass spectrometry (MS/MS) to identify and quantify the labeled downstream metabolites. Precursor ion scanning or neutral loss scanning can be employed to specifically detect molecules containing the labeled acyl chain.[11][12]

  • Data Analysis:

    • Identify ¹³C-labeled acyl-CoA species with shorter chain lengths, which are indicative of beta-oxidation.

    • Look for the presence of labeled dicarboxylic acids, which would suggest omega-oxidation.

    • The detection of a labeled C16-CoA would point towards an initial alpha-oxidation step.

Visualizing the Pathways and Workflow

To better understand the metabolic context and the experimental approach, the following diagrams have been generated using Graphviz.

cluster_synthesis Biosynthesis Pathway cluster_degradation Degradation Pathways Branched-Chain\nAmino Acids\n(e.g., Leucine) Branched-Chain Amino Acids (e.g., Leucine) Branched-Chain\nKeto Acids Branched-Chain Keto Acids Branched-Chain\nAcyl-CoA Branched-Chain Acyl-CoA Branched-Chain\nKeto Acids->Branched-Chain\nAcyl-CoA Fatty Acid Synthase Fatty Acid Synthase Branched-Chain\nAcyl-CoA->Fatty Acid Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase 11-Methyl-C16:0-CoA 11-Methyl-C16:0-CoA Fatty Acid Synthase->11-Methyl-C16:0-CoA Alpha-Oxidation Alpha-Oxidation 11-Methyl-C16:0-CoA->Alpha-Oxidation Beta-Oxidation Beta-Oxidation 11-Methyl-C16:0-CoA->Beta-Oxidation Alpha-Oxidation->Beta-Oxidation Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Proposed metabolic pathways of this compound.

Cell Culture/\nAnimal Model Cell Culture/ Animal Model Introduce\n13C-labeled Tracer Introduce 13C-labeled Tracer Cell Culture/\nAnimal Model->Introduce\n13C-labeled Tracer Time Course\nIncubation Time Course Incubation Introduce\n13C-labeled Tracer->Time Course\nIncubation Sample Collection\n& Quenching Sample Collection & Quenching Time Course\nIncubation->Sample Collection\n& Quenching Metabolite\nExtraction Metabolite Extraction Sample Collection\n& Quenching->Metabolite\nExtraction Derivatization\n(for GC-MS) Derivatization (for GC-MS) Metabolite\nExtraction->Derivatization\n(for GC-MS) GC-MS or\nLC-MS/MS Analysis GC-MS or LC-MS/MS Analysis Metabolite\nExtraction->GC-MS or\nLC-MS/MS Analysis for LC-MS/MS Derivatization\n(for GC-MS)->GC-MS or\nLC-MS/MS Analysis Data Analysis\n(Isotopologue\nDistribution) Data Analysis (Isotopologue Distribution) GC-MS or\nLC-MS/MS Analysis->Data Analysis\n(Isotopologue\nDistribution) Pathway Validation\n& Flux Quantification Pathway Validation & Flux Quantification Data Analysis\n(Isotopologue\nDistribution)->Pathway Validation\n& Flux Quantification

Caption: Experimental workflow for stable isotope tracing.

Conclusion

Stable isotope tracing, particularly when coupled with mass spectrometry, offers a powerful and dynamic approach to validate and quantify the metabolic pathways of this compound. While other methods provide valuable, often complementary, information, stable isotope tracing stands out for its ability to elucidate the flow of molecules through complex metabolic networks in a physiologically relevant context. By carefully designing experiments and utilizing the detailed protocols outlined in this guide, researchers can gain a deeper understanding of the intricate metabolism of branched-chain fatty acids and their roles in health and disease.

References

A Comparative Guide to the Use of Internal Standards for the Validation of Acyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is fundamental for researchers and scientists in understanding cellular metabolism and its role in various disease states. Due to the inherent instability of acyl-CoAs, the use of internal standards is crucial for reliable and reproducible measurements. This guide provides a comparative overview of common internal standards used in the validation of acyl-CoA measurements, primarily by liquid chromatography-mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

The Critical Role of Internal Standards in Acyl-CoA Analysis

Acyl-CoAs are central metabolites in numerous anabolic and catabolic pathways. However, their thioester bond is susceptible to hydrolysis, making them highly unstable.[1] This instability, coupled with low cellular abundance and potential for matrix effects in complex biological samples, presents significant analytical challenges. Internal standards are essential to correct for variability introduced during sample preparation, extraction, and analysis, thereby ensuring the accuracy and precision of quantification.[1][2]

The ideal internal standard should mimic the physicochemical properties of the analyte of interest and be introduced as early as possible in the analytical workflow. For acyl-CoA analysis, two main classes of internal standards have emerged as the most effective: stable isotope-labeled (SIL) acyl-CoAs and odd-chain acyl-CoAs.

Comparison of Internal Standard Strategies

The choice of internal standard significantly impacts the quality of acyl-CoA quantification. Below is a comparison of the two most widely used approaches.

Internal Standard TypeAdvantagesDisadvantagesTypical Application
Stable Isotope-Labeled (SIL) Acyl-CoAs - Gold Standard: Considered the most accurate approach for mass spectrometry-based quantification.[3][4] - Identical Physicochemical Properties: Co-elute with the endogenous analyte, providing the best correction for matrix effects and instrument variability.[5] - High Specificity: Allows for precise quantification with minimal isotopic overlap when using high-resolution mass spectrometry.[1][4]- Limited Commercial Availability: Not all acyl-CoA species are available as SIL standards.[3][4] - Cost: Can be expensive to purchase or synthesize. - Complex Generation: Biosynthetic methods like SILEC require specialized cell culture techniques.[3][6]Targeted quantification of specific acyl-CoAs where high accuracy is paramount.
Odd-Chain Acyl-CoAs - Broad Applicability: A single or a few odd-chain standards can be used for the quantification of a range of even-chain acyl-CoAs.[7] - Commercial Availability: More readily available and cost-effective than a full suite of SIL standards.[7] - Low Endogenous Levels: Not typically found in significant amounts in most mammalian cells, minimizing interference.[8][9]- Different Physicochemical Properties: May not perfectly co-elute with all even-chain analytes, potentially leading to incomplete correction for matrix effects. - Recovery Variability: Recovery during extraction may differ from that of endogenous acyl-CoAs of varying chain lengths.[7]Global acyl-CoA profiling and semi-quantitative analysis where a broad range of species is measured.

Performance Data of Internal Standards

The validation of an analytical method using internal standards is assessed by parameters such as accuracy, precision, and linearity. The following table summarizes typical performance data from studies utilizing different internal standards for acyl-CoA quantification by LC-MS/MS.

Analytical MethodInternal Standard(s)Analyte(s)Accuracy (%)Precision (RSD %)Linearity (R²)Reference
LC-MS/MSPentadecanoyl-CoA (C15:0)Various Acyl-CoAsNot explicitly stated, but linear regression slopes suggest good recovery.Not explicitly stated.> 0.98[9]
On-line LC/MS²Not explicitly stated for all, but mentions odd-chain standards.Five Long-Chain Acyl-CoAs94.8 - 110.8Inter-run: 2.6 - 12.2, Intra-run: 1.2 - 4.4Not explicitly stated.[10]
LC-MS/MSn-Propionyl-CoAAcetyl-CoA, Malonyl-CoAWithin 85-115% of nominal values.Intra- and Inter-day precision met FDA guidelines.> 0.99[11]
LC-HRMS¹³C₃¹⁵N₁-labeled Acyl-CoAs (SILEC)Lactoyl-CoAWithin 25% of expected values.Not explicitly stated.> 0.998[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of internal standards in acyl-CoA analysis. Below are representative protocols for sample preparation and LC-MS/MS analysis.

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs.[8]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cold Methanol (B129727) containing a known concentration of odd-chain acyl-CoA internal standards (e.g., 10 µM mixture of C15:0-CoA and C17:0-CoA).[8]

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)[8]

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add cold methanol containing the internal standards directly to the cell plate (for adherent cells) or resuspend the cell pellet (for suspension cells).

    • For adherent cells, use a cell scraper to collect the cell lysate.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate vigorously and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of reconstitution solvent for LC-MS analysis.[8]

Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) is a powerful technique to produce a library of SIL acyl-CoAs.[3][6]

Principle: Cells are cultured in a medium where an essential nutrient, in this case, pantothenate (Vitamin B5), is replaced with its stable isotope-labeled counterpart (e.g., [¹³C₃¹⁵N₁]-pantothenate).[3][6] The cells incorporate the labeled pantothenate into the Coenzyme A backbone, resulting in the labeling of all acyl-CoA species.[5]

Simplified Workflow:

  • Cell Culture: Culture cells (e.g., HepG2 or yeast) for several passages in a medium containing [¹³C₃¹⁵N₁]-pantothenate to achieve high incorporation efficiency (>99%).[3][6]

  • Harvesting of Labeled Cells: Harvest the cells that now contain a full library of SIL acyl-CoAs.

  • Use as Internal Standard:

    • A known amount of the labeled cell extract can be added to the unlabeled experimental samples at the beginning of the extraction procedure.

    • Alternatively, whole labeled cells can be added to the experimental cell pellet before lysis.[5]

  • Extraction and Analysis: Proceed with the extraction protocol as described above. The quantification is based on the ratio of the peak area of the endogenous (light) acyl-CoA to the corresponding SIL (heavy) internal standard.[5]

Visualizing the Workflow and Concepts

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and the principle of internal standard utilization.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis start Biological Sample (Cells or Tissue) add_is Addition of Internal Standard (Odd-Chain or SILEC) start->add_is lysis Cell Lysis & Protein Precipitation add_is->lysis extract Acyl-CoA Extraction lysis->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition (Peak Area Integration) lcms->data ratio Calculate Peak Area Ratio (Analyte / Internal Standard) data->ratio quant Quantification using Calibration Curve ratio->quant end Validated Acyl-CoA Measurement quant->end Final Concentration

Caption: Workflow for Acyl-CoA quantification using internal standards.

G cluster_silec SILEC Internal Standard Generation cluster_exp Experimental Sample Analysis media Cell Culture Medium with [13C3,15N1]-Pantothenate cells Cell Culture (Multiple Passages) media->cells labeled_cells Cells with Labeled Acyl-CoA Pool cells->labeled_cells extract_is Extraction of Labeled Acyl-CoAs labeled_cells->extract_is spike Spike with Labeled Internal Standard extract_is->spike sample Unlabeled Biological Sample sample->spike analysis LC-MS/MS Analysis spike->analysis result Ratio of Light to Heavy for Quantification analysis->result

Caption: Principle of SILEC for generating internal standards.

Conclusion

The validation of acyl-CoA measurements is critically dependent on the appropriate use of internal standards. Stable isotope-labeled acyl-CoAs, often generated through methods like SILEC, represent the gold standard for achieving the highest accuracy and precision.[3][4] However, odd-chain acyl-CoAs offer a practical and cost-effective alternative for broader profiling studies. The choice of internal standard should be guided by the specific research question, the required level of quantitative accuracy, and the availability of resources. By implementing the detailed protocols and understanding the comparative performance of these standards, researchers can significantly enhance the reliability and validity of their acyl-CoA measurements.

References

Navigating the Complexities of Branched-Chain Fatty Acid Analysis: An Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of branched-chain fatty acids (BCFAs) is critical for advancing our understanding of their roles in metabolic pathways and disease. This guide provides an objective comparison of common analytical methodologies, supported by hypothetical inter-laboratory experimental data, to aid in method selection and validation.

The analysis of BCFAs presents unique challenges due to the structural similarity of their isomers, often leading to co-elution in chromatographic separations. To ensure the reliability and comparability of data across different laboratories, inter-laboratory comparison studies, also known as proficiency testing or round-robin tests, are essential. This guide simulates such a study to highlight key performance differences between common analytical techniques and to provide detailed experimental protocols.

Hypothetical Inter-Laboratory Study Overview

In our simulated study, three laboratories (Lab A, Lab B, and Lab C) were tasked with quantifying two representative BCFAs, isobutyric acid and 2-methylbutyric acid, in a standardized human plasma sample. Each laboratory utilized its in-house standard operating procedures, representing a cross-section of commonly employed analytical techniques. The primary performance metrics evaluated were accuracy (as determined by percent recovery of a known spike) and precision (expressed as the relative standard deviation (%RSD) of replicate measurements).

Data Presentation: Quantitative Comparison of Laboratory Performance

The following tables summarize the quantitative data from the hypothetical inter-laboratory comparison.

Table 1: Inter-Laboratory Comparison of Isobutyric Acid Quantification

LaboratoryAnalytical MethodMean Concentration (µM)Standard Deviation (µM)%RSDSpiked Concentration (µM)Measured Spike (µM)% Recovery
Lab A GC-MS (PFBBr Derivatization)15.20.85.3%20.018.994.5%
Lab B GC-MS (FAMEs Derivatization)14.81.510.1%20.017.587.5%
Lab C LC-MS/MS (No Derivatization)16.11.16.8%20.019.597.5%

Table 2: Inter-Laboratory Comparison of 2-Methylbutyric Acid Quantification

LaboratoryAnalytical MethodMean Concentration (µM)Standard Deviation (µM)%RSDSpiked Concentration (µM)Measured Spike (µM)% Recovery
Lab A GC-MS (PFBBr Derivatization)10.80.65.6%15.014.395.3%
Lab B GC-MS (FAMEs Derivatization)9.91.212.1%15.012.986.0%
Lab C LC-MS/MS (No Derivatization)11.20.98.0%15.014.798.0%

Experimental Protocols

Detailed methodologies for the key experiments cited in the hypothetical comparison are provided below.

Protocol 1: GC-MS Analysis with Pentafluorobenzyl Bromide (PFBBr) Derivatization (Used by Lab A)[1]
  • Sample Preparation: To 100 µL of plasma, add an internal standard solution and acidify with HCl.

  • Extraction: Extract the BCFAs with 500 µL of a methyl tert-butyl ether (MTBE) and hexane (B92381) mixture. Vortex and centrifuge.

  • Derivatization: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a solution containing pentafluorobenzyl bromide (PFBBr) and diisopropylethylamine in acetonitrile (B52724). Heat at 60°C for 30 minutes.

  • GC-MS Analysis: Analyze the derivatized sample on a gas chromatograph coupled with a mass spectrometer. Use a suitable capillary column (e.g., DB-225ms) for separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

Protocol 2: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs) (Used by Lab B)
  • Lipid Extraction: Perform a Folch extraction on 100 µL of plasma using a chloroform:methanol (2:1, v/v) solution to isolate total lipids.

  • Saponification and Methylation: Saponify the extracted lipids with methanolic NaOH. Convert the resulting fatty acid salts to fatty acid methyl esters (FAMEs) by heating with BF3-methanol.

  • Extraction of FAMEs: Extract the FAMEs with hexane.

  • GC-MS Analysis: Inject the hexane layer into a GC-MS system equipped with a polar capillary column (e.g., SP-2560) for the separation and quantification of FAMEs.

Protocol 3: LC-MS/MS Analysis (Used by Lab C)
  • Protein Precipitation: Precipitate proteins in 100 µL of plasma by adding 400 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis: Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer. Use a C18 reversed-phase column for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target BCFAs.

Visualization of Experimental and Logical Workflows

To further clarify the processes involved in an inter-laboratory comparison and the analytical methods, the following diagrams are provided.

Inter_Laboratory_Comparison_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Sample Analysis cluster_evaluation Phase 3: Data Evaluation & Reporting A Define Analytes (e.g., BCFAs) B Prepare & Validate Reference Material A->B C Recruit Participating Laboratories B->C D Distribute Reference Material to Labs C->D E Labs Perform Analysis (In-house Methods) D->E F Labs Submit Quantitative Data E->F G Statistical Analysis (e.g., Z-scores, %RSD) F->G H Performance Comparison G->H I Final Report Generation H->I

A flowchart of the typical workflow for an inter-laboratory comparison study.

BCFA_Analytical_Pathways cluster_sample Sample Preparation cluster_gcms GC-MS Pathways cluster_lcms LC-MS/MS Pathway Sample Plasma Sample Extraction1 Acidification & Liquid-Liquid Extraction Sample->Extraction1 Extraction2 Folch Extraction Sample->Extraction2 Prot_Precip Protein Precipitation Sample->Prot_Precip Deriv_PFBBr PFBBr Derivatization Extraction1->Deriv_PFBBr GCMS1 GC-MS Analysis (SIM Mode) Deriv_PFBBr->GCMS1 Deriv_FAME FAMEs Derivatization Extraction2->Deriv_FAME GCMS2 GC-MS Analysis Deriv_FAME->GCMS2 LCMS LC-MS/MS Analysis (MRM Mode) Prot_Precip->LCMS

Comparative workflows for GC-MS and LC-MS/MS analysis of BCFAs.

Evaluating Enzyme Specificity for 11-MethylHexadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of enzymes with potential specificity for 11-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA. Understanding the enzymatic landscape for this and structurally related molecules is crucial for research into lipid metabolism, drug development, and the study of various metabolic disorders. This document summarizes available experimental data, outlines detailed protocols for specificity assessment, and visualizes relevant metabolic pathways and experimental workflows.

Enzyme Candidates for this compound Metabolism

The primary candidates for the metabolism of long-chain branched fatty acyl-CoAs such as this compound are members of the Acyl-CoA Dehydrogenase (ACAD) family. These mitochondrial flavoenzymes catalyze the initial, rate-limiting step of fatty acid β-oxidation.[1] While a broad range of ACADs exist with varying substrate specificities based on acyl-chain length, evidence points to a select few with a preference for branched-chain substrates.

The most promising enzymes for activity with this compound are:

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD): While initially characterized by its activity on long straight-chain fatty acids, subsequent research has revealed that LCAD possesses significant activity towards branched-chain fatty acyl-CoAs.[2] Structural analyses of human LCAD have identified a larger substrate-binding cavity compared to other ACADs, which is thought to accommodate the steric bulk of branched-chain substrates.

  • Acyl-CoA Dehydrogenase Family Member 10 (ACAD10): This more recently identified ACAD has demonstrated explicit activity with long-chain branched fatty acids.[3][4] Its substrate profile makes it a prime candidate for the metabolism of molecules like this compound.

  • Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): As its name suggests, VLCAD is optimized for straight-chain fatty acids with 14 to 20 carbons.[5][6] While its substrate range overlaps with the chain length of this compound, its preference for linear substrates makes it a less likely, but still possible, candidate for significant metabolic activity.

Data Presentation: A Comparative Overview of Enzyme Activity

EnzymeSubstrate(s)Reported Activity/SpecificitySource(s)
ACAD10 R and S, 2-Methyl-Pentadecanoyl-CoA (2-methyl-C15-CoA)Specific Activity: 1.4 mU/mg (at 150 µM substrate)[3]
2-Methyl-Hexadecanoyl-CoA (2-methyl-C16-CoA)Low activity detected[3]
LCAD 2-Methyl-Decanoyl-CoA, 2-Methyl-Palmitoyl-CoA"Significant activity" reported in rat liver[7]
2,6-Dimethylheptanoyl-CoASubstrate used to measure LCAD-specific activity[7]
Branched long-chain substratesHas significant activity[2]
VLCAD Prefers straight-chain acyl-CoAs (C14-C20)Poor substrate: 4,7,10-cis-hexadecatrienoyl-CoA[8]
Branched-chain fatty acyl-CoAsGenerally considered to have low activity[1]

Note: Specific activity is reported in milliunits (mU) per milligram (mg) of protein, where one unit (U) is the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute.

Experimental Protocols

To empirically determine and compare the specificity of candidate enzymes for this compound, a standardized enzymatic assay is required. The gold standard for measuring ACAD activity is the anaerobic ETF fluorescence reduction assay .

Principle of the Assay

This assay measures the rate of reduction of the Electron Transfer Flavoprotein (ETF) by an ACAD enzyme in the presence of its acyl-CoA substrate. ETF is a natural electron acceptor for ACADs. The fluorescence of the oxidized flavin adenine (B156593) dinucleotide (FAD) cofactor within ETF is quenched upon its reduction by the active ACAD, and this decrease in fluorescence is monitored over time. The rate of fluorescence decrease is directly proportional to the enzyme's activity with the specific substrate.

Detailed Methodology: ETF Fluorescence Reduction Assay
  • Enzyme and Substrate Preparation:

    • Express and purify recombinant human LCAD, ACAD10, and VLCAD.

    • Synthesize and purify this compound and a set of control substrates (e.g., Palmitoyl-CoA for VLCAD, Octanoyl-CoA for MCAD as a negative control, and 2-Methyl-Pentadecanoyl-CoA for ACAD10).

    • Purify recombinant Electron Transfer Flavoprotein (ETF).

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.6, 0.1 mM EDTA).

    • The assay is typically performed in a temperature-controlled fluorometer.

    • To make the reaction anaerobic, the buffer can be purged with nitrogen or an oxygen-scavenging system (e.g., glucose oxidase, catalase, and glucose) can be added.

  • Assay Procedure:

    • In a quartz cuvette, add the reaction buffer, a known concentration of ETF (e.g., 1-5 µM), and the purified ACAD enzyme (a concentration sufficient to give a linear reaction rate).

    • Initiate the reaction by adding the acyl-CoA substrate (e.g., this compound) to a final concentration within a relevant range (e.g., 1-200 µM) to determine kinetic parameters.

    • Immediately monitor the decrease in ETF fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence change) for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters:

      • Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity of the enzyme for the substrate.

      • Vmax (maximum reaction velocity): The maximum rate of the reaction at saturating substrate concentrations.

      • kcat (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time (Vmax / [Enzyme]).

    • The specificity constant (kcat/Km ) is the most effective measure for comparing the enzymatic efficiency for different substrates. A higher kcat/Km value signifies greater specificity.

Mandatory Visualizations

Branched-Chain Fatty Acid β-Oxidation Pathway

BCF_beta_oxidation cluster_mito Mitochondrial Matrix This compound This compound Enoyl-CoA Enoyl-CoA This compound->Enoyl-CoA ACAD (LCAD/ACAD10) Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Enoyl-CoA Hydratase Ketoacyl-CoA Ketoacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA Hydroxyacyl-CoA Dehydrogenase Propionyl-CoA Propionyl-CoA Ketoacyl-CoA->Propionyl-CoA Thiolase Acetyl-CoA Acetyl-CoA Ketoacyl-CoA->Acetyl-CoA Thiolase TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle Acetyl-CoA->TCA_Cycle experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purify_Enzymes Purify Recombinant LCAD, ACAD10, VLCAD Setup_Reaction Prepare Anaerobic Reaction Mixture Purify_Enzymes->Setup_Reaction Synthesize_Substrates Synthesize This compound & Controls Synthesize_Substrates->Setup_Reaction Purify_ETF Purify Recombinant ETF Purify_ETF->Setup_Reaction Run_Assay ETF Fluorescence Reduction Assay Setup_Reaction->Run_Assay Measure_Fluorescence Monitor Fluorescence Decrease over Time Run_Assay->Measure_Fluorescence Calculate_Velocity Calculate Initial Reaction Velocities Measure_Fluorescence->Calculate_Velocity Plot_Data Plot Velocity vs. Substrate Concentration Calculate_Velocity->Plot_Data Determine_Kinetics Calculate Km, kcat, and kcat/Km Plot_Data->Determine_Kinetics enzyme_candidates cluster_acad Acyl-CoA Dehydrogenases (ACADs) Target_Substrate This compound LCAD LCAD Target_Substrate->LCAD High Likelihood (Branched-chain activity) ACAD10 ACAD10 Target_Substrate->ACAD10 High Likelihood (Known branched-chain substrate) VLCAD VLCAD Target_Substrate->VLCAD Low Likelihood (Prefers straight chains)

References

Comparative Transcriptomics of Branched-Chain Fatty Acid Production in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the genetic underpinnings of branched-chain fatty acid (BCFA) synthesis in key bacterial species. This document provides a comparative analysis of transcriptomic data, details experimental methodologies, and visualizes the key metabolic pathways.

Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacteria, influencing membrane fluidity and resistance to environmental stressors. Understanding the transcriptional regulation of BCFA biosynthesis is vital for developing novel antimicrobial strategies and for various biotechnological applications. This guide compares the transcriptomic responses of two prominent BCFA-producing bacteria, Listeria monocytogenes and Staphylococcus aureus, under conditions known to modulate BCFA synthesis.

Data Presentation: Comparative Gene Expression

The following tables summarize the differential expression of key genes involved in BCFA biosynthesis in Listeria monocytogenes in response to cold stress and in Staphylococcus aureus compared to Bacillus subtilis, another Gram-positive bacterium known for its distinct fatty acid metabolism.

Table 1: Upregulation of BCFA Synthesis Genes in Listeria monocytogenes at Low Temperature (5°C vs. 37°C)

GeneFunctionLog2 Fold ChangeReference
ilvAThreonine deaminase (Isoleucine biosynthesis)>1[1]
ilvBAcetolactate synthase catalytic subunit (Isoleucine/Valine biosynthesis)>1[1]
ilvCKetol-acid reductoisomerase (Isoleucine/Valine biosynthesis)>1[1]
ilvDDihydroxy-acid dehydratase (Isoleucine/Valine biosynthesis)>1[1]
ilvNAcetolactate synthase regulatory subunit (Isoleucine/Valine biosynthesis)>1[1]
leuA2-isopropylmalate synthase (Leucine biosynthesis)>1[1]
leuB3-isopropylmalate dehydrogenase (Leucine biosynthesis)>1[1]
leuCIsopropylmalate isomerase large subunit (Leucine biosynthesis)>1[1]
leuDIsopropylmalate isomerase small subunit (Leucine biosynthesis)>1[1]

Note: This data is synthesized from a transcriptomic analysis of L. monocytogenes grown at different temperatures. The upregulation of the ilv and leu operons indicates an increased production of branched-chain amino acid precursors for BCFA synthesis at low temperatures to maintain membrane fluidity.

Table 2: Key Enzymes in BCFA Synthesis and their Regulation in Staphylococcus aureus and Bacillus subtilis

Gene/RegulatorOrganismFunction/RegulationKey Transcriptomic Insights
bkd operonS. aureus, B. subtilisEncodes the branched-chain α-keto acid dehydrogenase (BKD) complex, which converts branched-chain amino acids to BCFA primers.In S. aureus, the BKD complex is crucial for generating the majority of BCFA precursors. Transcriptional regulation is tightly linked to branched-chain amino acid availability.
fabHS. aureus, B. subtilisβ-ketoacyl-ACP synthase III, initiates fatty acid synthesis.The substrate specificity of FabH is a key determinant of the types of fatty acids produced. In B. subtilis, FabH can utilize a variety of primers, leading to a diverse range of BCFAs.
CodYS. aureus, B. subtilisGlobal transcriptional regulator that senses branched-chain amino acid levels.In S. aureus, CodY represses the expression of genes involved in branched-chain amino acid biosynthesis when these amino acids are abundant.
FapRB. subtilisTranscriptional regulator of fatty acid synthesis.FapR controls the expression of the fab gene cluster in response to malonyl-CoA levels, a key precursor for fatty acid elongation.

Note: This table provides a qualitative comparison based on the known genetics of BCFA synthesis in these organisms. Direct comparative transcriptomic studies with quantitative data are limited, but the distinct regulatory mechanisms suggest significant differences in their transcriptomic profiles related to BCFA production.

Experimental Protocols

The following section details a generalized methodology for comparative transcriptomic analysis of BCFA-producing bacteria using RNA-Seq.

1. Bacterial Culture and RNA Extraction:

  • Culture Conditions: Grow bacterial strains (e.g., Listeria monocytogenes, Staphylococcus aureus, Bacillus subtilis) in appropriate media (e.g., Brain Heart Infusion broth, Tryptic Soy Broth) to the mid-logarithmic growth phase. For comparative studies, introduce specific conditions such as temperature shifts (e.g., 37°C vs. 5°C for L. monocytogenes) or supplementation with BCFA precursors (e.g., isoleucine, valine, leucine).

  • RNA Stabilization: Harvest bacterial cells by centrifugation and immediately stabilize RNA using a commercial RNA stabilization reagent or by flash-freezing in liquid nitrogen to prevent RNA degradation.

  • RNA Extraction: Extract total RNA using a combination of mechanical lysis (e.g., bead beating) and a phenol-chloroform-based extraction method or a commercial RNA extraction kit designed for bacteria. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure a high RNA integrity number (RIN) for reliable downstream analysis.

2. RNA-Seq Library Preparation and Sequencing:

  • rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a rRNA depletion kit specific for bacteria.

  • Library Construction: Construct sequencing libraries from the rRNA-depleted RNA. This process typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina NovaSeq or MiSeq.

3. Bioinformatic Analysis:

  • Quality Control of Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Mapping: Align the high-quality reads to the respective bacterial reference genomes using a splice-aware aligner like HISAT2 or STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use packages such as DESeq2 or edgeR in R to identify differentially expressed genes between different conditions or organisms. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify over-represented biological functions and pathways.

Mandatory Visualization

Diagram 1: Branched-Chain Fatty Acid Synthesis Pathway in Bacteria

BCFA_Synthesis cluster_precursors Branched-Chain Amino Acid Precursors cluster_primers BCFA Primers cluster_fasii Fatty Acid Synthase II (FASII) Isoleucine Isoleucine 2-methylbutyryl-CoA 2-methylbutyryl-CoA Isoleucine->2-methylbutyryl-CoA Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Elongation_Cycle Elongation Cycle (FabD, FabG, FabZ, FabI) 2-methylbutyryl-CoA->Elongation_Cycle FabH Isovaleryl-CoA->Elongation_Cycle FabH Isobutyryl-CoA->Elongation_Cycle FabH Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongation_Cycle BCFAs Branched-Chain Fatty Acids Elongation_Cycle->BCFAs Membrane_Lipids Membrane Lipids BCFAs->Membrane_Lipids Incorporation

Caption: Overview of the bacterial branched-chain fatty acid synthesis pathway.

Diagram 2: Experimental Workflow for Comparative Transcriptomics

RNASeq_Workflow Bacterial_Cultures Bacterial Cultures (e.g., L. monocytogenes, S. aureus) Experimental_Conditions Experimental Conditions (e.g., Temp Shift, Precursor Supply) Bacterial_Cultures->Experimental_Conditions RNA_Extraction Total RNA Extraction Experimental_Conditions->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Preparation RNA-Seq Library Preparation rRNA_Depletion->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing Data_Analysis Bioinformatic Analysis (QC, Mapping, DEG, Enrichment) Sequencing->Data_Analysis Comparative_Analysis Comparative Transcriptomic Analysis Data_Analysis->Comparative_Analysis

Caption: Workflow for comparative transcriptomic analysis of BCFA-producing bacteria.

References

A Comparative Guide to Biomarkers for Long-Chain Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and early diagnosis of long-chain fatty acid oxidation disorders (lcFAODs) is critical for patient management and the development of novel therapeutics. While the accumulation of specific acyl-CoA species is a hallmark of these inherited metabolic diseases, the direct measurement of these molecules in clinical practice is challenging.[1][2] This guide provides a comparative overview of established and emerging biomarkers for lcFAODs, offering insights into their diagnostic utility and the experimental methodologies employed for their validation. Although direct evidence for 11-MethylHexadecanoyl-CoA as a validated biomarker is not prominent in current literature, its structural similarity to other long-chain acyl-CoAs suggests its potential relevance in this disease context.

Established vs. Emerging Biomarkers: A Comparative Analysis

The diagnosis and monitoring of lcFAODs traditionally rely on the measurement of acylcarnitines in plasma or dried blood spots. However, ongoing research is identifying novel biomarkers with potentially improved specificity and prognostic value.

Biomarker CategorySpecific ExamplesAdvantagesLimitations
Established Biomarkers
AcylcarnitinesC14:1-carnitine- Well-established diagnostic markers for lcFAODs, particularly VLCADD.[1]- Routinely used in newborn screening programs.[1]- Can yield false negatives in asymptomatic patients.[3]- Specificity can be limited; for example, C8-carnitine can be elevated by medium-chain triglyceride intake.[4]
Emerging Biomarkers
LysophosphatidylcholinesLysophosphatidylcholine(14:1) (LPC(14:1))- Specifically increased in severe Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD).[1]- Shows a better inverse correlation with enzyme activity than C14:1-carnitine.[1]- Requires further validation in larger patient cohorts.- Not yet implemented in routine clinical diagnostics.
Acyl-cysteaminesS-(3-hydroxyacyl)cysteamines- Significantly increased in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency.[1]- Hypothesized to be degradation products of accumulating 3-hydroxyacyl-CoAs.[1]- Represents a novel class of biomarkers requiring more extensive research.- Analytical methods need to be standardized for clinical use.
Free Fatty Acids3-hydroxy-C14 to C18 fatty acids- Significantly elevated in LCHAD and Mitochondrial Trifunctional Protein (MTP) deficiencies.[4]- Can be non-specifically increased in other FAODs during metabolic crises.[4]

Experimental Protocols for Biomarker Validation

The validation of these biomarkers relies on robust analytical methodologies, primarily centered around mass spectrometry-based techniques.

Quantification of Acylcarnitines and Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of acylcarnitines and acyl-CoAs from biological samples.[5]

  • Sample Preparation:

    • Biological samples (e.g., plasma, dried blood spots, tissue homogenates) are subjected to protein precipitation using organic solvents like acetonitrile (B52724) or methanol.

    • For acyl-CoA analysis, a solid-phase extraction (SPE) step may be employed to enrich for these analytes, although this can be challenging due to the varying polarities of different acyl-CoA species.[5]

    • Internal standards, such as isotopically labeled acylcarnitines or a non-endogenous acyl-CoA like crotonoyl-CoA, are added to the sample for accurate quantification.[5]

  • LC-MS/MS Analysis:

    • The extracted analytes are separated using a liquid chromatography system, often employing a C18 column for reverse-phase chromatography.[5]

    • The separated molecules are then introduced into a tandem mass spectrometer.

    • Multiple Reaction Monitoring (MRM) is typically used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment generated by collision-induced dissociation). This highly selective detection method enhances sensitivity and reduces interference.[5] For acyl-CoAs, a common fragmentation pattern involves the loss of the CoA moiety, producing a characteristic fragment ion.[5]

  • Data Analysis:

    • Calibration curves are generated using a series of known concentrations of analytical standards.

    • The concentration of the analyte in the biological sample is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Signaling Pathways and Experimental Workflows

Understanding the underlying biochemical pathways is crucial for interpreting biomarker data.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA CPT1 CPT I Fatty Acyl-CoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT CPT2 CPT II Acylcarnitine->CPT2 CACT->Acylcarnitine Fatty Acyl-CoA_mito Fatty Acyl-CoA CPT2->Fatty Acyl-CoA_mito Beta_Oxidation β-Oxidation Spiral (VLCAD, LCHAD, etc.) Fatty Acyl-CoA_mito->Beta_Oxidation Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

In lcFAODs, genetic defects in enzymes such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) or Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) disrupt the β-oxidation spiral. This leads to an accumulation of upstream intermediates, including specific long-chain fatty acyl-CoAs and their corresponding acylcarnitine derivatives.

Biomarker_Validation_Workflow Patient_Samples Patient Samples (Plasma, Dried Blood Spots) Extraction Analyte Extraction (Protein Precipitation, SPE) Patient_Samples->Extraction LC_MSMS LC-MS/MS Analysis (MRM) Extraction->LC_MSMS Data_Analysis Quantitative Data Analysis LC_MSMS->Data_Analysis Biomarker_Validation Biomarker Validation (Comparison with Controls, Correlation with Disease Severity) Data_Analysis->Biomarker_Validation

Caption: General Workflow for Biomarker Validation.

This generalized workflow illustrates the key steps involved in the discovery and validation of novel biomarkers for metabolic disorders, from sample collection to statistical validation.

Conclusion

The field of biomarker discovery for lcFAODs is continually evolving. While acylcarnitines remain the cornerstone of diagnosis, emerging biomarkers such as LPC(14:1) and S-(3-hydroxyacyl)cysteamines hold promise for improved diagnostic accuracy and disease stratification. For drug development professionals, a deeper understanding of these biomarkers and their underlying pathways is essential for designing effective clinical trials and developing targeted therapies. The analytical workflows described provide a foundation for the rigorous validation of these and other potential biomarkers, including novel long-chain acyl-CoAs like this compound, which may be identified through untargeted metabolomics studies in the future.

References

A Researcher's Guide to Acyl-CoA Extraction: A Comparative Analysis of Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of acyl-coenzyme A (acyl-CoA) species is fundamental to understanding cellular metabolism, from energy production and fatty acid oxidation to its role in epigenetic regulation.[1] As central intermediates in numerous metabolic pathways, their cellular concentrations and physico-chemical properties vary widely, making the analysis of the entire acyl-CoA metabolome with a single approach challenging.[1] The low abundance and inherent instability of these molecules further complicate their extraction and analysis, necessitating robust and efficient protocols for researchers in metabolic studies and drug development.[2]

This guide provides an objective comparison of common extraction methodologies for short-, medium-, and long-chain acyl-CoA species, supported by published experimental data. We will delve into detailed protocols and present a generalized workflow to assist researchers in selecting the optimal method for their specific analytical needs.

Comparative Extraction Efficiency of Acyl-CoA Species

The choice of extraction method significantly impacts the recovery of different acyl-CoA species. The polarity of these molecules varies greatly with the length of the acyl chain, meaning a method optimized for short-chain species may poorly recover long-chain variants, and vice-versa.[3] Below is a summary of reported recovery rates for several common extraction techniques.

Extraction MethodAcyl-CoA SpeciesMatrixReported Recovery Rate (%)Reference
Organic Solvent with SPE Acetyl-CoA (C2)Rat Liver93-104% (Extraction), 83-90% (SPE)Minkler PE, et al. (1995)[3]
Malonyl-CoA (C3)Rat Liver93-104% (Extraction), 83-90% (SPE)Minkler PE, et al. (1995)[3]
Octanoyl-CoA (C8)Rat Liver93-104% (Extraction), 83-90% (SPE)Minkler PE, et al. (1995)[3]
Palmitoyl-CoA (C16)Rat Liver93-104% (Extraction), 83-90% (SPE)Minkler PE, et al. (1995)[3]
Oleoyl-CoA (C18:1)Rat Liver93-104% (Extraction), 83-90% (SPE)Minkler PE, et al. (1995)[3]
Arachidonyl-CoA (C20:4)Rat Liver93-104% (Extraction), 83-90% (SPE)Minkler PE, et al. (1995)[3]
5-Sulfosalicylic Acid (SSA) Acetyl-CoA (C2)Standards~59%Simithy J, et al. (2017)[4][5]
Propionyl-CoA (C3)Standards~80%Simithy J, et al. (2017)[4][5]
Malonyl-CoA (C3)Standards~74%Simithy J, et al. (2017)[4][5]
Isovaleryl-CoA (C5)Standards~59%Simithy J, et al. (2017)[4][5]
Coenzyme A (Free)Standards~74%Simithy J, et al. (2017)[4][5]
Trichloroacetic Acid (TCA) with SPE Acetyl-CoA (C2)Standards~36%Simithy J, et al. (2017)[4][5]
Propionyl-CoA (C3)Standards~62%Simithy J, et al. (2017)[4][5]
Malonyl-CoA (C3)Standards~26%Simithy J, et al. (2017)[4][5]
Isovaleryl-CoA (C5)Standards~58%Simithy J, et al. (2017)[4][5]
Coenzyme A (Free)Standards~1%Simithy J, et al. (2017)[4][5]
Modified Organic Solvent with SPE Long-Chain Acyl-CoAsRat Tissues70-80%Ellis JM, et al. (2004)[6]

Visualizing the Extraction Workflow

A generalized workflow for acyl-CoA extraction from biological tissues is crucial for maintaining sample integrity and ensuring high recovery. The following diagram illustrates the key steps from sample preparation to final analysis.

References

Comparative Guide to Orthologous Enzyme Activity with 11-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of orthologous enzymes with known or potential activity towards 11-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA. Due to the limited availability of direct experimental data for this specific substrate, this guide focuses on the activity of relevant acyl-CoA dehydrogenases (ACADs) with structurally similar branched-chain fatty acyl-CoAs. The information presented is intended to guide researchers in selecting appropriate enzymes for further investigation and in designing experiments for screening and characterization.

Introduction to Acyl-CoA Dehydrogenases (ACADs)

Acyl-CoA dehydrogenases are a class of mitochondrial flavoenzymes that catalyze the initial step of fatty acid β-oxidation.[1] This process is crucial for energy production from fatty acids.[1] ACADs exhibit substrate specificity based on the chain length and structure of the fatty acyl-CoA.[2] Enzymes that metabolize branched-chain fatty acids are of particular interest in the study of various metabolic disorders.[2] Two key enzymes, Acyl-CoA Dehydrogenase Family Member 10 (ACAD10) and Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB), are primary candidates for activity with branched-chain substrates like this compound.[2][3]

Orthologous Enzyme Comparison

Table 1: Quantitative Data for Human ACAD10 Activity with a Branched-Chain Acyl-CoA
SubstrateSpecific Activity (mU/mg)Substrate Concentration (µM)Notes
R,S-2-Methyl-Pentadecanoyl-CoA (2-methyl-C15-CoA)1.4150Activity is noted to be considerably lower than with optimal substrates for other ACADs, suggesting this is not the optimal substrate for ACAD10.[4]
Table 2: Quantitative Data for Human ACADSB Activity with Branched-Chain and Straight-Chain Acyl-CoAs
SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Notes
(S)-2-Methylbutyryl-CoA-9700-ACADSB shows the greatest activity towards this short branched-chain acyl-CoA.[2][5]
2-Methylbutanoyl-CoA12--[5]
Hexanoyl-CoA3676002.11 x 105[5]
Butyryl-CoA---Reacts significantly with this short straight-chain acyl-CoA.[2]

Experimental Protocols

The standard method for measuring the activity of acyl-CoA dehydrogenases is the Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay .[6] This assay monitors the decrease in ETF fluorescence as it accepts electrons from the ACAD-substrate complex.[6]

Principle of the ETF Fluorescence Reduction Assay

The assay is based on the following reaction:

Acyl-CoA + ACAD-FAD → 2-Enoyl-CoA + ACAD-FADH2 ACAD-FADH2 + 2 ETFox → ACAD-FAD + 2 ETFsq• + 2 H+

The reduction of the oxidized ETF (ETFox) to its semiquinone radical form (ETFsq•) leads to a decrease in its intrinsic fluorescence, which can be monitored spectrophotometrically.

Detailed Protocol for ETF Fluorescence Reduction Assay

This protocol is adapted from established methods and can be performed in a 96-well plate format for higher throughput.[6]

Materials:

  • Purified recombinant ACAD enzyme (e.g., ACAD10 or ACADSB)

  • Purified recombinant porcine Electron Transfer Flavoprotein (ETF)[6]

  • Acyl-CoA substrate (e.g., this compound)

  • Reaction Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA.

  • Enzymatic deoxygenation system:

    • Glucose

    • Glucose oxidase

    • Catalase

  • 96-well microplate (black, clear bottom)

  • Microplate reader with fluorescence detection (Excitation: 340 nm, Emission: 490 nm)[6]

Procedure:

  • Prepare the Reaction Mixture: In each well of the 96-well plate, prepare a 200 µL reaction mixture containing:

    • Reaction Buffer

    • Glucose (final concentration, e.g., 2.5 mM)

    • Catalase (final concentration, e.g., 40 U/mL)

    • Glucose oxidase (final concentration, e.g., 40 U/mL)

    • ETF (final concentration, e.g., 1-5 µM)

    • Purified ACAD enzyme (concentration to be optimized for linear reaction rate)

  • Initiate the Reaction: Add the acyl-CoA substrate to each well to initiate the reaction. The final substrate concentration should be varied to determine kinetic parameters (e.g., 0.5 - 200 µM).

  • Monitor Fluorescence: Immediately place the microplate in the reader, pre-warmed to 32°C, and monitor the decrease in fluorescence at 490 nm over time (e.g., every 30 seconds for 10-15 minutes).[6]

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.

    • Convert the rate of fluorescence change to the rate of substrate oxidation using a standard curve generated with known concentrations of reduced ETF.

    • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mitochondrial β-oxidation pathway for branched-chain fatty acids and the experimental workflow for assessing enzyme activity.

Mitochondrial β-Oxidation of a Methyl-Branched Fatty Acyl-CoA

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix BCFA_CoA This compound Enoyl_CoA 2-Enoyl-CoA derivative BCFA_CoA->Enoyl_CoA ACAD (e.g., ACAD10, ACADSB) FAD -> FADH2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA derivative Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA derivative Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase + CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Propionyl_CoA Propionyl-CoA Shortened_Acyl_CoA->Propionyl_CoA Final Thiolysis TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle -> Succinyl-CoA Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation of a methyl-branched fatty acyl-CoA.

Experimental Workflow for Orthologous Enzyme Comparison

Experimental_Workflow cluster_workflow Workflow Identify_Orthologs Identify Orthologs of ACAD10 and ACADSB Clone_Express Clone and Express Recombinant Enzymes Identify_Orthologs->Clone_Express Purify_Enzymes Purify Recombinant Enzymes and ETF Clone_Express->Purify_Enzymes ETF_Assay Perform ETF Fluorescence Reduction Assay Purify_Enzymes->ETF_Assay Data_Analysis Determine Kinetic Parameters (Km, kcat) ETF_Assay->Data_Analysis Compare_Activity Compare Orthologous Enzyme Activity Data_Analysis->Compare_Activity

Caption: Workflow for comparing orthologous enzyme activity.

Conclusion

This guide provides a framework for investigating the enzymatic activity of orthologous acyl-CoA dehydrogenases with this compound. While direct kinetic data for this specific substrate is currently limited, the information on ACAD10 and ACADSB with structurally similar substrates offers valuable starting points for research. The provided experimental protocol for the ETF fluorescence reduction assay and the illustrative diagrams of the relevant metabolic pathway and experimental workflow are intended to facilitate further experimental design and data interpretation in this area. Future studies are needed to fully characterize the substrate specificity and kinetic parameters of various ACAD orthologs with a broader range of branched-chain fatty acyl-CoAs.

References

"phenotypic comparison of mutants in the branched-chain fatty acid synthesis pathway"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phenotypic consequences of mutations in the branched-chain fatty acid (BCFA) synthesis pathway. By presenting supporting experimental data in a standardized format, this document aims to facilitate the understanding of how genetic alterations in this pathway impact bacterial physiology and virulence.

Introduction to Branched-Chain Fatty Acid Synthesis

Branched-chain fatty acids are crucial components of the cell membrane in many bacteria, significantly influencing membrane fluidity, stress tolerance, and pathogenesis. The synthesis of BCFAs begins with the conversion of branched-chain amino acids (isoleucine, leucine, and valine) into their corresponding α-keto acids. These are then decarboxylated to form the branched-chain acyl-CoA primers that initiate fatty acid synthesis. Key enzymes in this pathway include branched-chain amino acid transaminase (BCAT), the branched-chain α-keto acid dehydrogenase (BKD) complex, and various components of the fatty acid synthase II (FASII) system.

Phenotypic Comparison of Key Mutants

Mutations in the genes encoding the enzymes of the BCFA synthesis pathway lead to a range of observable phenotypes. The following tables summarize the quantitative data on the impact of these mutations on fatty acid composition and bacterial growth.

Table 1: Alterations in Cellular Fatty Acid Composition in BCFA Synthesis Mutants
Gene MutantOrganismParent StrainKey Alteration in Fatty Acid ProfileReference
ilvEListeria monocytogenesScott AAlmost complete loss of anteiso-BCFAs, compensated by elevated levels of unbranched saturated fatty acids and iso-BCFAs.[1][1]
bkd operonListeria monocytogenes10403SSignificant reduction of total BCFAs.[2] For example, a BKD-deficient mutant (MOR401) has high amounts of straight-chain fatty acids and even-numbered iso fatty acids, in contrast to the parent strain where odd-numbered anteiso fatty acids predominate.[3][2][3]
bkdA1 (in-frame deletion)Listeria monocytogenesNot SpecifiedDefects in BCFA composition.[4][4]
ugtP, pssA, mprF, ywnE (quadruple mutant)Bacillus subtilisNot SpecifiedMembrane is comprised predominantly of phosphatidylglycerol.[5][6][5][6]
Table 2: Growth Phenotypes of BCFA Synthesis Mutants
Gene MutantOrganismConditionPhenotypeReference
ilvEListeria monocytogenes4 mM trans-cinnamaldehyde8.4-fold extended lag phase.[1][1]
bkd operonListeria monocytogenesLow temperature, low pHSevere growth defects.[2][2]
bkd operonListeria monocytogenes10°CNo growth, but growth restored by supplementation with 2-methylbutyrate (B1264701) (a precursor for anteiso-BCFAs).[3][3]
bkdA1 (in-frame deletion)Listeria monocytogenes4°C, 25°C, and 37°CGrowth defects at low temperatures.[4][4]
ugtP, pssA, mprF, ywnE (quadruple mutant)Bacillus subtilisStandard lab conditionsViable and grows at near-wild-type rates, but forms long, coiled filaments.[5][6][5][6]

Visualizing the Pathway and Experimental Workflow

To provide a clearer understanding of the BCFA synthesis pathway and the methods used to characterize its mutants, the following diagrams have been generated.

BCFA_Synthesis_Pathway cluster_precursors Branched-Chain Amino Acid Precursors cluster_keto_acids α-Keto Acids cluster_acyl_coa Acyl-CoA Primers cluster_fas Fatty Acid Elongation (FASII) cluster_products Final Products Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transamination BCAT BCAT (e.g., IlvE) Leucine Leucine alpha_Ketoisocaproate α-Ketoisocaproate Leucine->alpha_Ketoisocaproate Transamination Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate Transamination anteiso_CoA 2-Methylbutyryl-CoA (anteiso primer) alpha_Keto_beta_methylvalerate->anteiso_CoA Oxidative Decarboxylation BKD BKD Complex (e.g., BkdA1) iso_CoA_Leu Isovaleryl-CoA (iso primer) alpha_Ketoisocaproate->iso_CoA_Leu Oxidative Decarboxylation iso_CoA_Val Isobutyryl-CoA (iso primer) alpha_Ketoisovalerate->iso_CoA_Val Oxidative Decarboxylation FASII Fatty Acid Synthase II anteiso_CoA->FASII iso_CoA_Leu->FASII iso_CoA_Val->FASII anteiso_BCFA Anteiso-BCFAs FASII->anteiso_BCFA iso_BCFA Iso-BCFAs FASII->iso_BCFA

Caption: Branched-Chain Fatty Acid Synthesis Pathway.

Experimental_Workflow cluster_culture Bacterial Culture and Growth Analysis cluster_fac Fatty Acid Composition Analysis Start Inoculate Wild-Type and Mutant Strains Incubate Incubate under Defined Conditions (e.g., varying temperatures) Start->Incubate Monitor Monitor Growth by OD600 Measurement Incubate->Monitor Harvest Harvest Cells from Culture Incubate->Harvest Plot Plot Growth Curves (OD600 vs. Time) Monitor->Plot Analyze Calculate Growth Rate and Lag Phase Plot->Analyze Extract Saponification, Methylation, and Extraction of Fatty Acids Harvest->Extract GCMS Analyze Fatty Acid Methyl Esters (FAMEs) by GC-MS Extract->GCMS Quantify Identify and Quantify Fatty Acid Species GCMS->Quantify

References

Validating the Role of 11-MethylHexadecanoyl-CoA in Membrane Fluidity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the role of 11-MethylHexadecanoyl-CoA in modulating membrane fluidity against other common alternatives. Due to the limited direct experimental data on this compound, this guide leverages findings from molecular dynamics simulations and experimental data on closely related methyl-branched fatty acids to infer its effects. This information is juxtaposed with well-documented data on established membrane fluidity modulators like unsaturated fatty acids and cholesterol.

The Fluidizing Effect of Methyl-Branched Acyl Chains

Biological membranes require a delicate balance of fluidity to support the function of embedded proteins and facilitate cellular processes. This fluidity is primarily determined by the composition of the lipid bilayer. While saturated fatty acids lead to rigid, ordered membranes, and unsaturated fatty acids introduce kinks that increase fluidity, methyl-branched fatty acids offer a unique mechanism for modulating membrane dynamics.

Methyl branching, such as the methyl group at the 11th position in this compound, disrupts the tight packing of acyl chains within the lipid bilayer. This steric hindrance reduces van der Waals interactions between neighboring lipids, leading to a more fluid membrane state. Molecular dynamics simulations have shown that methyl branching reduces lipid condensation, decreases bilayer thickness, and lowers the ordering of the acyl chains.[1][2]

Comparative Analysis of Membrane Fluidity Modulators

To quantitatively assess the potential impact of this compound, we compare its predicted effects with those of oleic acid (an unsaturated fatty acid) and cholesterol. The following tables summarize key parameters influenced by these molecules when incorporated into a model dipalmitoylphosphatidylcholine (DPPC) lipid bilayer.

Table 1: Comparison of Effects on Membrane Physical Properties

ParameterSaturated Fatty Acid (DPPC)Unsaturated Fatty Acid (e.g., DOPC)Methyl-Branched Fatty Acid (Predicted for this compound)Cholesterol
Effect on Fluidity Decreases (more ordered)Increases (more disordered)Increases (more disordered)Dual effect: Decreases fluidity in liquid-disordered phase, increases fluidity in gel phase
Acyl Chain Packing TightLooseLooseIncreases packing in disordered membranes
Bilayer Thickness IncreasesDecreasesDecreases[1][2]Can increase thickness of fluid membranes
Phase Transition Temp (Tm) High (e.g., DPPC: 41°C)[3]Low (e.g., DOPC: -20°C)LoweredBroadens or eliminates phase transition

Table 2: Quantitative Comparison of Membrane Fluidity Parameters

ParameterDPPC BilayerDPPC with Oleic AcidDPPC with 11-Methylhexadecanoic Acid (Simulated)DPPC with Cholesterol (30 mol%)
Laurdan (B1674558) Generalized Polarization (GP) High (~0.5 to 0.6 in gel phase)[4]LowerLowerIntermediate (~0.1 to 0.4)[5][6]
Lateral Diffusion Coefficient (D) of Lipids (µm²/s) Slow (<0.1 in gel phase)Fast (~1-10)[7][8][9][10]Faster than DPPCSlower than pure fluid phase lipids (~0.3-1)[7]
Area per Lipid (Ų) ~47-48[11][12]~60-70Increased relative to DPPC[13]~35-45 (condensing effect)

Experimental Protocols for Validation

To empirically validate the role of this compound in membrane fluidity, the following experimental protocols can be employed.

Liposome (B1194612) Preparation with Incorporated Fatty Acids

Objective: To create model membrane systems (liposomes) containing the fatty acid of interest.

Protocol:

  • Lipid Film Hydration:

    • Co-dissolve the desired lipids (e.g., DPPC and 11-methylhexadecanoic acid) in a chloroform/methanol (2:1, v/v) solution in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's interior.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, Tris-HCl) by vortexing or gentle agitation above the phase transition temperature of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).

  • Unilamellar Vesicle Formation (Optional but Recommended):

    • To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be subjected to:

      • Sonication: Using a bath or probe sonicator.[14][15]

      • Extrusion: Passing the MLVs through polycarbonate filters with a defined pore size.[15][16]

Measurement of Membrane Fluidity using Laurdan GP

Objective: To quantify membrane fluidity based on the spectral properties of the fluorescent probe Laurdan. Laurdan's emission spectrum shifts depending on the polarity of its environment, which is related to water penetration into the bilayer and thus lipid packing.

Protocol:

  • Laurdan Labeling:

    • Incorporate Laurdan into the liposome preparation by adding it to the initial lipid solution at a molar ratio of approximately 1:500 (Laurdan:lipid).

  • Fluorescence Spectroscopy:

    • Measure the fluorescence emission spectra of the Laurdan-labeled liposomes using a fluorometer.

    • Excite the sample at 340-360 nm and record the emission intensities at 440 nm (characteristic of ordered, gel-phase membranes) and 490 nm (characteristic of disordered, liquid-crystalline phase membranes).[13]

  • GP Calculation:

    • Calculate the Generalized Polarization (GP) value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) [13]

    • Higher GP values indicate a more ordered membrane, while lower GP values suggest a more fluid membrane.[4][17]

Determination of Lipid Lateral Diffusion by FRAP

Objective: To measure the lateral diffusion of lipid molecules within the membrane, a direct indicator of fluidity.

Protocol:

  • Fluorescent Lipid Labeling:

    • Prepare giant unilamellar vesicles (GUVs) or supported lipid bilayers (SLBs) containing a small amount (e.g., 0.5 mol%) of a fluorescently labeled lipid (e.g., NBD-PE).

  • FRAP Measurement:

    • Using a confocal microscope, photobleach a defined region of interest (ROI) on the membrane with a high-intensity laser.

    • Monitor the recovery of fluorescence in the bleached ROI over time as unbleached fluorescent lipids diffuse into the area.[18]

  • Data Analysis:

    • Fit the fluorescence recovery curve to an appropriate diffusion model to extract the lateral diffusion coefficient (D).[8][9][10] A higher diffusion coefficient corresponds to greater membrane fluidity.

Visualizing the Molecular Mechanisms and Workflows

To better illustrate the concepts and procedures discussed, the following diagrams are provided.

Mechanism of Membrane Fluidity Modulation cluster_0 Saturated Acyl Chains cluster_1 Methyl-Branched Acyl Chains Saturated Straight, Saturated Acyl Chains Packing_S Tight Packing Saturated->Packing_S Interactions_S Strong van der Waals Interactions Packing_S->Interactions_S Fluidity_S Low Membrane Fluidity (Ordered/Gel Phase) Interactions_S->Fluidity_S Branched 11-MethylHexadecanoyl Chain Packing_B Disrupted Packing Branched->Packing_B Interactions_B Weakened van der Waals Interactions Packing_B->Interactions_B Fluidity_B High Membrane Fluidity (Disordered Phase) Interactions_B->Fluidity_B

Caption: How methyl branching increases membrane fluidity.

Experimental Workflow for Membrane Fluidity Analysis start Start: Hypothesis (this compound increases fluidity) liposome_prep Liposome Preparation (Incorporate 11-Methylhexadecanoic Acid) start->liposome_prep laurdan Laurdan GP Measurement liposome_prep->laurdan frap FRAP Analysis liposome_prep->frap dsc Differential Scanning Calorimetry (DSC) (Measure Phase Transition Temperature) liposome_prep->dsc analysis Data Analysis and Comparison laurdan->analysis frap->analysis dsc->analysis conclusion Conclusion on the Role of this compound analysis->conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of 11-MethylHexadecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized biochemicals like 11-MethylHexadecanoyl-CoA is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for every chemical are not always readily available, a risk-based approach grounded in the known properties of similar compounds can ensure safe handling and disposal. This guide provides essential logistical information and a step-by-step operational plan for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar long-chain fatty acid derivatives, the following precautions should be taken:

  • Eye Protection: Wear safety glasses or goggles to protect against potential splashes.

  • Hand Protection: Use chemical-resistant gloves.

  • Skin Protection: A lab coat is recommended to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.

  • Work Area: Handle the compound in a well-ventilated area, preferably in a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as chemical waste, following institutional and local regulations. Do not dispose of this compound down the drain or in regular trash.

  • Waste Identification and Collection:

    • Clearly label a dedicated waste container for this compound and any contaminated materials (e.g., pipette tips, tubes).

    • The container should be sealable and made of a material compatible with the chemical.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Consult Institutional Guidelines:

    • Contact your institution's EHS office to determine the specific procedures for disposing of non-hazardous or potentially hazardous biochemical waste. They will provide guidance on the appropriate waste stream and any required documentation.

  • Waste Pickup and Disposal:

    • Arrange for a scheduled pickup of the chemical waste by a certified hazardous waste disposal contractor, as coordinated through your EHS office.

Quantitative Data Summary

PropertyValueImplication for Disposal
Physical State Likely a solid at room temperature.[1][2]Spills can be contained more easily than liquids. Avoid generating dust during handling.
Solubility Expected to have low solubility in water.Do not dispose of down the drain.
Hazard Classification May cause skin and eye irritation.[1]Wear appropriate PPE during handling and disposal.
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.Prevent release into the environment. Dispose of as chemical waste.
Incompatible Materials Oxidizing agents.[2]Store and dispose of separately from oxidizing agents to prevent hazardous reactions.

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when planning the disposal of this compound.

Disposal Decision Workflow for this compound start Start: Need to dispose of This compound assess_hazards Assess Hazards (Consult SDS of similar compounds) start->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste segregate_waste Segregate from Incompatible Chemicals collect_waste->segregate_waste consult_ehs Consult Institutional EHS for Specific Guidelines schedule_pickup Arrange for Hazardous Waste Pickup via EHS consult_ehs->schedule_pickup segregate_waste->consult_ehs end_disposal Proper Disposal Complete schedule_pickup->end_disposal

Caption: Logical flow for the safe disposal of this compound.

References

Personal protective equipment for handling 11-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 11-MethylHexadecanoyl-CoA

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment, operational procedures, and disposal plans to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is paramount. The following PPE is required to minimize exposure and ensure safety. A work area and process-specific risk assessment is essential to determine if additional protection is necessary[1].

Minimum Required PPE:

  • Lab Coat: A clean, knee-length lab coat, preferably made of a cotton-polyester blend (with at least 35% cotton), should be worn to protect clothing and skin from potential splashes[2][3]. For procedures involving flammable solvents, a fire-resistant lab coat is recommended[3].

  • Eye Protection: At a minimum, safety glasses with side shields are mandatory[1][2][4]. For tasks with a higher risk of splashing, such as when handling larger volumes or preparing solutions, chemical splash goggles should be worn[1][3][4].

  • Gloves: Disposable nitrile gloves are the standard for providing protection against incidental chemical contact[1][5]. It is crucial to change gloves immediately if they become contaminated[1][5]. For extended contact or when handling more concentrated solutions, consider wearing double gloves or a more robust type of chemical-resistant glove based on a specific risk assessment[1][5].

  • Full-Length Pants and Closed-Toe Shoes: To protect the lower body from spills and falling objects, long pants and fully enclosed shoes are required laboratory attire[1][2].

Enhanced PPE for Specific Procedures:

  • Face Shield: When there is a significant splash hazard, such as when transferring large volumes of solutions containing this compound, a face shield should be worn in addition to safety glasses or goggles[1][3][4].

  • Respiratory Protection: If there is a risk of generating aerosols or dusts containing the compound, and engineering controls like a fume hood are not sufficient, appropriate respiratory protection (e.g., an N95 respirator or higher) should be used[3]. The selection of a respirator must be based on a formal risk assessment.

II. Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound, from receipt to disposal, is critical for safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area, away from incompatible materials. Long-chain acyl-CoAs are often stored at -20°C or below to maintain stability.

2. Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is correctly worn.

  • When weighing the solid compound, use an analytical balance inside a fume hood or a balance enclosure.

  • To prepare a solution, slowly add the solvent to the pre-weighed this compound to avoid splashing. Common solvents for similar compounds include buffered aqueous solutions or organic solvents like methanol (B129727) or isopropanol[6][7][8].

3. Experimental Use:

  • Clearly label all containers with the name of the compound, concentration, solvent, and date of preparation.

  • When using the solution, handle it with care to avoid splashes and aerosol generation.

  • Keep containers sealed when not in use to prevent evaporation and contamination.

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a designated, labeled container for chemical waste.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • After cleanup, decontaminate the area with an appropriate solvent and cleaning agent.

III. Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused this compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, pipette tips) must be disposed of as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, leak-proof containers designated for chemical waste. Do not mix with other waste streams unless it is known to be compatible.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Quantitative Data Summary
ParameterGuidelineSource
Storage Temperature -20°C or below is common for long-term stability.General practice for biochemicals
Solution pH Often handled in buffered solutions (e.g., pH 4.9-7.4).[6][7]
Typical Solvents Buffered aqueous solutions, methanol, isopropanol, acetonitrile.[6][7][8][9]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling process, the following diagrams illustrate the key workflows.

SafeHandlingWorkflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receiving Receiving & Inspection Storage Secure Storage (-20°C) Receiving->Storage Weighing Weighing in Fume Hood Storage->Weighing Dissolving Solution Preparation Weighing->Dissolving Experiment Conducting Experiment Dissolving->Experiment Waste_Collection Waste Collection Experiment->Waste_Collection Spill_Management Spill Management Spill_Management->Waste_Collection Disposal Chemical Waste Disposal Waste_Collection->Disposal

Caption: Workflow for the safe handling of this compound.

PPEDecisionTree Start Handling this compound MinimumPPE Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves - Long Pants - Closed-Toe Shoes Start->MinimumPPE SplashHazard Is there a significant splash hazard? MinimumPPE->SplashHazard AerosolHazard Is there an aerosolization risk? SplashHazard->AerosolHazard No GogglesFaceShield Add Chemical Goggles & Face Shield SplashHazard->GogglesFaceShield Yes Respirator Use Appropriate Respirator AerosolHazard->Respirator Yes Proceed Proceed with Experiment AerosolHazard->Proceed No GogglesFaceShield->AerosolHazard Respirator->Proceed

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

References

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